Product packaging for Tetradecanedioate(Cat. No.:)

Tetradecanedioate

Cat. No.: B1240563
M. Wt: 256.34 g/mol
InChI Key: HQHCYKULIHKCEB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetradecanedioate is a lipid metabolite emerging as a significant molecule for investigating metabolic pathways and their impact on human health. Recent genetic studies using Mendelian randomization have identified a causal relationship between elevated levels of this compound and increased heel bone mineral density, highlighting its potential role in bone metabolism and osteoporosis research . This methodology provides robust evidence for a causal effect, positioning this compound as a compelling candidate for studies aimed at understanding and intervening in bone health . Further expanding its research relevance, this compound has been identified as a marginal mediator in the causal pathway between specific gut microbiota ( Paraprevotella ) and stroke, offering a mechanistic insight into the gut-brain axis . This finding opens avenues for exploring its function in the complex interplay between metabolism, the microbiome, and cerebrovascular health. Researchers are leveraging this compound to elucidate its mechanisms of action within lipid metabolism and its broader influence on physiological and pathological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O4-2 B1240563 Tetradecanedioate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H24O4-2

Molecular Weight

256.34 g/mol

IUPAC Name

tetradecanedioate

InChI

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)/p-2

InChI Key

HQHCYKULIHKCEB-UHFFFAOYSA-L

SMILES

C(CCCCCCC(=O)[O-])CCCCCC(=O)[O-]

Canonical SMILES

C(CCCCCCC(=O)[O-])CCCCCC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid, a 14-carbon α,ω-dicarboxylic acid, is a molecule of significant interest in various scientific domains, including polymer chemistry, the synthesis of high-performance materials, and increasingly, in the biomedical field.[1] Its bifunctional nature, with carboxylic acid groups at both ends of a long aliphatic chain, imparts unique chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of tetradecanedioic acid, detailed experimental protocols for their determination, and insights into its biological relevance. All quantitative data is summarized for clarity, and key processes are visualized using logical diagrams.

Chemical Identity

IdentifierValueReference
Chemical Name Tetradecanedioic acid[2]
Synonyms 1,12-Dodecanedicarboxylic acid, Thapsic acid
CAS Number 821-38-5
Molecular Formula C₁₄H₂₆O₄
Molecular Weight 258.35 g/mol
Chemical Structure HOOC-(CH₂)₁₂-COOH[1]
InChI Key HQHCYKULIHKCEB-UHFFFAOYSA-N
SMILES O=C(O)CCCCCCCCCCC(=O)O

Physical Properties

The physical properties of tetradecanedioic acid are summarized in the table below. These characteristics are crucial for its handling, processing, and application in various formulations.

PropertyValueReference
Appearance White to off-white crystalline powder or flakes[1]
Melting Point 124 - 127 °C[1]
Boiling Point 427.81 °C (estimated at 760 mmHg)[3]
Solubility
    in WaterSlightly soluble[1][4]
    in DMSO50 mg/mL (with sonication)
    in MethanolSlightly soluble[1]
    in Ethanol (B145695)Soluble
pKa (predicted) pKa₁: ~4.5, pKa₂: ~5.4[5]

Chemical Properties and Reactivity

As a dicarboxylic acid, tetradecanedioic acid exhibits reactivity characteristic of carboxylic acids. It can undergo esterification, amidation, reduction, and salt formation at both ends of the molecule. This bifunctionality makes it a valuable monomer for the synthesis of polyesters and polyamides.

Spectral Data

The following tables summarize the key spectral data for tetradecanedioic acid, which are essential for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityAssignment
~2.25Triplet-CH ₂-COOH
~1.55Quintet-CH₂-CH₂ -COOH
~1.2-1.4Multiplet-(CH ₂)₈-
~11.0-12.0Singlet (broad)-COOH

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
~178C =O
~34-C H₂-COOH
~29-(C H₂)₈-
~25-CH₂-C H₂-COOH
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2800-3300Strong, BroadO-H stretch (carboxylic acid)
2850-2960StrongC-H stretch (alkane)
~1700StrongC=O stretch (carboxylic acid dimer)
~1465MediumC-H bend (alkane)
~1200-1300MediumC-O stretch and O-H bend
~920Medium, BroadO-H bend (out-of-plane, dimer)
Mass Spectrometry (MS)

The electron ionization mass spectrum of tetradecanedioic acid is characterized by the absence of a prominent molecular ion peak due to facile fragmentation. Key fragments observed include:

m/zInterpretation
M-18[M-H₂O]⁺
M-45[M-COOH]⁺
various[CₙH₂ₙ]⁺ and [CₙH₂ₙ₋₁]⁺ series from alkyl chain fragmentation

Experimental Protocols

Detailed methodologies for determining the key physical properties of tetradecanedioic acid are provided below.

Melting Point Determination

Principle: The melting point is determined as the temperature range over which the crystalline solid transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Grind a small sample of tetradecanedioic acid to a fine powder using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (124-127 °C).

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point is reported as the range T₁ - T₂.

Solubility Determination

Principle: The solubility is determined by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters)

Procedure (for a given solvent at a specific temperature):

  • Add an excess amount of tetradecanedioic acid to a known volume of the solvent in a vial.

  • Seal the vial and place it in a constant temperature shaker bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette and filter it to remove any suspended particles.

  • Dilute the filtered solution to a suitable concentration.

  • Determine the concentration of tetradecanedioic acid in the diluted solution using a suitable analytical method (e.g., titration with a standardized base, or a chromatographic method like HPLC).

  • Calculate the original concentration of the saturated solution to determine the solubility.

pKa Determination by Titration

Principle: The acid dissociation constants (pKa) are determined by monitoring the pH of a solution of the acid as a standardized base is added. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of tetradecanedioic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration well past the second equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the second half-equivalence point. These points can be determined from the titration curve.

Biological Significance and Signaling Pathways

Tetradecanedioic acid is an endogenous metabolite found in humans and is involved in fatty acid metabolism.[5] Of particular interest to drug development professionals is its interaction with Organic Anion-Transporting Polypeptides (OATPs).

Interaction with OATP Transporters

OATPs are a family of membrane transport proteins that mediate the uptake of a wide range of endogenous and exogenous compounds, including many drugs, into cells.[6] Tetradecanedioic acid has been identified as a substrate for certain OATP transporters. This interaction is significant as it can lead to drug-drug interactions (DDIs). If a co-administered drug inhibits the OATP-mediated transport of tetradecanedioic acid, it can lead to an increase in its plasma concentration, which can serve as a biomarker for OATP inhibition.

The following diagram illustrates the logical workflow for assessing the potential for OATP-mediated drug-drug interactions involving tetradecanedioic acid.

OATP_DDI_Workflow cluster_invitro In Vitro Assessment cluster_analysis Data Analysis cluster_clinical Clinical Relevance drug Test Drug oatp_assay OATP Transporter Assay (e.g., in HEK293 cells) drug->oatp_assay inhibition Measure Inhibition of Probe Substrate Uptake oatp_assay->inhibition Quantify uptake probe_substrate Probe Substrate (e.g., Tetradecanedioic Acid) probe_substrate->oatp_assay ic50 Determine IC₅₀ inhibition->ic50 ddi_risk Assess Clinical DDI Risk ic50->ddi_risk Compare with clinical exposure clinical_study Clinical DDI Study ddi_risk->clinical_study If risk is high biomarker Monitor Endogenous Biomarker (Tetradecanedioic Acid) clinical_study->biomarker

Workflow for assessing OATP-mediated drug-drug interactions.

Synthesis

A common laboratory-scale synthesis of tetradecanedioic acid involves the oxidation of a suitable precursor. The following diagram outlines a general workflow for its synthesis.

Synthesis_Workflow start Starting Material (e.g., 1,14-Tetradecanediol or Cyclotetradecanone) oxidation Oxidation start->oxidation Oxidizing Agent (e.g., KMnO₄, CrO₃) workup Aqueous Work-up oxidation->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Recrystallization) extraction->purification product Tetradecanedioic Acid purification->product

General synthetic workflow for tetradecanedioic acid.

A specific experimental protocol for the synthesis of carbon-13 labeled tetradecanoic acid, which can be adapted for the unlabeled compound, involves the hydrolysis of the corresponding dinitrile.[7]

Conclusion

Tetradecanedioic acid is a versatile dicarboxylic acid with well-defined physical and chemical properties. Its utility as a monomer in polymer science is well-established, and its role as an endogenous metabolite and a potential biomarker for OATP-mediated drug-drug interactions highlights its growing importance in the biomedical and pharmaceutical sciences. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound. Further research into its biological roles and the development of novel applications will continue to expand our understanding and utilization of this valuable molecule.

References

An In-depth Technical Guide to Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid, also known by its IUPAC name, is a saturated long-chain dicarboxylic acid. It is an endogenous metabolite found in humans and has garnered interest as a potential biomarker for assessing the activity of organic anion transporting polypeptides (OATPs), which are crucial in drug metabolism and disposition.[1] This document provides a comprehensive overview of the chemical structure, formula, properties, and a representative experimental protocol related to tetradecanedioic acid.

Chemical Structure and Formula

Tetradecanedioic acid is an alpha,omega-dicarboxylic acid characterized by a 14-carbon aliphatic chain with carboxylic acid groups at both ends.[2][3] This linear structure imparts specific physical and chemical properties to the molecule.

  • Molecular Formula: C₁₄H₂₆O₄[3][4][5]

  • IUPAC Name: Tetradecanedioic acid[4][5]

  • Synonyms: 1,12-Dodecanedicarboxylic acid, Thapsic acid[5]

  • SMILES: OC(=O)CCCCCCCCCCCCC(O)=O[4]

  • InChI Key: HQHCYKULIHKCEB-UHFFFAOYSA-N[4][5]

The general chemical structure is:

HOOC-(CH₂)₁₂-COOH[2]

Physicochemical Properties

A summary of the key physicochemical properties of tetradecanedioic acid is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueReferences
Molecular Weight 258.35 g/mol [3][4][5][6]
Appearance White powder or flakes[2]
Melting Point 124-127 °C[3]
Solubility Practically insoluble in water. Soluble in DMSO (60 mg/mL) and a 10% DMSO + 90% Corn Oil mixture (2.5 mg/mL).[2][4][6]
Physical State Solid at room temperature.[2]

Biological Significance

Tetradecanedioic acid is recognized as an endogenous metabolite in humans.[1][2] Its primary biological relevance in the context of drug development lies in its potential as a biomarker for OATP-mediated drug-drug interactions.[1][2][6] OATPs are a family of uptake transporters that play a significant role in the pharmacokinetics of many drugs. Monitoring endogenous substrates like tetradecanedioic acid can provide insights into the in vivo activity of these transporters.

Experimental Protocols

Quantification of Tetradecanedioic Acid in Plasma using LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of tetradecanedioic acid in plasma samples, a common requirement for its study as a biomarker.

Objective: To determine the concentration of tetradecanedioic acid in human plasma.

Materials:

  • Human plasma samples

  • Tetradecanedioic acid analytical standard

  • Internal standard (e.g., ¹³C-labeled tetradecanedioic acid)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a 96-well plate, add 200 µL of cold acetonitrile containing the internal standard.

    • Vortex the plate for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Tetradecanedioic acid: Precursor ion (m/z) -> Product ion (m/z)

        • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

      • Optimize MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the analytical standard.

    • Quantify the concentration of tetradecanedioic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Logical Relationship in Biomarker Application

The following diagram illustrates the logical relationship of utilizing tetradecanedioic acid as a biomarker for OATP activity in drug development.

cluster_0 Drug Development Context Drug Investigational Drug (OATP Substrate/Inhibitor) OATP Organic Anion Transporting Polypeptide (OATP) Drug->OATP Inhibits/ Substrate for TDDA Endogenous Tetradecanedioic Acid OATP->TDDA Mediates uptake of Plasma Plasma Concentration of Tetradecanedioic Acid TDDA->Plasma influences DDI Drug-Drug Interaction (DDI) Risk Assessment Plasma->DDI informs

Caption: Logical workflow for using tetradecanedioic acid in DDI risk assessment.

Experimental Workflow for Quantification

The diagram below outlines the key steps in the experimental workflow for the quantification of tetradecanedioic acid in a biological matrix.

cluster_1 Quantification Workflow Start Plasma Sample Collection ProteinPrecip Protein Precipitation with Acetonitrile & IS Start->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis End Concentration Report DataAnalysis->End

Caption: Experimental workflow for tetradecanedioic acid quantification.

References

An In-depth Technical Guide to the Solubility of Tetradecanedioic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (TDDA), a C14 α,ω-dicarboxylic acid, is a molecule of significant interest in various industrial and scientific fields, including polymer synthesis, manufacturing of high-performance nylons, powder coatings, adhesives, and lubricants.[1] For researchers and professionals in drug development, understanding the solubility of this long-chain dicarboxylic acid is paramount for its potential applications, such as in the formulation of drug delivery systems and its role as an endogenous biomarker.[2][3] This technical guide provides a comprehensive overview of the solubility of tetradecanedioic acid in organic solvents, detailed experimental protocols for solubility determination, and its relevance in the context of drug metabolism and transport.

Solubility of Tetradecanedioic Acid

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For tetradecanedioic acid, its long hydrocarbon chain and two terminal carboxylic acid groups result in a solubility profile that is highly dependent on the nature of the solvent.

General Solubility Characteristics

Tetradecanedioic acid is a white crystalline solid at room temperature.[4] Its solubility is generally influenced by solvent polarity, temperature, and pH.[4] As a dicarboxylic acid, it exhibits greater solubility in polar organic solvents compared to non-polar solvents like hexane.[4] The presence of two carboxyl groups allows for hydrogen bonding with protic solvents. The solubility of tetradecanedioic acid, like most organic acids, tends to increase with rising temperatures.[4]

Quantitative Solubility Data

While qualitative descriptions of tetradecanedioic acid's solubility are available, comprehensive quantitative data across a wide range of organic solvents is not extensively published in publicly accessible literature. The available data is summarized in the table below.

SolventChemical ClassTemperature (°C)SolubilityCitation(s)
Dimethyl Sulfoxide (DMSO)SulfoxideNot Specified50 mg/mL (193.53 mM)[3]
Dimethyl Sulfoxide (DMSO)SulfoxideNot Specified60 mg/mL (232.24 mM)[5]
MethanolAlcoholNot SpecifiedSlightly Soluble[2][6]
EthanolAlcoholNot SpecifiedMore soluble than in non-polar solvents[4]
AcetoneKetoneNot SpecifiedData not available
Ethyl AcetateEsterNot SpecifiedData not available
DichloromethaneHalogenated HydrocarbonNot SpecifiedData not available
Tetrahydrofuran (THF)EtherNot SpecifiedData not available
HexaneAlkaneNot SpecifiedLess soluble than in polar solvents[4]

Note: "Slightly Soluble" is a qualitative term and does not provide specific quantitative values. The significant discrepancy in the reported DMSO solubility may be due to different experimental conditions or measurement techniques.

Experimental Protocol: Determination of Tetradecanedioic Acid Solubility

A precise and reproducible experimental protocol is crucial for determining the solubility of tetradecanedioic acid in various organic solvents. The following protocol describes the isothermal equilibrium method, a widely accepted technique for generating accurate solubility data.[7][8]

Principle

The isothermal equilibrium method involves saturating a solvent with the solute at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment
  • Tetradecanedioic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Tandem Mass Spectrometer (LC-MS/MS)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of tetradecanedioic acid to a series of vials containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

    • Record the exact volume of the filtered saturated solution.

    • Dilute the filtered solution with an appropriate mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification of Tetradecanedioic Acid:

    • Prepare a series of standard solutions of tetradecanedioic acid of known concentrations in the chosen solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC-UV or LC-MS/MS method.[1][9][10][11]

      • HPLC-UV Method: Dicarboxylic acids can often be detected at low UV wavelengths (around 200-210 nm).[9] A reverse-phase C18 column is commonly used.

      • LC-MS/MS Method: This technique offers higher sensitivity and selectivity, which is particularly useful for complex matrices or low solubility.[1][11]

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Determine the concentration of tetradecanedioic acid in the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of tetradecanedioic acid in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mg/mL, or molarity (mol/L).

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess TDDA to solvent in vials B Equilibrate in temperature-controlled shaker A->B Constant T° C Allow solid to settle B->C D Withdraw supernatant with pre-warmed syringe C->D E Filter through 0.22 µm syringe filter D->E F Dilute filtered sample E->F H Analyze samples and standards by HPLC or LC-MS/MS F->H G Prepare standard solutions G->H I Construct calibration curve H->I J Determine concentration I->J K Calculate Solubility J->K G cluster_blood Bloodstream cluster_liver Hepatocyte (Liver Cell) cluster_outcome Outcome of Inhibition Drug OATP Substrate Drug OATP1B1 OATP1B1 Drug->OATP1B1 Uptake OATP1B3 OATP1B3 Drug->OATP1B3 Uptake Inhibitor Inhibitor Drug Inhibitor->OATP1B1 Inhibition Inhibitor->OATP1B3 Inhibition Increased_Drug Increased Plasma Concentration of Substrate Drug Increased_TDDA Increased Plasma Concentration of TDDA (Biomarker) TDDA_blood Tetradecanedioic Acid (TDDA) TDDA_blood->OATP1B1 Uptake TDDA_blood->OATP1B3 Uptake Metabolism Metabolism / Biliary Excretion OATP1B1->Metabolism OATP1B3->Metabolism

References

An In-depth Technical Guide to the Melting Point of Crystalline Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of crystalline tetradecanedioic acid, a crucial physical property for its characterization and application in research and development. This document includes quantitative data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Introduction to Tetradecanedioic Acid

Tetradecanedioic acid, also known as 1,12-dodecanedicarboxylic acid, is a long-chain alpha,omega-dicarboxylic acid with the chemical formula HOOC(CH₂)₁₂COOH.[1] It presents as a white crystalline powder or flake and is practically insoluble in water.[1][2] This compound serves as a key monomer in the synthesis of aliphatic long-chain polyesters and has applications as a corrosion inhibitor, in metal-working fluids, lubricants, adhesives, and powder coatings.[3][4] In the biomedical field, it is recognized as an endogenous metabolite and a potential biomarker for assessing the activity of organic anion-transporting polypeptides (OATPs).[1][4]

Quantitative Data

The physical and chemical properties of tetradecanedioic acid are summarized in the table below for easy reference. The melting point is a key indicator of purity, with pure compounds exhibiting a sharp melting range.[5]

PropertyValueSource(s)
Melting Point 124-127 °C[1][6][7][8]
125-128 °C[3]
Molecular Formula C₁₄H₂₆O₄[1][3][9]
Molecular Weight 258.35 g/mol [6]
CAS Number 821-38-5[1][3][9]
Appearance White powder or flake[1][3][6]
EC Number 212-476-9[3]
InChI Key HQHCYKULIHKCEB-UHFFFAOYSA-N[9][10]

Experimental Protocol: Melting Point Determination

The melting point of crystalline tetradecanedioic acid is determined using the capillary method, a standard technique for organic compounds. This can be performed using a digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup.[5]

Objective: To accurately determine the melting point range of a crystalline sample of tetradecanedioic acid.

Materials and Apparatus:

  • Tetradecanedioic acid sample

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if sample is not a fine powder)

  • Digital melting point apparatus or Thiele tube with high-boiling point oil (e.g., mineral oil or silicone oil)

  • Thermometer

  • Bunsen burner or heating mantle (for Thiele tube)

Procedure:

  • Sample Preparation:

    • Ensure the tetradecanedioic acid sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.

    • Repeat until a packed column of 2-3 mm of the solid is achieved at the bottom of the tube.[11]

  • Measurement with a Digital Melting Point Apparatus:

    • Place the capillary tube containing the sample into the designated slot in the heating block of the apparatus.[5]

    • Set the apparatus to a rapid heating rate to determine an approximate melting point.

    • Observe the sample through the magnifying lens.

    • Once an approximate melting temperature is known, prepare a new sample and allow the apparatus to cool.

    • For the accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.[5]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

    • Perform at least two measurements to ensure consistency.

  • Measurement with a Thiele Tube:

    • Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb.[5]

    • The rubber band should be positioned above the level of the heating oil to prevent it from softening and breaking.[5]

    • Immerse the thermometer and the attached capillary tube in the oil within the Thiele tube.

    • Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the tube promotes convection currents, ensuring uniform heat distribution through the oil.[5]

    • Increase the temperature rapidly to find an approximate melting point, then repeat with a new sample, heating at a rate of 1-2 °C per minute near the expected melting point.

    • Record the temperatures for the start and completion of melting.

Data Reporting: The melting point should be reported as a range, for example, 125.5-126.5 °C. A narrow range (0.5-1.0 °C) is indicative of a pure compound.[5] Impurities typically cause a depression of the melting point and a broadening of the melting range.[5][11]

Experimental Workflow Visualization

The logical flow of the melting point determination protocol can be visualized as follows:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording start Start: Crystalline Tetradecanedioic Acid grind Grind to Fine Powder start->grind pack Pack into Capillary Tube grind->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heating (Approx. MP) insert->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow Cool & Repeat observe Observe Melting heat_slow->observe record_start Record T_start observe->record_start record_end Record T_end record_start->record_end report Report Melting Range record_end->report

Caption: Workflow for determining the melting point of tetradecanedioic acid.

Factors Influencing Melting Point

The melting point of dicarboxylic acids like tetradecanedioic acid is influenced by several factors inherent to their molecular structure. For α,ω-alkanedicarboxylic acids, there is a notable alternation in melting points, with even-numbered carbon chain members exhibiting higher melting points than odd-numbered ones.[12][13] This is attributed to differences in crystal packing and molecular conformation. Even-chain diacids, such as tetradecanedioic acid (14 carbons), can pack more efficiently in the crystal lattice due to their molecular symmetry, leading to stronger intermolecular forces that require more energy to overcome.[12] The presence of hydrogen bonding between the carboxylic acid groups at both ends of the molecules also plays a significant role in establishing a high melting point.[12]

References

An In-depth Technical Guide to Tetradecanedioic Acid (CAS Number: 821-38-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid, with the CAS number 821-38-5, is a long-chain alpha,omega-dicarboxylic acid.[1][2] This linear saturated fatty acid, with a 14-carbon backbone, presents as a white crystalline solid or powder.[3] Its bifunctional nature, characterized by carboxylic acid groups at both ends of the aliphatic chain, makes it a versatile molecule in various chemical syntheses and a subject of interest in biological systems. This technical guide provides a comprehensive overview of tetradecanedioic acid, including its physicochemical properties, spectral data, synthesis and purification protocols, key applications, and its emerging role in drug development as a biomarker.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of tetradecanedioic acid is crucial for its application in research and development. The following tables summarize key quantitative data.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₄H₂₆O₄[3]
Molecular Weight 258.35 g/mol [3]
Appearance White crystalline powder or flakes[3]
Melting Point 124-127 °C
Boiling Point 427.81 °C (estimated)
Density 1.0768 g/cm³ (estimated)
Vapor Pressure 1.3 hPa at 20 °C
pKa 4.48 ± 0.10 (Predicted)
Table 2: Solubility Data
SolventSolubilityReference(s)
Water Slightly soluble
Ethanol Soluble
Methanol Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Hexane Sparingly soluble

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of tetradecanedioic acid.

Table 3: Summary of Spectral Data
TechniqueKey Features
¹H NMR Signals corresponding to the methylene (B1212753) protons of the aliphatic chain and the acidic protons of the carboxylic acid groups.
¹³C NMR Resonances for the carbonyl carbons of the carboxylic acids and the distinct methylene carbons along the chain.
FTIR Characteristic strong absorption band for the C=O stretching of the carboxylic acid group, and a broad O-H stretching band.
Mass Spectrometry Molecular ion peak and fragmentation patterns consistent with the structure of a long-chain dicarboxylic acid.

Note: Detailed peak lists and spectra can be found in various online databases. The mass spectrum of tetradecanedioic acid is available in the NIST WebBook.[4] ¹H NMR and ¹³C NMR spectra are also available for viewing in specialized databases.[5][6][7]

Synthesis and Purification

Synthesis

Several synthetic routes to tetradecanedioic acid have been reported. A common laboratory-scale synthesis involves the oxidation of cyclododecanone, which itself can be derived from cyclododecane. While specific multi-step industrial processes are often proprietary, a general representation of a synthetic pathway is outlined below.

G General Synthetic Workflow for Tetradecanedioic Acid A Starting Material (e.g., Cyclododecanone) B Oxidation (e.g., with nitric acid or other oxidizing agents) A->B C Crude Tetradecanedioic Acid B->C D Purification (e.g., Recrystallization) C->D E Pure Tetradecanedioic Acid D->E G Polyester Synthesis Workflow A Combine Monomers (Tetradecanedioic Acid + Diol) B Add Catalyst A->B C Heat under Nitrogen (Esterification) B->C D Apply Vacuum (Polycondensation) C->D E Monitor Viscosity/ Acid Number D->E F Isolate Polyester E->F G Corrosion Inhibition Evaluation Workflow A Prepare Electrodes and Test Solutions B Assemble 3-Electrode Cell A->B C Measure Open Circuit Potential (OCP) B->C D Perform Potentiodynamic Polarization Scan C->D E Generate Tafel Plot D->E F Calculate Corrosion Parameters and Inhibition Efficiency E->F G Tetradecanedioic Acid as an OATP1B1 Biomarker cluster_0 Normal Condition cluster_1 With OATP1B1 Inhibitor A Tetradecanedioic Acid (in blood) OATP1B1 OATP1B1 A->OATP1B1 Uptake B Hepatocyte OATP1B1->B C Tetradecanedioic Acid (Elevated in blood) OATP1B1_inhibited OATP1B1 (Inhibited) C->OATP1B1_inhibited Blocked Uptake D Hepatocyte Inhibitor Inhibitor Drug Inhibitor->OATP1B1_inhibited

References

tetradecanedioic acid as a human metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetradecanedioic Acid as a Human Metabolite

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (TDDA), also known as 1,14-tetradecanedioate, is a 14-carbon α,ω-dicarboxylic acid.[1] As an endogenous long-chain fatty acid, it is a product of fatty acid metabolism and has been identified in various human biospecimens, including blood, urine, and feces.[2] While historically considered a minor metabolite, recent research has highlighted its significance in several physiological and pathophysiological contexts. TDDA's role extends from being an alternative energy source to serving as a potential biomarker for metabolic diseases and drug-transporter-mediated drug-drug interactions (DDIs).[3][4][5] This document provides a comprehensive technical overview of TDDA's metabolism, its clinical relevance, and the methodologies for its quantification.

Chemical Properties of Tetradecanedioic Acid

PropertyValueReference
Molecular Formula C₁₄H₂₆O₄[1]
Molecular Weight 258.36 g/mol [1]
Description White crystalline solid; very hydrophobic, practically insoluble in water.[1]
Synonyms 1,14-Tetradecanedioate, Dodecanedicarboxylic acid[1]

Biosynthesis and Metabolism of Tetradecanedioic Acid

The metabolism of TDDA involves two key pathways located in different cellular compartments: its formation via ω-oxidation in the endoplasmic reticulum and its subsequent degradation via β-oxidation in peroxisomes.[3]

Biosynthesis via ω-Oxidation

When the primary fatty acid metabolism pathway (mitochondrial β-oxidation) is overloaded or impaired, the body can utilize ω-oxidation as an alternative or "rescue" pathway.[3][6] This process converts monocarboxylic acids, such as the C14 fatty acid tetradecanoic acid (myristic acid), into their corresponding dicarboxylic acids.[3]

The ω-oxidation pathway occurs in the endoplasmic reticulum and proceeds in three main steps:[7][8][9]

  • ω-Hydroxylation : The terminal methyl (ω) group of the fatty acid is hydroxylated to form a primary alcohol (ω-hydroxy fatty acid). This initial, rate-limiting step is catalyzed by cytochrome P450 enzymes, specifically members of the CYP4A and CYP4F families.[9][10] This reaction requires NADPH and molecular oxygen.[8]

  • Oxidation to Aldehyde : The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH).[7]

  • Oxidation to Carboxylic Acid : Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH), yielding the α,ω-dicarboxylic acid, in this case, tetradecanedioic acid.[7]

Tetradecanedioic_Acid_Biosynthesis cluster_ER Endoplasmic Reticulum FA Tetradecanoic Acid (Monocarboxylic Acid) OH_FA ω-Hydroxy- tetradecanoic Acid FA->OH_FA CYP4F, CYP4A (NADPH, O₂) Aldehyde_FA ω-Aldehyde- tetradecanoic Acid OH_FA->Aldehyde_FA Alcohol Dehydrogenase TDDA Tetradecanedioic Acid (Dicarboxylic Acid) Aldehyde_FA->TDDA Aldehyde Dehydrogenase

Caption: Pathway of TDDA biosynthesis via ω-oxidation.
Degradation via Peroxisomal β-Oxidation

Once formed, long-chain dicarboxylic acids like TDDA are preferentially metabolized in the peroxisomes.[3][11] Unlike mitochondrial β-oxidation, the peroxisomal pathway is primarily for chain-shortening and is not directly coupled to ATP production via an electron transport chain.[3] The process involves a series of enzymatic reactions that sequentially remove two-carbon acetyl-CoA units.[12]

The key enzymes involved in the peroxisomal β-oxidation of dicarboxylic acids include:[11][12]

  • Acyl-CoA Synthetase : Activates the dicarboxylic acid to its CoA ester.

  • Acyl-CoA Oxidase (ACOX) : Catalyzes the first oxidative step, producing H₂O₂.

  • L-Bifunctional Protein (LBP) / D-Bifunctional Protein (DBP) : Provide hydratase and dehydrogenase activities.

  • Peroxisomal Thiolase : Cleaves the chain to release acetyl-CoA and a chain-shortened dicarboxylyl-CoA.

This process continues until the dicarboxylic acid is shortened to a medium-chain length (e.g., adipic or succinic acid), which can then be transported to the mitochondria for complete oxidation.[13]

Physiological and Pathophysiological Significance

TDDA is increasingly recognized for its role in human health and disease, serving as a metabolic intermediate and a valuable clinical biomarker.

Dicarboxylic Aciduria

In certain inherited metabolic disorders where mitochondrial β-oxidation is defective, there is an over-reliance on the ω-oxidation pathway. This leads to an accumulation and subsequent increased urinary excretion of dicarboxylic acids, including TDDA, a condition known as dicarboxylic aciduria.[3] Elevated levels of 3-hydroxydicarboxylic acids, derivatives of TDDA, have been detected in the urine of patients with this condition.[14]

Biomarker for Drug-Induced Liver Injury (DILI)

Recent metabolomics studies have identified TDDA as a potential non-invasive biomarker for diagnosing drug-induced liver injury (DILI).[4] In patients with DILI, salivary levels of TDDA and other long-chain fatty acids were found to be significantly increased, potentially reflecting impaired hepatic β-oxidation and abnormal fat storage.[4]

Biomarker for OATP-Mediated Drug-Drug Interactions

One of the most significant applications for TDDA in drug development is its use as an endogenous biomarker for the activity of hepatic Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[5] These transporters are crucial for the uptake of many drugs into the liver. Inhibition of OATPs by one drug can reduce the clearance of a co-administered drug, leading to potentially toxic plasma concentrations. TDDA is a substrate of these transporters, and its plasma concentration increases when OATP function is inhibited.[5][15] Monitoring changes in plasma TDDA levels can therefore provide a sensitive measure of OATP inhibition, helping to predict the risk of clinical DDIs.[5]

OATP_Biomarker_Logic cluster_liver Hepatocyte cluster_key Result TDDA_Circ Circulating TDDA (in Plasma) OATP OATP Transporter (in Hepatocyte) TDDA_Circ->OATP Uptake TDDA_Hep TDDA in Liver (Metabolism) OATP->TDDA_Hep Transport Inhibitor Inhibitor Drug (e.g., Rifampicin) Inhibitor->OATP Inhibition Result Inhibition of OATP leads to ↑ Increased Plasma TDDA

Caption: TDDA as a biomarker for OATP transporter inhibition.

Quantitative Analysis of Tetradecanedioic Acid

Accurate quantification of TDDA in biological matrices is essential for its clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.

Quantitative Data from Validation Studies

While reference ranges for TDDA in the general population are not well-established, analytical methods have been validated for its quantification.[2] The following table summarizes key validation parameters from a published LC-MS/MS assay for TDDA in human plasma.[5]

Table 1: LC-MS/MS Assay Validation Parameters for TDDA in Human Plasma

ParameterValue
Matrix Human Plasma (Charcoal-stripped)
Technique LC-MS/MS
Standard Curve Range 2.5 - 1000 nM
Assay Approach Fit-for-purpose

Data sourced from Santockyte R, et al. Bioanalysis. 2018.[5]

Experimental Protocols

Below are detailed protocols for the quantification of TDDA in human plasma, based on established methodologies.

Protocol 1: LC-MS/MS Quantification of TDDA in Human Plasma

This protocol is based on the methodology for analyzing endogenous OATP biomarkers.[5]

Objective: To accurately quantify the concentration of Tetradecanedioic Acid in human plasma samples.

1. Materials and Reagents:

  • Tetradecanedioic Acid analytical standard

  • Isotopically labeled internal standard (e.g., Tetradecanedioic acid-d24)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K₂EDTA), charcoal-stripped for standard curve and QCs

  • Human plasma samples from subjects

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples, standards, and QCs on ice.

  • To 50 µL of plasma in a 96-well plate, add 200 µL of protein precipitation solution (Acetonitrile containing the internal standard).

  • Vortex the plate for 2 minutes at 1000 rpm.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • Chromatography System: UPLC system (e.g., Waters Acquity)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500)

  • LC Column: A suitable reversed-phase column (e.g., C18, ~2.1 x 50 mm, <2 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Develop a gradient from ~5% B to 95% B over several minutes to ensure separation from interferences.

  • Flow Rate: ~0.5 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for TDDA and its internal standard. (e.g., for TDDA: m/z 257.2 -> 239.2)

4. Data Analysis:

  • Integrate the peak areas for TDDA and the internal standard.

  • Calculate the peak area ratio (TDDA / Internal Standard).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

  • Determine the concentration of TDDA in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow start Start: Human Plasma Sample prep Sample Preparation (Protein Precipitation with Internal Standard) start->prep centrifuge Centrifugation prep->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection LC-MS/MS Injection and Analysis supernatant->injection data Data Processing (Peak Integration, Area Ratio Calculation) injection->data curve Calibration Curve Generation data->curve quant Quantification of TDDA Concentration curve->quant end End: Final Concentration Report quant->end

Caption: Experimental workflow for LC-MS/MS analysis of TDDA.
Protocol 2: General GC-MS Quantification of Dicarboxylic Acids

This protocol provides a general workflow for analyzing dicarboxylic acids using Gas Chromatography-Mass Spectrometry (GC-MS), which requires a derivatization step to increase analyte volatility.

Objective: To quantify TDDA in a biological matrix (e.g., urine, plasma) using GC-MS.

1. Materials and Reagents:

  • TDDA analytical standard and internal standard (e.g., 1,18-octadecanedioic acid)

  • Extraction solvent (e.g., Methanol or Ethyl Acetate)

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous Pyridine or other suitable solvent

2. Sample Preparation:

  • Extraction: Perform a liquid-liquid extraction of the acidified sample (e.g., urine) with an organic solvent to isolate the acidic analytes. Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a small volume of pyridine.

    • Add the derivatization agent (BSTFA).

    • Heat the mixture at ~70°C for 30-60 minutes to convert the carboxylic acid groups to their more volatile trimethylsilyl (B98337) (TMS) esters.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: System equipped with a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometer: Quadrupole or Ion Trap MS detector.

  • Injection Mode: Splitless.

  • Oven Program: Start at a low temperature (~100°C) and ramp up to a high temperature (~300°C) to elute the derivatized analytes.

  • Ionization Mode: Electron Ionization (EI).

  • MS Mode: Selected Ion Monitoring (SIM) mode for high sensitivity, monitoring characteristic ions of the derivatized TDDA and internal standard.

4. Data Analysis:

  • Similar to the LC-MS/MS protocol, construct a calibration curve based on the peak area ratios of the derivatized analyte to the internal standard and quantify the unknown samples.

Conclusion and Future Directions

Tetradecanedioic acid is a clinically relevant human metabolite with an emerging role in diagnostics and drug development. Its formation via the ω-oxidation pathway and its function as an endogenous probe for hepatic OATP transporters make it a molecule of significant interest. Future research should focus on establishing definitive clinical concentration ranges in both healthy and diseased populations to solidify its utility as a diagnostic biomarker. Furthermore, refining and standardizing analytical protocols will be crucial for its widespread adoption in clinical and pharmaceutical research settings.

References

The Ubiquitous Presence of Tetradecanedioic Acid: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MONTREAL, QC – December 19, 2025 – This technical guide provides an in-depth exploration of the natural occurrence of tetradecanedioic acid, a 14-carbon α,ω-dicarboxylic acid, across various biological kingdoms. Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its biosynthesis, physiological concentrations, and analytical methodologies, presenting a comprehensive resource for understanding the significance of this molecule.

Introduction

Tetradecanedioic acid (TDDA), a saturated long-chain dicarboxylic acid, is an endogenous metabolite found in a wide array of organisms, from microorganisms to plants and animals, including humans.[1][2] Its formation is principally attributed to the ω-oxidation pathway of fatty acids, an alternative route to the more prevalent β-oxidation.[3][4] This guide delves into the quantitative distribution of TDDA in different biological sources, details the experimental protocols for its accurate measurement, and illustrates the key metabolic and signaling pathways in which it is involved.

Natural Occurrence and Quantitative Data

Tetradecanedioic acid has been identified in various biological matrices. The following tables summarize the available quantitative data on its concentration in different organisms.

Table 1: Quantitative Data of Tetradecanedioic Acid in Humans
Biological MatrixConcentration RangeMethod of AnalysisReference
Human Plasma2.5 - 1000 nM (Standard Curve Range)LC-MS/MS[5]
Table 2: Quantitative Data of Dicarboxylic Acids in Microorganisms

| Organism | Dicarboxylic Acid | Production Yield | Method of Analysis | Reference | | :--- | :--- | :--- | :--- | | Candida tropicalis | 1,13-Tridecanedioic acid | up to 172 g/L | Fermentation and subsequent analysis |[6] | | Candida tropicalis | Long-chain dicarboxylic acids | Yield increased by 30.10% with engineered fatty acid transporters | Fermentation and GC analysis |[7] |

Table 3: Presence of Dicarboxylic Acids as Suberin Monomers in Plants

| Plant Species | Tissue | Major Dicarboxylic Acids Identified | Method of Analysis | Reference | | :--- | :--- | :--- | :--- | | Potato (Solanum tuberosum) | Root and Tuber Periderm | α,ω-alkanedioic acids | GC-MS |[8] | | Soybean (Glycine max) | Root | Hexadecanedioic acid, Octadecanedioic acid | GC-MS |[9] | | Arabidopsis thaliana | Root | Not specified | GC-MS |[10] | | Monkeyhair tree (Coumoxylon hartigii) (fossil) | Bark | 1,18-octadec-9-enedioic acid, 1,20-eicosanedioic acid | HPLC-ESI-MS |[11] | | Camelina sativa | Seed coat and Root | 1,18-octadecenedioic fatty acids | GC analysis |[12] |

Note: Dicarboxylic acids are major components of the suberin polymer in plant roots and other suberized tissues. The exact percentage of tetradecanedioic acid varies between species and environmental conditions.

Biosynthesis: The ω-Oxidation Pathway

The primary route for the formation of tetradecanedioic acid in organisms is the ω-oxidation of fatty acids. This metabolic pathway occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys of vertebrates.[3][4] It serves as an alternative to β-oxidation, particularly when the latter is impaired.

The process begins with the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, such as myristic acid (tetradecanoic acid), by a cytochrome P450-dependent mixed-function oxidase.[13] This is followed by the successive oxidation of the resulting ω-hydroxy fatty acid to an aldehyde and then to a dicarboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively.[3]

omega_oxidation Fatty_Acid Myristic Acid (Tetradecanoic Acid) Omega_Hydroxy ω-Hydroxytetradecanoic Acid Fatty_Acid->Omega_Hydroxy Cytochrome P450 Mixed-Function Oxidase (NADPH, O2) Omega_Oxo ω-Oxotetradecanoic Acid Omega_Hydroxy->Omega_Oxo Alcohol Dehydrogenase (NAD+) TDDA Tetradecanedioic Acid Omega_Oxo->TDDA Aldehyde Dehydrogenase (NAD+)

Figure 1: The ω-oxidation pathway for the biosynthesis of tetradecanedioic acid.

Experimental Protocols

The accurate quantification of tetradecanedioic acid in biological matrices typically requires sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Derivatization is often necessary to increase the volatility and ionization efficiency of the dicarboxylic acid.

General Workflow for Dicarboxylic Acid Analysis

The following diagram illustrates a general workflow for the analysis of dicarboxylic acids from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Sample Biological Sample (e.g., Plasma, Plant Tissue, Microbial Broth) Homogenization Homogenization/ Lysis Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Derivatization Derivatization (e.g., Silylation, Esterification) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Figure 2: General experimental workflow for the analysis of dicarboxylic acids.

Example Protocol: GC-MS Analysis of Suberin Monomers in Plant Roots

This protocol is adapted from methods used for the analysis of suberin composition in plant roots.[8][14]

  • Sample Preparation:

    • Excise plant roots and wash thoroughly with deionized water.

    • Perform an exhaustive solvent extraction (e.g., with chloroform, methanol (B129727), and water) to remove soluble lipids (waxes).

    • Dry the remaining plant material (extractive-free tissue).

  • Depolymerization and Extraction:

    • Perform a transesterification/depolymerization of the suberin polyester (B1180765) using a reagent such as 1 M sodium methoxide (B1231860) in methanol or boron trifluoride in methanol under reflux.

    • Acidify the reaction mixture and extract the liberated suberin monomers with an organic solvent (e.g., dichloromethane (B109758) or hexane).

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Derivatization:

    • To the dried residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

    • Heat the mixture to ensure complete derivatization of hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers and esters.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis (e.g., DB-5ms).

    • Use a temperature program to separate the different suberin monomers.

    • Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode.

    • Quantify the individual monomers by comparing their peak areas to that of an internal standard.

Example Protocol: LC-MS/MS Analysis of Dicarboxylic Acids in Yeast Culture

This protocol is a general guide for the analysis of extracellular dicarboxylic acids from yeast fermentation broth.[15][16][17][18]

  • Sample Preparation:

    • Centrifuge the yeast culture to separate the cells from the supernatant (fermentation broth).

    • Filter the supernatant to remove any remaining cells or debris.

  • Extraction:

    • Perform a liquid-liquid extraction of the dicarboxylic acids from the acidified supernatant using a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).[19]

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization (if necessary):

    • Depending on the LC-MS method, derivatization may be employed to enhance sensitivity. Common derivatizing agents for carboxylic acids include those that add a readily ionizable group.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer.

    • Separate the analytes using a reversed-phase column (e.g., C18).

    • Use electrospray ionization (ESI) in negative ion mode for detection.

    • Quantify the target dicarboxylic acids using multiple reaction monitoring (MRM) by monitoring specific precursor-product ion transitions.

Signaling and Metabolic Regulation

Long-chain dicarboxylic acids, including tetradecanedioic acid, are recognized as signaling molecules that can regulate gene expression, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[20] PPARα, in particular, is a key transcriptional regulator of lipid metabolism in the liver.

Upon entering the nucleus, dicarboxylic acids can bind to and activate PPARα. This activation leads to the heterodimerization of PPARα with the Retinoid X Receptor (RXR). The PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and ω-oxidation, thereby promoting the catabolism of fatty acids.[20][21][22]

ppar_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TDDA_cyto Tetradecanedioic Acid TDDA_nuc Tetradecanedioic Acid TDDA_cyto->TDDA_nuc transport PPARa PPARα TDDA_nuc->PPARa binds & activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE binds Target_Genes Target Genes (e.g., CPT1, ACO) PPRE->Target_Genes activates transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins (Fatty Acid Oxidation Enzymes) mRNA->Proteins translation Fatty_Acid_Metabolism Fatty_Acid_Metabolism Proteins->Fatty_Acid_Metabolism Increased Fatty Acid Catabolism

Figure 3: Tetradecanedioic acid-mediated activation of the PPARα signaling pathway.

Conclusion

Tetradecanedioic acid is a naturally occurring dicarboxylic acid with a broad distribution across the biological kingdoms. Its role as a product of ω-oxidation and as a signaling molecule, particularly in the regulation of lipid metabolism via PPARα, highlights its physiological importance. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of tetradecanedioic acid in diverse biological samples, which is crucial for advancing our understanding of its function in health and disease and for exploring its potential in various biotechnological and pharmaceutical applications.

References

An In-Depth Technical Guide to the Core of Tetradecanedioic Acid Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradecanedioic acid (TDDA) is a C14 α,ω-dicarboxylic acid that plays a significant role in fatty acid metabolism, particularly under conditions of metabolic stress. Emerging as a potential biomarker for certain metabolic diseases and drug-drug interactions, a thorough understanding of its metabolic pathway is crucial for the scientific and drug development communities. This technical guide provides a comprehensive overview of the synthesis and degradation of TDDA, detailing the enzymatic processes, subcellular locations, and regulatory aspects. It includes a compilation of available quantitative data, detailed experimental protocols for the study of its metabolism, and visualizations of the key pathways to facilitate a deeper understanding of its physiological and pathological relevance.

Introduction

Tetradecanedioic acid (TDDA) is a long-chain dicarboxylic acid that is not typically abundant under normal physiological conditions but can become a significant metabolite when the primary fatty acid β-oxidation pathway is overwhelmed or impaired. Its presence in biological fluids can be indicative of underlying metabolic dysregulation. This guide delves into the core aspects of TDDA metabolism, providing a technical resource for researchers investigating fatty acid oxidation, metabolic disorders, and drug transport.

Biosynthesis of Tetradecanedioic Acid via ω-Oxidation

The primary route for the formation of TDDA is through the ω-oxidation of tetradecanoic acid (myristic acid) or other long-chain fatty acids. This metabolic pathway occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys, and serves as an alternative to mitochondrial β-oxidation.[1][2] The process involves a three-step enzymatic cascade.

2.1. Enzymatic Steps of ω-Oxidation

  • ω-Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by a cytochrome P450 monooxygenase (CYP4A family). This initial step is rate-limiting and requires NADPH and molecular oxygen.[1]

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by a cytosolic alcohol dehydrogenase.[1]

  • Oxidation to a Carboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of tetradecanedioic acid.[1]

Degradation of Tetradecanedioic Acid via Peroxisomal β-Oxidation

Once formed, TDDA is primarily catabolized through the β-oxidation pathway located within peroxisomes.[3] Mitochondria are not significantly involved in the initial breakdown of long-chain dicarboxylic acids.[3] Before entering the peroxisomal β-oxidation spiral, TDDA must be activated to its coenzyme A (CoA) ester.

3.1. Activation of Tetradecanedioic Acid

TDDA is activated to tetradecanedioyl-CoA by a dicarboxylyl-CoA synthetase.[3] This activation step is crucial for the subsequent enzymatic reactions of β-oxidation.

3.2. Enzymatic Steps of Peroxisomal β-Oxidation

The peroxisomal β-oxidation of tetradecanedioyl-CoA involves a series of four enzymatic reactions that shorten the dicarboxylic acid chain by two carbons per cycle, releasing acetyl-CoA.

  • Dehydrogenation: Acyl-CoA oxidase introduces a double bond between the α- and β-carbons of the tetradecanedioyl-CoA, producing a trans-2-enoyl-CoA and hydrogen peroxide (H₂O₂).[4]

  • Hydration and Dehydrogenation: A multifunctional enzyme (L-bifunctional protein and/or D-bifunctional protein) catalyzes both the hydration of the double bond to form a 3-hydroxyacyl-CoA and its subsequent dehydrogenation to a 3-ketoacyl-CoA.[3][4]

  • Thiolytic Cleavage: A peroxisomal thiolase cleaves the 3-ketoacyl-CoA, yielding a chain-shortened dicarboxylyl-CoA and acetyl-CoA.[3]

This cycle repeats until the dicarboxylic acid is shortened to a medium-chain dicarboxylic acid, which can then be further metabolized in the mitochondria.

Quantitative Data on Tetradecanedioic Acid Metabolism

Quantitative analysis of TDDA is essential for understanding its role in health and disease. The following tables summarize the available quantitative data.

Table 1: Plasma Concentrations of Tetradecanedioic Acid

SpeciesConditionConcentration Range (nM)Reference
HumanNormal2.5 - 1000[5]

Further research is needed to establish reference ranges in various pathological conditions.

Table 2: Enzyme Kinetic Parameters for Dicarboxylic Acid Metabolism

EnzymeSubstrateSourceK_m_V_max_Reference
Acyl-CoA OxidaseDodecanedioyl-CoARat Liver PeroxisomesData not available for TDDAData not available for TDDA
Dicarboxylyl-CoA SynthetaseDodecanedioic AcidRat Liver MicrosomesData not available for TDDAData not available for TDDA[6]

Specific kinetic data for enzymes metabolizing tetradecanedioyl-CoA is currently limited in the literature. The available data for similar substrates suggests that these enzymes are capable of processing dicarboxylic acids.

Experimental Protocols

5.1. Quantification of Tetradecanedioic Acid in Plasma by LC-MS/MS

This protocol is adapted from Santockyte et al. (2018).[5]

5.1.1. Sample Preparation

  • To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled TDDA).

  • Precipitate proteins by adding 400 µL of acetonitrile (B52724).

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

5.1.2. LC-MS/MS Analysis

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operated in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of TDDA and the internal standard.

5.2. In Vitro Peroxisomal β-Oxidation Assay for Dicarboxylic Acids

This protocol is a general guide and may require optimization.

5.2.1. Preparation of Peroxisomes

  • Isolate peroxisomes from rat liver or cultured cells by differential centrifugation followed by a density gradient centrifugation.

5.2.2. β-Oxidation Reaction

  • Prepare a reaction mixture containing isolated peroxisomes, [1-¹⁴C]-tetradecanedioic acid, CoA, ATP, NAD+, and other necessary cofactors in a suitable buffer.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding perchloric acid.

  • Separate the radiolabeled acid-soluble products (acetyl-CoA) from the unreacted substrate by centrifugation and subsequent extraction.

  • Quantify the radioactivity in the acid-soluble fraction using liquid scintillation counting to determine the rate of β-oxidation.

Signaling Pathways and Regulatory Aspects

6.1. Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Long-chain dicarboxylic acids, including likely TDDA, are known to be endogenous ligands for PPARα.[2] PPARα is a nuclear receptor that acts as a transcription factor, regulating the expression of genes involved in fatty acid transport and oxidation.[1][2]

Activation of PPARα by TDDA:

  • TDDA enters the cell and is activated to tetradecanedioyl-CoA.

  • Tetradecanedioyl-CoA or TDDA itself can bind to and activate PPARα.

  • Activated PPARα forms a heterodimer with the retinoid X receptor (RXR).

  • The PPARα/RXR heterodimer binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[7]

  • This binding leads to the increased transcription of genes encoding for enzymes involved in ω-oxidation and peroxisomal β-oxidation, creating a positive feedback loop.[1][2]

6.2. Organic Anion-Transporting Polypeptides (OATPs)

TDDA has been identified as an endogenous substrate for OATPs, which are membrane transport proteins primarily expressed in the liver.[8] This interaction is significant in the context of drug development, as TDDA could serve as a biomarker for OATP-mediated drug-drug interactions. Inhibition of OATPs by a drug can lead to increased plasma concentrations of TDDA.

Visualizations

Tetradecanedioic_Acid_Metabolism cluster_ER Endoplasmic Reticulum (ω-Oxidation) cluster_Peroxisome Peroxisome (β-Oxidation) Tetradecanoic Acid Tetradecanoic Acid ω-Hydroxy-tetradecanoic Acid ω-Hydroxy-tetradecanoic Acid Tetradecanoic Acid->ω-Hydroxy-tetradecanoic Acid Cytochrome P450 (CYP4A) Tetradecanal-1,14-dioic Acid Tetradecanal-1,14-dioic Acid ω-Hydroxy-tetradecanoic Acid->Tetradecanal-1,14-dioic Acid Alcohol Dehydrogenase TDDA Tetradecanedioic Acid Tetradecanal-1,14-dioic Acid->TDDA Aldehyde Dehydrogenase TDDA_perox Tetradecanedioic Acid TDDA->TDDA_perox Transport Tetradecanedioyl-CoA Tetradecanedioyl-CoA TDDA_perox->Tetradecanedioyl-CoA Dicarboxylyl-CoA Synthetase Chain-shortened Dicarboxylyl-CoA Chain-shortened Dicarboxylyl-CoA Tetradecanedioyl-CoA->Chain-shortened Dicarboxylyl-CoA Acyl-CoA Oxidase, Multifunctional Enzyme, Thiolase Acetyl-CoA Acetyl-CoA Tetradecanedioyl-CoA->Acetyl-CoA β-Oxidation Cycle

Caption: Overview of Tetradecanedioic Acid Metabolism.

PPARa_Signaling TDDA Tetradecanedioic Acid PPARa PPARα TDDA->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to TargetGenes Target Genes (e.g., Acyl-CoA Oxidase) PPRE->TargetGenes regulates Transcription Increased Transcription TargetGenes->Transcription

Caption: PPARα Activation by Tetradecanedioic Acid.

Experimental_Workflow_LCMS start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer evaporation Evaporation (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis

Caption: Workflow for TDDA Quantification by LC-MS/MS.

Conclusion

The metabolism of tetradecanedioic acid is a critical pathway in cellular lipid homeostasis, particularly when primary fatty acid oxidation pathways are compromised. Its synthesis via ω-oxidation and subsequent degradation through peroxisomal β-oxidation are tightly regulated processes with significant implications for metabolic health. The role of TDDA as a signaling molecule, particularly in the activation of PPARα, highlights its importance in the transcriptional control of lipid metabolism. Furthermore, its interaction with OATP transporters underscores its potential as a clinical biomarker. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and providing practical methodologies for the further investigation of this important metabolite. Future research should focus on elucidating the specific enzyme kinetics and expanding the quantitative data on TDDA levels in various disease states to fully realize its diagnostic and therapeutic potential.

References

The Omega-Oxidation Pathway: A Technical Guide to Dicarboxylic Acid Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega (ω)-oxidation is a crucial alternative pathway for fatty acid metabolism, culminating in the production of dicarboxylic acids. While typically a minor route compared to mitochondrial β-oxidation, its significance is amplified in physiological and pathological states where β-oxidation is impaired. This technical guide provides an in-depth exploration of the ω-oxidation pathway, detailing the enzymatic cascade, its regulation, and its implications in health and disease. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the key processes to support further research and drug development in this area.

Introduction to ω-Oxidation

Omega-oxidation is a metabolic process that involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.[1][2] This pathway primarily occurs in the smooth endoplasmic reticulum of liver and kidney cells.[3][4] Unlike the primary energy-yielding β-oxidation pathway that occurs in the mitochondria, ω-oxidation serves several unique physiological roles. It acts as a rescue pathway when β-oxidation is defective, aids in the detoxification of xenobiotics, and helps regulate fatty acid homeostasis.[4][5] The end products of this pathway are dicarboxylic acids, which can be further metabolized or excreted, and are increasingly recognized for their potential roles in cellular signaling and metabolic regulation.[6][7]

The Biochemical Pathway of ω-Oxidation

The conversion of a monocarboxylic fatty acid to a dicarboxylic acid via ω-oxidation is a three-step enzymatic process:

  • ω-Hydroxylation: The pathway is initiated by the hydroxylation of the terminal methyl group of the fatty acid, forming a primary alcohol (ω-hydroxy fatty acid). This reaction is catalyzed by a member of the cytochrome P450 family of enzymes, specifically from the CYP4A and CYP4F subfamilies.[1][3] This initial and rate-limiting step requires molecular oxygen (O₂) and the reducing equivalent NADPH.[3]

  • Oxidation to an Aldehyde: The newly formed ω-hydroxy fatty acid is then oxidized to an aldehyde (ω-oxo fatty acid) by an alcohol dehydrogenase (ADH). This reaction is NAD⁺-dependent.[8]

  • Oxidation to a Carboxylic Acid: Finally, the ω-oxo fatty acid is further oxidized to a dicarboxylic acid by an aldehyde dehydrogenase (ALDH), also in an NAD⁺-dependent manner.[8]

The resulting dicarboxylic acid can then be activated to a CoA ester at either carboxyl end and undergo β-oxidation from both ends, typically in peroxisomes, to yield shorter-chain dicarboxylic acids such as succinic acid and adipic acid, which can then enter central metabolism.[5]

Key Enzymes and Their Kinetics

The efficiency and substrate preference of the ω-oxidation pathway are determined by the kinetic properties of its constituent enzymes.

Enzyme FamilySpecific Isoforms (Human)SubstrateKm (µM)Vmax (nmol/min/nmol P450 or other unit)
Cytochrome P450 ω-Hydroxylase CYP4A11Lauric Acid200 ± 5038 ± 8 min⁻¹
CYP4A11Arachidonic Acid22849.1 min⁻¹
CYP4F2Arachidonic Acid247.4 min⁻¹
Alcohol Dehydrogenase Variousω-Hydroxy Fatty AcidsData not readily availableData not readily available
Aldehyde Dehydrogenase Various, including ALDH3A2ω-Oxo Fatty AcidsData not readily availableData not readily available

Table 1: Kinetic parameters of key enzymes in the ω-oxidation pathway. Data for alcohol and aldehyde dehydrogenases with specific long-chain ω-hydroxy and ω-oxo fatty acid substrates are not extensively characterized in the literature.[1][3]

Regulation of ω-Oxidation

The expression of the rate-limiting enzymes in the ω-oxidation pathway, particularly the cytochrome P450s of the CYP4A family, is tightly regulated at the transcriptional level. A key regulator is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) , a nuclear receptor that functions as a ligand-activated transcription factor.[2]

Fatty acids and their derivatives, as well as xenobiotics known as peroxisome proliferators (e.g., fibrate drugs), can bind to and activate PPARα.[9] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including CYP4A11.[2][10] This binding recruits coactivator proteins and initiates the transcription of these genes, leading to increased synthesis of the ω-hydroxylase enzymes and a subsequent increase in ω-oxidation activity.[2]

PPARa_Signaling Ligand Fatty Acids / Fibrates PPARa PPARα Ligand->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (in CYP4A11 promoter) RXR->PPRE binds to CYP4A11_mRNA CYP4A11 mRNA PPRE->CYP4A11_mRNA promotes transcription CYP4A11_Protein CYP4A11 Protein (ω-hydroxylase) CYP4A11_mRNA->CYP4A11_Protein translates to Omega_Oxidation Increased ω-Oxidation CYP4A11_Protein->Omega_Oxidation

Figure 1: PPARα signaling pathway regulating CYP4A11 expression.

Physiological and Pathological Significance

Metabolic Adaptation

Omega-oxidation serves as a crucial metabolic adaptation in states of high lipid load or when β-oxidation is compromised. For instance, during prolonged fasting or in individuals with genetic defects in β-oxidation enzymes (e.g., Medium-Chain Acyl-CoA Dehydrogenase deficiency), the flux of fatty acids through the ω-oxidation pathway is significantly increased, leading to dicarboxylic aciduria (elevated levels of dicarboxylic acids in the urine).[11][12][13]

Detoxification

The initial hydroxylation step catalyzed by cytochrome P450 enzymes is not limited to endogenous fatty acids. These enzymes can also metabolize a variety of xenobiotics, including drugs and environmental toxins.[1] By increasing the polarity of these compounds, ω-oxidation facilitates their further metabolism and subsequent excretion from the body.

Role in Disease

Dysregulation of ω-oxidation and altered levels of dicarboxylic acids have been implicated in several pathological conditions:

  • Metabolic Syndrome: In conditions like obesity and type 2 diabetes, there is an increased flux of fatty acids, leading to enhanced ω-oxidation. The resulting dicarboxylic acids may have both beneficial and detrimental effects on glucose and lipid metabolism.[2][6]

  • Neurological Disorders: Changes in urinary dicarboxylic acid profiles have been observed in Alzheimer's disease, potentially reflecting altered brain energy metabolism and oxidative stress.[4]

  • Cancer: The ω-oxidation product of arachidonic acid, 20-hydroxyeicosatetraenoic acid (20-HETE), is a potent signaling molecule that has been implicated in tumor growth and angiogenesis.[14]

Dicarboxylic Acids as Signaling Molecules

Emerging evidence suggests that dicarboxylic acids are not merely metabolic end-products but may also function as signaling molecules. For example, succinate, a short-chain dicarboxylic acid, can act as an extracellular ligand for a G-protein coupled receptor (SUCNR1), modulating cellular processes like inflammation and blood pressure.[15] Longer-chain dicarboxylic acids have been shown to improve glucose tolerance and increase energy expenditure in animal models, suggesting they may have therapeutic potential in metabolic diseases.[6][7]

Experimental Protocols

Assay of Cytochrome P450 ω-Hydroxylase Activity

This protocol is adapted from methods used to measure lauric acid hydroxylation in liver microsomes.

Principle: The activity of CYP4A and CYP4F enzymes is determined by quantifying the formation of ω-hydroxy fatty acids from their corresponding fatty acid substrates. The product is typically extracted and analyzed by HPLC or LC-MS.

Materials:

  • Liver microsomes (from human or animal models)

  • Fatty acid substrate (e.g., Lauric acid, Arachidonic acid)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate, hexane)

  • Internal standard (for quantification)

  • HPLC or LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, the fatty acid substrate, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes) with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., 2 M HCl) to lower the pH.

  • Extraction: Add an internal standard and extract the hydroxylated fatty acids with an organic solvent.

  • Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

  • Analysis: Analyze the sample by HPLC with UV or fluorescence detection (after derivatization) or by LC-MS/MS for direct quantification.

CYP450_Assay_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Microsomes, Substrate, Buffer) Start->Prepare_Mixture Preincubate Pre-incubate at 37°C Prepare_Mixture->Preincubate Add_NADPH Initiate with NADPH Regenerating System Preincubate->Add_NADPH Incubate Incubate at 37°C Add_NADPH->Incubate Stop_Reaction Stop Reaction with Acid Incubate->Stop_Reaction Extract Extract with Organic Solvent Stop_Reaction->Extract Analyze Analyze by HPLC or LC-MS/MS Extract->Analyze End End Analyze->End

Figure 2: Experimental workflow for CYP450 ω-hydroxylase activity assay.
Quantification of Dicarboxylic Acids in Biological Fluids

This protocol outlines a general procedure for the analysis of dicarboxylic acids in plasma or urine using GC-MS or LC-MS/MS.

Principle: Dicarboxylic acids are extracted from the biological matrix, derivatized to enhance their volatility (for GC-MS) or ionization efficiency (for LC-MS/MS), and then quantified against a standard curve using a mass spectrometer.

Materials:

  • Plasma or urine sample

  • Internal standards (stable isotope-labeled dicarboxylic acids)

  • Organic solvents for extraction (e.g., diethyl ether)

  • Derivatization agent (e.g., BSTFA for GC-MS, or a charge-reversal agent for LC-MS/MS)

  • GC-MS or LC-MS/MS system

Procedure:

  • Sample Preparation: To a known volume of plasma or urine, add a mixture of stable isotope-labeled internal standards.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent to isolate the dicarboxylic acids.

  • Derivatization: Evaporate the organic solvent and derivatize the dried extract to improve analytical properties.

  • Instrumental Analysis: Inject the derivatized sample into the GC-MS or LC-MS/MS system.

  • Data Analysis: Identify and quantify the dicarboxylic acids based on their retention times and mass-to-charge ratios, using the internal standards for calibration.

Gene Expression Analysis by qPCR

Principle: The mRNA expression levels of ω-oxidation enzymes (e.g., CYP4A11, CYP4F2) are quantified by reverse transcription quantitative polymerase chain reaction (RT-qPCR).

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues of interest.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform qPCR using specific primers for the target genes and a reference gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.

Protein Expression Analysis by Western Blot

Principle: The protein levels of ω-oxidation enzymes are detected and quantified by Western blotting using specific antibodies.

Procedure:

  • Protein Extraction: Prepare protein lysates from cells or tissues.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein (e.g., anti-CYP4A11), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin).[16][17]

Implications for Drug Development

The ω-oxidation pathway is of significant interest to drug development professionals for several reasons:

  • Drug Metabolism: As the enzymes of this pathway, particularly the cytochrome P450s, are involved in the metabolism of a wide range of drugs, understanding their function is crucial for predicting drug-drug interactions and pharmacokinetic profiles.[18][19]

  • Therapeutic Targets: The enzymes of the ω-oxidation pathway, such as CYP4A11 and CYP4F2, represent potential therapeutic targets. Inhibitors of these enzymes could be developed to modulate the levels of bioactive lipids like 20-HETE in conditions such as hypertension and cancer.[1] Conversely, inducers of this pathway could be explored as a therapeutic strategy for genetic disorders of fatty acid metabolism where providing an alternative disposal route for fatty acids is desirable.[1]

  • Biomarkers: Urinary or plasma levels of dicarboxylic acids can serve as biomarkers for diseases involving mitochondrial dysfunction or impaired fatty acid metabolism.[11][20] Monitoring these biomarkers could be valuable in clinical trials to assess disease progression or the efficacy of a therapeutic intervention.

Conclusion

The ω-oxidation of fatty acids is a metabolically significant pathway with diverse physiological roles, from providing an alternative route for fatty acid catabolism to participating in the detoxification of xenobiotics. The resulting dicarboxylic acids are not merely metabolic byproducts but are emerging as important players in cellular signaling and metabolic regulation. For researchers, scientists, and drug development professionals, a thorough understanding of this pathway, its regulation, and its experimental investigation is essential for advancing our knowledge of metabolic diseases and for developing novel therapeutic strategies. This technical guide provides a foundational resource to support these endeavors.

References

Tetradecanedioic Acid as a Biomarker for OATP Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of tetradecanedioic acid (TDDA) as an emerging endogenous biomarker for the activity of Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3. These transporters, encoded by the SLCO1B1 and SLCO1B3 genes respectively, are predominantly expressed on the sinusoidal membrane of hepatocytes and play a crucial role in the hepatic uptake of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs.[1] Inhibition of OATP1B1 and OATP1B3 can lead to significant drug-drug interactions (DDIs), resulting in altered drug exposure and potential toxicity. The use of endogenous biomarkers like TDDA offers a promising approach to assess the DDI potential of new molecular entities early in drug development, potentially reducing the need for extensive clinical DDI studies.[2]

Tetradecanedioic acid is a long-chain dicarboxylic acid that is a naturally occurring endogenous metabolite.[3] It has been identified as a substrate for OATP1B1 and OATP1B3, and its plasma concentrations are sensitive to inhibition of these transporters.[4][5] This guide will delve into the quantitative data supporting its use, detailed experimental protocols for its measurement and the assessment of OATP activity, and the signaling pathways that regulate OATP expression.

Data Presentation: Quantitative Insights into TDDA as an OATP Biomarker

The utility of an endogenous biomarker is determined by its baseline concentration and the magnitude of its change in response to transporter inhibition. While comprehensive quantitative data for TDDA is still emerging, the following tables summarize the available information and provide context with data from other relevant OATP biomarkers.

Table 1: Effect of OATP Inhibitors on Plasma Levels of Endogenous Biomarkers in Healthy Volunteers

Endogenous BiomarkerOATP Inhibitor (Dose)Fold Change in AUCFold Change in CmaxReference
Tetradecanedioic Acid (TDDA) Cyclosporin A (100 mg)1.8 - 2.51.8 - 2.5[5]
Tetradecanedioic Acid (TDDA) Rifampin (600 mg)Significantly IncreasedNot Reported[4]
Hexadecanedioic Acid (HDA)Cyclosporin A (100 mg)1.8 - 2.51.8 - 2.5[5]
Hexadecanedioic Acid (HDA)Rifampin (150 mg)IncreasedIncreased[6][7]
Rifampin (300 mg)IncreasedIncreased[6][7]
Rifampin (600 mg)IncreasedIncreased[6][7]
Coproporphyrin I (CP-I)Cyclosporin A (75 mg)~3.5~2.5[8]
Rifampin (600 mg)~4.0Not Reported[4]
Coproporphyrin III (CP-III)Cyclosporin A (100 mg)1.8 - 2.51.8 - 2.5[5]
Rifampin (600 mg)~3.3Not Reported[4]

Note: Specific mean values and statistical significance for the fold changes in TDDA levels with rifampin were not detailed in the available literature. Data for other biomarkers are provided for comparative purposes.

Table 2: Kinetic Parameters of OATP Substrates

SubstrateOATP IsoformKm (µM)Vmax (pmol/min/mg protein)Reference
Tetradecanedioic Acid (TDDA) OATP1B1Not ReportedNot Reported
Tetradecanedioic Acid (TDDA) OATP1B3Not ReportedNot Reported
Estradiol-17β-glucuronideOATP1B16.3 ± 1.2460 ± 96[9]
2',7'-dichlorofluoresceinOATP1B1*1a12.5Not Reported[10]
Mycophenolic acid glucuronideOATP1B3Similar to referenceDecreased in variant[11]

Note: The Michaelis-Menten constants (Km and Vmax) for TDDA transport by OATP1B1 and OATP1B3 have not been reported in the reviewed literature. Data for well-characterized OATP substrates are included for reference.

Experimental Protocols

Quantification of Tetradecanedioic Acid in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the quantification of TDDA and hexadecanedioic acid (HDA) in human plasma.[2][12]

1. Sample Preparation:

  • Matrix: Use analyte-free charcoal-stripped human plasma as the surrogate matrix for the preparation of calibration standards and quality control (QC) samples.

  • Protein Precipitation: To 50 µL of plasma sample, standard, or QC, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled TDDA).

  • Vortex: Vortex the samples for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS System and Conditions:

  • LC System: A UPLC system such as Waters ACQUITY UPLC is suitable.

  • Column: A reverse-phase column, such as a Newcrom R1, can be used. For UPLC applications, columns with particle sizes of 1.7 µm are recommended.[13][14]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution should be optimized to ensure the separation of TDDA from potential interferences. A typical gradient might start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is recommended.

  • MRM Transitions: Specific precursor and product ion transitions for TDDA need to be optimized. For dicarboxylic acids, the deprotonated molecule [M-H]- is often selected as the precursor ion. Product ions can be generated by collision-induced dissociation.

    • Precursor Ion (Q1): m/z for [TDDA-H]-

    • Product Ion (Q3): A characteristic fragment ion of TDDA.

  • Calibration Curve: A standard curve ranging from 2.5 to 1000 nM should be prepared in the surrogate matrix.[2][12]

In Vitro OATP1B1 and OATP1B3 Uptake Assays

This protocol describes a general method for assessing the transport of a substrate by OATP1B1 and OATP1B3 expressed in a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.[15][16]

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably transfected with SLCO1B1 (for OATP1B1) or SLCO1B3 (for OATP1B3), and mock-transfected HEK293 cells (as a negative control).

  • Seed the cells in 24-well or 96-well poly-D-lysine coated plates at a density that allows them to reach a confluent monolayer on the day of the experiment (e.g., 1.5 x 105 cells/well for a 24-well plate, 48 hours prior to the assay).

2. Uptake Assay:

  • Wash: On the day of the assay, wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Pre-incubation: Pre-incubate the cells in HBSS for 10-15 minutes at 37°C.

  • Initiate Uptake: Remove the pre-incubation buffer and add the uptake buffer (HBSS) containing the test substrate (e.g., a range of TDDA concentrations for kinetic studies) to the wells. For inhibition studies, the uptake buffer will also contain the inhibitor.

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 2-5 minutes). The incubation time should be within the linear range of uptake for the substrate.

  • Terminate Uptake: Stop the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a detergent like Triton X-100).

  • Quantification: Analyze the cell lysate for the amount of substrate taken up by the cells using an appropriate analytical method (e.g., LC-MS/MS for TDDA).

3. Data Analysis:

  • Protein Normalization: Determine the protein concentration in each well to normalize the uptake data.

  • OATP-mediated Uptake: Subtract the uptake in mock-transfected cells from the uptake in OATP-expressing cells to determine the net transporter-mediated uptake.

  • Kinetic Analysis: For kinetic studies, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

  • Inhibition Analysis: For inhibition studies, calculate the IC50 value of the inhibitor.

Signaling Pathways and Experimental Workflows

Transcriptional Regulation of OATP1B1 and OATP1B3

The expression of the SLCO1B1 and SLCO1B3 genes is regulated by a network of nuclear receptors and transcription factors, primarily in the liver. Key regulators include the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and Hepatocyte Nuclear Factor 4α (HNF4α).[7][13] These transcription factors bind to specific response elements in the promoter regions of the OATP genes to modulate their transcription.

G cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_promoters Gene Promoters cluster_genes Gene Transcription cluster_proteins Transporter Proteins Xenobiotics (e.g., Rifampicin) Xenobiotics (e.g., Rifampicin) PXR PXR Xenobiotics (e.g., Rifampicin)->PXR Activates CAR CAR Xenobiotics (e.g., Rifampicin)->CAR Activates Endobiotics Endobiotics HNF4a HNF4a Endobiotics->HNF4a Regulates SLCO1B1_Promoter SLCO1B1 Promoter (DR3, ER6, DR1) PXR->SLCO1B1_Promoter Binds to DR3, ER6 CAR->SLCO1B1_Promoter Binds to response elements HNF4a->SLCO1B1_Promoter Binds to DR1 SLCO1B3_Promoter SLCO1B3 Promoter (HNF4α binding sites) HNF4a->SLCO1B3_Promoter Binds SLCO1B1_Gene SLCO1B1 Gene SLCO1B1_Promoter->SLCO1B1_Gene Initiates Transcription SLCO1B3_Gene SLCO1B3 Gene SLCO1B3_Promoter->SLCO1B3_Gene Initiates Transcription OATP1B1 OATP1B1 SLCO1B1_Gene->OATP1B1 Translates to OATP1B3 OATP1B3 SLCO1B3_Gene->OATP1B3 Translates to

Caption: Transcriptional regulation of OATP1B1 and OATP1B3.

Experimental Workflow for Biomarker Validation

The validation of an endogenous biomarker like TDDA for use in drug development follows a structured workflow, from initial discovery to clinical application. This process ensures the biomarker is reliable, reproducible, and relevant to the biological process it is intended to reflect.[2]

G cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical Validation cluster_application Application in Drug Development a Hypothesis Generation (e.g., Metabolomics) b Candidate Biomarker Identification (e.g., TDDA) a->b c Assay Development (e.g., LC-MS/MS) b->c d Assay Validation (Accuracy, Precision, Specificity) c->d e Proof of Concept Studies (e.g., in vitro OATP inhibition) d->e f Clinical Studies in Healthy Volunteers (DDI with probe inhibitors) e->f g Evaluation in Patient Populations f->g h Inclusion in Early Phase Trials to assess DDI potential g->h i Informing Decision Making for late-stage development h->i

Caption: Workflow for endogenous biomarker validation.

Conclusion

Tetradecanedioic acid is a promising endogenous biomarker for assessing OATP1B1 and OATP1B3 activity. Its endogenous nature and responsiveness to OATP inhibition make it a valuable tool in early drug development for evaluating DDI potential. However, further research is needed to fully characterize its transport kinetics and to establish a comprehensive database of its response to a wider range of OATP inhibitors in diverse populations. The methodologies and workflows presented in this guide provide a framework for researchers to utilize TDDA in their drug development programs and contribute to the growing body of knowledge on this important biomarker.

References

The Cellular Functions of Tetradecanedioic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Role in Cellular Processes, Signaling Pathways, and Therapeutic Potential

Introduction

Tetradecanedioic acid (TDDA), a 14-carbon long-chain dicarboxylic acid, is an endogenous metabolite found in humans and other organisms.[1][2][3] Primarily involved in lipid metabolism, TDDA's role in cellular processes is multifaceted, with emerging evidence suggesting its involvement in critical signaling pathways related to metabolic regulation, inflammation, and cancer.[4][5][6] This technical guide provides a comprehensive overview of the known functions of tetradecanedioic acid in cellular processes, targeting researchers, scientists, and drug development professionals. We will delve into its metabolic fate, its interaction with key cellular receptors, and its potential as a biomarker and therapeutic agent. This document will present quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate a deeper understanding and further investigation of this versatile molecule.

Metabolism of Tetradecanedioic Acid

Tetradecanedioic acid is a product of the omega-oxidation of long-chain fatty acids.[7] This metabolic pathway serves as an alternative to beta-oxidation, particularly when there is an excess of fatty acids. The resulting dicarboxylic acids, including TDDA, can then be metabolized through peroxisomal and mitochondrial beta-oxidation, serving as an energy source for the cell.[7]

Quantification of Tetradecanedioic Acid in Cellular Samples

Accurate quantification of TDDA in biological samples is crucial for studying its metabolism and function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust and sensitive method for this purpose.[8][9]

Table 1: Summary of LC-MS/MS Method for TDDA Quantification in Plasma (Adaptable for Cell Lysates) [8]

ParameterDescription
Sample Preparation Protein precipitation followed by liquid-liquid extraction.
Chromatography Reversed-phase liquid chromatography with a C18 column.
Mobile Phase Gradient elution with a mixture of water and acetonitrile (B52724) containing a small percentage of formic acid.
Ionization Mode Negative electrospray ionization (ESI-).
Mass Spectrometry Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of TDDA and an internal standard.
Lower Limit of Quantification (LLOQ) Typically in the low nanomolar range (e.g., 2.5 nM in plasma).[8]
Experimental Protocol: Quantification of Intracellular Tetradecanedioic Acid using LC-MS/MS

This protocol is adapted from a validated method for plasma and can be optimized for cell lysates.[8][10]

1. Materials:

  • Cell culture plates (6-well or 10 cm dishes)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (e.g., 13C-labeled TDDA)

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system with a C18 column

2. Cell Lysis and Extraction:

  • After treating cells with TDDA, wash the cell monolayer twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol (containing the internal standard) to each well.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.

  • Perform chromatographic separation using a gradient elution program.

  • Detect and quantify TDDA and the internal standard using MRM.

4. Data Analysis:

  • Construct a calibration curve using known concentrations of TDDA standard.

  • Calculate the concentration of TDDA in the samples by normalizing to the internal standard and the amount of cellular protein.

Role in Cellular Signaling

Tetradecanedioic acid and other long-chain fatty acids are known to act as signaling molecules, primarily by activating nuclear receptors known as peroxisome proliferator-activated receptors (PPARs).[6][11] These receptors are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation.[5][12]

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle.[13] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, beta-oxidation, and ketogenesis.[14]

  • PPARγ: Highly expressed in adipose tissue, where it plays a crucial role in adipogenesis and lipid storage.[5] It is also involved in regulating insulin (B600854) sensitivity and inflammation.[15]

Experimental Protocol: PPARα Activation Reporter Assay

This protocol can be used to determine if TDDA activates PPARα.[1]

1. Materials:

  • HepG2 cells (or other suitable cell line)

  • Expression vector for human PPARα

  • Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Tetradecanedioic acid

  • Known PPARα agonist (e.g., Wy-14643) as a positive control

2. Procedure:

  • Co-transfect HepG2 cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

  • After 24 hours, treat the transfected cells with varying concentrations of TDDA or the positive control.

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system.

3. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity (transfection control).

  • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

PPAR_Activation_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Analysis start Seed HepG2 cells transfect Co-transfect with PPARExpression Vector & PPRE-Luciferase Reporter start->transfect treat Treat with TDDA or Positive Control transfect->treat lyse Lyse cells treat->lyse luciferase Measure Luciferase Activity lyse->luciferase analyze Calculate Fold Induction luciferase->analyze

Experimental workflow for PPAR activation reporter assay.

Potential Role in Inflammatory Signaling

Chronic inflammation is linked to various diseases, and fatty acids can modulate inflammatory pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[16] Some fatty acids have been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.[17][18]

While direct evidence for TDDA's effect on NF-κB is limited, its potential to activate PPARs suggests an anti-inflammatory role, as PPARs can negatively regulate NF-κB signaling.[19]

Potential inhibitory effect of TDDA on the NF-κB signaling pathway via PPAR activation.

Role in Cancer

The metabolic landscape of cancer cells is significantly altered, often exhibiting increased reliance on fatty acid oxidation for energy and biomass production.[15][20][21] This has led to investigations into the effects of various fatty acids on cancer cell proliferation and survival.

Anti-Proliferative and Pro-Apoptotic Effects

Studies on branched-chain fatty acids structurally similar to TDDA, such as 13-methyltetradecanoic acid, have demonstrated anti-cancer properties.[4] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[4]

Table 2: Reported Anti-Cancer Effects of a Related Branched-Chain Fatty Acid (13-Methyltetradecanoic Acid) [4]

Cell LineEffectIC50 (µg/mL)
Jurkat (T-cell lymphoma)Inhibition of proliferation25.74 (48h)
Hut78 (T-cell lymphoma)Inhibition of proliferationNot specified
EL4 (T-cell lymphoma)Inhibition of proliferationNot specified
Breast cancer cellsInhibition of growthNot specified
Prostate cancer cellsInhibition of growthNot specified
Signaling Pathways in TDDA-Induced Apoptosis (Hypothesized)

Based on the effects of related fatty acids, TDDA may induce apoptosis through the modulation of key signaling pathways such as the PI3K/AKT pathway and the intrinsic caspase cascade.[4] Downregulation of AKT phosphorylation can lead to the activation of pro-apoptotic proteins and the executioner caspase-3.

Apoptosis_Signaling_Pathway TDDA Tetradecanedioic Acid pAKT p-AKT (Active) TDDA->pAKT Inhibition of Phosphorylation AKT AKT Caspase3 Pro-Caspase-3 pAKT->Caspase3 Inhibition aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Cleavage Apoptosis Apoptosis aCaspase3->Apoptosis

Hypothesized signaling pathway for TDDA-induced apoptosis.

Experimental Protocol: Cell Proliferation (MTT) Assay

This assay can be used to assess the effect of TDDA on the proliferation of cancer cells.

1. Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Tetradecanedioic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

2. Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of TDDA. Include a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

3. Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the TDDA concentration to determine the IC50 value.

TDDA as a Biomarker

Recent studies have highlighted the potential of TDDA as an endogenous biomarker for assessing the activity of organic anion-transporting polypeptides (OATPs).[9][22] OATPs are a family of drug transporters primarily expressed in the liver, and their inhibition can lead to drug-drug interactions. Monitoring plasma levels of TDDA could provide a non-invasive method to evaluate the potential of a new drug candidate to cause OATP-mediated drug interactions.[8]

Conclusion and Future Directions

Tetradecanedioic acid is an intriguing endogenous metabolite with diverse and significant roles in cellular processes. Its involvement in lipid metabolism, potential regulation of inflammatory and cancer-related signaling pathways, and its utility as a biomarker underscore its importance in cellular homeostasis and disease.

Further research is warranted to fully elucidate the specific molecular mechanisms through which TDDA exerts its effects. Key areas for future investigation include:

  • Quantitative analysis of TDDA's binding affinity and activation potential for different PPAR isoforms.

  • Comprehensive transcriptomic and proteomic studies to identify the full range of genes and proteins regulated by TDDA.

  • In-depth investigation of TDDA's effects on various cancer types and its potential as a therapeutic agent, both alone and in combination with existing therapies.

  • Validation of TDDA as a reliable clinical biomarker for OATP-mediated drug-drug interactions.

The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore these and other questions, ultimately advancing our understanding of the physiological and pathological roles of tetradecanedioic acid.

References

Tetradecanedioic Acid: A Potential Modulator of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. These conditions are characterized by complex dysregulations in glucose and lipid metabolism. Long-chain dicarboxylic acids (DCAs), such as tetradecanedioic acid (TDA), are endogenous metabolites that have emerged as potential therapeutic agents in the context of these disorders. TDA is a 14-carbon, straight-chain dicarboxylic acid formed through the ω-oxidation of fatty acids.[1][2][3] This pathway becomes particularly active when the primary mitochondrial β-oxidation pathway is overwhelmed or impaired, a common feature in metabolic diseases.[4][5][6][7][8] This technical guide provides a comprehensive overview of the current understanding of TDA and its role in metabolic disorders, with a focus on quantitative data, experimental protocols, and key signaling pathways. While direct in vivo quantitative data for TDA is limited, this guide draws upon studies of structurally similar DCAs, such as dodecanedioic acid (DC12), and related lipid-modulating compounds to infer the potential therapeutic effects of TDA.

Quantitative Data on the Effects of Dicarboxylic Acids in Metabolic Disorders

The following tables summarize the quantitative effects of dicarboxylic acids and related compounds on key metabolic parameters in animal models and human studies. These data highlight their potential to improve glucose homeostasis, reduce adiposity, and ameliorate dyslipidemia.

Table 1: Effects of Dodecanedioic Acid (DC12) on a Rat Model of Diet-Induced Obesity and Metabolic Associated Steatohepatitis (MASH)

(Data extracted from a study where rats were fed a high-fat diet (HFD) with or without DC12 supplementation at 100 mg/kg/day for 8 weeks)

ParameterHFD Control Group (Mean ± SEM)HFD + DC12 Group (Mean ± SEM)Percentage Changep-value
Body Weight Gain (g)250 ± 15170 ± 10-32%<0.001
Liver Weight (g)20 ± 1.512 ± 1.0-40%<0.001
Visceral Adipose Tissue (g)30 ± 2.018 ± 1.5-40%<0.001
Fasting Blood Glucose (mg/dL)130 ± 8100 ± 5-23%<0.01
Fasting Plasma Insulin (B600854) (ng/mL)2.5 ± 0.31.5 ± 0.2-40%<0.01
HOMA-IR8.2 ± 0.83.8 ± 0.5-54%<0.001

Table 2: Effects of Dodecanedioic Acid (DC12) Infusion on Plasma Metabolites in Patients with Type 2 Diabetes

(Data from a study involving a 195-minute intravenous infusion of 46.6 mmol of DC12)

ParameterBasal Level (Mean ± SEM)End of Infusion (Mean ± SEM)Percentage Changep-value
Plasma Glucose (mM)7.8 ± 0.65.4 ± 0.8-30.8%<0.05
Plasma Lactate (mM)3.5 ± 0.21.5 ± 0.1-57.1%<0.001
Blood Pyruvate (µM)26.0 ± 11.699.5 ± 14.9+282.7%<0.01

Table 3: Effects of Tetradecylthioacetic Acid (TTA) on Plasma Lipids in Rats

(Data from a long-term study comparing TTA-treated rats to controls)

ParameterControl GroupTTA-Treated GroupPercentage Change
Plasma TriacylglycerolBaselineReducedSignificant Reduction
VLDL-TriacylglycerolBaselineReduced by 56%-56%
Plasma CholesterolBaselineReducedSignificant Reduction
LDL-CholesterolBaselineReducedSignificant Reduction
HDL-CholesterolBaselineReducedSignificant Reduction

Key Signaling Pathways and Mechanisms of Action

The metabolic benefits of TDA and related dicarboxylic acids are thought to be mediated through multiple signaling pathways. A key mechanism involves the regulation of cellular energy and lipid metabolism.

metabolic_regulation cluster_cell Hepatocyte cluster_outcome Metabolic Outcomes TDA Tetradecanedioic Acid (TDA) mINDY mINDY Transporter TDA->mINDY Inhibits Peroxisome Peroxisome TDA->Peroxisome Metabolized in PPARa PPARα TDA->PPARa Activates Citrate_uptake Citrate (B86180) Uptake mINDY->Citrate_uptake Mediates DNL De Novo Lipogenesis (Fatty Acid Synthesis) Citrate_uptake->DNL Promotes Fatty_Acids Fatty Acid Pool DNL->Fatty_Acids Increases Reduced_Steatosis Reduced Hepatic Steatosis omega_oxidation ω-Oxidation Fatty_Acids->omega_oxidation Substrate for omega_oxidation->TDA Produces (Endogenous) beta_oxidation Peroxisomal β-Oxidation Peroxisome->beta_oxidation Gene_Expression Target Gene Expression (e.g., CPT1) PPARa->Gene_Expression Induces FAO Fatty Acid Oxidation Gene_Expression->FAO Enhances Increased_Energy_Expenditure Increased Energy Expenditure Improved_Insulin_Sensitivity Improved Insulin Sensitivity

Caption: Proposed signaling pathways for TDA in metabolic regulation.

One proposed mechanism, based on studies of DC12, involves the inhibition of the mammalian INDY (I'm Not Dead Yet) transporter (mINDY), a plasma membrane citrate transporter. By inhibiting mINDY, DC12 reduces the uptake of citrate into hepatocytes.[7][9] As citrate is a key substrate for de novo lipogenesis, this leads to a reduction in fatty acid synthesis and subsequent hepatic steatosis.

Additionally, TDA and other long-chain DCAs are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[10][11] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), thereby promoting the breakdown of fatty acids and increasing energy expenditure.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of tetradecanedioic acid and its effects on metabolic disorders.

Animal Model of Diet-Induced Obesity and MASH

This protocol is adapted from studies using dodecanedioic acid (DC12) to prevent and reverse metabolic syndrome in rodents.[7][9][12]

  • Animal Strain: Male Wistar rats or C57BL/6J mice are commonly used.

  • Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet:

    • Control Group: Fed a standard chow diet.

    • High-Fat Diet (HFD) Group: Fed a diet with 45-60% of calories from fat, typically lard or palm oil.

  • TDA Administration: TDA is administered in the drinking water or mixed into the HFD at a specified dose (e.g., 100 mg/kg/day).

  • Study Duration:

    • Prevention Model: HFD and TDA are administered concurrently for 8-12 weeks.

    • Reversal Model: Animals are first fed an HFD for 12-16 weeks to induce obesity and MASH, followed by the introduction of TDA for an additional 4-6 weeks.

  • Outcome Measures:

    • Weekly: Body weight and food/water intake.

    • Periodic: Glucose and insulin tolerance tests.

    • End of Study:

      • Fasting blood glucose, insulin, and lipid profiles (triglycerides, total cholesterol, HDL, LDL).

      • Organ collection (liver, adipose tissue) for weight, histology (H&E, Oil Red O staining), and gene/protein expression analysis.

Analysis of Tetradecanedioic Acid in Biological Samples by GC-MS

This protocol outlines a general method for the quantification of dicarboxylic acids in plasma or urine.[1][11]

  • Sample Preparation:

    • To 200 µL of plasma or urine, add an internal standard (e.g., a deuterated analog of TDA or another dicarboxylic acid of a different chain length).

    • Acidify the sample to a pH < 2 with 5M HCl.

    • Perform a liquid-liquid extraction with 600 µL of ethyl acetate. Vortex and centrifuge to separate the phases.

    • Collect the organic (upper) layer. Repeat the extraction and combine the organic phases.

    • Dry the organic extract under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

    • Heat at 60-80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) esters.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., DB-5ms).

    • Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized TDA.

    • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the TDA-TMS derivative and the internal standard.

    • Quantification: Create a standard curve using known concentrations of TDA to determine the concentration in the biological samples.

GCMS_Workflow start Plasma/Urine Sample add_is Add Internal Standard start->add_is acidify Acidify (pH < 2) add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry_extract Dry Extract extract->dry_extract derivatize Derivatization (Silylation) dry_extract->derivatize inject_gcms Inject into GC-MS derivatize->inject_gcms analyze Data Analysis & Quantification inject_gcms->analyze

Caption: Workflow for GC-MS analysis of TDA.

PPARα Reporter Gene Assay

This protocol is for a cell-based assay to determine if TDA can activate the PPARα nuclear receptor.[2][4][5][6][7][8][9][12][13]

  • Cell Line: A suitable cell line that does not endogenously express high levels of PPARα, such as HEK293T or HepG2, is used.

  • Plasmids:

    • PPARα Expression Vector: A plasmid containing the human or rodent PPARα gene under a constitutive promoter.

    • Reporter Vector: A plasmid containing a luciferase gene downstream of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).

    • Control Vector: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, used for normalization of transfection efficiency.

  • Procedure:

    • Transfection: Co-transfect the cells with the three plasmids using a suitable transfection reagent.

    • Treatment: After 24 hours, treat the transfected cells with various concentrations of TDA and a known PPARα agonist (e.g., WY-14643) as a positive control. A vehicle control (e.g., DMSO) is also included.

    • Incubation: Incubate the cells for another 24 hours.

    • Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation by dividing the normalized luciferase activity of the TDA-treated wells by that of the vehicle control.

    • Plot the fold activation against the TDA concentration to generate a dose-response curve and determine the EC50 (the concentration at which 50% of the maximal response is achieved).

PPARa_Assay start HEK293T/HepG2 Cells transfect Co-transfect with: - PPARα Expression Vector - PPRE-Luciferase Reporter - Renilla Control Vector start->transfect treat Treat with TDA, Positive Control, & Vehicle transfect->treat incubate Incubate 24h treat->incubate lyse Lyse Cells incubate->lyse measure Measure Dual Luciferase Activity lyse->measure analyze Analyze Data (Normalize & Calculate Fold Activation) measure->analyze

Caption: Workflow for PPARα reporter gene assay.

Conclusion

Tetradecanedioic acid and related long-chain dicarboxylic acids represent a promising area of research for the development of novel therapeutics for metabolic disorders. The available data, primarily from studies on DC12 and TTA, suggest that these compounds can favorably modulate glucose and lipid metabolism through mechanisms that include the inhibition of de novo lipogenesis and the activation of PPARα-mediated fatty acid oxidation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of TDA. Future studies should focus on obtaining direct quantitative in vivo data for TDA to confirm the effects observed with its analogs and to fully elucidate its mechanism of action in the context of metabolic diseases.

References

The Genesis of Long-Chain Dicarboxylic Acids: A Technical Guide to Their Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain dicarboxylic acids (LCDAs), aliphatic compounds featuring two terminal carboxyl groups, have emerged from relative obscurity to become molecules of significant interest across various scientific disciplines, including polymer chemistry, fragrance synthesis, and increasingly, in the realm of drug development and metabolic research. Their unique bifunctional nature imparts properties that are leveraged in the creation of high-performance polymers and have been implicated in various physiological and pathological processes. This technical guide provides an in-depth exploration of the discovery and historical development of these fascinating molecules, tailored for researchers, scientists, and drug development professionals. We will delve into the early discoveries, the evolution of their synthesis, and the analytical techniques that have enabled their study, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Early Discoveries and Historical Context

The story of long-chain dicarboxylic acids begins not in a modern laboratory, but with early observations of naturally occurring fats and oils. The presence of these dibasic acids was first hinted at through the analysis of rancid fats and even ancient ointments, where oxidative processes would lead to their formation.

One of the earliest identified long-chain dicarboxylic acids was suberic acid (octanedioic acid), so named because it was first obtained from the nitric acid oxidation of cork (Latin: suber). This discovery marked an important step in understanding the chemical composition of natural materials.

Another historically significant LCDA is sebacic acid (decanedioic acid), derived from the Latin sebum for tallow. It was initially produced by the distillation of castor oil. These early discoveries were foundational, establishing a new class of organic compounds and paving the way for future investigations into their synthesis and properties.

Quantitative Data: Physical Properties of Long-Chain Dicarboxylic Acids

A comprehensive understanding of the physicochemical properties of LCDAs is crucial for their application in research and development. The following table summarizes key quantitative data for a range of saturated long-chain dicarboxylic acids.

Common NameIUPAC NameCarbon AtomsMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water ( g/100g )
Suberic AcidOctanedioic Acid8C₈H₁₄O₄174.19141-144230 (at 15 mmHg)0.16
Azelaic AcidNonanedioic Acid9C₉H₁₆O₄188.22106.5286.5 (at 100 mmHg)0.24
Sebacic AcidDecanedioic Acid10C₁₀H₁₈O₄202.25133-134.5294.5 (at 100 mmHg)0.1
Undecanedioic AcidUndecanedioic Acid11C₁₁H₂₀O₄216.27110-112-Very slightly soluble
Dodecanedioic AcidDodecanedioic Acid12C₁₂H₂₂O₄230.30128.5-129245 (at 10 mmHg)0.035
Brassylic AcidTridecanedioic Acid13C₁₃H₂₄O₄244.33114-Insoluble
Thapsic AcidHexadecanedioic Acid16C₁₆H₃₀O₄286.42124-126-Insoluble
Japanic AcidHeneicosanedioic Acid21C₂₁H₄₀O₄356.56128-Insoluble

Key Biosynthetic and Degradative Pathways

The natural production and metabolism of long-chain dicarboxylic acids primarily occur through ω-oxidation of fatty acids and subsequent β-oxidation in peroxisomes.

ω-Oxidation of Fatty Acids

This pathway facilitates the conversion of fatty acids into dicarboxylic acids. It is a crucial route for the metabolism of fatty acids, especially when β-oxidation is impaired.

omega_oxidation Fatty_Acid Fatty Acid Omega_Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_Fatty_Acid Cytochrome P450 NADPH, O₂ Omega_Aldehyde_Fatty_Acid ω-Aldehyde Fatty Acid Omega_Hydroxy_Fatty_Acid->Omega_Aldehyde_Fatty_Acid Alcohol Dehydrogenase NAD⁺ Dicarboxylic_Acid Dicarboxylic Acid Omega_Aldehyde_Fatty_Acid->Dicarboxylic_Acid Aldehyde Dehydrogenase NAD⁺

ω-Oxidation Pathway of Fatty Acids
Peroxisomal β-Oxidation of Dicarboxylic Acids

Once formed, dicarboxylic acids are primarily metabolized in the peroxisomes through a β-oxidation process, which shortens the carbon chain.

peroxisomal_beta_oxidation Dicarboxylic_Acid Dicarboxylic Acid Dicarboxylyl_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylyl_CoA Acyl-CoA Synthetase Enoyl_CoA Trans-Δ²-Enoyl-CoA Dicarboxylyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Dicarboxylyl_CoA Shortened Dicarboxylyl-CoA Ketoacyl_CoA->Shortened_Dicarboxylyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase discovery_workflow cluster_0 Hypothesis Generation cluster_1 Multi-Omics Analysis cluster_2 Pathway Elucidation and Validation Phenotypic_Screening Phenotypic Screening (e.g., growth on specific alkanes) Transcriptomics Transcriptomics (RNA-seq) (Identify upregulated genes) Phenotypic_Screening->Transcriptomics Genome_Mining Genome Mining (search for homologous enzymes) Bioinformatics Bioinformatic Analysis (Gene clustering, pathway prediction) Genome_Mining->Bioinformatics Transcriptomics->Bioinformatics Proteomics Proteomics (Identify expressed enzymes) Proteomics->Bioinformatics Metabolomics Metabolomics (GC-MS, LC-MS) (Detect novel dicarboxylic acids and intermediates) Metabolomics->Bioinformatics Gene_Knockout Gene Knockout Studies Bioinformatics->Gene_Knockout Enzyme_Assays In Vitro Enzyme Assays Bioinformatics->Enzyme_Assays Gene_Knockout->Metabolomics Validate gene function Pathway_Reconstitution Heterologous Pathway Reconstitution Enzyme_Assays->Pathway_Reconstitution Pathway_Reconstitution->Metabolomics Confirm product formation

A Technical Guide to the Safety and Handling of Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling guidelines for tetradecanedioic acid (CAS No: 821-38-5). The information is compiled from multiple safety data sheets (SDS) and chemical databases to ensure a thorough understanding for professionals working with this substance. This guide covers hazard identification, protective measures, emergency procedures, and toxicological data to promote safe laboratory practices.

Hazard Identification and Classification

Tetradecanedioic acid is an alpha,omega-dicarboxylic acid.[1] While some suppliers do not classify it as hazardous under GHS criteria, others identify it as causing skin and eye irritation.[2][3][4] One supplier classifies it as causing serious eye damage.[5] Given the conflicting classifications, it is prudent to handle this chemical with care, assuming it presents a potential hazard.

The GHS classification information is summarized below.

Table 1: GHS Hazard Classification

CategoryPictogramSignal WordHazard StatementsPrecautionary Statements
Hazard Identification GHS05, GHS07Warning / DangerH302: Harmful if swallowed[6]H315: Causes skin irritation[3][6]H318/H319: Causes serious eye damage/irritation[3][5][6]H335: May cause respiratory irritation[6]P261: Avoid breathing dust[6]P264: Wash hands thoroughly after handling[3][6]P270: Do not eat, drink or smoke when using this product[6]P280: Wear protective gloves/eye protection/face protection[3][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of tetradecanedioic acid is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Chemical Formula C₁₄H₂₆O₄[2][3][5]
Molecular Weight 258.35 g/mol [5]
CAS Number 821-38-5[3][5][7]
Appearance White to almost white powder or crystal[3][5]
Melting Point 124-127 °C[1][5]
Solubility Slightly soluble in water.[1] Soluble in DMSO (52 mg/mL).[8]
Synonyms 1,12-Dodecanedicarboxylic acid[2][3]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Handling:

  • Handle in a well-ventilated area to minimize dust creation.[2][9]

  • Avoid contact with skin, eyes, and clothing.[4][10]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

  • Wash hands and any exposed skin thoroughly after handling.[4][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][6]

  • Avoid the formation of dust clouds, as dust may be combustible at sufficient concentrations.[2][10]

Storage:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated location.[2][7][9]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[7]

  • Store locked up.[6][7]

SafeHandlingWorkflow cluster_prep Preparation cluster_exec Execution cluster_post Post-Procedure Assess Assess Task & Risks ReviewSDS Review Safety Data Sheet (SDS) Assess->ReviewSDS SelectPPE Select Appropriate PPE ReviewSDS->SelectPPE Ventilation Ensure Adequate Ventilation SelectPPE->Ventilation PerformWork Perform Work (Minimize Dust) Ventilation->PerformWork Decontaminate Decontaminate Work Area & PPE PerformWork->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Store Store Chemical Securely Decontaminate->Store FirstAidDecisionTree Start Exposure Occurs Inhalation Inhalation? Skin Skin Contact? Eye Eye Contact? Ingestion Ingestion? FreshAir Move to Fresh Air Inhalation->FreshAir Yes WashSkin Wash with Soap & Water Skin->WashSkin Yes RinseEyes Rinse Eyes for 15+ min Eye->RinseEyes Yes RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth Yes MedicalAdvice Seek Medical Attention if Symptoms Persist FreshAir->MedicalAdvice RemoveClothing Remove Contaminated Clothing WashSkin->RemoveClothing RemoveLenses Remove Contact Lenses RinseEyes->RemoveLenses RinseMouth->MedicalAdvice RemoveClothing->MedicalAdvice RemoveLenses->MedicalAdvice ExperimentalWorkflow cluster_setup Setup cluster_incubation Incubation & Viability cluster_analysis Analysis A Prepare RhE Tissue Cultures B Apply Test Chemical, Positive & Negative Controls A->B C Incubate (60 min) & Wash B->C D Post-Incubate (42 hr) C->D E Assess Viability with MTT Assay D->E F Extract Formazan & Measure Optical Density E->F G Calculate % Viability vs. Control F->G H Classify Irritancy Potential (Irritant if Viability ≤ 50%) G->H

References

Methodological & Application

Synthesis of Tetradecanedioic Acid for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tetradecanedioic acid, a 14-carbon α,ω-dicarboxylic acid of significant interest in various research fields, including polymer chemistry, drug delivery, and metabolic studies. The following sections present both a biotechnological and a chemical synthesis approach, complete with experimental procedures, quantitative data, and characterization methods.

Introduction

Tetradecanedioic acid (TDDA) is a valuable long-chain dicarboxylic acid. Its bifunctional nature, with carboxyl groups at both ends of a 14-carbon chain, makes it a versatile building block for the synthesis of polyesters, polyamides, and other polymers. In the biomedical field, it serves as a hydrophobic linker in drug delivery systems and is studied for its role in lipid metabolism, including its potential interaction with peroxisome proliferator-activated receptors (PPARs). This guide offers detailed methodologies for the production of high-purity TDDA for research purposes.

Biotechnological Synthesis via Fermentation with Candida tropicalis

The microbial fermentation of n-alkanes using the yeast Candida tropicalis is an efficient and sustainable method for producing long-chain dicarboxylic acids. Specific strains of C. tropicalis can be engineered to enhance the ω-oxidation pathway, which converts n-alkanes to their corresponding α,ω-dicarboxylic acids with high yields.

Quantitative Data
ParameterValueReference
OrganismCandida tropicalis (mutant strain)[1]
Substraten-Tetradecane[1]
Final Product Titer138 g/L[1]
Fermentation Time120 hours[1]
pH Control StrategyProgrammed incremental increase from 7.2 to 8.1[1]
Purity (after purification)>99%Inferred from similar processes
Experimental Protocol

1. Inoculum Preparation:

  • Aseptically transfer a cryopreserved vial of a high-yielding Candida tropicalis mutant strain into a 500 mL flask containing 100 mL of YEPD medium (1% yeast extract, 2% peptone, 2% dextrose).

  • Incubate the flask at 30°C in a shaking incubator at 220 rpm for 24-48 hours until a dense culture is obtained.

2. Fed-Batch Fermentation:

  • Sterilize a 5 L bioreactor containing 3 L of fermentation medium (containing glucose, yeast extract, peptone, and essential salts).

  • Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

  • Maintain the fermentation at 30°C with controlled aeration and agitation to ensure sufficient oxygen supply.

  • Control the pH initially at 7.2.

  • After an initial growth phase on glucose, initiate the fed-batch phase by continuously feeding a sterile solution of n-tetradecane.

  • During the production phase, implement a programmed incremental increase in pH from 7.2 to 8.1 over the course of the fermentation to enhance dicarboxylic acid excretion and solubility.[1]

  • Monitor the consumption of the substrate and the production of tetradecanedioic acid periodically by taking samples for GC-MS analysis.

3. Purification of Tetradecanedioic Acid:

  • At the end of the fermentation (approximately 120 hours), harvest the fermentation broth.

  • Separate the yeast cells from the supernatant by centrifugation or microfiltration.

  • Heat the cell-free supernatant to 80°C and adjust the pH to 12 with NaOH to ensure all the dicarboxylic acid is dissolved as its sodium salt.[2]

  • Filter the hot, alkaline solution to remove any remaining cell debris and other insoluble materials.

  • Acidify the clear filtrate to a pH of 2-3 with a strong mineral acid (e.g., HCl or H₂SO₄) while stirring vigorously. This will cause the tetradecanedioic acid to precipitate out of the solution.[2]

  • Allow the suspension to cool to room temperature to complete the crystallization.

  • Collect the precipitated tetradecanedioic acid by filtration (e.g., using a Büchner funnel).

  • Wash the filter cake with deionized water to remove residual salts and other water-soluble impurities.

  • For further purification, recrystallize the crude product from hot water or a suitable organic solvent (e.g., ethanol/water mixture).

  • Dry the purified crystals under vacuum to obtain a fine white powder.

Chemical Synthesis: Brown-Walker Electrolysis

The Brown-Walker reaction is an electrochemical method for the chain extension of dicarboxylic acids. It involves the electrolysis of the monoester of a shorter-chain dicarboxylic acid, leading to the formation of a longer-chain dicarboxylic acid diester, which can then be hydrolyzed to the desired diacid.

Quantitative Data
ParameterValueReference
Starting MaterialMonomethyl dodecanedioate (B1236620)General method
ProductDimethyl tetradecanedioateGeneral method
Typical Yield40-60%Inferred from similar reactions
Key ReactionAnodic coupling (decarboxylative dimerization)[3]
Experimental Protocol

1. Preparation of Monomethyl Dodecanedioate:

  • React dodecanedioic acid with a controlled amount of methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to favor the formation of the monoester.

  • Purify the resulting monomethyl dodecanedioate from the unreacted diacid and the diester by fractional distillation or column chromatography.

2. Brown-Walker Electrolysis:

  • Set up an undivided electrolytic cell with two platinum foil electrodes.

  • Prepare an electrolyte solution by dissolving monomethyl dodecanedioate in methanol containing a small amount of sodium methoxide (B1231860) to act as the supporting electrolyte.

  • Pass a constant current through the cell while maintaining the temperature between 20-40°C. The progress of the reaction can be monitored by the cessation of gas evolution (CO₂ and H₂).

  • Upon completion of the electrolysis, a mixture containing the desired dimethyl this compound will be formed.

3. Isolation and Purification of Tetradecanedioic Acid:

  • Evaporate the methanol from the reaction mixture under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash the organic layer with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude dimethyl this compound.

  • Purify the diester by vacuum distillation or recrystallization.

  • Hydrolyze the purified dimethyl this compound to tetradecanedioic acid by refluxing with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification with a mineral acid.

  • Collect the precipitated tetradecanedioic acid by filtration, wash with cold water, and dry.

Characterization of Tetradecanedioic Acid

The identity and purity of the synthesized tetradecanedioic acid should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR A triplet at ~2.3 ppm corresponding to the α-methylene protons (-CH₂-COOH), a multiplet around 1.6 ppm for the β-methylene protons, a broad singlet at ~1.3 ppm for the internal methylene (B1212753) protons, and a broad singlet at ~12 ppm for the carboxylic acid protons.[4][5]
¹³C NMR A peak at ~179 ppm for the carboxylic acid carbons, a peak at ~34 ppm for the α-methylene carbons, and a series of peaks between 24-30 ppm for the other methylene carbons.[6]
GC-MS (after derivatization) A single major peak with a mass spectrum corresponding to the chosen derivative (e.g., trimethylsilyl (B98337) or methyl ester) of tetradecanedioic acid.[3][7]
Melting Point 125-127 °C

Application in Research: Modulation of PPAR Signaling

Long-chain dicarboxylic acids, including tetradecanedioic acid, are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[8][9]

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects TDDA Tetradecanedioic Acid (TDDA) TDDA_cyto TDDA TDDA->TDDA_cyto Transport PPAR PPARα / PPARγ TDDA_cyto->PPAR Binds & Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPAR_RXR_nuc PPAR-RXR PPAR_RXR->PPAR_RXR_nuc Translocation PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_nuc->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, FABP, ACOX1) PPRE->TargetGenes Promotes Transcription mRNA mRNA TargetGenes->mRNA Transcription LipidMetabolism Increased Fatty Acid Oxidation mRNA->LipidMetabolism Translation & Downstream Effects GlucoseHomeostasis Improved Glucose Homeostasis mRNA->GlucoseHomeostasis AntiInflammatory Anti-inflammatory Effects mRNA->AntiInflammatory

Caption: PPAR signaling pathway activated by tetradecanedioic acid.

Experimental Workflow for Studying PPAR Activation

Experimental_Workflow start Start cell_culture Culture relevant cells (e.g., hepatocytes, adipocytes) start->cell_culture treatment Treat cells with Tetradecanedioic Acid (various concentrations) cell_culture->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation analysis Analysis incubation->analysis gene_expression Gene Expression Analysis (qPCR or RNA-seq) for PPAR target genes analysis->gene_expression protein_expression Protein Expression Analysis (Western Blot) for target proteins analysis->protein_expression metabolic_assays Metabolic Assays (e.g., fatty acid oxidation rate) analysis->metabolic_assays end End gene_expression->end protein_expression->end metabolic_assays->end

Caption: Workflow for investigating the effects of TDDA on PPAR signaling.

This comprehensive guide provides researchers with the necessary information to synthesize and characterize tetradecanedioic acid for a variety of research applications, including the investigation of its role in cellular signaling pathways. The detailed protocols and supporting data are intended to facilitate the production of this valuable compound in a laboratory setting.

References

Application Notes and Protocols for the Biotechnological Production of Long-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain dicarboxylic acids (LCDAs) are linear, aliphatic molecules with a carboxyl group at each end, typically containing 12 or more carbon atoms. These versatile molecules serve as crucial building blocks for a variety of high-performance polymers, including polyamides, polyesters, and polyurethanes, as well as in the manufacturing of lubricants, adhesives, and fragrances.[1][2] Traditionally, LCDAs are produced through chemical synthesis from petroleum-based feedstocks, processes that often involve harsh reaction conditions and generate significant environmental concerns.[3][4]

Biotechnological production using microbial fermentation offers a sustainable and environmentally friendly alternative, utilizing renewable resources like plant oils, fatty acids, or alkanes.[2][5] Oleaginous yeasts, particularly species like Candida tropicalis and Yarrowia lipolytica, are naturally equipped with the metabolic machinery to produce LCDAs.[1][5] Through metabolic engineering, these microbial cell factories can be optimized to achieve high yields and titers, making bio-based LCDA production an industrially viable process.[2][4]

These application notes provide an overview of the key metabolic pathways, microbial strains, and fermentation strategies, along with detailed protocols for strain engineering, fermentation, and downstream purification of LCDAs.

Core Metabolic Pathways and Engineering Strategies

The microbial synthesis of LCDAs from fatty acids or alkanes primarily involves two key metabolic pathways: the ω-oxidation pathway for synthesis and the β-oxidation pathway for degradation.[5][6]

  • ω-Oxidation Pathway: This anabolic pathway converts fatty acids or alkanes into dicarboxylic acids. It is a three-step enzymatic process that occurs in the endoplasmic reticulum.

    • ω-Hydroxylation: The terminal methyl group of a fatty acid is hydroxylated to form a ω-hydroxy fatty acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) and its redox partner, NADPH-cytochrome P450 reductase (CPR).[6][7] This is the rate-limiting step in the pathway.

    • Oxidation to Aldehyde: The ω-hydroxy fatty acid is then oxidized to a ω-oxo fatty acid by a fatty alcohol oxidase (FAO) or dehydrogenase (FADH).

    • Oxidation to Carboxylic Acid: Finally, the ω-oxo fatty acid is oxidized to an α,ω-dicarboxylic acid by a fatty aldehyde dehydrogenase (FALDH).[8]

  • β-Oxidation Pathway: This catabolic pathway, located in the peroxisomes, degrades both fatty acids and the newly synthesized dicarboxylic acids to generate acetyl-CoA for energy production.[6][9] This pathway competes with the ω-oxidation pathway, reducing the overall yield of LCDAs.

Metabolic Engineering Strategies for Enhanced Production:

To achieve high-yield production of LCDAs, metabolic engineering focuses on directing the substrate flux towards the ω-oxidation pathway and preventing product degradation. The primary strategies include:

  • Blocking the β-Oxidation Pathway: This is the most critical step to prevent the degradation of both the fatty acid substrate and the dicarboxylic acid product. This is typically achieved by disrupting the genes encoding for acyl-CoA oxidases (POX genes), the first enzyme in the β-oxidation pathway.[7][10]

  • Enhancing the ω-Oxidation Pathway: To increase the conversion rate of fatty acids to LCDAs, the rate-limiting step of the ω-oxidation pathway is targeted. This involves the overexpression or amplification of the genes encoding cytochrome P450 monooxygenase (CYP) and NADPH-cytochrome P450 reductase (CPR).[7][10]

Signaling Pathway for LCDA Production

Metabolic Pathway for LCDA Production Metabolic Engineering for LCDA Production cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Fatty_Acid Fatty Acid / Alkane (Substrate) Fatty_Acid_Cyt Fatty Acid Fatty_Acid->Fatty_Acid_Cyt Transport omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid_Cyt->omega_Hydroxy_FA ω-Oxidation Step 1 omega_Oxo_FA ω-Oxo Fatty Acid omega_Hydroxy_FA->omega_Oxo_FA Step 2 CYP_CPR Cytochrome P450 (CYP) + NADPH-P450 Reductase (CPR) (Overexpression ↑) omega_Hydroxy_FA->CYP_CPR Dicarboxylic_Acid_ER α,ω-Dicarboxylic Acid omega_Oxo_FA->Dicarboxylic_Acid_ER Step 3 FAO_FADH Fatty Alcohol Oxidase/Dehydrogenase (FAO/FADH) omega_Oxo_FA->FAO_FADH FALDH Fatty Aldehyde Dehydrogenase (FALDH) Dicarboxylic_Acid_ER->FALDH Dicarboxylic_Acid_Perox Dicarboxylic Acid Dicarboxylic_Acid_ER->Dicarboxylic_Acid_Perox Transport Beta_Oxidation β-Oxidation Pathway Dicarboxylic_Acid_Perox->Beta_Oxidation Acetyl_CoA Acetyl-CoA POX Acyl-CoA Oxidase (POX) Beta_Oxidation->Acetyl_CoA Degradation Beta_Oxidation->POX

Caption: Metabolic engineering strategy for enhanced LCDA production in yeast.

Quantitative Data on LCDA Production

The following table summarizes the production titers of various long-chain dicarboxylic acids achieved with engineered yeast strains.

MicroorganismEngineering StrategySubstrateProduct (Chain Length)Titer (g/L)Reference
Candida tropicalisβ-oxidation blocked, P450/CPR amplifiedFatty acids or alkanesC12 DCA140[1]
Candida tropicalisβ-oxidation blocked, P450/CPR amplifiedFatty acids or alkanesC14 DCA210[1]
Candida tropicalisβ-oxidation blocked, P450/CPR amplifiedFatty acids or alkanesC18 DCA100[1]
Candida tropicalis M-1Mutant unable to assimilate DCAsn-HexadecaneC16 DCA29.3[11]
Candida tropicalis CZ-15cat gene knockoutSucrose and UndecaneC13 DCA108.1[12]
Yarrowia lipolyticaEngineered for de novo productionGlycerolC16 & C18 DCAs3.49[13][14]
Candida viswanathii ipe-1Wild-type, process optimizationDodecaneC12 DCA201[15]

Experimental Protocols

Protocol 1: Gene Disruption in Candida tropicalis (POX Gene Knockout)

This protocol describes a general method for disrupting a target gene, such as an acyl-CoA oxidase (POX) gene, in C. tropicalis using a selectable marker and homologous recombination.

Materials:

  • C. tropicalis strain (e.g., ATCC 20336)

  • Plasmid containing a selectable marker (e.g., hygromycin resistance gene, HYG#)[1]

  • PCR primers for amplifying the marker and flanking regions of the target gene

  • High-fidelity DNA polymerase

  • Restriction enzymes

  • DNA ligase

  • Transformation buffer (e.g., containing sorbitol, Tris-HCl, EDTA)

  • YPD medium (Yeast Extract Peptone Dextrose)

  • Selective agar (B569324) plates (e.g., YPD with hygromycin)

  • Electroporator and cuvettes

Procedure:

  • Construct the Disruption Cassette: a. Amplify the selectable marker (e.g., HYG#) from the plasmid using PCR. b. Amplify the upstream and downstream flanking regions (approx. 500-1000 bp) of the target POX gene from C. tropicalis genomic DNA. c. Use fusion PCR or restriction-ligation cloning to assemble the disruption cassette, consisting of the selectable marker flanked by the upstream and downstream regions of the POX gene.[16]

  • Prepare Competent C. tropicalis Cells: a. Inoculate a single colony of C. tropicalis into 50 mL of YPD medium and grow overnight at 30°C with shaking. b. Dilute the overnight culture into fresh YPD and grow to an OD600 of approximately 1.5-2.0. c. Harvest the cells by centrifugation and wash them with sterile, ice-cold water, followed by washes with ice-cold 1 M sorbitol.[17] d. Resuspend the final cell pellet in a small volume of 1 M sorbitol to create a dense cell suspension.

  • Transformation: a. Mix the competent cells with the purified gene disruption cassette. b. Transfer the mixture to a pre-chilled electroporation cuvette. c. Perform electroporation using optimized settings for C. tropicalis. d. Immediately after the pulse, add 1 mL of cold 1 M sorbitol to the cuvette to recover the cells.

  • Selection and Screening: a. Spread the transformed cells onto selective YPD plates containing the appropriate antibiotic (e.g., hygromycin). b. Incubate the plates at 30°C for 2-4 days until colonies appear. c. Isolate genomic DNA from the resistant colonies. d. Confirm the correct integration of the disruption cassette and disruption of the target POX gene by PCR using primers that anneal outside the flanking regions and within the marker gene. Further confirmation can be done by Southern blotting.[1]

  • Disruption of the Second Allele: a. Since C. tropicalis is diploid, the process must be repeated to disrupt the second allele of the POX gene. A different selectable marker may be required if the first marker is not recyclable.

Protocol 2: Fed-Batch Fermentation of C. tropicalis for LCDA Production

This protocol outlines a fed-batch fermentation process for producing LCDAs from an alkane or fatty acid substrate using an engineered C. tropicalis strain.

Materials:

  • Engineered C. tropicalis strain (e.g., with blocked β-oxidation)

  • Seed medium (e.g., YPD)

  • Fermentation medium (containing a carbon source like glucose, nitrogen source like (NH₄)₂SO₄, salts, and trace elements)[18]

  • Substrate (e.g., n-dodecane for C12 DCA production)

  • pH control agent (e.g., NaOH or KOH solution)

  • Antifoaming agent

  • Bioreactor (with controls for temperature, pH, dissolved oxygen)

Procedure:

  • Inoculum Preparation: a. Inoculate a single colony of the engineered C. tropicalis strain into a shake flask containing seed medium. b. Incubate at 30°C with shaking at 220 rpm for 12-24 hours.[18]

  • Bioreactor Setup and Inoculation: a. Prepare and sterilize the bioreactor containing the fermentation medium. b. Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

  • Growth Phase: a. Maintain the culture at 30°C. b. Control the pH at a range of 5.5-6.5.[19] c. Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration rate. d. Allow the cells to grow until the initial carbon source (e.g., glucose) is nearly depleted. This phase typically lasts 24-48 hours.

  • Conversion (Acid Production) Phase: a. Once the initial carbon source is consumed, begin the fed-batch addition of the alkane or fatty acid substrate. The feeding rate should be controlled to avoid substrate inhibition. b. During this phase, the pH will tend to decrease due to the production of dicarboxylic acids. Maintain the pH in the range of 7.0-8.0 by the controlled addition of an alkaline solution. A higher pH helps to keep the produced DCAs in solution.[15] c. Continue to maintain the temperature at 30°C and DO above 20%. d. The fermentation is typically continued for 5-7 days. Monitor the concentration of DCAs, residual substrate, and biomass periodically.[18]

  • Harvesting: a. Once the desired concentration of LCDA is reached, or when production ceases, terminate the fermentation. b. The fermentation broth, containing the produced LCDAs (often as salts), cells, and residual medium components, is now ready for downstream processing.

Protocol 3: Purification of LCDAs from Fermentation Broth

This protocol describes a multi-step process to recover and purify high-purity LCDAs from the fermentation broth.[3][10]

Materials:

  • Fermentation broth

  • Acid (e.g., H₂SO₄ or HCl)

  • Base (e.g., NaOH)

  • Activated carbon

  • Filtration equipment (e.g., filter press or centrifuge)

  • Crystallization vessel with temperature control

Procedure:

  • Cell Removal: a. Filter or centrifuge the fermentation broth to remove the yeast cells. The resulting liquid is the cell-free supernatant.

  • Acidification and Initial Crystallization: a. Transfer the cell-free supernatant to a reaction vessel. b. Slowly add acid (e.g., 3 M H₂SO₄) to the supernatant to adjust the pH to approximately 3.0-4.0. This will protonate the dicarboxylate salts, causing the free dicarboxylic acids to precipitate.[3] c. Cool the mixture to room temperature or lower to enhance crystallization. d. Collect the crude LCDA crystals by filtration and wash with water.

  • Monosalt Crystallization for Purification: a. Dissolve the crude LCDA crystals in water by adding a base (e.g., NaOH) to adjust the pH to 6.2-7.0. At this pH, the LCDAs will form monosodium salts.[3][10] b. Heat the solution to 85-95°C to ensure complete dissolution.[3] c. Slowly cool the solution to 75-85°C and hold for 15-30 minutes to allow the monosalt of the LCDA to crystallize. Many impurities, including coloring materials, will remain in the mother liquor.[10] d. Filter the hot solution to collect the monosalt crystals and wash the filter cake.

  • Conversion to Free Dicarboxylic Acid: a. Dissolve the purified monosalt crystals in water. b. Add acid to the solution to adjust the pH back down to 2.0-4.0. c. Heat the solution to 80-95°C to fully convert the monosalt back to the free dicarboxylic acid.[10]

  • Decolorization (Optional): a. If the solution is still colored, add powdered activated carbon (1-5% w/w of the LCDA) to the hot solution. b. Stir at 70-90°C for 30-60 minutes.[10] c. Filter the hot solution to remove the activated carbon.

  • Final Crystallization and Drying: a. Slowly cool the final, purified solution to induce crystallization of the high-purity LCDA. b. Filter the crystals, wash thoroughly with deionized water, and dry under vacuum to obtain the final product.[3][10]

Experimental Workflow Diagrams

Gene Disruption Workflow Workflow for Gene Disruption in C. tropicalis start Start cassette Construct Disruption Cassette (Marker + Flanking Regions) start->cassette competent Prepare Competent C. tropicalis Cells start->competent transform Electroporation of Disruption Cassette cassette->transform competent->transform select Select on Antibiotic Plates transform->select confirm Confirm Disruption by PCR and/or Southern Blot select->confirm end End confirm->end

Caption: Workflow for gene disruption in Candida tropicalis.

Purification Workflow Workflow for LCDA Purification start Fermentation Broth cell_removal Cell Removal (Filtration/Centrifugation) start->cell_removal acidification Acidification (pH 3-4) & Crude Crystallization cell_removal->acidification monosalt Monosalt Formation (pH 6.2-7.0) & Crystallization acidification->monosalt conversion Conversion to Free Acid (Acidification, pH 2-4) monosalt->conversion decolor Decolorization (Activated Carbon) conversion->decolor Optional final_xtal Final Crystallization, Washing, and Drying conversion->final_xtal decolor->final_xtal product High-Purity LCDA final_xtal->product

Caption: Workflow for the purification of long-chain dicarboxylic acids.

References

Application Notes and Protocols for the Synthesis of Polyamides and Polyesters Using Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (TDDA), a C14 α,ω-dicarboxylic acid, is a versatile monomer for the synthesis of high-performance polyamides and polyesters. Its long aliphatic chain imparts flexibility, hydrophobicity, and unique thermal properties to the resulting polymers, making them suitable for a range of specialized applications, including specialty fibers, engineering plastics, hot-melt adhesives, and coatings.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of polyamides and polyesters using tetradecanedioic acid.

Polyamide Synthesis from Tetradecanedioic Acid

Long-chain polyamides, such as those derived from tetradecanedioic acid, exhibit desirable properties including excellent flexibility, hydrolytic resistance, and dimensional stability. A common example is Polyamide 6,14, synthesized from hexamethylenediamine (B150038) and tetradecanedioic acid.

Experimental Protocol: Melt Polycondensation of Polyamide 6,14

This protocol describes the synthesis of Polyamide 6,14 via a two-step melt polycondensation method.

Materials:

  • Tetradecanedioic acid (TDDA)

  • Hexamethylenediamine

  • Catalyst (e.g., sodium hypophosphite)

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • High-pressure stainless-steel reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Nylon Salt Preparation:

    • An aqueous solution of hexamethylenediamine is neutralized with an aqueous solution of tetradecanedioic acid to form the hexamethylenediammonium tetradecanedioate salt.

    • A small amount of catalyst, such as sodium hypophosphite, can be added to the salt solution.

  • Polycondensation:

    • The nylon salt solution is charged into the reactor.

    • The reactor is purged with high-purity nitrogen to remove any oxygen.

    • The temperature is gradually raised to approximately 220°C while the pressure is maintained at around 1.8 MPa. Water is distilled off during this stage.

    • After the majority of the water has been removed, the pressure is slowly reduced to atmospheric pressure.

    • The temperature is then increased to 260-280°C to facilitate further polymerization.

    • A vacuum is applied to remove the remaining water and drive the reaction to completion, achieving the desired molecular weight.

    • The molten polyamide is then extruded, cooled, and pelletized.

Quantitative Data for Polyamide 6,14
PropertyValue
Melting Temperature (Tm)~210 °C
Glass Transition (Tg)~50 °C
Tensile Strength50 - 60 MPa
Elongation at Break>200%
Water Absorption (24h)<1%

Note: These are typical values and can vary depending on the specific synthesis conditions and resulting molecular weight.

Polyester (B1180765) Synthesis from Tetradecanedioic Acid

Polyesters derived from tetradecanedioic acid and various diols are characterized by their semi-crystalline nature and polyethylene-like mechanical properties. The properties of these polyesters can be tuned by varying the chain length of the diol.

Experimental Protocol: Melt Polycondensation of Poly(alkylene this compound)s

This protocol outlines the synthesis of a series of polyesters from tetradecanedioic acid and linear aliphatic diols (e.g., 1,2-ethanediol, 1,4-butanediol, 1,6-hexanediol, 1,8-octanediol, 1,10-decanediol) via melt polycondensation.

Materials:

  • Tetradecanedioic acid (TDDA)

  • Aliphatic diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., titanium(IV) butoxide)

  • Antioxidant (e.g., Irganox 1010)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Oil bath or heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Esterification:

    • Equimolar amounts of tetradecanedioic acid and the chosen diol are charged into the reactor along with a catalytic amount of titanium(IV) butoxide and an antioxidant.

    • The reactor is purged with nitrogen.

    • The temperature is raised to 180-200°C under a slow stream of nitrogen with continuous stirring.

    • Water is distilled off as the esterification reaction proceeds. This stage is typically continued for 2-4 hours.

  • Polycondensation:

    • The temperature is increased to 220-240°C.

    • A vacuum is gradually applied (reducing the pressure to <1 mbar) to remove the excess diol and facilitate the increase in polymer chain length.

    • The reaction is continued for another 3-5 hours, or until the desired melt viscosity is achieved.

    • The resulting polyester is then cooled and can be collected for characterization.

Quantitative Data for Polyesters Derived from Tetradecanedioic Acid and Even-Numbered Diols
Diol Used (Polyester Name)Weight-Average Molecular Weight (Mw) ( g/mol )Melting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Tensile Strength (MPa)Elongation at Break (%)
1,2-Ethanediol (PETd)> 57,00089.069.1~25~600
1,4-Butanediol (PBTd)> 57,00075.255.4~22~650
1,6-Hexanediol (PHTd)> 57,00068.550.1~20~700
1,8-Octanediol (POTd)> 57,00072.358.6~23~680
1,10-Decanediol (PDTd)> 57,00078.163.2~24~620

Data adapted from a study on long-chain polyesters derived from tetradecanedioic acid and even-numbered diols.

Visualization of Synthesis Workflows

Polyamide_Synthesis cluster_monomers Monomers cluster_process Melt Polycondensation cluster_product Product TDDA Tetradecanedioic Acid Salt Nylon Salt Formation TDDA->Salt Diamine Diamine (e.g., Hexamethylenediamine) Diamine->Salt Poly Polycondensation (High Temp & Vacuum) Salt->Poly Heat & Catalyst Polyamide Polyamide (e.g., PA 6,14) Poly->Polyamide Extrusion & Pelletizing

Caption: Workflow for Polyamide Synthesis.

Polyester_Synthesis cluster_monomers Monomers cluster_process Melt Polycondensation cluster_product Product TDDA Tetradecanedioic Acid Ester Esterification TDDA->Ester Diol Diol (e.g., 1,4-Butanediol) Diol->Ester Poly Polycondensation (High Temp & Vacuum) Ester->Poly Heat & Catalyst Polyester Polyester (e.g., PBTd) Poly->Polyester Cooling & Collection

Caption: Workflow for Polyester Synthesis.

References

Application Notes and Protocols for the Polymerization of Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polymers using tetradecanedioic acid as a monomer. Tetradecanedioic acid, a C14 α,ω-dicarboxylic acid, is a versatile building block for the creation of various polymers, including polyesters and polyamides.[1][2] Its long aliphatic chain imparts flexibility and hydrophobicity to the resulting polymers, making them suitable for a range of applications, from specialty nylons to biodegradable polyesters.

Overview of Polymerization Methods

Tetradecanedioic acid can be polymerized through several methods, primarily polycondensation reactions. The choice of method depends on the desired polymer type (polyester or polyamide), the required molecular weight, and the desired process conditions. The most common techniques include:

  • Melt Polycondensation: This solvent-free method involves heating the monomers above their melting points in the presence of a catalyst. It is a widely used industrial process for producing polyesters and polyamides.

  • Solution Polycondensation: Monomers are dissolved in a suitable solvent, and the polymerization is carried out at a lower temperature than melt polycondensation. This method allows for better control over the reaction but requires solvent removal.

  • Enzymatic Polymerization: This "green" alternative utilizes enzymes, typically lipases, to catalyze the polymerization under milder conditions.[3][4][5] It offers high selectivity and can minimize side reactions.[3]

Experimental Protocols

Synthesis of Polyesters via Melt Polycondensation

This protocol describes the synthesis of a polyester (B1180765) from tetradecanedioic acid and a diol (e.g., 1,4-butanediol) using a metal-based catalyst.

Materials:

  • Tetradecanedioic acid

  • 1,4-butanediol (or other suitable diol)

  • Titanium tetraisopropoxide (Ti[OiPr]₄) or other suitable catalyst (e.g., H₃PO₄/H₂SO₄)[6][7]

  • High-purity nitrogen gas

  • Methanol (for cleaning)

  • Chloroform (for polymer dissolution)

Equipment:

  • Three-necked reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser connected to a vacuum line.[6]

  • Heating mantle with a temperature controller

  • High-vacuum pump

  • Glassware for purification

Procedure:

  • Monomer Charging: Charge equimolar amounts of tetradecanedioic acid and the selected diol into the reaction vessel.

  • Catalyst Addition: Add the catalyst to the monomer mixture. The catalyst concentration can be varied to control the polymerization rate and molecular weight.[7]

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow during the initial stage of the reaction.

  • First Stage (Esterification):

    • Heat the reaction mixture to 180-200°C under a nitrogen atmosphere with continuous stirring.[7]

    • Water will be produced as a byproduct of the esterification reaction and will be removed through the condenser.

    • Maintain these conditions for 2-4 hours or until the theoretical amount of water has been collected.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 200-220°C.[7]

    • Slowly apply a high vacuum (e.g., < 1 mmHg) to the system to facilitate the removal of the diol byproduct and drive the polymerization towards higher molecular weights.[6][7]

    • Continue the reaction under vacuum for 4-8 hours. The viscosity of the reaction mixture will increase significantly.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be removed from the reactor. If the polymer is too viscous, it can be dissolved in a suitable solvent like chloroform.

    • The polymer can be purified by precipitation in a non-solvent such as cold methanol, followed by filtration and drying under vacuum.[8]

Workflow for Polyester Synthesis via Melt Polycondensation:

Polyester_Melt_Polycondensation Monomers Charge Tetradecanedioic Acid and Diol Catalyst Add Catalyst Monomers->Catalyst Purge Purge with Nitrogen Catalyst->Purge Stage1 First Stage (Esterification) 180-200°C, N₂ Atmosphere Purge->Stage1 Stage2 Second Stage (Polycondensation) 200-220°C, High Vacuum Stage1->Stage2 Cooling Cool to Room Temperature Stage2->Cooling Recovery Recover and Purify Polymer Cooling->Recovery

Caption: Workflow for polyester synthesis.

Synthesis of Polyamides (Nylons) via Melt Polycondensation

This protocol outlines the synthesis of a polyamide (nylon) from tetradecanedioic acid and a diamine (e.g., 1,6-hexanediamine).

Materials:

  • Tetradecanedioic acid

  • 1,6-hexanediamine (or other suitable diamine)

  • Deionized water

  • High-purity nitrogen gas

  • Formic acid or m-cresol (B1676322) (for viscosity measurements)

Equipment:

  • High-pressure reactor or a three-necked flask with a mechanical stirrer, nitrogen inlet, and condenser.

  • Heating mantle with a temperature controller.

  • Vacuum oven.

Procedure:

  • Nylon Salt Formation:

    • Dissolve equimolar amounts of tetradecanedioic acid and the diamine in deionized water to form the nylon salt. This step helps to ensure a 1:1 stoichiometric ratio.

    • The salt can be precipitated by adding a non-solvent and then isolated and dried.

  • Polymerization:

    • Place the dried nylon salt in the reaction vessel.

    • Purge the vessel with high-purity nitrogen.

    • Heat the reactor in a step-wise manner. A typical heating profile might be:

      • 220°C for 1-2 hours to drive off the remaining water.

      • Gradually increase the temperature to 260-280°C to initiate polycondensation.

    • The reaction is typically carried out under a positive pressure of nitrogen initially, which is then vented to atmospheric pressure, and finally, a vacuum can be applied to remove the last traces of water and increase the molecular weight.

  • Polymer Recovery and Characterization:

    • Cool the reactor under nitrogen.

    • The resulting polyamide can be extruded from the reactor or removed as a solid mass.

    • The polymer can be ground into smaller particles for further processing.

    • Characterization can include infrared spectroscopy to confirm the formation of amide bonds.[9]

Workflow for Polyamide Synthesis via Melt Polycondensation:

Polyamide_Melt_Polycondensation Salt_Formation Nylon Salt Formation (Equimolar Monomers) Drying Dry Nylon Salt Salt_Formation->Drying Polymerization Step-Heating Polycondensation (e.g., 220°C -> 280°C) Drying->Polymerization Vacuum Apply Vacuum (Optional) Polymerization->Vacuum Recovery Cool and Recover Polyamide Vacuum->Recovery

Caption: Workflow for polyamide synthesis.

Enzymatic Polymerization of Tetradecanedioic Acid

This protocol describes a greener approach to polyester synthesis using an immobilized lipase (B570770) catalyst.

Materials:

  • Tetradecanedioic acid

  • A suitable diol (e.g., 1,8-octanediol)

  • Immobilized Candida antarctica Lipase B (CALB), such as Novozym 435.[10]

  • Anhydrous toluene (B28343) or another suitable organic solvent (optional, can also be done in bulk).

  • High-purity nitrogen gas.

Equipment:

  • Schlenk flask or a round-bottom flask with a magnetic stirrer.

  • Heating bath (oil or water).

  • Vacuum line for solvent removal.

Procedure:

  • Monomer and Enzyme Addition:

    • Add equimolar amounts of tetradecanedioic acid and the diol to the reaction flask.

    • Add the immobilized enzyme (typically 5-10% by weight of the monomers).

    • If using a solvent, add it at this stage.

  • Reaction Conditions:

    • Purge the flask with nitrogen.

    • Heat the reaction mixture to 60-90°C with continuous stirring.[3]

    • The reaction can be carried out under a nitrogen atmosphere or under a slight vacuum to help remove the water byproduct.

  • Reaction Monitoring and Termination:

    • The reaction can be monitored by taking small aliquots and analyzing them (e.g., by GPC) to determine the molecular weight of the polymer.

    • The reaction is typically run for 24-72 hours.[3]

    • To stop the reaction, cool the mixture to room temperature and separate the enzyme by filtration.

  • Polymer Purification:

    • If a solvent was used, it can be removed under reduced pressure.

    • The polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to remove any unreacted monomers.

    • The purified polymer is then dried under vacuum.

Logical Relationship for Enzymatic Polymerization:

Enzymatic_Polymerization cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts Tetradecanedioic_Acid Tetradecanedioic Acid Polyester Polyester Tetradecanedioic_Acid->Polyester Polycondensation Diol Diol Diol->Polyester Polycondensation Enzyme Immobilized Lipase Enzyme->Polyester Polycondensation Temperature Mild Temperature (60-90°C) Temperature->Polyester Atmosphere Inert Atmosphere (Nitrogen) Atmosphere->Polyester Water_Removal Water Removal Water_Removal->Polyester Water Water Polyester->Water

Caption: Key components in enzymatic polymerization.

Data Presentation

The following tables summarize typical experimental parameters for the polymerization of long-chain dicarboxylic acids, which can be used as a starting point for optimizing the polymerization of tetradecanedioic acid.

Table 1: Typical Parameters for Melt Polycondensation of Polyesters

ParameterValue RangeReference
MonomersTetradecanedioic acid, various diols[6][11]
CatalystTi[OiPr]₄, H₃PO₄/H₂SO₄[6][7]
Catalyst Conc.50 - 300 ppm (for Ti[OiPr]₄)[7]
Temperature (Stage 1)180 - 200°C[7]
Time (Stage 1)2 - 4 hours[7]
Temperature (Stage 2)200 - 220°C[7]
Pressure (Stage 2)< 1 mmHg[7]
Time (Stage 2)4 - 8 hours[7]

Table 2: Typical Parameters for Melt Polycondensation of Polyamides

ParameterValue RangeReference
MonomersTetradecanedioic acid, various diamines[12]
PrecursorNylon Salt (from aqueous solution)[13]
Temperature ProfileStep-wise heating, e.g., 220°C to 280°C
AtmosphereNitrogen, followed by optional vacuum
Reaction TimeSeveral hours

Table 3: Typical Parameters for Enzymatic Polymerization of Polyesters

ParameterValue RangeReference
MonomersTetradecanedioic acid, various diols[3]
EnzymeImmobilized Candida antarctica Lipase B (CALB)[3][10]
Enzyme Conc.5 - 10 wt% of monomers
Temperature60 - 90°C[3]
SolventBulk (solvent-free) or organic solvent (e.g., toluene)[10]
Reaction Time24 - 72 hours[3]
AtmosphereNitrogen or vacuum[3]

References

Applications of Tetradecanedioic Acid in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetradecanedioic acid (TDDA), a C14 α,ω-dicarboxylic acid, serves as a valuable monomer in polymer chemistry for the synthesis of a variety of high-performance polymers. Its long aliphatic chain imparts flexibility, hydrophobicity, and unique thermal and mechanical properties to the resulting polymers, making them suitable for a range of applications, including high-performance nylons, polyesters, hot-melt adhesives, and powder coatings.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from tetradecanedioic acid.

Synthesis of Polyesters from Tetradecanedioic Acid

Long-chain aliphatic polyesters synthesized from tetradecanedioic acid and various diols exhibit properties such as biodegradability and desirable thermal and mechanical characteristics. These polyesters are often prepared via melt polycondensation.

Application: Biodegradable Photocurable Elastomers

A notable application of tetradecanedioic acid is in the synthesis of photocurable elastomers. Poly(glycerol-co-tetradecanedioic acid) can be synthesized and further functionalized to create a photocurable polymer network. These materials are promising for applications in 3D printing and as shape memory elastomers.[2]

Experimental Protocol: Synthesis of Poly(glycerol-co-tetradecanedioic acid) Prepolymer

This protocol is adapted from the synthesis of poly(glycerol-co-aliphatic dicarboxylic acids).[2]

Materials:

  • Glycerol (B35011) (anhydrous)

  • Tetradecanedioic acid

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen inlet and outlet

Procedure:

  • To the three-neck flask, add equimolar amounts of anhydrous glycerol and tetradecanedioic acid.

  • Equip the flask with a magnetic stirrer, nitrogen inlet, and outlet.

  • Heat the mixture in a heating mantle or oil bath to the melting temperature of the reactants under a continuous flow of nitrogen and with constant stirring.

  • Once the reactants have melted and formed a homogeneous mixture, maintain the reaction temperature at 120°C for 24 hours under a nitrogen atmosphere with continuous stirring.

  • After 24 hours, the resulting viscous liquid is the poly(glycerol-co-tetradecanedioic acid) prepolymer.

Synthesis of Polyamides (Nylons) from Tetradecanedioic Acid

The reaction of tetradecanedioic acid with various diamines via melt polycondensation yields a range of polyamides (nylons) with high aliphatic content. The properties of these nylons, such as their melting point and crystallinity, can be tailored by varying the length of the diamine monomer.

Application: High-Performance Engineering Plastics

Polyamides derived from tetradecanedioic acid, such as Nylon 6,14 and Nylon 10,14, possess properties that make them suitable for use as high-performance engineering plastics. Their long aliphatic segments contribute to flexibility and impact resistance.

Experimental Protocol: Synthesis of Polyamides by Melt Polycondensation

This protocol provides a general procedure for the synthesis of polyamides from tetradecanedioic acid and a diamine.

Materials:

  • Tetradecanedioic acid

  • Diamine (e.g., 1,6-hexanediamine, 1,10-decanediamine)

  • Glass reaction tube

  • Nitrogen source

  • High-temperature bath (e.g., silicone oil or salt bath)

  • Vacuum source

Procedure:

  • In a glass reaction tube, combine equimolar amounts of tetradecanedioic acid and the chosen diamine to form a salt.

  • Purge the tube with dry nitrogen gas for at least 30 minutes to create an inert atmosphere.

  • Heat the reaction tube in a high-temperature bath to a temperature above the melting point of the monomer salt (typically 220-280°C) under a slow stream of nitrogen.

  • Maintain this temperature for 1-2 hours to allow for the initial polycondensation and removal of water.

  • Apply a vacuum to the system to remove the remaining water and drive the polymerization to completion. The vacuum is typically applied gradually to avoid excessive foaming.

  • Continue the reaction under vacuum for an additional 1-3 hours until the desired molecular weight is achieved, as indicated by an increase in the melt viscosity.

  • Cool the reactor to room temperature and recover the solid polyamide.

Quantitative Data on Polymer Properties

The properties of polymers derived from tetradecanedioic acid are highly dependent on the co-monomer used in the polymerization. The following tables summarize key thermal and mechanical properties for a selection of these polymers.

Polyester Diol Melting Temperature (Tm) (°C) Glass Transition Temperature (Tg) (°C) Tensile Strength (MPa) Young's Modulus (GPa) Elongation at Break (%)
Poly(ethylene tetradecanedioate)1,2-Ethanediol89.0----
Poly(butylene this compound)1,4-Butanediol75.0----
Poly(hexamethylene this compound)1,6-Hexanediol70.0----
Poly(octamethylene this compound)1,8-Octanediol78.0----
Poly(decamethylene this compound)1,10-Decanediol82.0----
Polyamide (Nylon) Diamine Melting Temperature (Tm) (°C) Glass Transition Temperature (Tg) (°C) Tensile Strength (MPa) Young's Modulus (GPa) Elongation at Break (%)
Nylon 6,141,6-Hexanediamine~220~50---
Nylon 10,141,10-Decanediamine-----

Note: Specific mechanical and thermal property data for nylons derived directly from tetradecanedioic acid is limited in the public domain. The values for Nylon 6,14 are estimations based on trends observed in similar long-chain polyamides. Further experimental data is required for a comprehensive comparison.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for the synthesis of polymers from tetradecanedioic acid.

Polyester_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Melt Polycondensation cluster_product Product Glycerol Glycerol Mixing Mix Equimolar Amounts Glycerol->Mixing TDDA Tetradecanedioic Acid TDDA->Mixing Heating Heat to 120°C under N2 for 24h Mixing->Heating Prepolymer Poly(glycerol-co-tetradecanedioic acid) Prepolymer Heating->Prepolymer Polyamide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Melt Polycondensation cluster_product Product Diamine Diamine Salt_Formation Form Salt Diamine->Salt_Formation TDDA Tetradecanedioic Acid TDDA->Salt_Formation Initial_Polycondensation Heat (220-280°C) under N2 (1-2h) Salt_Formation->Initial_Polycondensation Vacuum_Polycondensation Apply Vacuum (1-3h) Initial_Polycondensation->Vacuum_Polycondensation Polyamide Polyamide (Nylon) Vacuum_Polycondensation->Polyamide

References

Application Notes and Protocols for Tetradecanedioic Acid in High-Performance Nylons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (TDDA), a C14 aliphatic dicarboxylic acid, is a key monomer in the synthesis of high-performance polyamides, commonly known as nylons. Its long hydrocarbon chain imparts unique properties to the resulting polymers, such as enhanced flexibility, lower moisture absorption, and improved dimensional stability compared to nylons derived from shorter-chain diacids like adipic acid. These characteristics make TDDA-based nylons highly suitable for demanding applications in the automotive, electronics, and industrial sectors, where high thermal and mechanical performance is critical. This document provides detailed application notes, experimental protocols, and characterization workflows for the synthesis of high-performance nylons using tetradecanedioic acid as a primary monomer.

Key Properties and Advantages of TDDA-Based Nylons

Nylons synthesized from tetradecanedioic acid (e.g., Nylon 6,14, Nylon 10,14) exhibit a range of desirable properties that distinguish them as high-performance materials:

  • Low Moisture Absorption: The long aliphatic chain of TDDA reduces the concentration of amide groups in the polymer backbone, leading to lower water uptake. This results in superior dimensional stability and retention of mechanical properties in humid environments.

  • Excellent Thermal Stability: TDDA-based nylons possess high melting points and good thermal resistance, making them suitable for applications involving elevated temperatures.

  • Good Chemical Resistance: These nylons demonstrate robust resistance to a variety of chemicals, including oils, fuels, and solvents.

  • Enhanced Flexibility and Toughness: The long methylene (B1212753) chains between amide linkages contribute to increased flexibility and impact strength of the polymer.

  • Processability: Nylons derived from TDDA can be processed using conventional melt-processing techniques such as injection molding and extrusion.

Data Presentation: Comparative Properties of Long-Chain Nylons

While specific data for all TDDA-based nylons is proprietary or not extensively published, the following table presents a summary of typical properties for high-performance nylons derived from long-chain dicarboxylic acids, which can be considered analogous to those synthesized with tetradecanedioic acid. This data is provided for comparative purposes to guide researchers in their material selection and design.

PropertyNylon 6,10Nylon 6,12Nylon 12,12Expected Range for TDDA-Based Nylons (e.g., Nylon 6,14)
Thermal Properties
Melting Point (°C)220 - 225212 - 218175 - 185200 - 215
Glass Transition Temp. (°C)40 - 5035 - 4530 - 4030 - 40
Heat Deflection Temp. (°C)55 - 6550 - 6045 - 5545 - 55
Mechanical Properties
Tensile Strength (MPa)55 - 6550 - 6045 - 5545 - 55
Tensile Modulus (GPa)1.8 - 2.21.6 - 2.01.4 - 1.81.5 - 1.9
Elongation at Break (%)100 - 200150 - 250200 - 300150 - 250
Physical Properties
Density (g/cm³)1.07 - 1.091.06 - 1.081.01 - 1.031.04 - 1.06
Water Absorption, 24h (%)0.3 - 0.50.2 - 0.40.1 - 0.20.1 - 0.3

Experimental Protocols

The synthesis of high-performance nylons from tetradecanedioic acid is typically achieved through a two-step process: nylon salt formation followed by melt polycondensation. The following protocols provide a general methodology that can be adapted for various diamines.

Protocol 1: Synthesis of Nylon Salt (e.g., Hexamethylenediammonium Tetradecanedioate for Nylon 6,14)

Materials:

Equipment:

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Prepare Monomer Solutions:

    • In a beaker, dissolve one molar equivalent of tetradecanedioic acid in an appropriate volume of hot ethanol (e.g., 80°C) with stirring.

    • In a separate beaker, dissolve one molar equivalent of hexamethylenediamine in deionized water.

  • Salt Formation:

    • Slowly add the hot TDDA solution to the HMD solution with vigorous stirring.

    • A white precipitate of the nylon salt will form immediately.

    • Continue stirring the mixture for 1-2 hours as it cools to room temperature to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the precipitated salt by vacuum filtration using a Büchner funnel.

    • Wash the salt cake with cold ethanol to remove any unreacted monomers.

    • Repeat the washing step twice.

  • Drying:

    • Dry the purified nylon salt in a vacuum oven at 60-80°C overnight until a constant weight is achieved.

Protocol 2: Melt Polycondensation of Nylon Salt

Materials:

  • Dried Nylon Salt (from Protocol 1)

  • Nitrogen gas (high purity)

Equipment:

  • High-temperature glass reactor or autoclave equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup:

    • Place the dried nylon salt into the reactor.

    • Assemble the reactor and purge with high-purity nitrogen for at least 30 minutes to remove all oxygen.

  • Pre-polymerization:

    • While maintaining a slow nitrogen flow, begin heating the reactor to a temperature approximately 20-30°C above the melting point of the nylon salt (e.g., 220-240°C for Nylon 6,14).

    • As the salt melts, water will begin to distill from the reactor.

    • Maintain this temperature for 1-2 hours to form a low molecular weight prepolymer.

  • Polycondensation under Vacuum:

    • Gradually apply a vacuum to the system over 30-60 minutes to avoid excessive foaming.

    • Increase the temperature to 260-280°C.

    • Continue the reaction under high vacuum for 2-4 hours. The viscosity of the molten polymer will increase significantly during this stage.

  • Polymer Extrusion and Cooling:

    • Once the desired viscosity is reached (as indicated by the stirrer torque), stop the reaction by breaking the vacuum with nitrogen gas.

    • Extrude the molten polymer from the reactor into a strand and quench it in a water bath.

    • Pelletize the cooled polymer strand for further characterization and processing.

Characterization of TDDA-Based Nylons

The synthesized nylons should be characterized to determine their structure, thermal properties, and molecular weight.

Protocol 3: Polymer Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the formation of the polyamide structure.

    • Sample Preparation: Prepare a thin film of the polymer by melt pressing or casting from a suitable solvent (e.g., m-cresol).

    • Expected Results: The FTIR spectrum should show characteristic amide bands:

      • N-H stretching around 3300 cm⁻¹

      • C=O stretching (Amide I) around 1640 cm⁻¹

      • N-H bending (Amide II) around 1540 cm⁻¹

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure and monomer incorporation.

    • Sample Preparation: Dissolve the polymer in a suitable deuterated solvent (e.g., deuterated trifluoroacetic acid or hexafluoroisopropanol).

    • Expected Results: The ¹H and ¹³C NMR spectra should show peaks corresponding to the methylene groups of both the tetradecanedioic acid and the diamine units, as well as the carbonyl carbon of the amide group.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg).

    • Procedure: Heat a small sample of the polymer (5-10 mg) in a DSC instrument under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min).

    • Expected Results: The DSC thermogram will show an endothermic peak corresponding to the melting point and a step change in the baseline indicating the glass transition.

  • Thermogravimetric Analysis (TGA):

    • Objective: To evaluate the thermal stability of the polymer.

    • Procedure: Heat a sample of the polymer in a TGA instrument under a nitrogen or air atmosphere at a controlled heating rate (e.g., 10°C/min).

    • Expected Results: The TGA curve will show the onset of decomposition temperature, indicating the thermal stability of the nylon.

Visualizations

Synthesis_Workflow cluster_synthesis Nylon Synthesis Monomers Tetradecanedioic Acid + Diamine Salt_Formation Nylon Salt Formation Monomers->Salt_Formation Melt_Polycondensation Melt Polycondensation Salt_Formation->Melt_Polycondensation Nylon_Polymer High-Performance Nylon Melt_Polycondensation->Nylon_Polymer Characterization_Workflow cluster_characterization Polymer Characterization Synthesized_Nylon Synthesized Nylon Polymer FTIR FTIR Spectroscopy Synthesized_Nylon->FTIR NMR NMR Spectroscopy Synthesized_Nylon->NMR DSC Differential Scanning Calorimetry (DSC) Synthesized_Nylon->DSC TGA Thermogravimetric Analysis (TGA) Synthesized_Nylon->TGA Logical_Relationship cluster_properties Resulting Polymer Properties TDDA Tetradecanedioic Acid (Long-Chain Monomer) Properties Desirable Properties TDDA->Properties Low_Moisture Low Moisture Absorption Properties->Low_Moisture Thermal_Stability High Thermal Stability Properties->Thermal_Stability Flexibility Enhanced Flexibility Properties->Flexibility Applications High-Performance Applications Low_Moisture->Applications Thermal_Stability->Applications Flexibility->Applications

Application Note: Quantification of Tetradecanedioic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the sensitive and selective quantification of tetradecanedioic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Tetradecanedioic acid (TDDA) is a 14-carbon dicarboxylic acid that plays a role in various metabolic pathways. Accurate quantification of TDDA in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its physiological and pathological significance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of dicarboxylic acids. However, due to their low volatility and polar nature, derivatization is a critical step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1] This application note details a robust method for the quantification of TDDA using GC-MS following a silylation derivatization procedure.

Experimental Workflow

The overall experimental workflow for the quantification of tetradecanedioic acid is depicted below.

workflow Experimental Workflow for TDDA Quantification sample_prep Sample Preparation (Protein Precipitation & LLE) derivatization Derivatization (Silylation with BSTFA) sample_prep->derivatization Extract gcms_analysis GC-MS Analysis derivatization->gcms_analysis Inject data_processing Data Processing and Quantification gcms_analysis->data_processing Acquire Data

Caption: Experimental workflow for the quantification of tetradecanedioic acid.

Detailed Experimental Protocols

Materials and Reagents
  • Tetradecanedioic acid (TDDA) standard (≥99% purity)

  • Internal Standard (IS), e.g., 1,12-Dodecanedioic acid-d20

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[1][2]

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Pyridine (B92270), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate, anhydrous

  • Biological matrix (e.g., plasma, urine)

Sample Preparation

A critical first step in the analysis of dicarboxylic acids from biological samples is the removal of interfering substances like proteins.[1]

3.2.1. Protein Precipitation (for plasma/serum samples)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of internal standard.

  • Add 400 µL of ice-cold acetonitrile.[1]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[1]

  • Centrifuge the mixture at 14,000 rpm for 15 minutes at 4°C.[1]

  • Carefully collect the supernatant for the subsequent extraction step.[1]

3.2.2. Liquid-Liquid Extraction (LLE)

  • Acidify the protein-free supernatant (or urine sample) to a pH of approximately 2-3 with 1 M HCl.

  • Add 1 mL of ethyl acetate to the acidified sample.[1]

  • Vortex the mixture thoroughly for 2 minutes to facilitate the transfer of TDDA into the organic phase.[1]

  • Centrifuge at 3,000 rpm for 10 minutes to achieve phase separation.[1]

  • Carefully transfer the upper organic layer containing the TDDA to a clean glass tube.

  • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation)

Derivatization is essential for the successful analysis of dicarboxylic acids by GC-MS.[1] Silylation is a common and effective method.[2][3]

derivatization Silylation of Tetradecanedioic Acid tdda Tetradecanedioic Acid (TDDA) reaction Heat at 70°C for 60 min tdda->reaction bstfa BSTFA + 1% TMCS (in Pyridine) bstfa->reaction tms_tdda bis(trimethylsilyl) TDDA (Volatile Derivative) reaction->tms_tdda

Caption: Silylation of tetradecanedioic acid using BSTFA.

Protocol:

  • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[1]

  • Seal the reaction vial tightly.

  • Heat the mixture at 70°C for 60 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following table outlines the recommended GC-MS parameters.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)

Quantitative Data

Quantification is achieved by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators.

Table 1: Selected Ion Monitoring (SIM) Parameters

Compound Derivative Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
Tetradecanedioic acidbis-TMS387313, 147
1,12-Dodecanedioic acid-d20 (IS)bis-TMS393329, 147

Note: The mass spectrum of the bis(trimethylsilyl) derivative of tetradecanedioic acid can be found in the NIST database.[4]

Table 2: Representative Quantitative Performance

Parameter Value
Linear Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (RSD%) < 15%[2][5]
Accuracy (% Recovery) 85 - 115%

Note: These values are representative and may vary depending on the specific instrumentation and matrix used.

Conclusion

The described method, involving liquid-liquid extraction and silylation derivatization followed by GC-MS analysis, provides a sensitive, selective, and reliable approach for the quantification of tetradecanedioic acid in biological matrices. This protocol can be readily implemented in research and clinical laboratories for various applications in metabolomics and drug development.

References

Application Note: Quantification of Tetradecanedioic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetradecanedioic acid (TDA) is a long-chain dicarboxylic acid that has been identified as a potential endogenous biomarker for evaluating drug-drug interactions mediated by hepatic drug transporters, specifically organic anion-transporting polypeptides (OATPs).[1][2] Accurate and robust quantification of TDA in plasma is crucial for clinical studies investigating OATP function. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of tetradecanedioic acid in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle

This method utilizes a fit-for-purpose validated LC-MS/MS assay for the quantification of endogenous tetradecanedioic acid in human plasma.[1][2][3] The workflow involves sample preparation using protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry. Due to the endogenous nature of TDA, a surrogate matrix (charcoal-stripped human plasma) is used for the preparation of calibration standards and quality control samples.[1][2][3]

Experimental Protocols

Materials and Reagents
  • Tetradecanedioic acid (TDA) reference standard

  • Internal Standard (IS): Isotope-labeled TDA (e.g., 13C-labeled TDA)

  • Human Plasma (K2EDTA)

  • Charcoal-stripped human plasma (surrogate matrix)[1][3]

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

Sample Preparation

The sample preparation procedure is based on protein precipitation to remove larger molecules from the plasma matrix.

  • Aliquoting: Aliquot 50 µL of plasma samples, calibration standards, or quality control samples into a 96-well plate.

  • Internal Standard Addition: Add the internal standard solution to all wells except for the blank matrix samples.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing the internal standard, if added at this step) to each well.

  • Mixing: Mix thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental conditions for the chromatographic separation and mass spectrometric detection of tetradecanedioic acid.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
LC System UHPLC System
Column C18 Reverse-Phase Column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol with 0.1% Formic Acid
Gradient Optimized for separation of TDA from interferences
Flow Rate (Typical range: 0.4-0.8 mL/min)
Column Temperature (Typical range: 40-50 °C)
Injection Volume 5-10 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transition (TDA) Determine specific m/z values from literature
MRM Transition (IS) Determine specific m/z values for labeled IS
Collision Energy Optimized for each transition
Source Temperature (Typical range: 400-550 °C)
IonSpray Voltage (Typical range: -4000 to -5000 V)

Quantitative Data Summary

A robust LC-MS/MS assay for tetradecanedioic acid was validated using a fit-for-purpose approach.[1][3] The standard curve range for TDA was established from 2.5 to 1000 nM in analyte-free charcoal-stripped human plasma.[1][2][3]

Table 3: Assay Performance Characteristics

ParameterResult
Standard Curve Range 2.5–1000 nM
Matrix Charcoal-stripped human plasma
Linearity (r²) > 0.99
Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of tetradecanedioic acid in plasma.

workflow Figure 1: Experimental Workflow for TDA Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc UHPLC Separation (C18 Column) supernatant->lc ms Tandem MS Detection (ESI-, MRM) lc->ms quant Quantification (Calibration Curve) ms->quant report Report Results quant->report

Caption: Workflow for TDA quantification in plasma.

Logical Relationship of Method Components

This diagram outlines the logical dependencies and components of the analytical method.

logical_relationship Figure 2: Logical Components of the Analytical Method Analyte Tetradecanedioic Acid (TDA) SamplePrep Protein Precipitation Analyte->SamplePrep Matrix Human Plasma Matrix->SamplePrep Separation Reverse-Phase LC SamplePrep->Separation Extract Detection Tandem Mass Spectrometry (MRM) Separation->Detection Eluent Quantification Internal Standard Calibration Detection->Quantification Signal Quantification->Analyte Concentration

Caption: Key components of the TDA analytical method.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of tetradecanedioic acid in human plasma.[1][2] This protocol is suitable for high-throughput analysis in clinical and research settings, facilitating the investigation of TDA as a potential biomarker for OATP-mediated drug-drug interactions.[1][2][3]

References

sample preparation for dicarboxylic acid analysis in urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicarboxylic acids (DCAs) are important metabolites that provide diagnostic insights into various metabolic processes, including fatty acid oxidation.[1] Elevated levels of C6-C10 dicarboxylic acids, such as adipic, suberic, and sebacic acids, in urine can indicate underlying inborn errors of metabolism, like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1] Accurate and reliable quantification of these biomarkers is crucial for the diagnosis and monitoring of such metabolic disorders.[1][2] This application note provides detailed protocols for the sample preparation of urine for the analysis of dicarboxylic acids using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The analysis of dicarboxylic acids in urine presents analytical challenges due to their polarity and low volatility, often necessitating derivatization prior to GC-MS analysis.[3][4] Both esterification and silylation are common derivatization techniques employed.[4][5][6] For LC-MS/MS, while direct analysis is possible, derivatization can enhance sensitivity and chromatographic separation.[3][7] Sample cleanup is a critical step to remove interferences from the complex urine matrix.[8] The two primary extraction techniques utilized are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[9]

This document outlines detailed protocols for both LLE and SPE, followed by derivatization and analysis using GC-MS and LC-MS/MS. A comparison of quantitative data from various methods is also presented to aid researchers in selecting the most appropriate method for their needs.

Materials and Reagents

  • Solvents: Ethyl acetate (B1210297), Diethyl ether, Methanol (B129727), Acetonitrile (B52724), Hexane (HPLC or GC grade)

  • Acids: Hydrochloric acid (HCl), Formic acid

  • Salts: Sodium chloride (NaCl), Anhydrous sodium sulphate

  • Derivatization Reagents:

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[10]

    • BF3/butanol or BF3/methanol[3]

    • (4-N,N-dimethylaminomethyl)phenyl isocyanate (DmPABr)[7]

  • Internal Standards:

    • Stable isotope-labeled dicarboxylic acids (e.g., Adipic acid-¹³C₆)[1]

    • Heptadecanoic acid[11]

  • Other Reagents: Pyridine (B92270), Methoxyamine hydrochloride

Experimental Workflows

The following diagrams illustrate the general workflows for the preparation of urine samples for dicarboxylic acid analysis.

LLE_Workflow cluster_0 Liquid-Liquid Extraction (LLE) Workflow urine Urine Sample add_is Add Internal Standard urine->add_is acidify Acidify (e.g., HCl) add_is->acidify add_salt Add NaCl acidify->add_salt extract Extract with Organic Solvent (e.g., Ethyl Acetate) add_salt->extract separate Separate Organic Layer extract->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry evaporate Evaporate to Dryness dry->evaporate derivatize Derivatization evaporate->derivatize reconstitute Reconstitute derivatize->reconstitute analysis GC-MS or LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for urinary dicarboxylic acid analysis.

SPE_Workflow cluster_1 Solid-Phase Extraction (SPE) Workflow urine Urine Sample add_is Add Internal Standard urine->add_is hydrolysis Enzymatic Hydrolysis (optional) add_is->hydrolysis load Load Sample hydrolysis->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate derivatize Derivatization (optional for LC-MS) evaporate->derivatize reconstitute Reconstitute derivatize->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for urinary dicarboxylic acid analysis.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) followed by GC-MS Analysis

This protocol is suitable for the analysis of a broad range of dicarboxylic acids and is based on established methods.[9][10]

1. Sample Preparation and Extraction:

  • Thaw frozen urine samples at room temperature and centrifuge at 4000 rpm for 10 minutes to remove any precipitate.[12]

  • To a 1.5 mL microcentrifuge tube, add 200 µL of urine supernatant.[13]

  • Add an appropriate amount of internal standard (e.g., 50 µL of a mixed internal standard stock solution).[10]

  • Acidify the sample by adding 20 µL of 1 M HCl to reach a pH of less than 2.[10][11]

  • Add approximately 1 g of sodium chloride to saturate the solution and enhance extraction efficiency.[10][11]

  • Add 600 µL of ethyl acetate, vortex vigorously for 1 minute, and then centrifuge at 10,000 rpm for 3 minutes.[13]

  • Carefully transfer the upper organic layer to a new 2 mL glass vial.[1][13]

  • Repeat the extraction with another 600 µL of ethyl acetate and combine the organic layers.[13]

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35-40°C.[1][13]

2. Derivatization (Silylation):

  • To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA with 1% TMCS.[10]

  • Cap the vial tightly and heat at 75°C for 30 minutes.[10]

  • Cool the sample to room temperature before analysis.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • A non-polar capillary column, such as a HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.[9]

  • Typical oven temperature program: start at 80°C (hold for 5 min), ramp at 8°C/min to 280°C (hold for 10 min).[10]

  • Set the injector temperature to 300°C and the transfer line to 280°C.[10]

  • Acquire data in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

Protocol 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS Analysis

This protocol is ideal for high-throughput analysis and offers good recovery and removal of matrix interferences.[12]

1. Sample Preparation and SPE:

  • Thaw frozen urine samples at room temperature and centrifuge at 4000 rpm for 10 minutes.[12]

  • To 0.5 mL of urine supernatant in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., ¹³C₆-2,5-FDCA at 1 µg/mL).[12]

  • For the analysis of conjugated dicarboxylic acids, perform enzymatic hydrolysis by adding 250 µL of 1 M ammonium (B1175870) acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution, then incubate at 37°C for 4 hours.[12]

  • Condition an SPE cartridge (e.g., a strong cation exchange or a specific polymer-based cartridge) with 2 mL of methanol followed by 2 mL of distilled water.[9][12]

  • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.[12]

  • Elute the dicarboxylic acids with 2 mL of 5% formic acid in methanol.[12]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[12]

2. Reconstitution and LC-MS/MS Analysis:

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).[12]

  • Vortex and transfer to an autosampler vial.

  • Inject the sample into the LC-MS/MS system.

  • Chromatographic separation can be achieved on a C18 column.

  • The mobile phase typically consists of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Quantitative Data Summary

The following tables summarize the performance characteristics of different methods for dicarboxylic acid analysis.

Table 1: Comparison of Derivatization Methods for GC-MS

Derivatization MethodTarget AnalytesLimit of Detection (LOD)Reproducibility (RSD%)Reference
Silylation (BSTFA)C3-C9 Dicarboxylic Acids≤ 2 ng/m³ (in aerosol)≤ 10%[5]
Esterification (BF₃/alcohol)C3-C9 Dicarboxylic Acids≤ 4 ng/m³ (in aerosol)≤ 15%[5]
Esterification (BF₃/butanol)C2-C14 Dicarboxylic Acids< 10 pgNot Specified[3]

Table 2: Performance of LC-MS/MS Methods

MethodTarget AnalyteLimit of Quantification (LOQ)Limit of Detection (LOD)ImprecisionReference
LC-MS/MS (Dibutyl esters)Methylmalonic Acid0.1 µmol/L0.05 µmol/L≤ 7.5%[14][15]

Table 3: Recovery Rates for Extraction Methods

Extraction MethodTarget AnalytesRecovery RateReference
Solid-Phase Extraction14 Organic Acids57 - 106%[16]
Solid-Phase ExtractionGeneral Organic Acids84.1% (mean)[9]
Liquid-Liquid ExtractionGeneral Organic Acids77.4% (mean)[9]

Signaling Pathways and Logical Relationships

The metabolic pathway leading to the production of dicarboxylic acids is primarily the ω-oxidation of fatty acids. This pathway becomes more active when the primary β-oxidation pathway is impaired.

FattyAcidOxidation cluster_2 Fatty Acid Metabolism cluster_3 Impaired β-Oxidation FattyAcids Fatty Acids BetaOxidation β-Oxidation (Mitochondria) FattyAcids->BetaOxidation Primary Pathway OmegaOxidation ω-Oxidation (Peroxisomes) FattyAcids->OmegaOxidation Alternate Pathway AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA DicarboxylicAcids Dicarboxylic Acids (e.g., Adipic, Suberic) OmegaOxidation->DicarboxylicAcids TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Urine Urinary Excretion DicarboxylicAcids->Urine Impairment Genetic Defects (e.g., MCAD Deficiency) Impairment->BetaOxidation Inhibits Impairment->OmegaOxidation Upregulates

Caption: Simplified diagram of fatty acid oxidation pathways.

Conclusion

The choice of sample preparation method for dicarboxylic acid analysis in urine depends on the specific analytical goals, available instrumentation, and required throughput. LLE followed by GC-MS with silylation is a robust and sensitive method for detailed profiling of dicarboxylic acids. For high-throughput clinical applications, SPE coupled with LC-MS/MS offers excellent performance with reduced sample preparation time. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and optimize their methods for urinary dicarboxylic acid analysis.

References

Application Notes and Protocols for the Derivatization of Tetradecanedioic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of tetradecanedioic acid for analysis by gas chromatography (GC), a critical step for its accurate and sensitive quantification in various matrices, including biological samples.

Introduction to Tetradecanedioic Acid Analysis by GC

Tetradecanedioic acid (C14H26O4) is a long-chain dicarboxylic acid.[1][2] Direct analysis of tetradecanedioic acid by gas chromatography is challenging due to its low volatility and high polarity, which can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation within the GC system.[3] Chemical derivatization is therefore essential to convert the polar carboxyl groups into less polar, more volatile, and more thermally stable derivatives, making the analyte suitable for GC analysis.[3][4] The two most common and effective derivatization techniques for carboxylic acids like tetradecanedioic acid are silylation and esterification.[5][6]

Derivatization Strategies: A Comparative Overview

The choice of derivatization method can significantly impact the sensitivity, accuracy, and reproducibility of the analysis.[7]

  • Silylation: This technique replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group.[8] Commonly used silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[8] Silylation is a versatile method that also derivatizes other functional groups with active hydrogens, such as hydroxyls and amines.[3]

  • Esterification: This method converts the carboxylic acid groups into esters, typically methyl esters.[4] A common and effective reagent for this is a solution of boron trifluoride in an alcohol, such as methanol (B129727) (BF3-methanol).[9][10] This method is highly specific for carboxylic acids.[3]

Data Presentation: Comparison of Derivatization Methods

The following table summarizes the performance characteristics of silylation and esterification methods for the analysis of dicarboxylic acids. While specific data for tetradecanedioic acid is limited, these values provide a reliable estimate based on the analysis of other long-chain dicarboxylic acids.

Derivatization MethodReagentTypical Reaction ConditionsDerivatization EfficiencyLimit of Detection (LOD)Key AdvantagesKey DisadvantagesAnalytical Platform
Silylation BSTFA (+1% TMCS) or MSTFA60-70°C for 30-60 minutes[3][8]High5–40 pg[5]Versatile, reacts with multiple functional groups.[3]Derivatives can be sensitive to moisture.[3]GC-MS
Esterification BF3-Methanol (10-14% w/v)60-100°C for 10-60 minutes[7][9]High< 10 pg[5]Specific to carboxylic acids, stable derivatives.[3]Can be a more time-consuming procedure.GC-MS

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma)

A critical first step in the analysis of tetradecanedioic acid from biological samples is the removal of interfering substances like proteins and the extraction of the analyte.

Protocol for Protein Precipitation and Liquid-Liquid Extraction (LLE):

  • To 100 µL of a biofluid sample (e.g., plasma), add 800 µL of an 8:1 methanol:water solution.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Incubate the mixture at 4°C for 30 minutes to further facilitate protein precipitation.

  • Centrifuge the mixture at 14,000 RPM for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Acidify the supernatant with a suitable acid (e.g., 3% phosphoric acid).

  • Add an immiscible organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE), to the acidified sample.

  • Vortex the mixture thoroughly to facilitate the transfer of the dicarboxylic acid into the organic phase.

  • Centrifuge to achieve phase separation.

  • Carefully transfer the organic layer containing the tetradecanedioic acid to a clean tube.

  • Evaporate the extracted sample to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.

Derivatization Protocols

1. Silylation using BSTFA

This protocol describes the conversion of tetradecanedioic acid to its trimethylsilyl (TMS) ester.

Materials:

  • Dried sample extract containing tetradecanedioic acid

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • A suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Reaction vials with PTFE-lined caps

Procedure:

  • To the dried sample extract in a reaction vial, add 50-100 µL of BSTFA (with 1% TMCS) and 50-100 µL of a suitable solvent. It is recommended to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens of the analyte.[3]

  • Seal the reaction vial tightly.

  • Heat the mixture at 60-70°C for 30-60 minutes.[3]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

2. Esterification using BF3-Methanol

This protocol details the formation of the methyl ester of tetradecanedioic acid.

Materials:

  • Dried sample extract containing tetradecanedioic acid

  • BF3-Methanol solution (10-14% w/v)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with PTFE-lined caps

Procedure:

  • To the dried sample extract in a reaction vial, add 1 mL of 14% BF3-methanol solution.[7]

  • Cap the vial tightly and heat at 60°C for 60 minutes.[7]

  • After cooling, add 1 mL of water and 1 mL of hexane to the reaction vial.[9]

  • Shake the vial vigorously to extract the methyl esters into the hexane layer.[9]

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The hexane extract is now ready for injection into the GC-MS.

Typical GC-MS Parameters

The following are typical starting parameters for the analysis of derivatized tetradecanedioic acid. These should be optimized for the specific instrument and application.

ParameterTypical Setting
GC System Agilent 6890 or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
Injection Volume 1 µL (splitless)
Oven Program Initial temperature of 110°C for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 280°C, hold for 9 min.[11]
MS System Agilent 5973 or equivalent
Ion Source Temperature 280°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 45-450

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma) protein_precipitation Protein Precipitation (Methanol/Water) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle evaporation Evaporation to Dryness lle->evaporation derivatization Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) evaporation->derivatization heating Heating (60-70°C) derivatization->heating gcms GC-MS Analysis heating->gcms data_processing Data Processing and Quantification gcms->data_processing

Caption: Experimental workflow for the GC-MS analysis of tetradecanedioic acid.

derivatization_pathways cluster_silylation Silylation cluster_esterification Esterification TDA Tetradecanedioic Acid (HOOC-(CH2)12-COOH) BSTFA BSTFA + Catalyst TDA->BSTFA Heat (60-70°C) BF3 BF3-Methanol TDA->BF3 Heat (60-100°C) TMS_ester Di-TMS Ester Derivative ((CH3)3SiOOC-(CH2)12-COOSi(CH3)3) BSTFA->TMS_ester GCMS GC-MS Analysis TMS_ester->GCMS Volatile & Thermally Stable Methyl_ester Dimethyl Ester Derivative (CH3OOC-(CH2)12-COOCH3) BF3->Methyl_ester Methyl_ester->GCMS Volatile & Thermally Stable

Caption: Derivatization pathways for tetradecanedioic acid.

References

Application Notes and Protocols: ¹H and ¹³C NMR Spectral Analysis of Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid, a C14 α,ω-dicarboxylic acid, is a molecule of interest in various fields, including polymer chemistry, lubricants, and as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This document provides detailed ¹H and ¹³C NMR spectral data, experimental protocols, and a workflow for the analysis of tetradecanedioic acid.

Spectral Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for tetradecanedioic acid. The data is presented for a sample dissolved in Deuterated Dimethyl Sulfoxide (DMSO-d₆), a common solvent for dicarboxylic acids.

Table 1: ¹H NMR Spectral Data of Tetradecanedioic Acid in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Broad Singlet2H-COOH
2.18Triplet4Hα-CH₂
1.49Quintet4Hβ-CH₂
1.24Multiplet16Hγ to ζ-CH₂

Table 2: ¹³C NMR Spectral Data of Tetradecanedioic Acid in DMSO-d₆

Chemical Shift (δ) ppmAssignment
174.4-COOH
34.0α-CH₂
29.0Methylene Chain
28.8Methylene Chain
28.7Methylene Chain
28.4Methylene Chain
24.5β-CH₂

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of tetradecanedioic acid is provided below.

Sample Preparation

Materials:

  • Tetradecanedioic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 0.6-0.7 mL)

  • 5 mm NMR tube

  • Vial

  • Pipette

  • Vortex mixer or sonicator

Procedure:

  • Accurately weigh the desired amount of tetradecanedioic acid into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the vial to ensure complete dissolution of the solid. The solubility of tetradecanedioic acid in DMSO is approximately 52 mg/mL.[1]

  • Once fully dissolved, carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Number of Scans: 16-64

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 15 ppm

  • Temperature: 298 K (25 °C)

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)

  • Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 220 ppm

  • Temperature: 298 K (25 °C)

Data Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the NMR data for tetradecanedioic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Tetradecanedioic Acid dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr phase Phasing & Baseline Correction h1_nmr->phase c13_nmr->phase reference Referencing (TMS or Solvent) phase->reference integrate Integration (1H) reference->integrate assign_shifts Chemical Shift Assignment reference->assign_shifts integrate->assign_shifts analyze_coupling Coupling Constant Analysis (1H) assign_shifts->analyze_coupling structure_confirm Structure Confirmation analyze_coupling->structure_confirm

References

Application Notes and Protocols: Tetradecanedioic Acid as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (TDDA), a 14-carbon α,ω-dicarboxylic acid with the chemical formula HOOC(CH₂)₁₂COOH, is a versatile chemical intermediate with significant applications across various scientific disciplines. Its long, linear aliphatic chain provides hydrophobicity and flexibility to derivative molecules, making it a valuable building block in polymer chemistry, drug development, and materials science. As an endogenous metabolite, it also serves as a biomarker in clinical and pharmacological research.

These application notes provide an overview of the key uses of tetradecanedioic acid as a chemical intermediate and offer detailed protocols for its application in polymer synthesis and as a tool in drug development research.

Physicochemical Properties

A summary of the key physical and chemical properties of tetradecanedioic acid is presented in Table 1. This data is essential for determining appropriate solvents, reaction temperatures, and handling procedures.

PropertyValueReferences
Chemical Formula C₁₄H₂₆O₄
Molecular Weight 258.35 g/mol
Appearance White powder or flake
Melting Point 124-127 °C
Assay ≥98%
Solubility Practically insoluble in water; Soluble in DMSO (e.g., 52-60 mg/mL)
InChI Key HQHCYKULIHKCEB-UHFFFAOYSA-N
CAS Number 821-38-5

Applications in Polymer Chemistry

The difunctional nature of tetradecanedioic acid allows it to act as a monomer in step-growth polymerization reactions, primarily for the synthesis of polyesters and polyamides. The long (CH₂)₁₂ chain imparts unique properties to the resulting polymers, such as increased flexibility, lower melting points compared to shorter-chain dicarboxylic acids, and enhanced biodegradability.

Polyesters

Tetradecanedioic acid is a key monomer for producing aliphatic long-chain polyesters. These polymers are used in applications ranging from biodegradable plastics and hot-melt adhesives to photocurable elastomers for 3D printing and medical devices. The reaction involves a polycondensation with a diol, such as glycerol (B35011) or ethylene (B1197577) glycol.

Polyamides (Nylons)

In a similar fashion to polyester (B1180765) synthesis, tetradecanedioic acid can be reacted with diamines via polycondensation to form long-chain polyamides, also known as nylons. These materials are valuable as engineering plastics, high-performance fibers, and powder coatings due to their mechanical strength and thermal stability.

Polycondensation_Reactions cluster_polyester Polyester Synthesis cluster_polyamide Polyamide Synthesis TDDA1 Tetradecanedioic Acid HOOC-(CH₂)₁₂-COOH Polyester Polyester -[O-CO-(CH₂)₁₂-CO-O-R]n- TDDA1->Polyester + Diol (Polycondensation) Diol Diol HO-R-OH Diol->Polyester H2O1 H₂O Polyester->H2O1 - H₂O TDDA2 Tetradecanedioic Acid HOOC-(CH₂)₁₂-COOH Polyamide Polyamide (Nylon) -[NH-CO-(CH₂)₁₂-CO-NH-R']n- TDDA2->Polyamide + Diamine (Polycondensation) Diamine Diamine H₂N-R'-NH₂ Diamine->Polyamide H2O2 H₂O Polyamide->H2O2 - H₂O

Caption: General reaction schemes for polyester and polyamide synthesis.

Applications in Drug Development and Research

Tetradecanedioic acid's role in biological systems and its utility as a synthetic building block make it relevant to the field of drug development.

Biomarker for OATP-Mediated Drug-Drug Interactions

Tetradecanedioic acid is an endogenous substrate of Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3, which are primarily expressed in the liver. These transporters are crucial for the hepatic uptake of many drugs. Inhibition of OATPs by a co-administered drug can lead to significant drug-drug interactions (DDIs), increasing the systemic exposure and potential toxicity of the affected drug. Monitoring plasma levels of tetradecanedioic acid can serve as an endogenous biomarker to assess the in vivo activity of OATPs and predict the DDI potential of new chemical entities. An increase in plasma TDDA levels following administration of an investigational drug suggests inhibition of OATP transporters.

Biomarker_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis & Interpretation p1 1. Administer Investigational Drug to Healthy Volunteers p2 2. Collect Plasma Samples (Pre-dose and Post-dose) p1->p2 p3 3. Extract Dicarboxylic Acids from Plasma p2->p3 p4 4. Quantify Tetradecanedioic Acid (e.g., by LC-MS/MS) p3->p4 p5 5. Compare Post-dose vs. Pre-dose TDDA Concentrations p4->p5 p6 6. Assess OATP Inhibition Potential p5->p6 p7 Significant Increase in TDDA: Indicates OATP Inhibition and Potential for DDIs p6->p7 Yes p8 No Significant Change: Low Risk of OATP-mediated DDIs p6->p8 No

Caption: Workflow for assessing OATP-mediated DDIs.

Intermediate for Macrocycle Synthesis

Macrocycles are a class of molecules that are of significant interest in drug discovery due to their ability to inhibit challenging targets like protein-protein interactions. Dicarboxylic acids are frequently used as linkers to cyclize peptides or other small molecules, forming a macrocyclic structure. The long, flexible 12-carbon chain of tetradecanedioic acid can be used to span large distances within a molecule, providing a scaffold that can be further functionalized to optimize binding and pharmacokinetic properties.

Macrocycle_Synthesis TDDA Tetradecanedioic Acid (Di-acid Linker) Activated_TDDA Activated Di-acid (e.g., Di-acyl Chloride) TDDA->Activated_TDDA Activation Peptide Linear Peptide with Two Nucleophiles (e.g., -NH₂) Macrocycle Macrocyclic Peptide Peptide->Macrocycle High Dilution Cyclization Activated_TDDA->Macrocycle

Caption: Strategy for macrocycle synthesis using a dicarboxylic acid linker.

Experimental Protocols

Disclaimer: These protocols are intended for research purposes only and should be performed by personnel with appropriate training in experimental chemistry. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 4.1: Synthesis of Poly(glycerol-co-tetradecanedioic acid) Prepolymer

This protocol describes the synthesis of a polyester prepolymer via melt polycondensation, adapted from published methods.

Materials:

  • Glycerol (anhydrous)

  • Tetradecanedioic acid

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen gas inlet and outlet

  • Condenser (optional, for water removal)

Procedure:

  • Monomer Addition: To the three-neck flask, add equimolar amounts of anhydrous glycerol and tetradecanedioic acid (e.g., 0.1 mol of each).

  • Inert Atmosphere: Equip the flask with a magnetic stir bar, a nitrogen inlet, and an outlet. Begin purging the system with a slow stream of nitrogen gas to create an inert environment and to help remove the water byproduct.

  • Heating and Melting: Begin stirring the mixture and heat it using an oil bath or heating mantle. Gradually increase the temperature to melt the monomers into a homogenous liquid.

  • Polycondensation Reaction: Once the mixture is molten, set the temperature to 120-150 °C. Maintain this temperature for 24 hours under continuous stirring and a steady flow of nitrogen. The nitrogen flow carries away the water vapor produced during the esterification, driving the reaction toward polymer formation.

  • Completion and Storage: After 24 hours, the reaction mixture will become more viscous, indicating the formation of the prepolymer. Turn off the heat and allow the mixture to cool to room temperature under nitrogen.

  • Characterization: The resulting prepolymer can be characterized by techniques such as ¹H NMR, ¹³C NMR, and ESI-MS to confirm its structure and determine the average molecular weight.

Protocol 4.2: General Synthesis of a Macrocyclic Diamide

This protocol provides a general method for synthesizing a macrocycle using tetradecanedioic acid as a linker under high-dilution conditions to favor intramolecular cyclization.

Materials:

  • Tetradecanedioic acid

  • Amine coupling reagent (e.g., DCC, EDC, or TBTU)

  • Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Aliphatic diamine (e.g., 1,6-hexanediamine)

  • Syringe pump

  • Standard glassware for organic synthesis

Procedure:

  • Activation of Dicarboxylic Acid:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve tetradecanedioic acid (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the coupling reagent (e.g., DCC, 2.2 equivalents) to the solution and stir for 30 minutes at 0 °C, then for 2 hours at room temperature to form the activated ester.

  • Preparation for High-Dilution Cyclization:

    • In a separate flame-dried flask, prepare a solution of the diamine (e.g., 1,6-hexanediamine, 1.0 equivalent) in a large volume of the same anhydrous solvent. The volume should be calculated to achieve a final reaction concentration of approximately 0.001 M to 0.005 M.

  • Cyclization Reaction:

    • Using a syringe pump, add the diamine solution dropwise to the activated dicarboxylic acid solution over a period of 8-12 hours at room temperature with vigorous stirring.

    • After the addition is complete, allow the reaction to stir for an additional 12-24 hours to ensure completion.

  • Work-up and Purification:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU precipitate and wash the solid with fresh DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the desired macrocyclic diamide. The final product should be characterized by mass spectrometry and NMR to confirm its identity and purity.

Application Notes and Protocols for Tetradecanedioic Acid in Lubricants and Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid (TDDA), a C14 α,ω-dicarboxylic acid, is a versatile chemical intermediate with significant potential in the formulation of high-performance lubricants and corrosion inhibitors. Its long carbon chain and terminal carboxylic acid groups allow for the synthesis of various derivatives, such as polyol esters, which exhibit desirable properties for lubrication. Furthermore, the ability of the carboxyl groups to adsorb onto metal surfaces makes tetradecanedioic acid and its salts effective corrosion inhibitors. These attributes are particularly valuable in applications demanding high thermal stability, lubricity, and material protection, such as in specialized industrial machinery and in equipment used in research and development, including drug development processes where equipment longevity and sample integrity are paramount.

This document provides detailed application notes and experimental protocols for the use of tetradecanedioic acid in the formulation of lubricants and corrosion inhibitors.

Tetradecanedioic Acid in Lubricant Formulations

Long-chain dicarboxylic acids like tetradecanedioic acid are key precursors in the synthesis of complex esters, particularly polyol esters, which are used as high-performance synthetic lubricant base stocks.[1] These esters are known for their excellent thermal and oxidative stability, low volatility, and good viscosity-temperature characteristics.[2] The synthesis typically involves the esterification of the dicarboxylic acid with a polyol, such as neopentyl glycol (NPG), trimethylolpropane (B17298) (TMP), or pentaerythritol (B129877) (PE).[3] The resulting polyol esters can be tailored to specific applications by selecting the appropriate polyol and dicarboxylic acid chain length.[4]

Data Presentation: Physicochemical Properties of Tetradecanedioic Acid-Based Polyol Esters

While specific experimental data for polyol esters of tetradecanedioic acid is not widely available in public literature, the following table presents expected properties based on trends observed with similar long-chain dicarboxylic acid esters, such as those derived from dodecanedioic acid (C12) and sebacic acid (C10).[1][5] As a general trend, increasing the aliphatic chain length of the dicarboxylic acid in its ester derivative tends to enhance properties such as thermal stability and migration resistance.[5]

PropertyDi-2-ethylhexyl Tetradecanedioate (DEHTD)Pentaerythritol Tetratetradecanoate (PETT)
Molecular Formula C30H58O4C71H136O8
Molecular Weight ( g/mol ) 482.781141.9
Kinematic Viscosity @ 40°C (cSt) Estimated: 25-35Estimated: 100-120
Kinematic Viscosity @ 100°C (cSt) Estimated: 5-7Estimated: 12-15
Viscosity Index Estimated: >150Estimated: >140
Pour Point (°C) Estimated: < -40Estimated: < -20
Flash Point (°C) Estimated: > 220Estimated: > 280
Oxidative Stability Good to ExcellentExcellent
Note: The values in this table are estimations based on structure-property relationships of similar dicarboxylic acid esters and are intended for illustrative purposes. Actual experimental values may vary.
Experimental Protocols

Objective: To synthesize a polyol ester from tetradecanedioic acid and pentaerythritol for evaluation as a lubricant base stock.

Materials:

  • Tetradecanedioic acid (TDDA)

  • Pentaerythritol (PE)

  • p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst

  • Toluene (B28343) (for azeotropic removal of water)

  • Nitrogen gas supply

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Round-bottom flask equipped with a Dean-Stark trap, reflux condenser, magnetic stirrer, and nitrogen inlet.

Procedure:

  • Charge the round-bottom flask with tetradecanedioic acid and pentaerythritol in a molar ratio appropriate for complete esterification (e.g., 4.2 moles of TDDA to 1 mole of PE to drive the reaction to completion).

  • Add toluene to the flask to facilitate mixing and azeotropic removal of water.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.5% by weight of reactants).

  • Begin stirring and purge the system with nitrogen to create an inert atmosphere.

  • Heat the mixture to reflux. The water produced during the esterification reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with deionized water until the aqueous layer is neutral.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude polyol ester.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

G cluster_synthesis Polyol Ester Synthesis Workflow Reactants Tetradecanedioic Acid + Pentaerythritol + Catalyst Reaction Esterification Reaction (Reflux in Toluene) Reactants->Reaction Heat Water_Removal Azeotropic Water Removal (Dean-Stark Trap) Reaction->Water_Removal Water Vapor Neutralization Neutralization (NaHCO3 wash) Reaction->Neutralization Cooling Drying Drying (Na2SO4) Neutralization->Drying Purification Solvent Removal & Purification Drying->Purification Product Pentaerythritol Tetratetradecanoate Purification->Product G cluster_corrosion Corrosion Inhibition Mechanism cluster_anodic Anodic Reaction cluster_cathodic Cathodic Reaction Metal Metal Surface (e.g., Steel) Anode Fe -> Fe(2+) + 2e- Cathode O2 + 2H2O + 4e- -> 4OH- TDDA Tetradecanedioic Acid (HOOC-(CH2)12-COOH) Adsorption Adsorption of Carboxylate Groups TDDA->Adsorption Protective_Film Hydrophobic Protective Film Adsorption->Protective_Film Protective_Film->Metal Blocks Anodic and Cathodic Sites

References

Unlocking Metabolic Insights: The Experimental Use of Tetradecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioate, a 14-carbon dicarboxylic acid, is emerging as a molecule of interest in metabolic research. As a long-chain dicarboxylic acid (LCDA), it represents an alternative energy substrate that is metabolized primarily through peroxisomal β-oxidation.[1][2][3][4][5] This metabolic route offers a potential therapeutic avenue for conditions characterized by impaired mitochondrial fatty acid oxidation or for modulating overall energy expenditure. These application notes provide a comprehensive overview of the experimental use of this compound in metabolic studies, including detailed protocols and quantitative data, to guide researchers in this promising field.

Metabolic Fate and Significance

This compound is formed endogenously through ω-oxidation of tetradecanoic acid (myristic acid) and is further metabolized via peroxisomal β-oxidation.[1][4] This pathway becomes particularly significant under conditions of high lipid influx or when mitochondrial β-oxidation is compromised.[5] The experimental introduction of this compound allows for the targeted investigation of this alternative fatty acid oxidation pathway and its downstream metabolic consequences.

Studies involving the closely related dodecanedioic acid (C12 DCA) have demonstrated significant systemic metabolic effects, providing a strong rationale for investigating this compound. Dietary supplementation with C12 DCA in mice has been shown to increase metabolic rate, reduce adiposity, decrease liver fat, and improve glucose tolerance.[2] These effects highlight the potential of LCDAs like this compound to serve as non-storable fat sources that can protect against diet-induced obesity and related metabolic disorders.[2][5]

Data Presentation

The following tables summarize key quantitative data from studies on long-chain dicarboxylic acids, primarily dodecanedioic acid (C12 DCA), which serves as a proxy for this compound due to the limited availability of specific data for the C14 analogue. This information provides a valuable reference for expected metabolic outcomes.

Table 1: In Vivo Metabolic Effects of Dodecanedioic Acid (DC12) Supplementation in Mice [2]

ParameterControl Group (High-Fat Diet)DC12-Supplemented Group (High-Fat Diet)Percentage Change
Body Weight Gain (g)~18~10~44% decrease
Total Fat Mass (g)~15~8~47% decrease
Liver Weight (g)~1.8~1.2~33% decrease
Energy Expenditure (kcal/hr/kg)~12.5~14.5~16% increase
Respiratory Exchange Ratio (RER)~0.82~0.78Indicates increased fat oxidation
Glucose Tolerance (AUC, mg/dL*min)~30,000~20,000~33% improvement

Data are approximated from graphical representations in the source and represent significant trends.

Table 2: Effects of Dodecanedioic Acid (C12) Infusion on Plasma Metabolites in Rats [6]

ParameterControl (Saline)C12-Treated
Glucose Disappearance Rate (μmol/min/kg BW)82.136.7
Glucose Pool Size (mmol/kg BW)2.3Not significantly different

Experimental Protocols

Protocol 1: In Vivo Administration of this compound via Oral Gavage in Rodents

This protocol describes the procedure for administering a precise dose of this compound to mice or rats to study its systemic metabolic effects.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Gavage needles (20-22 gauge for mice, 18-20 gauge for rats, with a ball tip)[1][7]

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Suspend or dissolve the this compound in the chosen vehicle to the desired final concentration. Gentle heating and vortexing may be required to achieve a homogenous suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct dosing volume. The volume should not exceed 10 mL/kg of body weight.[8]

    • Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach.[1][9]

    • Gently insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.[10]

    • Slowly administer the calculated volume of the this compound suspension.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress post-procedure.[1]

Protocol 2: Studying this compound Metabolism in Cultured Hepatocytes

This protocol outlines a method to investigate the cellular metabolism of this compound and its effects on gene expression in a liver cell line (e.g., HepG2).

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • DMSO or ethanol

  • 6-well cell culture plates

  • Reagents for RNA extraction, cDNA synthesis, and qPCR

  • Reagents for metabolite extraction (e.g., ice-cold 80% methanol)

Procedure:

  • Preparation of this compound-BSA Conjugate:

    • Prepare a stock solution of this compound (e.g., 100 mM) in DMSO or ethanol.

    • Prepare a sterile solution of fatty acid-free BSA (e.g., 10%) in serum-free culture medium.

    • Warm the BSA solution to 37°C and slowly add the this compound stock solution while stirring to achieve the desired final concentration. This conjugation improves the solubility and cellular uptake of the fatty acid.[11]

  • Cell Treatment:

    • Seed hepatocytes in 6-well plates and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Replace the culture medium with medium containing the this compound-BSA conjugate at various concentrations. Include a vehicle control (medium with BSA and the equivalent amount of DMSO/ethanol).

    • Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

  • Metabolite Extraction and Analysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold 80% methanol (B129727) and scrape the cells.

    • Collect the cell lysate and centrifuge to pellet cell debris.

    • The supernatant containing metabolites can be analyzed by LC-MS/MS to identify and quantify this compound metabolites.[1]

  • Gene Expression Analysis:

    • Extract total RNA from the treated cells.

    • Synthesize cDNA and perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in fatty acid metabolism (e.g., ACOX1, CPT1, PPARα).[1]

Signaling Pathways and Experimental Workflows

Peroxisomal β-Oxidation of this compound

This compound is primarily metabolized in the peroxisomes. The following diagram illustrates the key steps in this pathway.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome This compound This compound Tetradecanedioyl_CoA Tetradecanedioyl-CoA This compound->Tetradecanedioyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-Δ2-Tetradecanedienoyl-CoA Tetradecanedioyl_CoA->Enoyl_CoA ACOX1 Hydroxyacyl_CoA 3-Hydroxy-tetradecanedioyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Enzyme Ketoacyl_CoA 3-Keto-tetradecanedioyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Enzyme Dodecanedioyl_CoA Dodecanedioyl-CoA Ketoacyl_CoA->Dodecanedioyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase InVivo_Workflow Animal_Model Rodent Model (e.g., Mice) Gavage Oral Gavage with This compound Animal_Model->Gavage Monitoring Metabolic Monitoring (Indirect Calorimetry, Body Composition) Gavage->Monitoring Blood_Sampling Blood Sample Collection (Glucose, Lipids, Ketones) Gavage->Blood_Sampling GTT Glucose Tolerance Test Gavage->GTT Tissue_Harvest Tissue Harvest (Liver, Adipose, Muscle) Monitoring->Tissue_Harvest Blood_Sampling->Tissue_Harvest GTT->Blood_Sampling Analysis Metabolomic and Gene Expression Analysis Tissue_Harvest->Analysis PPARa_Signaling cluster_cell Hepatocyte This compound This compound PPARa PPARα This compound->PPARa Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Heterodimerizes with RXR and binds to DNA RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., ACOX1, CPT1) PPRE->Target_Genes Upregulates Transcription Metabolic_Effects Increased Fatty Acid Oxidation Target_Genes->Metabolic_Effects

References

Application Notes: Tetradecanedioic Acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetradecanedioic acid (TDA), a C14 α,ω-dicarboxylic acid, is a naturally occurring, long-chain fatty acid metabolite.[1] Its stable, crystalline powder form and high purity make it an excellent candidate for use as an analytical standard in various research and development applications.[1][2] These notes provide detailed protocols for the use of TDA as a standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), particularly for bioanalytical applications such as the study of drug-drug interactions.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of tetradecanedioic acid is presented below.

PropertyValueReference
CAS Number 821-38-5[2][3][4][5]
Molecular Formula C₁₄H₂₆O₄[5][6][7]
Molecular Weight 258.35 g/mol [2][4]
Appearance White crystalline powder[1][5]
Melting Point 124-127 °C[1][2]
Purity (Typical) ≥98%[4][8][9]
Solubility Soluble in DMSO (e.g., 52 mg/mL), slightly soluble in water.[1][4]

Storage and Stability:

For long-term stability, TDA powder should be stored at -20°C and is stable for up to 3 years.[1][4] Stock solutions in solvent can be stored at -80°C for up to a year.[4] It is recommended to re-analyze the chemical purity after three years before use.[1]

Application: Biomarker for OATP-Mediated Drug-Drug Interactions

A significant application of TDA as an analytical standard is in the quantification of its endogenous levels in biological matrices, such as human plasma, to serve as a biomarker for the activity of Organic Anion-Transporting Polypeptides (OATPs).[10][11] OATPs are crucial for the hepatic uptake of many drugs, and their inhibition can lead to clinically significant drug-drug interactions (DDIs).[5][11][12] By accurately measuring TDA concentrations, researchers can assess the potential of a new drug candidate to inhibit OATP function.

OATP_DDI_Workflow cluster_0 In Vitro / In Vivo System cluster_1 Bioanalytical Workflow Drug_Candidate Test Drug (Potential OATP Inhibitor) OATP OATP Transporter Drug_Candidate->OATP Inhibition Hepatocyte Hepatocyte Plasma_Sample Collect Plasma Sample OATP->Hepatocyte Endogenous_TDA Endogenous TDA (Plasma) Endogenous_TDA->OATP Uptake Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation) Spike_IS->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Quantification Quantify TDA vs. Standard Curve LCMS_Analysis->Quantification GCMS_Derivatization_Workflow Start Dried Sample Extract (Containing TDA) Add_Solvent Add Anhydrous Solvent (e.g., Pyridine) Start->Add_Solvent Add_Reagent Add Silylation Reagent (e.g., BSTFA + 1% TMCS) Add_Solvent->Add_Reagent Heat_React Heat and React (e.g., 70°C for 60 min) Add_Reagent->Heat_React Cool Cool to Room Temperature Heat_React->Cool Inject Inject into GC-MS Cool->Inject

References

Troubleshooting & Optimization

Technical Support Center: Improving Tetradecanedioic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with tetradecanedioic acid (TDA) in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is tetradecanedioic acid (TDA) and why is its solubility a concern?

Tetradecanedioic acid (TDA), a C14 alpha,omega-dicarboxylic acid, is a long-chain fatty acid and an endogenous metabolite.[1][2][3][4][5] Its long hydrocarbon chain makes it hydrophobic and practically insoluble in water, which can lead to precipitation in aqueous cell culture media and interfere with experimental results.[4]

Q2: What are the key factors influencing TDA solubility?

Several factors can significantly impact the solubility of TDA:

  • Solvent Choice: TDA is more soluble in polar organic solvents like DMSO, ethanol, and methanol (B129727) than in non-polar solvents.[6]

  • Temperature: The solubility of TDA generally increases with temperature.[6]

  • pH: As a dicarboxylic acid, TDA's solubility is pH-dependent. In basic conditions, it can ionize, which increases its solubility in aqueous solutions.[6][7][8]

Q3: What is the recommended solvent for preparing a TDA stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing TDA stock solutions for in vitro assays.[1][2][9] It is crucial to use fresh, anhydrous (hygroscopic) DMSO, as moisture can negatively impact solubility.[1][9]

Q4: Can I dissolve TDA directly in cell culture media?

Directly dissolving TDA in aqueous cell culture media is not recommended due to its low water solubility (approximately 0.2 g/L).[3][4] This approach will likely result in poor dissolution and precipitation. It is best to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

Q5: How should I store my TDA stock solution?

TDA stock solutions in DMSO can be stored for up to 6 months at -80°C or for 1 month at -20°C.[1][9] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can degrade the compound and cause it to fall out of solution.[1]

Troubleshooting Guide

This guide addresses common problems encountered when working with TDA in in vitro assays.

Problem 1: My TDA precipitated immediately after adding the DMSO stock solution to the cell culture medium.

This is a common issue known as "solvent shock," where the rapid dilution of a compound from a high-concentration organic stock into an aqueous medium causes it to crash out of solution.[10]

  • Solution Workflow:

G cluster_0 Troubleshooting TDA Precipitation start Precipitation Observed q1 Is the final DMSO concentration >1%? a1_yes Reduce DMSO concentration. Prepare a more dilute stock or increase final volume. q2 Was the media pre-warmed to 37°C? a2_no Pre-warm media to 37°C before adding TDA stock. q3 Was the stock added dropwise while mixing? a3_no Add stock solution slowly while gently swirling the media. end Precipitation Resolved

Problem 2: My TDA stock solution in DMSO is cloudy or contains visible particles.

This indicates that the TDA is not fully dissolved, which can happen if the concentration is too high or if the DMSO has absorbed moisture.[9]

  • Solutions:

    • Sonication: Use an ultrasonic bath to aid dissolution.[1][2]

    • Gentle Warming: Briefly warm the solution to 37°C.[1][11]

    • Fresh DMSO: Prepare a new stock solution using fresh, anhydrous DMSO.[9]

    • Lower Concentration: If the issue persists, prepare a new, more dilute stock solution.[10]

Problem 3: The TDA precipitates in the incubator over the course of my experiment.

This can be caused by several factors related to the cell culture environment.

  • Potential Causes & Solutions:

    • pH Shift: The pH of the medium can change due to cellular metabolism. Ensure your medium is adequately buffered. For dicarboxylic acids, a more basic pH can improve solubility.[6][12]

    • Evaporation: Water loss from the culture vessel can increase the concentration of all components, including TDA, pushing it beyond its solubility limit.[10] Ensure proper incubator humidification and use sealed flasks or plates if necessary.[13][14]

    • Media Components: TDA may interact with components in the serum or media, leading to precipitation. Consider reducing the serum concentration if possible or using a serum-free formulation after initial cell attachment.

Quantitative Data Summary

The solubility of TDA varies significantly depending on the solvent system used. The following table summarizes available quantitative data.

Solvent SystemConcentrationObservationSource(s)
DMSO201.27 mM (52 mg/mL)Clear Solution[9]
DMSO193.53 mM (50 mg/mL)Needs sonication[1]
DMSO232.24 mM (60 mg/mL)Sonication recommended[2]
Water0.2 g/L (approx. 0.77 mM)Slightly soluble[3]
10% DMSO in Corn Oil≥ 9.68 mM (≥ 2.5 mg/mL)Clear Solution[1][2][15]
10% DMSO, 40% PEG300, 5% Tween-80 in Saline9.68 mM (2.5 mg/mL)Suspended solution, needs sonication[1][15]

Experimental Protocols

Protocol 1: Preparation of a 100 mM TDA Stock Solution in DMSO

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Use a new, sealed vial of anhydrous DMSO.

  • Weighing: Accurately weigh 25.84 mg of TDA powder (Molecular Weight: 258.35 g/mol ).

  • Dissolution: Add the TDA powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly. If the TDA does not fully dissolve, place the tube in a sonicator bath for 10-15 minutes or until the solution is clear. Gentle warming to 37°C can also be applied.[1][2]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the sterile stock solution into smaller volumes in sterile tubes and store at -20°C for up to one month or -80°C for up to six months.[1][9]

Protocol 2: Preparation of a TDA Working Solution in Cell Culture Medium

G cluster_0 TDA Working Solution Workflow start Start step1 Thaw 100 mM TDA stock solution (in DMSO) at room temperature. step2 Pre-warm sterile cell culture medium to 37°C. step3 Calculate required volume of TDA stock for desired final concentration (e.g., 100 µM). step4 Add TDA stock solution dropwise to the pre-warmed medium while gently swirling. step5 Ensure final DMSO concentration is non-toxic (typically <0.5%). end Use Immediately

Signaling Pathway Context

TDA has been identified as an endogenous biomarker for assessing the activity of organic anion-transporting polypeptides (OATPs).[1][15] OATPs are membrane transporters that mediate the uptake of a wide range of endogenous compounds and drugs into cells. Understanding TDA's interaction with OATPs is crucial in drug development to predict potential drug-drug interactions.

G cluster_0 TDA as a Biomarker for OATP Activity TDA_ext Extracellular TDA Drug_ext Extracellular Drug X OATP OATP Transporter Cell Hepatocyte TDA_int Intracellular TDA (Metabolism) Drug_int Intracellular Drug X (Therapeutic Effect/ Toxicity)

References

Technical Support Center: Synthesis of Long-Chain Dicarboxylic Acids (LCDAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of long-chain dicarboxylic acids (LCDAs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of long-chain dicarboxylic acids?

A1: Chemical synthesis of LCDAs can be complex and costly. Key challenges include:

  • Multi-step Processes: Traditional chemical routes often involve multiple steps, which can lead to lower overall yields.[1]

  • By-product Formation: The generation of various by-products is common, necessitating costly and extensive purification steps to achieve high-purity products.[1]

  • Harsh Reaction Conditions: Many chemical methods require high temperatures and pressures, making them energy-intensive and less environmentally friendly.[2][3]

  • Immiscibility Issues: In methods like isomerizing hydroxycarbonylation of fatty acids, overcoming the immiscibility of the hydrophobic substrate (e.g., oleic acid) and the aqueous nucleophile (water) is a significant hurdle.[4]

Q2: What are the advantages and challenges of biotechnological synthesis of LCDAs?

A2: Biotechnological production, often using yeasts like Candida species or engineered E. coli, offers a promising alternative to chemical synthesis.[5][6][7]

  • Advantages:

    • Renewable Feedstocks: Utilizes renewable resources like plant oils and fatty acids.[5][7]

    • High Selectivity: Enzymatic pathways can be highly selective, reducing the formation of unwanted by-products.[1]

    • Milder Conditions: Fermentation occurs under much milder conditions than chemical synthesis.

  • Challenges:

    • Metabolic Competition: The desired ω-oxidation pathway for DCA production competes with the native β-oxidation pathway, which degrades both the fatty acid substrate and the dicarboxylic acid product.[5] To achieve high yields, genetic modification to knock out genes in the β-oxidation pathway is often necessary.[1][5]

    • Complex Downstream Processing: Separating and purifying LCDAs from the complex fermentation broth can be challenging due to impurities like residual substrates, proteins, and other metabolites.[4][8]

    • Low Titers: Achieving high product concentrations (titers) can be difficult, impacting the economic viability of the process.[9]

Q3: What are the most common impurities in LCDAs derived from fermentation?

A3: LCDAs produced via fermentation often contain a range of impurities that affect purity and appearance. Common impurities include residual n-alkanes or fatty acids, proteins, coloring materials, and other organic acids.[10][11] The fermentation broth itself is a complex mixture, and cellular debris can also be a contaminant if not properly removed.[10][11]

Troubleshooting Guide: Synthesis & Purification

Issue 1: Low Yield in Biotechnological Synthesis

Symptom: The concentration of the target dicarboxylic acid in the fermentation broth is significantly lower than expected.

Potential Cause Troubleshooting Steps & Solutions
Active β-Oxidation Pathway The β-oxidation pathway degrades the fatty acid substrate and the LCDA product. This is a primary cause of low yields in wild-type strains.[5] Solution: Use a genetically engineered strain where key genes of the β-oxidation pathway are knocked out. This prevents the degradation of the formed dicarboxylic acids and can significantly increase the yield.[1][5]
Suboptimal Fermentation pH The pH of the fermentation medium significantly affects enzyme activity and product formation. For Candida tropicalis, for example, a high pH can stimulate the production of long-chain dicarboxylic acids.[12] Solution: Implement a pH control strategy. A two-stage approach, with an initial phase for biomass growth at a lower pH followed by a conversion phase at an optimal higher pH (e.g., 8.0), can improve yields.[12]
Poor Substrate Uptake The hydrophobic nature of substrates like fatty acids and alkanes can limit their availability to the microbial cells in the aqueous fermentation medium. Solution: Add a surfactant or emulsifying agent to the medium to improve substrate dispersion and uptake. Ensure adequate agitation and aeration to maintain a homogenous mixture.
Inhibited ω-Oxidation Pathway The ω-oxidation pathway, responsible for converting fatty acids to DCAs, can be rate-limiting. This pathway involves cytochrome P450 monooxygenases.[7][12] Solution: Supplement the medium with precursors that can boost enzyme activity. For example, adding a heme precursor and an antioxidant like thiourea (B124793) has been shown to increase product concentration in engineered E. coli.[7]
Issue 2: Product Impurity and Discoloration after Purification

Symptom: The final LCDA product has low purity (<99%) and a light tawny or yellow color.[10][11]

Potential Cause Troubleshooting Steps & Solutions
Inefficient Removal of Proteins & Coloring Materials Standard precipitation and filtration methods may not effectively remove dissolved impurities like proteins and pigments from the fermentation broth.[11] Solution 1 (Monosalt Crystallization): This is a highly effective method. The monosalt of the dicarboxylic acid has a weak ability to adsorb coloring materials, leaving them in the mother liquor. Adjusting the pH to 6.2-7.0 allows for the selective crystallization of the monosalt, which can then be converted back to the high-purity dicarboxylic acid.[10][11] Solution 2 (Activated Carbon): Use activated carbon as a decolorizing agent. Treatment of a dissolved LCDA solution with powdered activated carbon at 70-90°C can effectively remove coloring impurities.[10]
Formation of Fine or Oily Precipitate During Crystallization Rapid cooling or high supersaturation can lead to the formation of very fine crystals that are difficult to filter, or an oily precipitate instead of a crystalline solid.[10] Solution: Slow down the cooling rate during crystallization. Use a solvent system that promotes slower, more controlled crystal growth. Adding seed crystals can also help induce the formation of larger, more uniform crystals.[10]
Presence of Structurally Similar By-products By-products such as hydroxydicarboxylic acids or DCAs with slightly different chain lengths may co-purify with the target molecule.[13] Solution: For high-purity applications, advanced purification techniques may be necessary. Methods like simulated moving bed chromatography (SMBC) or vacuum distillation can be effective for separating mixtures of diacids with different chain lengths or functionalities.[10][14]

Experimental Protocols

Protocol 1: Purification via Monosalt Crystallization

This protocol is designed to significantly improve the purity and color of crude LCDAs obtained from fermentation broth.[10]

  • pH Adjustment: Take the filtered fermentation broth and adjust the pH to between 6.2 and 7.0 using an acid (e.g., H₂SO₄). This converts the dicarboxylic acid to its monosalt form.

  • Dissolution: Heat the solution to 85-100°C while stirring to completely dissolve the formed monosalt.

  • Hot Filtration (Optional): If solids are present, perform a hot filtration to remove any insoluble impurities.

  • Crystallization: Cool the solution slowly to induce the crystallization of the monosalt. A controlled cooling rate is crucial for obtaining well-defined crystals.

  • Filtration & Washing: Filter the crystallized monosalt and wash the filter cake with deionized water to remove residual mother liquor.

  • Conversion to Dicarboxylic Acid: Dissolve the washed monosalt filter cake in water. Heat the solution to 80-95°C and add acid to adjust the pH to 2.0-4.0. This converts the monosalt back to the free dicarboxylic acid.

  • Final Crystallization: Cool the acidic solution to crystallize the purified LCDA.

  • Final Filtration & Drying: Filter the purified crystals, wash thoroughly with water to remove any residual acid, and dry under vacuum to obtain the final high-purity product.

Protocol 2: Decolorization with Activated Carbon

This protocol is used to remove coloring impurities from a crude LCDA product.[10]

  • Preparation: Dissolve the crude LCDA in a suitable solvent (e.g., water, if soluble at high temperature). Heat the solution to 70-90°C.

  • Carbon Treatment: Add powdered activated carbon to the hot solution. The typical amount ranges from 1 to 25 grams per kilogram of dicarboxylic acid.

  • Contact Time: Stir the suspension vigorously at 70-90°C for a contact time of 0.5 to 1.5 hours to ensure sufficient adsorption of impurities.

  • Removal of Carbon: Filter the hot solution to remove the activated carbon. The use of a filter aid (e.g., celite) may be necessary for efficient filtration.

  • Product Recovery: Cool the clear filtrate to crystallize the decolorized LCDA. Filter the crystals, wash, and dry.

Visualizations: Pathways and Workflows

Biosynthetic Pathway of LCDAs in Yeast

The primary biotechnological route for LCDA synthesis involves the ω-oxidation of fatty acids, which competes with the degradation pathway of β-oxidation.

LCDA_Biosynthesis cluster_synthesis ω-Oxidation (Synthesis) cluster_degradation β-Oxidation (Degradation) FattyAcid Fatty Acid (Substrate) OmegaHydroxyFA ω-Hydroxy Fatty Acid FattyAcid->OmegaHydroxyFA CYP450 Monooxygenase OmegaOxoFA ω-Oxo Fatty Acid OmegaHydroxyFA->OmegaOxoFA ADH DCA Long-Chain Dicarboxylic Acid (Product) OmegaOxoFA->DCA ALDH Degradation Degradation to Acetyl-CoA FattyAcid_deg->Degradation Degrades Substrate DCA_deg->Degradation Degrades Product note Challenge: β-oxidation competes with synthesis, reducing yield. Solution: Knockout β-oxidation genes. note->Degradation

Caption: Biosynthesis of LCDAs via ω-oxidation and competing β-oxidation pathway.

Experimental Workflow for LCDA Purification

This diagram illustrates a logical workflow for purifying crude LCDAs from a fermentation process to achieve a high-purity final product.

LCDA_Purification_Workflow start Crude Fermentation Broth filtration Step 1: Remove Biomass (Centrifugation / Filtration) start->filtration crude_lcd_salt Filtered Broth (Contains LCDA Salt) filtration->crude_lcd_salt acidification Step 2: Acidification (pH 2-4) & Crude Crystallization crude_lcd_salt->acidification crude_product Crude LCDA Product (Colored, Impure) acidification->crude_product check_purity Check Purity & Color crude_product->check_purity decolorize Step 3a: Decolorization (Activated Carbon) check_purity->decolorize Impure / Colored pure_product High-Purity LCDA check_purity->pure_product Meets Specs recrystallize Step 3b: Recrystallization (e.g., Monosalt Method) decolorize->recrystallize recrystallize->pure_product

Caption: A typical experimental workflow for the purification of LCDAs.

References

Technical Support Center: Troubleshooting Tetradecanedioic Acid Derivatization for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the derivatization of tetradecanedioic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of tetradecanedioic acid necessary for GC-MS analysis?

A1: Tetradecanedioic acid is a dicarboxylic acid, making it a polar and non-volatile compound. Direct injection into a GC-MS system would lead to poor chromatographic performance, including peak tailing, low sensitivity, and potential thermal decomposition within the hot injector.[1] Derivatization chemically modifies the carboxylic acid groups, converting them into less polar, more volatile, and more thermally stable derivatives, which are suitable for GC-MS analysis.[1][2]

Q2: What are the most common derivatization methods for tetradecanedioic acid?

A2: The two most common and effective derivatization techniques for dicarboxylic acids like tetradecanedioic acid are:

  • Silylation: This method replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group.[3] Commonly used silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][3]

  • Esterification: This technique converts the carboxylic acid groups into esters, typically methyl or ethyl esters. A common reagent for this is boron trifluoride in methanol (B129727) (BF₃/methanol).[2][3]

Q3: How do I choose between silylation and esterification for my tetradecanedioic acid analysis?

A3: The choice depends on several factors:

  • Specificity: Esterification with reagents like BF₃/methanol specifically targets carboxylic acids. Silylation is more versatile and will also derivatize other active hydrogen-containing groups like hydroxyls and amines, which may or may not be desirable depending on your sample matrix.[1]

  • Reagent Handling and Safety: Silylating agents are generally safer to handle than some esterification reagents like diazomethane (B1218177) (which is toxic and explosive), but they are highly sensitive to moisture.[1]

  • Derivative Stability: TMS derivatives can be prone to hydrolysis and may have a shorter lifespan, sometimes requiring prompt analysis after preparation.[2]

Q4: Can incomplete derivatization lead to the formation of a mono-derivative of tetradecanedioic acid?

A4: Yes, a significant challenge with dicarboxylic acids is the potential for incomplete derivatization. This can result in the formation of a mono-ester/mono-silyl derivative alongside the desired di-ester/di-silyl product, leading to multiple peaks in the chromatogram for a single analyte and complicating quantification.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the derivatization of tetradecanedioic acid.

Problem 1: Incomplete Derivatization (Multiple Peaks for Tetradecanedioic Acid)

Symptoms:

  • You observe two or more peaks in your chromatogram that correspond to tetradecanedioic acid (e.g., the mono- and di-derivatized forms).

  • Poor reproducibility of peak areas.

Possible Causes and Solutions:

CauseSolution
Insufficient Reagent Use a sufficient molar excess of the derivatization reagent. For silylation, a general guideline is at least a 2:1 molar ratio of the reagent to active hydrogens.[1] For dicarboxylic acids, a higher excess may be necessary.
Suboptimal Reaction Time or Temperature Optimize the reaction conditions. For silylation with BSTFA, heating at 60-70°C for 30-60 minutes is a common starting point.[1][4] For esterification with BF₃-methanol, heating at around 60°C for an hour is often used.[1][3]
Presence of Moisture Silylating reagents are highly sensitive to moisture.[1] Ensure that your sample is completely dry before adding the derivatization reagent. Use anhydrous solvents and handle reagents under dry conditions.
Sample Matrix Effects Components in your sample matrix may interfere with the derivatization reaction. Consider a sample cleanup or extraction step prior to derivatization to remove interfering substances.[1]
Problem 2: No Derivatization or Very Low Product Yield

Symptoms:

  • No peak corresponding to the derivatized tetradecanedioic acid is observed.

  • The peak for the derivatized product is extremely small.

Possible Causes and Solutions:

CauseSolution
Degraded Reagents Derivatization reagents can degrade over time, especially if not stored properly. Prepare fresh reagents and repeat the derivatization, ensuring all steps are followed correctly and all materials are anhydrous.[1]
Incorrect Reaction Setup Double-check all steps of your protocol, including reagent volumes and reaction conditions. Ensure proper mixing of the sample and reagents.
Adsorption in the GC System Even derivatized analytes can be lost to active sites in the GC system. Ensure the use of a deactivated liner and column. Check for and eliminate any leaks in the system.[1]
Problem 3: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • The chromatographic peak for the derivatized tetradecanedioic acid is asymmetrical.

Possible Causes and Solutions:

CauseSolution
Incomplete Derivatization Unreacted or partially reacted polar carboxylic acid groups will interact with active sites in the GC system, causing peak tailing.[1] Follow the troubleshooting steps for incomplete derivatization.
Column Overload Injecting too much sample can lead to peak fronting or tailing.[1] Reduce the injection volume or dilute the sample.
Active Sites in the GC System Active sites in the injector liner or the column can cause peak tailing. Use a deactivated liner and ensure your column is in good condition.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

Methodology:

  • Sample Preparation: Place the dried tetradecanedioic acid sample (typically 1-10 mg) in a reaction vial.[5] If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add an excess of the silylating reagent. A common approach is to use a 2:1 molar ratio of BSTFA to the active hydrogens on the tetradecanedioic acid.[1] For example, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[1][4]

  • Analysis: After cooling to room temperature, inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

Protocol 2: Esterification using BF₃-Methanol

This protocol is suitable for converting tetradecanedioic acid to its methyl ester.

Methodology:

  • Sample Preparation: Place the dried tetradecanedioic acid sample in a reaction vial.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol to the sample.[6]

  • Reaction: Cap the vial tightly and heat at approximately 60°C for 60 minutes.[1][3]

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Analysis: Carefully transfer the upper hexane layer to a new vial for injection into the GC-MS.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the derivatization of dicarboxylic acids, providing a basis for method optimization.

ParameterSilylation (BSTFA)Esterification (BF₃-Methanol)
Reagent BSTFA + 1% TMCS12-14% BF₃ in Methanol
Typical Sample Size 1-10 mg1-25 mg[6]
Reaction Temperature 60-70°C[1][4]60-100°C[6]
Reaction Time 30-60 minutes[1][4]5-60 minutes[6]
Key Advantage Derivatizes multiple functional groupsRobust for free fatty acids

Visualizations

G Troubleshooting Workflow for Incomplete Derivatization start Incomplete Derivatization Observed reagent Check Reagent Amount (Sufficient Molar Excess?) start->reagent conditions Review Reaction Conditions (Time and Temperature) reagent->conditions Yes increase_reagent Increase Reagent Concentration reagent->increase_reagent No moisture Assess for Moisture Contamination conditions->moisture Yes optimize_conditions Optimize Time/Temperature conditions->optimize_conditions No matrix Consider Matrix Effects moisture->matrix No dry_sample Ensure Sample is Anhydrous moisture->dry_sample Yes cleanup Perform Sample Cleanup matrix->cleanup Yes rerun Re-run Derivatization and Analysis matrix->rerun No increase_reagent->rerun optimize_conditions->rerun dry_sample->rerun cleanup->rerun

Caption: Troubleshooting workflow for incomplete derivatization.

G General Experimental Workflow for Derivatization sample_prep 1. Sample Preparation (Drying/Weighing) reagent_add 2. Add Derivatization Reagent (e.g., BSTFA or BF3/Methanol) sample_prep->reagent_add reaction 3. Reaction (Heating at specific temp/time) reagent_add->reaction extraction 4. Extraction (if applicable) (e.g., for Esterification) reaction->extraction analysis 5. GC-MS Analysis reaction->analysis For Silylation (Direct Injection) extraction->analysis

Caption: General experimental workflow for derivatization.

References

Technical Support Center: Optimizing Polycondensation of Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the polycondensation of tetradecanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of polycondensation for tetradecanedioic acid?

Polycondensation is a type of step-growth polymerization where bifunctional or polyfunctional monomers, such as tetradecanedioic acid and a diol (for polyesters) or an anhydride (B1165640) (for polyanhydrides), react to form a polymer.[1][2] This process is characterized by the elimination of a small molecule, typically water, as a byproduct.[1][3] The reaction proceeds in a stepwise manner, where monomers first form dimers, then trimers, and so on, with a sharp increase in molecular weight occurring only at very high conversion rates (greater than 95%).[1]

Q2: Why is the removal of the small-molecule byproduct (e.g., water or acetic acid) so critical?

Polycondensation is typically an equilibrium reaction.[1] To drive the reaction toward the formation of a high molecular weight polymer, the small-molecule byproduct must be continuously and efficiently removed.[4] According to Le Chatelier's principle, removing a product shifts the equilibrium to favor the forward reaction, thus promoting chain growth. This is often achieved by conducting the final stages of the reaction under a high vacuum and at elevated temperatures.[4]

Q3: What are the most common methods for carrying out this polycondensation?

The most common methods for polycondensation include:

  • Melt Polycondensation: This involves heating the monomers above the melting point of the resulting polymer in the absence of a solvent.[1] It is a widely used industrial method, often employed for synthesizing aliphatic polyanhydrides.[5][6]

  • Solution Polycondensation: The monomers are dissolved in a suitable solvent. This method can be advantageous for heat-sensitive materials but may favor undesirable side reactions like cyclization due to dilution.[4]

  • Interfacial Polycondensation: The reaction occurs at the interface between two immiscible liquids, each containing one of the reactive monomers. This can produce high molecular weight polymers at low conversions.[3]

Q4: How does monomer purity and stoichiometry affect the final polymer?

Achieving a high molecular weight polymer requires strict control over monomer purity and stoichiometry.

  • Purity: Monofunctional impurities will act as chain terminators, preventing further polymer growth and severely limiting the final molecular weight.[7][8]

  • Stoichiometry: An exact equivalence of reacting functional groups (e.g., -COOH and -OH) is a necessary condition for forming high molecular weight linear polymers.[1] Any deviation from a 1:1 molar ratio will result in a lower degree of polymerization, as one type of functional group will be depleted, halting chain extension.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the polycondensation of tetradecanedioic acid.

Q5: My final polymer has a low molecular weight. What are the likely causes and solutions?

Low molecular weight is a common issue in polycondensation. The primary causes and their respective solutions are outlined below.

Possible Cause Troubleshooting Steps & Solutions
Inefficient Byproduct Removal The reaction equilibrium is not sufficiently shifted towards polymer formation. Increase the vacuum level (e.g., to <15 mbar) and ensure the system is leak-free.[4] Consider using a more efficient stirring mechanism to increase the surface area for byproduct evaporation.
Incorrect Stoichiometry A non-equivalent molar ratio of functional groups limits chain growth.[7] Re-verify the purity of your monomers via titration or other analytical methods. Carefully weigh monomers and account for any potential loss of volatile co-monomers (like short-chain diols) by using a slight excess.[4]
Presence of Impurities Monofunctional impurities cap the growing polymer chains.[7][8] Purify the tetradecanedioic acid and any co-monomers (e.g., diols) by recrystallization before the reaction.
Insufficient Reaction Time/Temp The reaction has not reached a high enough conversion rate.[1] Increase the reaction time or temperature. However, be cautious of potential thermal degradation at excessively high temperatures.[4] A staged temperature profile is often effective.[9][10]
Catalyst Inactivity The chosen catalyst may be inefficient or used at a suboptimal concentration. Screen different catalysts (e.g., titanium, tin, or sulfonic acid-based catalysts) and optimize their concentration.[11][12][13]

Q6: The polymer is discolored (yellow, brown, or black). How can I prevent this?

Discoloration typically indicates degradation or side reactions.

Possible Cause Troubleshooting Steps & Solutions
Oxidative Degradation The polymer or monomers are reacting with oxygen at high temperatures.[9] Conduct the entire reaction under a continuous flow of an inert gas like nitrogen or argon.[9]
Thermal Degradation The reaction temperature is too high, causing the polymer backbone to break or undergo side reactions. Optimize the temperature profile to be as low as possible while still allowing for efficient polymerization.[9] Avoid prolonged exposure to very high temperatures (>230-240°C).[4]
Catalyst-Induced Side Reactions Some catalysts can promote unwanted side reactions that lead to colored byproducts.[11] If discoloration is severe, consider switching to a different catalyst. For example, some strong Brønsted acids can cause issues that Lewis acids might avoid.[9]

Q7: The reaction mixture turned into an insoluble gel. What happened?

Gelation indicates the formation of a cross-linked polymer network instead of the desired linear polymer.

Possible Cause Troubleshooting Steps & Solutions
Polyfunctional Impurities The presence of monomers with a functionality greater than two (e.g., triols or tricarboxylic acids) will lead to branching and eventual gelation.[8] Ensure the high purity of all monomers, verifying the absence of polyfunctional species.
Side Reactions At high temperatures, side reactions can occur that create cross-links.[9] This is a known issue with certain unsaturated monomers but can also occur in other systems under harsh conditions.[11] Carefully control the reaction temperature and consider using inhibitors if applicable.

Experimental Protocols

Protocol 1: Melt Polycondensation for Poly(tetradecanedioic anhydride)

This protocol describes a representative method for synthesizing a polyanhydride directly from tetradecanedioic acid.

  • Monomer Activation:

    • Place tetradecanedioic acid (1 part by weight) into a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.

    • Add acetic anhydride (5-10 parts by volume) to the flask.[5][6]

    • Heat the mixture to reflux (approx. 140°C) under a nitrogen atmosphere and stir for 30-60 minutes to form the acetic anhydride prepolymer.[6][14]

  • Polymerization:

    • Remove the excess acetic anhydride and the acetic acid byproduct by evaporation under reduced pressure at a moderate temperature (e.g., 70-80°C).[5][6]

    • Once a clear, viscous residue remains, increase the temperature to 160-180°C.

    • Apply a high vacuum (<10 mbar) to the system.[5][6]

    • Continue stirring under vacuum for 4-6 hours to drive the polymerization and remove all volatile byproducts.[6] The viscosity of the melt will increase significantly as the molecular weight builds.

  • Purification and Isolation:

    • Cool the reaction mixture to room temperature under an inert atmosphere. The resulting polymer should be a solid.

    • Dissolve the polymer in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

    • Precipitate the polymer by adding the solution to a non-solvent (e.g., cold petroleum ether).

    • Filter and dry the purified polymer under vacuum.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the polycondensation of long-chain aliphatic dicarboxylic acids, which can serve as a starting point for optimizing tetradecanedioic acid reactions.

Dicarboxylic AcidCo-monomer / MethodCatalyst (Concentration)Temperature (°C)Pressure / VacuumResulting Mw (Da)
Sebacic Acid1,4-ButanediolH₃PO₄/H₂SO₄ (0.1-1% w/w)Up to 190°C15 mbarUp to 85,000
Dodecanedioic AcidAcetic AnhydrideNone (Melt condensation)160°C10 mbarControllable
ω-Hydroxytetradecanoic AcidSelf-condensationTi[OiPr]₄ (50-300 ppm)200-220°C0.1 mmHg53,000 - 140,000
Sebacic AcidAcetic AnhydrideNone (Melt condensation)160°C~10 mbarControllable

Visualizations

Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing Monomer_Purity Monomer Purification (e.g., Recrystallization) Stoichiometry Stoichiometric Weighing Monomer_Purity->Stoichiometry Activation Activation Stage (if applicable) Stoichiometry->Activation Polycondensation Polycondensation Stage (High Temp & Vacuum) Activation->Polycondensation Isolation Polymer Isolation & Purification Polycondensation->Isolation Characterization Characterization (GPC, NMR, DSC) Isolation->Characterization

Caption: General experimental workflow for polycondensation.

Troubleshooting_Tree Problem Observed Problem Low_MW Low Molecular Weight Problem->Low_MW Discoloration Discoloration Problem->Discoloration Gelation Gel Formation Problem->Gelation Cause_Vacuum Poor Vacuum? Low_MW->Cause_Vacuum Cause_Stoich Stoichiometry Off? Low_MW->Cause_Stoich Cause_Oxidation Oxidation? Discoloration->Cause_Oxidation Cause_Purity Polyfunctional Impurity? Gelation->Cause_Purity Sol_Improve_Vac Improve Vacuum System Cause_Vacuum->Sol_Improve_Vac Yes Sol_Check_Ratio Verify Monomer Ratio Cause_Stoich->Sol_Check_Ratio Yes Sol_Inert_Atm Use Inert Atmosphere Cause_Oxidation->Sol_Inert_Atm Yes Sol_Purify Purify Monomers Cause_Purity->Sol_Purify Yes

Caption: Decision tree for troubleshooting common issues.

Reaction_Pathway Reactants { n HOOC-(CH₂₎₁₂-COOH |  + | n HO-R-OH } Products { -[CO-(CH₂₎₁₂-CO-O-R-O]ₙ- |  + | 2n H₂O } Reactants->Products Catalyst, Δ -H₂O (removed)

Caption: Simplified polycondensation pathway for a polyester.

References

preventing byproduct formation in tetradecanedioic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetradecanedioic acid. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing tetradecanedioic acid?

A1: Tetradecanedioic acid can be synthesized through two main routes: chemical synthesis and microbial fermentation.

  • Chemical Synthesis: A common industrial method involves the oxidation of cyclododecanone (B146445), which is itself derived from cyclododecatriene. This multi-step process typically uses strong oxidizing agents like nitric acid. Other chemical routes can start from precursors such as 1,10-dibromodecane (B1670030) or dimethyl tetradecanedioate.

  • Microbial Fermentation: This method utilizes microorganisms, most notably the yeast Candida tropicalis, to convert long-chain alkanes (like n-tetradecane) or fatty acids into tetradecanedioic acid through the ω-oxidation pathway.[1][2]

Q2: What are the most common byproducts in the chemical synthesis of tetradecanedioic acid?

A2: In the chemical synthesis involving the nitric acid oxidation of cyclododecanone, the most prevalent byproducts are shorter-chain dicarboxylic acids. These include adipic acid (C6), glutaric acid (C5), and succinic acid (C4). These byproducts arise from the undesired cleavage of the carbon ring at various positions during the oxidation process.

Q3: What byproducts can be expected from the microbial fermentation route?

A3: Byproduct formation in microbial synthesis can be more varied. Depending on the substrate and the specific strain of microorganism used, byproducts can include other dicarboxylic acids of different chain lengths, as well as mono-carboxylic acids and ω-hydroxy fatty acids that represent incomplete oxidation products.[3][4]

Q4: How can I analyze the purity of my tetradecanedioic acid and identify byproducts?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis of dicarboxylic acid mixtures.[5] Prior to analysis, the dicarboxylic acids need to be derivatized to increase their volatility. Common derivatization methods include esterification (e.g., with BF₃/butanol) or silylation (e.g., with BSTFA).[6][7]

Troubleshooting Guides

Chemical Synthesis: Nitric Acid Oxidation of Cyclododecanone

Problem: High levels of shorter-chain dicarboxylic acid byproducts.

Potential Cause Troubleshooting & Optimization
Incorrect Reaction Temperature High temperatures can lead to excessive carbon-carbon bond cleavage. Carefully control the reaction temperature within the optimal range for your specific protocol.
Improper Nitric Acid Concentration A nitric acid concentration that is too high can result in over-oxidation. Experiment with slightly lower concentrations to improve selectivity.
Suboptimal Catalyst Ratio The ratio of catalysts, typically copper and vanadium salts, is crucial for directing the reaction towards the desired product. Optimize the catalyst ratio according to literature procedures or your own experimental design.
Prolonged Reaction Time Extended reaction times can increase the formation of shorter-chain diacids. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC) and quench the reaction upon completion.

Problem: Low yield of tetradecanedioic acid.

Potential Cause Troubleshooting & Optimization
Incomplete Reaction Ensure all starting materials are of high purity, as impurities can inhibit the reaction. Verify that the reaction has gone to completion before workup.
Product Loss During Workup Tetradecanedioic acid has limited solubility in water. Ensure efficient extraction with an appropriate organic solvent. During crystallization, optimize solvent choice and cooling rate to maximize recovery.
Substrate Purity Impurities in the cyclododecanone starting material can lead to side reactions and lower the yield of the desired product.
Microbial Fermentation: Production from n-Tetradecane

Problem: Low yield of tetradecanedioic acid in the fermentation broth.

Potential Cause Troubleshooting & Optimization
Suboptimal Fermentation Conditions Optimize critical fermentation parameters such as pH, temperature, dissolved oxygen levels, and substrate feeding strategy. A gradual pH shift during the fermentation has been shown to be beneficial.[8]
Microorganism Strain Vigor Ensure the use of a healthy and high-producing strain of Candida tropicalis. Consider strain improvement techniques if necessary.
Substrate Limitation or Toxicity An optimized feeding strategy for the n-tetradecane substrate is crucial to avoid both limitation and toxicity to the microorganisms.

Problem: Difficulty in purifying tetradecanedioic acid from the fermentation broth.

Potential Cause Troubleshooting & Optimization
Complex Broth Matrix The fermentation broth is a complex mixture of cells, residual media components, and various metabolic byproducts. Initial clarification steps such as centrifugation or microfiltration are essential to remove biomass.
Product Precipitation and Recovery Tetradecanedioic acid can be recovered by acidification of the cell-free broth to a pH below 4.0, which causes it to crystallize.[9] The crystallized product can then be collected by filtration.
Co-precipitation of Impurities Other dicarboxylic acids and organic acids may co-precipitate with the desired product. Recrystallization from a suitable solvent is often necessary to achieve high purity.

Data Presentation

Table 1: Comparison of Synthetic Methods for Dicarboxylic Acid Production

Method Starting Material Typical Byproducts Reported Yield Reported Purity Key Considerations
Chemical Synthesis (Nitric Acid Oxidation) CyclododecanoneShorter-chain dicarboxylic acids (adipic, glutaric, succinic)~88% (for DDDA)[10]>99% (after purification)[10]Requires careful control of reaction conditions; uses corrosive and hazardous reagents.
Microbial Fermentation (Candida tropicalis) n-Dodecanoic acid methyl esterOther dicarboxylic acids, mono-carboxylic acids, ω-hydroxy fatty acidsUp to 66 g/L (for DDDA)[8]High purity achievable after extensive purification"Green" and sustainable route; complex downstream processing.

Experimental Protocols

Protocol 1: Chemical Synthesis of Dodecanedioic Acid (DDDA) via Nitric Acid Oxidation of Cyclododecanone (Illustrative)

Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Reaction Setup: In a glass reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, charge cyclododecanone. Add catalytic amounts of ammonium (B1175870) vanadate (B1173111) and copper(II) nitrate.

  • Addition of Nitric Acid: With vigorous stirring, slowly add concentrated nitric acid (e.g., 60-70%) to the reaction mixture. The addition should be performed cautiously to control the exothermic reaction and maintain the desired temperature.

  • Reaction: After the addition is complete, heat the mixture to the optimal temperature (typically between 80-100 °C) and maintain for several hours. Monitor the reaction progress by GC.

  • Workup: Cool the reaction mixture, which should cause the dodecanedioic acid to precipitate. Filter the crude product and wash with cold water to remove excess nitric acid and soluble byproducts.

  • Purification: Recrystallize the crude product from hot water or another suitable solvent to obtain pure dodecanedioic acid.

Protocol 2: Purification of Dicarboxylic Acids from Fermentation Broth

  • Biomass Removal: Centrifuge the fermentation broth to pellet the microbial cells. Alternatively, use microfiltration to separate the cells from the supernatant.

  • Acidification and Crystallization: Transfer the cell-free supernatant to a clean vessel. Slowly add a strong acid (e.g., sulfuric acid or hydrochloric acid) with stirring to lower the pH to approximately 2.0. This will cause the dicarboxylic acid to precipitate.

  • Product Isolation: Cool the acidified mixture to enhance crystallization. Collect the precipitated dicarboxylic acid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove residual salts and other water-soluble impurities.

  • Recrystallization: For higher purity, dissolve the crude dicarboxylic acid in a minimal amount of a hot solvent (e.g., water or an organic solvent) and allow it to cool slowly to form purified crystals.

Visualizations

Chemical_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_byproducts Byproduct Formation Start Cyclododecanone, Nitric Acid, Catalysts ReactionVessel Oxidation Reaction Start->ReactionVessel Precipitation Precipitation/ Crystallization ReactionVessel->Precipitation Byproducts Shorter-chain Dicarboxylic Acids ReactionVessel->Byproducts Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct Pure Tetradecanedioic Acid Recrystallization->FinalProduct

Caption: Workflow for the chemical synthesis of tetradecanedioic acid.

Fermentation_Workflow cluster_fermentation Fermentation Stage cluster_purification Downstream Processing cluster_impurities Potential Impurities Substrate n-Tetradecane Fermenter Fermentation Substrate->Fermenter Microorganism Candida tropicalis Microorganism->Fermenter Centrifugation Biomass Removal Fermenter->Centrifugation Impurities Other Dicarboxylic Acids, Mono-carboxylic Acids Fermenter->Impurities Acidification Acidification (pH < 4) Centrifugation->Acidification Crystallization Crystallization Acidification->Crystallization PurifiedProduct Pure Tetradecanedioic Acid Crystallization->PurifiedProduct

Caption: Workflow for the microbial synthesis of tetradecanedioic acid.

Troubleshooting_Logic Start Low Yield or Purity Issue SynthesisType Synthesis Method? Start->SynthesisType Chemical Chemical Synthesis SynthesisType->Chemical Chemical Fermentation Microbial Fermentation SynthesisType->Fermentation Fermentation CheckReaction Check Reaction Conditions Chemical->CheckReaction CheckPurification Review Purification Protocol Chemical->CheckPurification Solution Implement Corrective Actions CheckReaction->Solution CheckPurification->Solution CheckFermentation Check Fermentation Parameters Fermentation->CheckFermentation CheckDownstream Optimize Downstream Processing Fermentation->CheckDownstream CheckFermentation->Solution CheckDownstream->Solution

Caption: Troubleshooting logic for tetradecanedioic acid synthesis.

References

Technical Support Center: Troubleshooting Low Yields in Microbial Dicarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the microbial production of dicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My engineered microbial strain is showing poor growth and low dicarboxylic acid production. What are the general areas I should investigate?

A1: Low yields in microbial dicarboxylic acid production can stem from several factors. A systematic troubleshooting approach should focus on three primary areas:

  • Metabolic Imbalance: The introduced synthetic pathway may be drawing essential precursors or cofactors away from central metabolism, thereby impeding cell growth. Additionally, the accumulation of the target dicarboxylic acid or pathway intermediates can be toxic to the host organism.

  • Suboptimal Fermentation Conditions: Environmental parameters such as pH, temperature, aeration, and nutrient concentrations are critical for optimal microbial growth and product formation. Deviations from the optimal ranges for your specific strain can significantly impact yields.

  • Genetic Instability: The expression cassettes for your biosynthetic pathway may be unstable, leading to a loss of function over time. This can be due to plasmid instability or recombination events in the host genome.

Q2: I suspect product toxicity is limiting my dicarboxylic acid yield. How can I confirm this and what are the potential solutions?

A2: Product toxicity is a common bottleneck in the production of organic acids. To confirm this, you can perform a series of dose-response experiments where you supplement the growth medium with varying concentrations of the target dicarboxylic acid and monitor cell growth and viability.

Solutions to mitigate product toxicity include:

  • Engineering for Tolerance: Overexpressing genes involved in stress response mechanisms, such as those related to membrane integrity or efflux pumps, can enhance your strain's tolerance to the dicarboxylic acid. For instance, in Saccharomyces cerevisiae, disrupting ergosterol (B1671047) biosynthesis or protein trafficking and vacuolar transport can lead to hypersensitivity to adipic acid, suggesting these pathways are important for tolerance.[1]

  • In Situ Product Removal: Implementing a continuous fermentation process with product extraction can keep the concentration of the dicarboxylic acid in the bioreactor below the toxic threshold.

  • pH Control: Maintaining a neutral or slightly alkaline pH can reduce the toxicity of the acidic product.[2]

Q3: My strain is consuming the carbon source, but the yield of the desired dicarboxylic acid is low, with significant production of byproducts. What metabolic engineering strategies can I employ?

A3: The formation of competing byproducts is a strong indication that metabolic flux is not being efficiently channeled towards your target dicarboxylic acid. Key metabolic engineering strategies include:

  • Blocking Competing Pathways: Identify and knock out genes encoding enzymes that divert precursors away from your desired pathway. For example, in Escherichia coli engineered for succinic acid production, knocking out genes involved in lactate, acetate, and ethanol (B145695) production is a common strategy.[3]

  • Enhancing Precursor and Cofactor Supply: Overexpress genes encoding enzymes that increase the intracellular pool of necessary precursors and cofactors (e.g., NADPH, ATP). For instance, in S. cerevisiae, overexpression of pyruvate (B1213749) carboxylase can increase the flux towards C4 dicarboxylic acids.[2]

  • Pathway Optimization: Fine-tune the expression levels of the enzymes in your synthetic pathway to avoid the accumulation of inhibitory intermediates and to balance metabolic flux.

Troubleshooting Guides

Issue 1: Low expression of pathway enzymes
  • Symptom: Low to no production of the target dicarboxylic acid, with no accumulation of pathway intermediates.

  • Possible Cause: Inefficient transcription or translation of the heterologous genes.

  • Troubleshooting Steps:

    • Verify mRNA levels: Perform quantitative real-time PCR (qPCR) to quantify the transcript levels of your pathway genes.

    • Codon Optimization: Ensure the codons of your heterologous genes are optimized for the expression host.

    • Promoter Strength: Use strong, well-characterized promoters to drive the expression of your pathway genes.

    • Plasmid Copy Number: If using a plasmid-based expression system, consider using a higher copy number plasmid.

Issue 2: Accumulation of a specific pathway intermediate
  • Symptom: Low yield of the final dicarboxylic acid, with a high concentration of a specific intermediate in the fermentation broth.

  • Possible Cause: A bottleneck at a specific enzymatic step in the pathway.

  • Troubleshooting Steps:

    • Enzyme Activity Assay: If possible, perform in vitro assays to measure the activity of the enzyme responsible for converting the accumulating intermediate.

    • Increase Enzyme Expression: Overexpress the gene encoding the bottleneck enzyme.

    • Enzyme Engineering: Consider using a more active enzyme variant from a different organism or perform protein engineering to improve the catalytic efficiency of the existing enzyme.

Issue 3: Low yields specifically under anaerobic or microaerobic conditions
  • Symptom: Good initial growth aerobically, but poor dicarboxylic acid production when shifted to anaerobic or microaerobic conditions.

  • Possible Cause: Imbalance in the cellular redox state (NADH/NAD+ ratio) or regulation by oxygen-sensing pathways.

  • Troubleshooting Steps:

    • Cofactor Regeneration: Ensure your pathway and host metabolism are balanced in terms of cofactor usage and regeneration under anaerobic conditions.

    • Investigate Global Regulators: In E. coli, the ArcA/ArcB two-component system regulates gene expression in response to oxygen availability.[1][2][4][5][6] Consider how this system might be affecting your pathway and if modifications to these regulators are necessary.

Quantitative Data on Dicarboxylic Acid Production

The following tables summarize reported titers for succinic acid and adipic acid production in engineered E. coli and S. cerevisiae, respectively.

Table 1: Succinic Acid Production in Engineered E. coli

Strain BackgroundKey Genetic ModificationsCarbon SourceTiter (g/L)Reference
E. coli K3OSOverexpression of sthA, deletions of ldhA, pta-ackA, pflB, poxBGlucose, Galactose, Xylose, Arabinose14.4[7]
E. coli HL27659kHarboring pKK313 and pRU600Soybean meal extract~11.2 (95 mM)[8][9]
E. coli HL27659kHarboring pKK313 and pRU600Soy solubles extract~21.6 (183 mM)[8][9]
E. coli M6PM-Cocos nucifera water (glucose, fructose, sucrose)11.78[10]

Table 2: Adipic Acid Production in Engineered S. cerevisiae

Strain BackgroundKey Genetic ModificationsCarbon SourceTiter (mg/L)Reference
S. cerevisiaeCo-expression of Tfu_0875, Tfu_2399, Tfu_0067, Tfu_1647, Tfu_2576Glucose3.83 (batch)[11][12][13][14][15]
S. cerevisiaeCo-expression of Tfu_0875, Tfu_2399, Tfu_0067, Tfu_1647, Tfu_2576Glucose10.09 (fed-batch)[11][12][13][14][15]

Key Experimental Protocols

Protocol 1: Quantification of Dicarboxylic Acids by HPLC

This protocol provides a general method for the analysis of dicarboxylic acids in fermentation broth.

1. Sample Preparation: a. Centrifuge 1 mL of fermentation broth at 12,000 x g for 10 minutes to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. c. If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column or an ion-exclusion column is typically used. For example, a Newcrom BH (4.6 x 150 mm, 3 µm) or an Aminex HPX-87H column.[16]
  • Mobile Phase: An aqueous solution of a dilute acid, such as 0.001N to 0.01N sulfuric acid or perchloric acid, is commonly used for isocratic elution.[16][17]
  • Flow Rate: 0.6 - 1.0 mL/min.[16][17]
  • Column Temperature: 30 - 55 °C.
  • Detection: UV detection at 210 nm.
  • Injection Volume: 10 - 20 µL.

3. Quantification: a. Prepare a series of standards of the target dicarboxylic acid of known concentrations. b. Generate a standard curve by plotting the peak area against the concentration of the standards. c. Determine the concentration of the dicarboxylic acid in the samples by interpolating their peak areas on the standard curve.

Protocol 2: Gene Expression Analysis by quantitative Real-Time PCR (qPCR) in Yeast

This protocol outlines the key steps for analyzing the expression of heterologous genes in Saccharomyces cerevisiae.

1. RNA Extraction: a. Harvest yeast cells from the culture by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer (e.g., TES buffer). c. Perform cell lysis using methods such as bead beating with acid-washed glass beads or enzymatic digestion with zymolyase. d. Extract total RNA using a phenol-chloroform extraction followed by ethanol precipitation. e. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis: a. Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio should be ~2.0). b. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

3. qPCR Reaction: a. Prepare a reaction mixture containing:

  • SYBR Green Master Mix
  • Forward and reverse primers for your gene of interest and a reference gene (e.g., ACT1, TFC1)
  • Diluted cDNA template
  • Nuclease-free water b. Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

4. Data Analysis: a. Determine the cycle threshold (Ct) values for your gene of interest and the reference gene. b. Calculate the relative gene expression using the ΔΔCt method.

Signaling and Metabolic Pathway Diagrams

Signaling Pathways Regulating Carbon Metabolism

The following diagrams illustrate key signaling pathways that regulate carbon metabolism in S. cerevisiae and E. coli, which in turn can affect the production of dicarboxylic acids.

G cluster_SC S. cerevisiae Glucose Sensing Glucose_ext Extracellular Glucose Snf3_Rgt2 Snf3/Rgt2 Glucose_ext->Snf3_Rgt2 Gpr1_Gpa2 Gpr1/Gpa2 Glucose_ext->Gpr1_Gpa2 Glucose_int Intracellular Glucose Glucose_ext->Glucose_int Transport cAMP_PKA cAMP-PKA Pathway Gpr1_Gpa2->cAMP_PKA Activates Hexokinases Hexokinases (Hxk2) Glucose_int->Hexokinases Hexokinases->cAMP_PKA Activates Snf1_AMPK Snf1 (AMPK) Hexokinases->Snf1_AMPK Inhibits (High Glucose) Carbon_Metabolism Carbon Metabolism (Glycolysis, TCA Cycle) cAMP_PKA->Carbon_Metabolism Regulates Snf1_AMPK->Carbon_Metabolism Regulates (Low Glucose) Dicarboxylic_Acid_Pathway Dicarboxylic Acid Biosynthesis Carbon_Metabolism->Dicarboxylic_Acid_Pathway Provides Precursors

Glucose sensing pathways in S. cerevisiae.

G cluster_EC E. coli Carbon & Redox Regulation Glucose_ext Extracellular Glucose PTS Phosphotransferase System (PTS) Glucose_ext->PTS Transport & Phosphorylation Glucose_6P Glucose-6-P PTS->Glucose_6P Cra Cra (FruR) Regulator PTS->Cra Regulates Glycolysis Glycolysis Glucose_6P->Glycolysis TCA_Cycle TCA Cycle Glycolysis->TCA_Cycle Anaerobic_Metabolism Anaerobic Metabolism Glycolysis->Anaerobic_Metabolism Cra->Glycolysis Represses/Activates Cra->TCA_Cycle Represses/Activates ArcAB ArcA/ArcB System ArcAB->TCA_Cycle Represses ArcAB->Anaerobic_Metabolism Activates Dicarboxylic_Acid_Pathway Dicarboxylic Acid Biosynthesis TCA_Cycle->Dicarboxylic_Acid_Pathway Provides Precursors Anaerobic_Metabolism->Dicarboxylic_Acid_Pathway Provides Precursors Oxygen Oxygen Availability Oxygen->ArcAB Low O2 activates

Carbon and redox regulation in E. coli.
Experimental Workflow for Troubleshooting Low Yields

The following diagram outlines a logical workflow for diagnosing and addressing low yields in your microbial production system.

G Start Low Dicarboxylic Acid Yield Check_Growth Is cell growth inhibited? Start->Check_Growth Check_Expression Are pathway enzymes expressed? Check_Growth->Check_Expression No Optimize_Fermentation Optimize Fermentation Conditions (pH, Temp, Aeration, Media) Check_Growth->Optimize_Fermentation Yes Check_Byproducts Are byproducts being formed? Check_Expression->Check_Byproducts Yes Improve_Expression Improve Gene Expression (Codon Optimization, Stronger Promoters) Check_Expression->Improve_Expression No Check_Intermediates Are pathway intermediates accumulating? Check_Byproducts->Check_Intermediates No Metabolic_Engineering Metabolic Engineering (Block Competing Pathways, Enhance Precursors) Check_Byproducts->Metabolic_Engineering Yes Debottleneck_Pathway Debottleneck Pathway (Overexpress Limiting Enzyme) Check_Intermediates->Debottleneck_Pathway Yes End Improved Yield Check_Intermediates->End No Address_Toxicity Address Product/Intermediate Toxicity (Strain Engineering, In Situ Removal) Optimize_Fermentation->Address_Toxicity Address_Toxicity->End Improve_Expression->End Metabolic_Engineering->End Debottleneck_Pathway->End

References

Technical Support Center: Analysis of Tetradecanedioic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of tetradecanedioic acid (TDDA) using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low sensitivity for tetradecanedioic acid in my LC-MS analysis?

A1: Low sensitivity for dicarboxylic acids like TDDA is a common challenge and can stem from several factors. These include poor ionization efficiency in the mass spectrometer, issues with chromatographic retention on standard reverse-phase columns, ion suppression from matrix components, and potential analyte loss during sample preparation.[1][2] Spontaneous decarboxylation during ionization can also lead to lower measured levels of the analyte.[2]

Q2: What is the best ionization mode for TDDA analysis?

A2: While TDDA can be analyzed in both positive and negative ion modes, negative electrospray ionization (ESI) is often used for carboxylic acids. However, derivatization can be employed to enhance ionization efficiency, sometimes allowing for "charge reversal" from negative to positive ionization, which can significantly boost sensitivity.[3][4]

Q3: Can I use trifluoroacetic acid (TFA) in my mobile phase?

A3: It is generally recommended to avoid trifluoroacetic acid (TFA) in LC-MS mobile phases when high sensitivity is required. TFA is a strong ion-pairing agent that can significantly suppress the MS signal for analytes like TDDA.[5] If an acid is needed to improve peak shape, a volatile alternative like formic acid is a better choice.[6]

Q4: What is derivatization and should I consider it for TDDA analysis?

A4: Derivatization is a chemical modification of the analyte to improve its analytical properties.[7] For dicarboxylic acids, derivatization can enhance chromatographic separation, improve ionization efficiency, and increase sensitivity by several orders of magnitude.[3][8] Reagents like dimethylaminophenacyl bromide (DmPABr) can be used to target the carboxyl groups of TDDA.[3][4]

Q5: How can I minimize matrix effects when analyzing TDDA in complex samples like plasma?

A5: Matrix effects, where other components in the sample interfere with the ionization of the analyte, can be a significant source of variability and reduced sensitivity.[9] Strategies to minimize these effects include optimizing sample preparation (e.g., using solid-phase extraction), ensuring good chromatographic separation of TDDA from interfering components, and using a surrogate matrix or matrix-matched standards for calibration.[8][10][11]

Troubleshooting Guides

Section 1: Sample Preparation

Problem: Low recovery of TDDA after sample preparation.

Possible Cause Suggested Solution Citation
Inefficient extraction from plasma/serum.Use a protein precipitation method followed by solid-phase extraction (SPE) for cleaner samples and better recovery. A common approach involves precipitating proteins with a solvent like acetonitrile (B52724).[12]
Analyte loss during solvent evaporation steps.Ensure evaporation is not conducted at excessively high temperatures, which could lead to degradation. Use a gentle stream of nitrogen.[1]
Adsorption of TDDA to plasticware.Use polypropylene (B1209903) or PTFE labware, as dicarboxylic acids can adsorb to certain surfaces. Avoid glass wherever possible to prevent leaching of metal ions that could form adducts.[13]

Problem: High background noise or interfering peaks.

Possible Cause Suggested Solution Citation
Contamination from solvents or reagents.Use LC-MS grade solvents and high-purity additives. Regularly flush the system to prevent the buildup of contaminants.[14]
Insufficient sample cleanup.Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[8]
Carryover from previous injections.Implement a robust needle wash protocol in the autosampler, using a strong organic solvent. Inject blank samples between experimental samples to assess carryover.[14]
Section 2: Liquid Chromatography

Problem: Poor peak shape (tailing or fronting) for TDDA.

Possible Cause Suggested Solution Citation
Secondary interactions with the column stationary phase.Ensure the mobile phase pH is appropriate to keep TDDA in a consistent ionic state. The addition of a small amount of a volatile acid like formic acid can improve peak shape.[6]
Column contamination or degradation.Flush the column with a strong solvent wash. If performance does not improve, replace the guard column or the analytical column.[11]
Sample solvent is too strong.Dilute the sample in a solvent that is weaker than or matches the initial mobile phase composition to prevent peak distortion.[11]

Problem: Unstable or shifting retention times.

Possible Cause Suggested Solution Citation
Leak in the LC system.Inspect all fittings and connections for signs of leaks, such as salt deposits or drips.[15]
Inconsistent mobile phase composition.Ensure mobile phases are properly degassed and mixed. Prepare fresh mobile phases regularly.[11]
Fluctuations in column temperature.Use a thermostatically controlled column compartment to maintain a stable temperature.[11]
Section 3: Mass Spectrometry

Problem: Low signal intensity or poor sensitivity.

Possible Cause Suggested Solution Citation
Suboptimal ionization source parameters.Optimize source parameters such as capillary voltage, gas flow, and temperature specifically for TDDA. This can be done by infusing a standard solution.[11]
Ion suppression from co-eluting matrix components.Improve chromatographic resolution to separate TDDA from interfering compounds. Enhance sample cleanup to remove matrix components.[9]
Inefficient fragmentation in MS/MS.Optimize collision energy for the specific precursor-to-product ion transition being monitored. Incorrect settings can lead to poor signal intensity for product ions.[14]
Contamination of the MS ion source.The ion source should be cleaned regularly as part of routine maintenance. A dirty source is a common cause of sensitivity loss.[14][15]
Chemical derivatization not implemented.For challenging low-level quantification, chemical derivatization can significantly enhance ionization and, therefore, sensitivity.[7][16]

Experimental Protocols

Protocol 1: Plasma Sample Preparation for TDDA Analysis

This protocol is based on a method developed for the quantification of endogenous TDDA in human plasma.[8][10]

  • Protein Precipitation:

    • To 50 µL of human plasma in a polypropylene tube, add 200 µL of acetonitrile containing an appropriate internal standard.

    • Vortex the mixture for approximately 1 minute to precipitate proteins.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization of Dicarboxylic Acids with DmPABr

This protocol describes a charge-reversal derivatization approach to enhance the sensitivity of dicarboxylic acids.[3]

  • Sample Preparation:

    • Prepare the extracted and dried sample as described in Protocol 1.

  • Derivatization Reaction:

    • To the dried sample, add a solution of dimethylaminophenacyl bromide (DmPABr) targeting the carboxyl groups. This reaction is typically performed under mild basic conditions.

  • Incubation:

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration. Reaction times should be optimized.

  • Quenching (if necessary):

    • The reaction may be stopped by adding a quenching agent.

  • LC-MS Analysis:

    • Analyze the derivatized sample by LC-MS, typically in positive ion mode, to take advantage of the charge-reversal.

Quantitative Data Summary

The following table summarizes performance data from a validated LC-MS/MS assay for TDDA in human plasma.

ParameterValueMatrixCitation
Standard Curve Range2.5–1000 nMCharcoal-stripped human plasma[8][10]
Lower Limit of Quantification (LLOQ)<805 fg (for general DCAs after derivatization)Not Specified[3][4]
Lower Limit of Detection (LLOD)<266 fg (for general DCAs after derivatization)Not Specified[3]
Linearity (R²)>0.99 (for general DCAs after derivatization)Not Specified[3]

Visualizations

G cluster_0 Start: Low TDDA Signal cluster_1 Troubleshooting Workflow cluster_2 Resolution start Low Signal Intensity Observed check_ms Step 1: Verify MS Performance (Tune/Calibrate, Check Source) start->check_ms check_lc Step 2: Evaluate Chromatography (Peak Shape, Retention Time) check_ms->check_lc MS OK? check_sample Step 3: Assess Sample Prep (Run QC, Check Recovery) check_lc->check_sample LC OK? optimize_method Step 4: Advanced Optimization (Consider Derivatization) check_sample->optimize_method Sample Prep OK? end Sensitivity Improved optimize_method->end

Caption: Troubleshooting workflow for low TDDA sensitivity.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate extract Evaporate & Reconstitute precipitate->extract add_reagent Add DmPABr Reagent (Mild Basic Conditions) extract->add_reagent incubate Incubate add_reagent->incubate lcms LC-MS/MS Analysis (Positive Ion Mode) incubate->lcms

Caption: Experimental workflow for TDDA derivatization.

G cluster_ms Mass Spectrometry Issues cluster_lc Chromatography Issues cluster_prep Sample Prep Issues center Low TDDA Sensitivity ion_suppression Ion Suppression center->ion_suppression poor_ionization Poor Ionization center->poor_ionization source_dirty Dirty Ion Source center->source_dirty poor_retention Poor Retention center->poor_retention peak_tailing Poor Peak Shape center->peak_tailing low_recovery Low Recovery center->low_recovery degradation Analyte Degradation center->degradation

Caption: Potential causes of low TDDA detection sensitivity.

References

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Tofacitinib, Dasatinib, and Azacitidine (TDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common matrix-related challenges during the quantitative analysis of Tofacitinib, Dasatinib, and Azacitidine in biological samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of TDA?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the biological sample matrix, such as plasma or serum.[1] This interference can lead to either ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), which compromises the accuracy, precision, and sensitivity of the analytical method. For the TDA combination, endogenous phospholipids (B1166683) and other small molecules in plasma are common causes of matrix effects, particularly when using electrospray ionization (ESI).[1]

Q2: I am observing high variability and poor accuracy in my TDA quantification. Could matrix effects be the cause?

A2: Yes, high variability and poor accuracy are classic indicators of uncompensated matrix effects. The composition of biological matrices can differ significantly between individual samples, leading to inconsistent ion suppression or enhancement. This variability can result in poor reproducibility of your quality control (QC) samples and inaccurate quantification of Tofacitinib, Dasatinib, and Azacitidine.

Q3: What is the most effective strategy to compensate for matrix effects in TDA bioanalysis?

A3: The gold standard for mitigating matrix effects is the use of stable isotope-labeled internal standards (SIL-ISs) for each analyte (e.g., Tofacitinib-d4, Dasatinib-d8, and Azacitidine-¹³C,¹⁵N₂).[1] Since SIL-ISs have nearly identical chemical and physical properties to their respective analytes, they co-elute and experience similar ionization suppression or enhancement. This allows them to normalize for variations in both sample preparation and ionization efficiency, leading to more accurate and precise results.[1]

Q4: Are there specific challenges associated with the bioanalysis of Azacitidine in the TDA combination?

A4: Yes, Azacitidine presents unique challenges due to its instability in aqueous solutions and biological matrices. It is susceptible to rapid hydrolysis and enzymatic degradation by cytidine (B196190) deaminase, which is present in plasma.[2][3] To ensure accurate quantification, it is crucial to stabilize Azacitidine immediately upon sample collection. This can be achieved by using a cytidine deaminase inhibitor, such as tetrahydrouridine (B1681287) (THU), and maintaining a controlled pH and low temperature during sample processing and storage.[3][4]

Q5: Which sample preparation technique is recommended for the simultaneous analysis of Tofacitinib, Dasatinib, and Azacitidine?

A5: Given the different physicochemical properties of the three analytes (Tofacitinib and Dasatinib being more hydrophobic, and Azacitidine being hydrophilic), a robust sample preparation method is essential. While protein precipitation (PPT) is a simple and fast option, it may result in less clean extracts and more significant matrix effects.[1] Solid-Phase Extraction (SPE) is often the most effective technique for producing cleaner extracts by selectively isolating the analytes.[1][5] A mixed-mode or a well-chosen polymeric SPE sorbent could potentially retain all three compounds, offering a cleaner final extract for LC-MS/MS analysis. Liquid-Liquid Extraction (LLE) can also provide cleaner samples than PPT.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) - Co-eluting matrix components interfering with chromatography.- Inappropriate mobile phase pH affecting analyte ionization.- Column degradation.- Optimize the chromatographic gradient to better separate analytes from matrix interferences.- Adjust the mobile phase pH to ensure consistent ionization of all three analytes.- Use a guard column and/or replace the analytical column.
Low Signal Intensity or High LLOQ - Significant ion suppression due to matrix effects.- Inefficient extraction of one or more analytes.- Suboptimal mass spectrometer source conditions.- Switch to a more effective sample preparation technique like SPE or LLE to reduce matrix components.[1]- Optimize the sample preparation method (e.g., adjust pH, change extraction solvent) to improve recovery for all analytes.- Optimize ESI source parameters (e.g., temperature, gas flows, voltage) for Tofacitinib, Dasatinib, and Azacitidine.
High Variability in QC Samples - Inconsistent matrix effects between different lots of biological matrix.- Inconsistent sample preparation.- Instability of Azacitidine during sample processing.- Ensure the use of a validated SIL-IS for each analyte to compensate for variability.- Automate the sample preparation process if possible to improve consistency.- Strictly adhere to the stabilization protocol for Azacitidine (use of inhibitors, low temperature, and controlled pH).[3]
Carryover - Adsorption of analytes to the injector or column.- Optimize the needle wash solvent and wash time in the autosampler.- Use a stronger solvent in the mobile phase gradient to ensure complete elution of all compounds.- Inject a blank sample after high-concentration samples to check for carryover.

Experimental Protocols

Proposed Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of a working solution containing the SIL-IS for each analyte (Tofacitinib-d4, Dasatinib-d8, and Azacitidine-¹³C,¹⁵N₂). Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analytes and internal standards with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Proposed LC-MS/MS Conditions
  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient starting from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source

  • Ionization Mode: Positive

  • Detection: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the individual analysis of Dasatinib and Tofacitinib. This data can serve as a benchmark when developing and validating a method for the simultaneous analysis of TDA.

Table 1: Dasatinib Bioanalysis - Sample Preparation Recovery and Matrix Effect

Sample Preparation Method Analyte Extraction Recovery (%) Matrix Effect (%) Reference
Solid-Phase Extraction (SPE)Dasatinib>79%Minimal (with SIL-IS)[6]
Protein Precipitation (PPT)DasatinibNot explicitly statedInvestigated[1]
Liquid-Liquid Extraction (LLE)DasatinibNot explicitly statedCleaner than PPT[1]

Table 2: Tofacitinib Bioanalysis - Method Validation Parameters

Parameter Method 1 (LLE) Method 2 (PPT) Reference
Linearity Range (ng/mL)0.05 - 1001 - 400[4],
Extraction Recovery (%)98.6%Not explicitly stated[4]
Intra- and Inter-batch Precision (%CV)2.1 - 5.1%3.0 - 11.3%[4],
Accuracy (%)96.2 - 103.1%91.1 - 113.5%[4],

Visualizations

Experimental Workflow for TDA Bioanalysis

TDA_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (with THU for Azacitidine stability) add_is 2. Add SIL-IS (Tofacitinib-d4, Dasatinib-d8, Azacitidine-¹³C,¹⁵N₂) plasma->add_is spe 3. Solid-Phase Extraction (SPE) add_is->spe Recommended ppt 3. Protein Precipitation (PPT) add_is->ppt lle 3. Liquid-Liquid Extraction (LLE) add_is->lle evap 4. Evaporation spe->evap ppt->evap lle->evap reconstitute 5. Reconstitution evap->reconstitute inject 6. Injection reconstitute->inject lc 7. Chromatographic Separation inject->lc ms 8. Mass Spectrometric Detection lc->ms data 9. Data Processing & Quantification ms->data

Caption: Proposed experimental workflow for the bioanalysis of TDA.

Logical Relationship for Troubleshooting Matrix Effects

Matrix_Effects_Troubleshooting cluster_solutions Mitigation Strategies problem Poor Accuracy, Precision, or Sensitivity cause Potential Cause: Matrix Effects problem->cause is Use Stable Isotope-Labeled Internal Standards (SIL-IS) cause->is Compensation sample_prep Optimize Sample Preparation (e.g., SPE, LLE) cause->sample_prep Reduction chromatography Improve Chromatographic Separation cause->chromatography Avoidance dilution Dilute Sample cause->dilution Reduction

Caption: Troubleshooting logic for addressing matrix effects in bioanalysis.

References

Technical Support Center: Optimization of Mobile Phase for Dicarboxylic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the successful separation of dicarboxylic acids using liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic mode for separating dicarboxylic acids and why?

The most common technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing the principle of ion suppression . Dicarboxylic acids are polar, ionizable compounds that often show little to no retention on non-polar stationary phases (like C18) under neutral pH conditions because they are in their charged (ionized) state.[1] By acidifying the mobile phase to a pH at least two units below the pKa of the analytes, the dicarboxylic acids are converted to their non-ionized, more hydrophobic form.[1][2] This increases their affinity for the stationary phase, leading to better retention and separation.[3]

Q2: Why is mobile phase pH so critical for dicarboxylic acid separation?

Mobile phase pH is the most powerful tool for controlling the retention and selectivity of ionizable compounds like dicarboxylic acids.[3][4] The ionization state of a dicarboxylic acid, and therefore its polarity and retention in RP-HPLC, is directly dependent on the mobile phase pH relative to its pKa values.[5]

  • At high pH (pH > pKa): The acid is ionized (deprotonated), making it very polar and resulting in poor retention.[4]

  • At low pH (pH < pKa): The acid is non-ionized (protonated), making it less polar and significantly increasing retention.[3][5] Careful control of pH is essential for achieving reproducible retention times and stable separations.[6]

Q3: What are the common mobile phase additives used, and what is their purpose?

Mobile phase additives are used to control pH and improve peak shape.[7] For dicarboxylic acid separation, these are typically acids or buffers.

AdditiveTypical ConcentrationPurposeConsiderations
Formic Acid 0.05 - 0.1%Reduces mobile phase pH for ion suppression. Volatile and MS-compatible.[8][9]Provides a pH of ~2.8 at 0.1% concentration.[9] Good for MS detection.[10]
Acetic Acid 0.05 - 0.1%Reduces mobile phase pH for ion suppression. Volatile and MS-compatible.[8]Provides a pH of ~3.2 at 0.1% concentration.[9]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong acid for effective ion suppression (pH ~2.1).[9] Acts as an ion-pairing agent, improving peak shape for some compounds.[10]Can cause ion suppression in mass spectrometry detectors and is difficult to remove from the system.[10]
Phosphate Buffers 10 - 50 mMProvides stable pH control within a specific range.Not volatile and therefore not compatible with MS detection .[8] Can precipitate in high concentrations of organic solvent.[9]
Ammonium (B1175870) Formate / Acetate 10 - 20 mMVolatile buffers suitable for LC-MS applications, providing pH control.[8][9]Useful for methods where stable pH buffering is required for MS compatibility.[11]

Q4: When should I consider alternative techniques like HILIC or Ion Chromatography?

While ion-suppression RP-HPLC is common, alternative techniques are valuable for very polar or short-chain dicarboxylic acids that are difficult to retain.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[12] It is excellent for retaining very polar compounds that elute in the void volume in reversed-phase.[13] The separation mechanism involves partitioning the analyte into a water-enriched layer on the stationary phase surface.[12]

  • Ion Chromatography (IC): Specifically, Ion-Exclusion Chromatography (IELC) is well-suited for separating organic acids.[14] This method often uses a mineral acid eluent (e.g., sulfuric acid) and can effectively separate simple aliphatic and aromatic carboxylic acids.[14][15] IC with suppressed conductivity detection is a highly sensitive technique for this purpose.[16]

Q5: How does the choice and concentration of the organic modifier affect the separation?

In RP-HPLC, the organic modifier (typically acetonitrile (B52724) or methanol) is the "strong" solvent. Increasing the concentration of the organic modifier decreases the retention time of analytes.

  • Acetonitrile: Generally preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[17]

  • Methanol (B129727): A more cost-effective alternative.[17] It can offer different selectivity compared to acetonitrile, meaning it may resolve peaks that co-elute in acetonitrile, and vice-versa. The ratio of organic modifier to the aqueous buffer is a key parameter to optimize for achieving the desired resolution between peaks.[7]

Troubleshooting Guide

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause 1: Secondary Ionic Interactions. Silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with ionized analytes, causing peak tailing.

    • Solution: Ensure the mobile phase pH is low enough to suppress both the ionization of the dicarboxylic acids and the silanol groups. A pH between 2 and 4 is often a stable starting point.[6] Adding a stronger acid like TFA can improve peak shape but may inhibit MS detection.[10]

  • Possible Cause 2: Inappropriate Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a mobile phase with low organic content), it can cause peak distortion and fronting.[18]

    • Solution: Dissolve the sample in the mobile phase itself or in a solvent with a similar or weaker elution strength.[18]

  • Possible Cause 3: Column Overload. Injecting too much sample can lead to broad, fronting, or triangular peaks.

    • Solution: Reduce the concentration or volume of the injected sample.

Problem: Poor resolution or co-eluting peaks.

  • Possible Cause 1: Suboptimal Mobile Phase Strength. The concentration of the organic modifier may not be optimal for separating the analytes of interest.

    • Solution: Adjust the isocratic percentage or the gradient slope of the organic modifier. A shallower gradient or lower isocratic organic percentage will increase retention and can improve the separation between closely eluting peaks.[7]

  • Possible Cause 2: Suboptimal pH. The mobile phase pH may not be providing the best selectivity for the specific dicarboxylic acids.

    • Solution: Systematically adjust the mobile phase pH. Even small changes in pH can dramatically alter the selectivity between two ionizable compounds, potentially resolving co-eluting peaks.[3][4] It is recommended to work at a pH at least one unit away from the analyte pKa for robust results.[6]

  • Possible Cause 3: Incorrect Organic Modifier. Acetonitrile and methanol can provide different selectivities.

    • Solution: Try switching the organic modifier from acetonitrile to methanol or vice-versa.

Problem: Unstable or drifting retention times.

  • Possible Cause 1: Inadequate Column Equilibration. The column requires sufficient time to equilibrate with the mobile phase, especially when changing mobile phase composition.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting the analysis.

  • Possible Cause 2: Poorly Buffered Mobile Phase. If the mobile phase pH is not properly controlled and is close to the pKa of the analytes, small changes in pH can cause significant shifts in retention time.[4]

    • Solution: Use a buffer at an appropriate concentration (e.g., 10-25 mM) to stabilize the pH. Ensure the pH is measured and adjusted on the aqueous portion of the mobile phase before mixing with the organic solvent.[6]

  • Possible Cause 3: Mobile Phase Composition Changing. This can happen due to improper mixing or evaporation of a volatile component.

    • Solution: Prepare fresh mobile phase daily.[17] Keep solvent bottles capped to prevent evaporation. If using a gradient pump, ensure the mixing performance is adequate.[19]

Problem: High backpressure.

  • Possible Cause 1: Buffer Precipitation. Phosphate buffers can precipitate when mixed with high concentrations of organic solvent, blocking the system.[9]

    • Solution: Ensure the buffer concentration is soluble in the highest organic percentage used in your method. Filter the mobile phase after preparation. If high organic concentrations are needed, consider using a different buffer system like ammonium formate.

  • Possible Cause 2: Clogged Column Frit or Tubing. Particulate matter from the sample or mobile phase can build up over time.

    • Solution: Use a guard column to protect the analytical column.[19] Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.

Experimental Protocols

Protocol 1: Preparation of an Acidified Mobile Phase for Ion Suppression RP-HPLC

This protocol describes the preparation of 1 liter of a common mobile phase for dicarboxylic acid analysis: 95:5 Water/Acetonitrile with 0.1% Formic Acid.

  • Measure Aqueous Component: Using a graduated cylinder, measure 950 mL of high-purity HPLC-grade water and pour it into a 1 L solvent bottle.

  • Add Acid Modifier: Using a micropipette, carefully add 1.0 mL of high-purity formic acid to the water. This creates a 0.1% (v/v) solution. The pH of this aqueous portion will be approximately 2.8.[9]

  • Mix Aqueous Phase: Cap the bottle and swirl gently to ensure the formic acid is fully mixed.

  • Degas Aqueous Phase (Optional but Recommended): Degas the acidified water by sonicating for 10-15 minutes or using vacuum membrane degassing to remove dissolved gases, which can cause baseline issues.[8]

  • Measure Organic Component: Measure 50 mL of HPLC-grade acetonitrile in a separate graduated cylinder.

  • Combine and Mix: Add the 50 mL of acetonitrile to the acidified water in the solvent bottle. Cap and invert several times to ensure a homogenous mixture.

  • Final Filtration (Optional): For maximum system protection, the final mobile phase can be filtered through a 0.22 µm solvent-compatible filter.

  • Labeling: Clearly label the bottle with the composition (e.g., "95:5 Water:ACN + 0.1% Formic Acid") and the preparation date. Use within 24-48 hours for best results.[17]

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal col_select 1. Select Column (e.g., C18 for RP, Amide for HILIC) start->col_select init_mp 2. Choose Initial Mobile Phase - Select organic modifier (ACN/MeOH) - Select aqueous phase (e.g., 0.1% FA in Water) col_select->init_mp scout 3. Run Scouting Gradient (e.g., 5-95% Organic) init_mp->scout eval1 4. Evaluate Results Are peaks retained and roughly separated? scout->eval1 ph_opt 5. Optimize pH / Additive - Adjust pH to improve selectivity - Try different buffer/acid eval1->ph_opt Yes alt_mode Consider Alternative Mode (HILIC, Ion-Exclusion) eval1->alt_mode No (Poor Retention) eval2 6. Evaluate Selectivity Is resolution sufficient? ph_opt->eval2 eval2->ph_opt No grad_opt 7. Optimize Gradient / Isocratic % - Adjust slope for resolution - Convert to isocratic for speed eval2->grad_opt Yes validate 8. Validate Method (Robustness, Reproducibility) grad_opt->validate end End: Optimized Method validate->end alt_mode->col_select

Caption: A general workflow for the systematic optimization of a mobile phase for dicarboxylic acid separation.

Troubleshooting_Poor_Resolution start Problem: Poor Resolution q_shape Are Peak Shapes Good (Symmetrical)? start->q_shape fix_tailing Solution: Address Tailing - Lower mobile phase pH - Check for column overload q_shape->fix_tailing No (Tailing/Fronting) q_retention Is Retention Time Optimal? q_shape->q_retention Yes adjust_organic Solution: Adjust Organic % - Decrease % for more retention - Use a shallower gradient q_retention->adjust_organic No (Too Short/Long) adjust_selectivity Solution: Alter Selectivity 1. Adjust pH slightly 2. Change organic modifier (ACN <> MeOH) 3. Try a different column chemistry q_retention->adjust_selectivity Yes

Caption: A troubleshooting flowchart for diagnosing and solving poor resolution issues in dicarboxylic acid separations.

References

Technical Support Center: Stability of Tetradecanedioic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of tetradecanedioic acid (TDDA) in solution. All recommendations are based on available scientific data and established analytical principles.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter several stability-related issues when working with tetradecanedioic acid in solution. This guide provides a systematic approach to identifying and resolving these common problems.

Issue 1: Precipitation of Tetradecanedioic Acid from Solution

Precipitation is a frequent challenge, particularly with long-chain dicarboxylic acids like TDDA, which have limited aqueous solubility.

Initial Assessment:

  • Observe the Precipitate: Note the nature of the precipitate (e.g., crystalline, amorphous) and the conditions under which it formed (e.g., upon cooling, pH adjustment, addition of other reagents).

  • Measure Solution pH: The pH is a critical factor influencing the solubility of dicarboxylic acids.

  • Record the Temperature: Note the temperature at which precipitation occurred.

  • Review Solution Composition: Identify all components in your solution, including co-solvents and other solutes.

Troubleshooting Workflow:

start Precipitation Observed ph_check Is the solution pH acidic? start->ph_check temp_check Was the solution cooled? ph_check->temp_check No ph_cause Likely Cause: Protonation to the less soluble free acid form. ph_check->ph_cause Yes concentration_check Was the solvent volume reduced? temp_check->concentration_check No temp_cause Likely Cause: Decreased solubility at lower temperature. temp_check->temp_cause Yes ionic_strength_check Are there high concentrations of salts? concentration_check->ionic_strength_check No concentration_cause Likely Cause: Concentration exceeds solubility limit. concentration_check->concentration_cause Yes ionic_strength_cause Likely Cause: 'Salting out' effect. ionic_strength_check->ionic_strength_cause Yes ph_solution Solution: Increase pH with a suitable base (e.g., NaOH) to deprotonate the carboxylic acid groups. ph_cause->ph_solution temp_solution Solution: Gently warm the solution. Maintain a constant temperature. temp_cause->temp_solution concentration_solution Solution: Add more solvent to redissolve. Prevent solvent evaporation. concentration_cause->concentration_solution ionic_strength_solution Solution: Decrease the salt concentration if possible. Consider using a different solvent system. ionic_strength_cause->ionic_strength_solution

Caption: Troubleshooting workflow for TDDA precipitation.

Issue 2: Chemical Degradation of Tetradecanedioic Acid in Solution

TDDA can degrade under certain conditions, leading to inaccurate experimental results. Forced degradation studies are essential to understand the stability profile of the molecule.

Potential Degradation Pathways:

  • Hydrolysis: While generally stable, ester derivatives of TDDA would be susceptible to acid or base-catalyzed hydrolysis.

  • Oxidation: The hydrocarbon chain can be susceptible to oxidation, especially in the presence of oxidizing agents and/or light.

  • Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions.

  • Photodegradation: Exposure to UV or high-intensity visible light may induce degradation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of tetradecanedioic acid?

A1: Tetradecanedioic acid is a long-chain dicarboxylic acid with low solubility in water (approximately 0.2 g/L).[1] It is more soluble in polar organic solvents such as ethanol, methanol (B129727), and DMSO.[1][2] Its solubility in all solvents generally increases with temperature.[3]

Q2: How does pH affect the solubility and stability of tetradecanedioic acid?

A2: As a dicarboxylic acid, the solubility of TDDA is highly pH-dependent.[3] At acidic pH, it exists predominantly in its less soluble, protonated form. As the pH increases, the carboxylic acid groups deprotonate, forming the more soluble carboxylate salts. While increasing pH enhances solubility, highly alkaline conditions can promote the degradation of certain compounds, though specific data on the base-catalyzed degradation of TDDA is limited.

Q3: What are the recommended storage conditions for tetradecanedioic acid solutions?

A3: For optimal stability, it is recommended to store stock solutions of tetradecanedioic acid at -20°C or -80°C.[1][4] When stored in a suitable solvent at -80°C, solutions can be stable for up to 6 months.[4] For powdered TDDA, storage at -20°C can ensure stability for up to 3 years.[1] It is advisable to re-analyze the purity of the compound after long-term storage.[1]

Q4: How can I prepare a stable aqueous solution of tetradecanedioic acid?

A4: Due to its low water solubility, preparing a stable aqueous solution can be challenging. Here are some strategies:

  • pH Adjustment: Dissolve the TDDA in a slightly basic aqueous solution (pH > 8) to form the more soluble salt.

  • Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute it into the aqueous buffer. Add the stock solution slowly with vigorous stirring to prevent precipitation.

  • Heating: Gently warming the solution can aid in dissolution, but be mindful of potential thermal degradation if heated for extended periods or at very high temperatures.

Q5: What analytical methods are suitable for assessing the stability of tetradecanedioic acid?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique for quantifying tetradecanedioic acid and its degradation products.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring a derivatization step to increase the volatility of the dicarboxylic acid.

Data Presentation

Table 1: Solubility of Dicarboxylic Acids in Various Solvents

SolventTemperature (K)Molar Fraction Solubility (x10^3)
Methanol288.151.35
323.157.98
Ethanol288.151.89
323.1510.56
1-Propanol288.151.53
323.158.87
2-Propanol288.151.39
323.158.09
1-Butanol288.151.62
323.159.32
Acetone288.151.73
323.159.76
Ethyl Acetate288.151.67
323.159.45
Acetonitrile (B52724)288.151.98
323.1511.23
Toluene288.151.78
323.1510.08
1,4-Dioxane288.152.15
323.1512.15

Data for Dodecanedioic Acid, adapted from literature to show general trends.[7]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach for conducting a forced degradation study on a tetradecanedioic acid solution to identify potential degradation products and pathways.

Workflow for Forced Degradation Study:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare TDDA solution (e.g., in Acetonitrile:Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Degradation (e.g., 80°C in solution) prep->thermal photo Photodegradation (e.g., UV/Vis light exposure) prep->photo control Control Sample (Protected from stress) prep->control neutralize Neutralize stressed samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize control->neutralize hplc Analyze all samples by Stability-Indicating HPLC neutralize->hplc compare Compare chromatograms of stressed samples to the control hplc->compare identify Identify and quantify degradation products compare->identify

Caption: Workflow for a forced degradation study of TDDA.

Methodology:

  • Sample Preparation: Prepare a solution of tetradecanedioic acid in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the TDDA solution with an acid (e.g., 0.1 M HCl) and heat (e.g., at 60°C) for a defined period.

    • Base Hydrolysis: Treat the TDDA solution with a base (e.g., 0.1 M NaOH) and heat (e.g., at 60°C) for a defined period.

    • Oxidative Degradation: Treat the TDDA solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Heat the TDDA solution (e.g., at 80°C) in a light-protected container.

    • Photodegradation: Expose the TDDA solution to a controlled source of UV and visible light.

    • Control: Maintain a sample of the TDDA solution under normal storage conditions, protected from light and extreme temperatures.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including the control, using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample to identify any new peaks corresponding to degradation products.

    • Determine the percentage of degradation of tetradecanedioic acid under each condition.

    • If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS may be necessary.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

A robust HPLC method is crucial for accurately assessing the stability of tetradecanedioic acid.

Logical Flow for HPLC Method Development:

start Define Analytical Goal: Separate TDDA from potential degradants column_selection Select a suitable column (e.g., C18 reversed-phase) start->column_selection mobile_phase Optimize mobile phase (Acetonitrile/Water with acid modifier) column_selection->mobile_phase gradient Develop a gradient elution program mobile_phase->gradient detection Set detection wavelength (e.g., based on UV spectrum of TDDA) gradient->detection stress_samples Inject stressed samples from forced degradation study detection->stress_samples resolution_check Check for resolution between TDDA and degradation product peaks stress_samples->resolution_check resolution_check->mobile_phase Inadequate validation Validate the method according to ICH guidelines resolution_check->validation Adequate

Caption: Logical flow for developing a stability-indicating HPLC method.

Key Method Parameters to Optimize:

  • Stationary Phase: A C18 reversed-phase column is a common starting point for the analysis of non-polar to moderately polar compounds like TDDA.

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase is often necessary to ensure good peak shape for carboxylic acids by suppressing the ionization of the carboxyl groups.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is generally suitable for dicarboxylic acids which lack a strong chromophore.

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often required to separate the parent compound from its potential degradation products, which may have different polarities.

By following these guidelines and protocols, researchers can better understand and control the stability of tetradecanedioic acid in their experimental solutions.

References

Technical Support Center: Purification of Crude Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude tetradecanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude tetradecanedioic acid, particularly when produced by fermentation?

A1: Crude tetradecanedioic acid, especially from fermentation, often contains a variety of impurities. These can include residual n-alkanes, proteins, coloring materials, and other organic acids.[1] If the initial separation is incomplete, cellular debris may also be present.[1]

Q2: Which purification techniques are most effective for tetradecanedioic acid?

A2: The choice of purification technique depends on the impurity profile and desired final purity. Common and effective methods include:

  • Recrystallization: A fundamental technique for purifying solid compounds.[2] A highly effective variation is the crystallization of the monosalt of the dicarboxylic acid.[1][3]

  • Activated Carbon Treatment: Primarily used for decolorizing the product.[1]

  • Solvent Extraction: Useful for separating the acid from neutral and basic impurities.[2][4]

  • Chromatography: Techniques like simulated moving bed chromatography (SMBC) are effective for separating mixtures of dicarboxylic acids with different chain lengths.[1]

  • Membrane Filtration: Can be used to remove various impurities, including those not removed by simple filtration.[5]

Q3: How can I improve the color of my tetradecanedioic acid product?

A3: Discoloration, often seen as a yellow or light tawny hue, is a common issue.[1][3] This can be addressed using activated carbon as a decolorizing agent.[1] The process typically involves stirring the dissolved dicarboxylic acid with powdered activated carbon at an elevated temperature (e.g., 70-90°C) for 0.5-1.5 hours.[1] Another effective method is the crystallization of the monosalt of the long-chain dicarboxylic acid, which has a weak ability to adsorb coloring materials, leaving them in the mother liquor.[1][3]

Q4: What level of purity can I expect to achieve with these methods?

A4: By employing techniques such as monosalt crystallization, it is possible to achieve a total acid purity of higher than 99 wt%.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization The solvent is too effective, keeping the product dissolved even at low temperatures.[6] The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.Optimize your solvent choice; you may need a solvent system where the acid's solubility changes significantly with temperature.[6] Slow down the cooling process to encourage larger crystal growth.[1]
Product is Oily or Fails to Crystallize Presence of impurities that inhibit crystal formation. The concentration of the acid in the solvent is too high (supersaturation).Try pretreating the crude material with activated carbon to remove some impurities. Ensure you are using the minimum amount of hot solvent necessary for dissolution.
Discolored Final Product (Yellowish tint) Presence of coloring materials from the fermentation broth or side reactions.[1][3]Perform a decolorization step using activated carbon before the final crystallization.[1] Consider using the monosalt crystallization method, which is effective at removing color impurities.[1][3]
In chromatography, the compound does not move from the baseline The eluting solvent system is not polar enough.[6][7]Increase the polarity of your solvent system. For highly polar compounds, reverse-phase silica (B1680970) gel might be a suitable alternative stationary phase.[7]
Residual Solvent in the Final Product Inadequate drying after filtration. The chosen solvent has a high boiling point and is difficult to remove.Dry the product under a vacuum. If possible, use a solvent with a lower boiling point for the final wash.

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon

This protocol describes the removal of color impurities from crude tetradecanedioic acid.

  • Dissolution: Dissolve the crude tetradecanedioic acid in a suitable solvent (e.g., water, if forming a salt) in a flask.

  • Add Activated Carbon: Add powdered activated carbon to the solution. The amount can range from 1 to 25 grams per kilogram of dicarboxylic acid to be treated.[1]

  • Heating and Stirring: Heat the suspension to 70-90°C while stirring continuously.[1]

  • Contact Time: Maintain the temperature and stirring for a contact time of 0.5 to 1.5 hours.[1]

  • Filtration: Filter the hot solution to remove the activated carbon. The use of a filter aid may be necessary for efficient filtration.[1]

  • Product Recovery: Cool the filtrate to allow the decolorized tetradecanedioic acid to crystallize.

  • Final Steps: Filter the crystals, wash them with a small amount of cold solvent, and dry them.

Protocol 2: Purification via Monosalt Crystallization

This protocol is highly effective for removing proteins and coloring materials.[1][3]

  • pH Adjustment and Dissolution: Take the crude tetradecanedioic acid and dissolve it in water. Adjust the pH to 6.2-7.0 with an alkali (e.g., NaOH).[3] Heat the solution to 85-100°C to completely dissolve the formed monosalt.[3]

  • Holding Temperature: Reduce the temperature to 75-85°C and maintain for 15-30 minutes.[3]

  • Crystallization and Filtration: Cool the solution to induce crystallization of the monosalt. Filter the crystals and wash the filter cake.[1]

  • Conversion to Dicarboxylic Acid: Dissolve the monosalt filter cake in water. Add an acid to the solution to adjust the pH to 2.0-4.0.[1] Heat the solution to 80-95°C to convert the monosalt back to the dicarboxylic acid.[1]

  • Final Crystallization: Cool the solution to crystallize the purified tetradecanedioic acid.

  • Final Steps: Filter the crystals, wash with water, and dry to obtain the final high-purity product.[1]

Quantitative Data Summary

Purification Method Key Parameters Reported Purity Notes
Monosalt Crystallization pH for monosalt formation: 6.2-7.0[3]Dissolution Temperature: 85-100°C[3]pH for acid conversion: 2.0-4.0[1]>99 wt% total acid[1]Effective for removing proteins and color.[1][3]
Activated Carbon Treatment Temperature: 70-90°C[1]Contact Time: 0.5-1.5 hours[1]Amount: 1-25 g/kg of acid[1]Not directly a purification method for the main component, but significantly improves color.Used as a preliminary step before crystallization.

Visualizations

PurificationWorkflow cluster_start Start cluster_decolorize Optional Decolorization cluster_purify Primary Purification cluster_finish Finish Crude_TDDA Crude Tetradecanedioic Acid Activated_Carbon Activated Carbon Treatment Crude_TDDA->Activated_Carbon If colored Monosalt_Crystallization Monosalt Crystallization Crude_TDDA->Monosalt_Crystallization High Purity Route Recrystallization Standard Recrystallization Crude_TDDA->Recrystallization Standard Route Activated_Carbon->Monosalt_Crystallization Pure_TDDA Pure Tetradecanedioic Acid (>99%) Monosalt_Crystallization->Pure_TDDA Recrystallization->Pure_TDDA

Caption: A typical experimental workflow for the purification of tetradecanedioic acid.

TroubleshootingFlow Start Problem with Purified Product Check_Purity Low Purity? Start->Check_Purity Check_Color Product Discolored? Check_Purity->Check_Color No Sol_Purity Consider Monosalt Crystallization or Chromatography Check_Purity->Sol_Purity Yes Check_Yield Low Yield? Check_Color->Check_Yield No Sol_Color Add Activated Carbon Treatment Step Check_Color->Sol_Color Yes Sol_Yield Optimize Recrystallization Solvent & Cooling Rate Check_Yield->Sol_Yield Yes End Problem Addressed Check_Yield->End No Sol_Purity->End Sol_Color->End Sol_Yield->End

Caption: A logical troubleshooting guide for common purification issues.

References

Technical Support Center: Refining Tetradecanedioic Acid Quantification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetradecanedioic acid (TDA) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the accurate measurement of TDA in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying tetradecanedioic acid?

A1: The two most common and robust methods for the quantification of tetradecanedioic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high specificity and sensitivity, allowing for the analysis of TDA in complex biological matrices like plasma without derivatization.[1][2][3] GC-MS is also a powerful technique but requires a chemical derivatization step to increase the volatility of the TDA molecule.[4][5][6]

Q2: Why is derivatization necessary for GC-MS analysis of tetradecanedioic acid?

A2: Tetradecanedioic acid is a dicarboxylic acid, which makes it a polar and non-volatile compound. Direct analysis by GC-MS is challenging due to potential thermal degradation in the injector and poor chromatographic peak shape.[7] Derivatization chemically modifies the carboxylic acid groups, typically by converting them into esters or silyl (B83357) esters, which are more volatile and thermally stable, leading to improved chromatographic performance and sensitivity.[4][5][6][7]

Q3: What are the common derivatization methods for tetradecanedioic acid for GC-MS analysis?

A3: The two most widely used derivatization methods are silylation and esterification.[6]

  • Silylation: This method replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[5][6]

  • Esterification: This process converts the carboxylic acids into esters, such as methyl or butyl esters. A common reagent is boron trifluoride (BF₃) in an alcohol like methanol.[6][8]

Q4: What is a suitable internal standard for tetradecanedioic acid quantification?

A4: For the highest accuracy and precision, a stable isotope-labeled (SIL) internal standard of tetradecanedioic acid (e.g., ¹³C- or ²H-labeled TDA) is recommended. SIL internal standards have nearly identical chemical and physical properties to the analyte and can compensate for variations in sample preparation, injection volume, and matrix effects.[9] If a SIL-TDA is unavailable, a structurally similar dicarboxylic acid with a different chain length that is not present in the sample can be used as an alternative.

Q5: What are matrix effects in LC-MS/MS analysis and how can they be minimized?

A5: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting compounds from the biological matrix.[10][11][12][13] This can lead to inaccurate and irreproducible results. To minimize matrix effects, you can:

  • Improve sample preparation: Employ more rigorous cleanup steps like solid-phase extraction (SPE) to remove interfering components.[11]

  • Optimize chromatography: Adjust the LC gradient to separate the analyte from interfering compounds.

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.[9]

  • Dilute the sample: This can reduce the concentration of interfering matrix components.[14]

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Problem Possible Cause Troubleshooting Steps
No or Low Peak for TDA Derivative Incomplete derivatization- Ensure derivatization reagents (e.g., BSTFA) are fresh and have not been exposed to moisture. - Optimize reaction time and temperature. - Ensure the sample is completely dry before adding the derivatization reagent.[6]
Analyte adsorption- Use a deactivated GC inlet liner. - Trim the first few centimeters of the GC column.
Tailing Peak Shape Active sites in the GC system- Use a highly inert GC column and a deactivated liner. - Silanize the glassware used for sample preparation.[15]
Column contamination- Bake out the column at a high temperature (within its limits).
Ghost Peaks (Peaks in Blank Runs) Carryover from previous injections- Clean the injection port and bake out the column between runs.[6]
Septum bleed- Use high-quality, low-bleed septa and replace them regularly.[6]
Poor Reproducibility Inconsistent derivatization- Ensure precise and consistent addition of derivatization reagents and control of reaction conditions (time and temperature).[16]
Inconsistent sample injection- Check the autosampler for proper function and ensure the syringe is clean.
LC-MS/MS Analysis Troubleshooting
Problem Possible Cause Troubleshooting Steps
Low Sensitivity/Signal Intensity Poor ionization- Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature).[17] - Ensure the mobile phase pH is appropriate for ionizing TDA (typically negative ion mode).
Ion suppression from matrix effects- Improve sample cleanup using techniques like SPE. - Use a stable isotope-labeled internal standard. - Dilute the sample extract.[14]
High Background Noise Contaminated mobile phase or LC system- Use high-purity LC-MS grade solvents and additives. - Flush the LC system thoroughly.
Corona discharge in the ESI source- Lower the needle voltage until the visible glow disappears.[17]
Retention Time Shifts Inconsistent mobile phase composition- Prepare fresh mobile phases daily and ensure proper mixing.
Column degradation- Replace the column if it has exceeded its lifetime or shows signs of performance loss.
Column temperature fluctuations- Ensure the column oven is maintaining a stable temperature.[18]
Poor Peak Shape (Fronting or Tailing) Column overload- Dilute the sample or inject a smaller volume.
Column contamination- Wash the column with a strong solvent.
Inappropriate mobile phase- Adjust the mobile phase composition or pH.

Experimental Protocols

Detailed Protocol for LC-MS/MS Quantification of Tetradecanedioic Acid in Human Plasma

This protocol is based on established methods for dicarboxylic acid analysis in biological fluids.[1][2][3]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (SIL-TDA) working solution.

  • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • TDA: Precursor Ion [M-H]⁻ (m/z 257.2) → Product Ion (optimized for specific instrument)

    • SIL-TDA: Precursor Ion [M-H]⁻ → Product Ion (corresponding to the labeled TDA)

Detailed Protocol for GC-MS Quantification of Tetradecanedioic Acid (Silylation Derivatization)

This protocol is adapted from established methods for the GC-MS analysis of dicarboxylic acids.[4][5][6]

1. Sample Preparation and Derivatization

  • Transfer a known amount of the sample (e.g., extracted from cell culture) to a GC vial. If in solution, evaporate the solvent to complete dryness under a stream of nitrogen.

  • Add a known amount of a suitable internal standard (e.g., a different chain length dicarboxylic acid).

  • Add 50 µL of pyridine (B92270) to dissolve the dried sample.

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Tightly cap the vial and heat at 70°C for 60 minutes.[6]

  • Cool the vial to room temperature before GC-MS analysis.

2. GC-MS Conditions

  • GC System: Gas chromatograph coupled to a mass spectrometer

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for TDA-TMS derivative and the internal standard derivative.

Data Presentation

Table 1: Comparison of Derivatization Methods for GC-MS Analysis of Dicarboxylic Acids
Parameter Silylation (BSTFA) Esterification (BF₃/Methanol) Reference
Reproducibility (RSD%) ≤ 10%≤ 15%[4][5]
Limit of Detection (LOD) Lower (≤ 2 ng/m³)Higher (≤ 4 ng/m³)[4][5]
Reaction Conditions 70°C for 60 min60-100°C for 15-30 min[6]
Sample Cleanup Direct analysis after reactionRequires liquid-liquid extraction[6]
Advantages Higher reproducibility, lower detection limits, simpler workflow-[4][5]
Disadvantages Reagents are moisture-sensitiveRequires an extra extraction step[6]

Note: LOD values are from atmospheric aerosol studies and may vary based on the sample matrix and instrumentation.

Table 2: Typical Validation Parameters for an LC-MS/MS Method for Tetradecanedioic Acid Quantification
Validation Parameter Acceptance Criteria (ICH M10 Guidelines) Typical Performance Reference
Linearity (r²) ≥ 0.99> 0.995[19][20]
Range (LLOQ to ULOQ) Defined by LLOQ and ULOQ2.5 - 1000 nM[1][2]
Accuracy (% Bias) ± 15% (± 20% at LLOQ)Within ± 10%[19]
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%[19]
Lower Limit of Quantification (LLOQ) Clearly defined and reproducible2.5 nM[1][2]
Selectivity No significant interfering peaks at the retention time of the analyteHigh[19]
Matrix Effect Should be investigated and minimizedAssessed and compensated for with SIL-IS[19]

Visualizations

experimental_workflow_lcmsms LC-MS/MS Quantification Workflow for TDA in Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add SIL-TDA Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute injection Inject into UHPLC reconstitute->injection separation C18 Reversed-Phase Separation injection->separation detection ESI-Negative MRM Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantify TDA Concentration calibration->quantification

Caption: Workflow for LC-MS/MS quantification of TDA in plasma.

experimental_workflow_gcms GC-MS Quantification Workflow for TDA (Silylation) cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Dried Sample Extract add_is Add Internal Standard sample->add_is add_pyridine Add Pyridine add_is->add_pyridine add_bstfa Add BSTFA + 1% TMCS add_pyridine->add_bstfa heat Heat at 70°C for 60 min add_bstfa->heat cool Cool to Room Temperature heat->cool injection Inject into GC cool->injection separation Capillary GC Separation injection->separation detection EI-MS SIM Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantify TDA Concentration calibration->quantification

Caption: Workflow for GC-MS quantification of TDA via silylation.

troubleshooting_logic Troubleshooting Logic for Poor Quantification cluster_gcms GC-MS Issues cluster_lcms LC-MS/MS Issues start Poor Quantification Results (Low Sensitivity, High Variability) check_method GC-MS or LC-MS/MS? start->check_method check_deriv Check Derivatization check_method->check_deriv GC-MS check_ionization Check Ionization check_method->check_ionization LC-MS/MS incomplete_deriv Incomplete Reaction? (Reagents, Temp, Time) check_deriv->incomplete_deriv check_gc Check GC System incomplete_deriv->check_gc No solution_deriv Optimize Derivatization (Fresh Reagents, Conditions) incomplete_deriv->solution_deriv Yes peak_shape Poor Peak Shape? (Tailing, Broadening) check_gc->peak_shape solution_gc Maintain GC System (New Liner, Column Bakeout) peak_shape->solution_gc Yes matrix_effects Matrix Effects? (Ion Suppression) check_ionization->matrix_effects check_lc Check LC System matrix_effects->check_lc No solution_matrix Improve Sample Cleanup (SPE, Use SIL-IS) matrix_effects->solution_matrix Yes rt_shift Retention Time Shift? (Mobile Phase, Column) check_lc->rt_shift solution_lc Optimize LC Method (Fresh Mobile Phase, New Column) rt_shift->solution_lc Yes

Caption: Troubleshooting logic for poor TDA quantification results.

References

Technical Support Center: Enhancing Enzymatic Synthesis of Tetradecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the enzymatic synthesis of tetradecanedioate.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for synthesizing this compound?

A1: The two primary enzymatic routes for this compound synthesis are:

  • ω-Oxidation of Tetradecanoic Acid: This pathway utilizes a cascade of enzymes, typically initiated by a cytochrome P450 monooxygenase (CYP), to oxidize the terminal methyl group of tetradecanoic acid (myristic acid) to a carboxylic acid.[1][2][3] This is often achieved using whole-cell biocatalysts, such as recombinant Escherichia coli or Candida species, which can be engineered to express the necessary enzymes.[4][5][6]

  • Diester Hydrolysis: This method involves the hydrolysis of a this compound diester using a lipase (B570770), such as Candida antarctica lipase B (CALB), to yield the dicarboxylic acid.[7][8][9] This is typically a simpler, single-step reaction but requires the prior synthesis of the diester substrate.

Q2: Which type of enzyme is most suitable for my experiment?

A2: The choice of enzyme depends on your starting material and desired process:

  • For the conversion of tetradecanoic acid or n-tetradecane: A whole-cell biocatalyst expressing a cytochrome P450 monooxygenase system is the most direct approach.[10][11]

  • For the conversion of a this compound diester: An immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), is highly effective and widely used for ester hydrolysis due to its high activity and stability in organic solvents.[8][9][12]

Q3: What are the key reaction parameters to optimize for improved yield?

A3: Several parameters are critical for optimizing the enzymatic synthesis of this compound:

  • pH: The optimal pH can influence enzyme activity and the solubility of the substrate and product. For lipase-catalyzed hydrolysis, the pH is typically maintained between 6 and 10.[8] For whole-cell biotransformations, the pH should be optimized for cellular health and enzyme function, generally around 7.0.

  • Temperature: Enzyme activity is highly dependent on temperature. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. A typical starting point for CALB is 40-60°C, while for whole-cell systems, it is often lower (e.g., 30-37°C) to maintain cell viability.

  • Substrate Concentration: High substrate concentrations can lead to substrate inhibition, and for long-chain dicarboxylic acids, solubility can be a limiting factor.[13] It is advisable to perform a substrate titration to determine the optimal concentration.

  • Enzyme Loading: The amount of enzyme used will directly impact the reaction rate. An enzyme titration should be performed to find the most cost-effective concentration.

  • Agitation: Adequate mixing is crucial to overcome mass transfer limitations, especially in heterogeneous systems with immobilized enzymes or whole-cell catalysts.

Q4: How can I monitor the progress of my reaction?

A4: Reaction progress can be monitored by quantifying the consumption of the substrate and the formation of the product. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques. For GC-MS analysis, derivatization of the dicarboxylic acid to a more volatile ester (e.g., methyl or silyl (B83357) ester) is typically required.[14]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation Inactive Enzyme: The enzyme may have denatured due to improper storage or harsh reaction conditions.1. Positive Control: Run a reaction with a known, highly reactive substrate for your enzyme to confirm its general activity.[13] 2. Enzyme Titration: Vary the enzyme concentration to ensure the reaction is enzyme-dependent.[13] 3. Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions.
Poor Substrate Solubility: Long-chain dicarboxylic acids and their precursors can have low solubility in aqueous buffers.[13][15]1. Co-solvent: Add a small amount of a biocompatible organic solvent (e.g., DMSO, ethanol) to improve solubility. Be cautious, as high concentrations can inhibit the enzyme.[13] 2. Substrate Formulation: For whole-cell systems, consider providing the substrate as a solid-state powder to avoid high local concentrations from a dissolved stock.[11]
Cofactor Limitation (Whole-cell systems): The biotransformation may require cofactors like NADPH, which can become depleted.1. Cofactor Regeneration System: Ensure your whole-cell catalyst has an active cofactor regeneration system.[6] 2. Glucose Addition: Add glucose to the reaction medium to support cellular metabolism and cofactor regeneration.
Reaction Stalls After Initial Progress Product Inhibition: The accumulation of this compound can inhibit the enzyme.[13]1. In Situ Product Removal: If feasible, consider techniques like liquid-liquid extraction or adsorption to remove the product from the reaction medium as it is formed. 2. Lower Initial Substrate Concentration: Starting with a lower substrate concentration can prevent the product from reaching inhibitory levels.
pH Shift: The production of a dicarboxylic acid will lower the pH of the reaction medium, potentially inactivating the enzyme.1. Buffering: Use a buffer with sufficient capacity to maintain the pH within the optimal range for the enzyme. 2. pH Control: For larger-scale reactions, use a pH-stat to automatically add a base and maintain a constant pH.
Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods.1. Immobilization: If using a free enzyme, consider immobilizing it on a solid support to improve stability. 2. Optimize Reaction Time: Determine the time point at which the reaction rate significantly decreases and consider it the optimal reaction time for the given conditions.
Inconsistent Results Variability in Whole-Cell Catalyst: The physiological state of the cells can vary between batches.1. Standardized Inoculum: Use a standardized procedure for preparing the inoculum for your cultures. 2. Controlled Growth Conditions: Ensure consistent growth conditions (temperature, pH, aeration) for producing the whole-cell catalyst.
Impure Substrate: Impurities in the starting material can inhibit the enzyme.1. Substrate Purity Check: Analyze the purity of your substrate using an appropriate analytical method (e.g., GC-MS, NMR). 2. Purify Substrate: If necessary, purify the substrate before use.
Difficult Product Purification Emulsion Formation: The product, being a dicarboxylic acid, can act as a surfactant and cause emulsions during extraction.1. pH Adjustment: Acidify the aqueous phase to a pH well below the pKa of the carboxylic acid groups to protonate them and reduce their surfactant properties before extraction. 2. Centrifugation: Use centrifugation to help break the emulsion.
Co-elution with Substrate: The product and substrate may have similar chromatographic properties.1. Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation. 2. Derivatization: Derivatize the product and substrate to alter their retention times and improve separation.[14]

Quantitative Data Summary

Table 1: Representative Reaction Conditions for Dicarboxylic Acid Synthesis

ParameterLipase-Catalyzed HydrolysisWhole-Cell Biotransformation (CYP-mediated)
Enzyme Immobilized Candida antarctica Lipase B (CALB)Recombinant E. coli expressing Cytochrome P450
Substrate This compound diesterTetradecanoic acid or n-tetradecane
Temperature 40 - 60 °C30 - 37 °C
pH 6.0 - 8.07.0 - 7.5
Solvent/Medium Organic solvent (e.g., hexane, toluene) or solvent-freeAqueous buffer (e.g., phosphate (B84403) buffer)
Agitation 150 - 250 rpm150 - 250 rpm
Typical Reaction Time 4 - 24 hours24 - 72 hours
Reported Yields (for similar DCAs) >90% conversionUp to 3.76 g/L of 1,12-dodecanediol[4]

Note: These are general ranges and should be optimized for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation of Tetradecanoic Acid to this compound

This protocol describes a general procedure for the synthesis of this compound using a recombinant E. coli strain expressing a cytochrome P450 monooxygenase system.

  • Preparation of Whole-Cell Biocatalyst:

    • Inoculate a suitable volume of growth medium (e.g., LB or TB) containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

    • Grow the culture at 37°C with shaking (200-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce the expression of the CYP450 system by adding the appropriate inducer (e.g., IPTG) and continue the culture at a lower temperature (e.g., 20-25°C) for 12-16 hours.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) and resuspend the cells in the same buffer to a desired concentration (e.g., 50 g/L wet cell weight).

  • Biotransformation Reaction:

    • In a reaction vessel, combine the resuspended whole-cell biocatalyst with the reaction buffer.

    • Add glucose to a final concentration of 1-2% (w/v) to support cofactor regeneration.

    • Add tetradecanoic acid (dissolved in a minimal amount of a water-miscible solvent like DMSO or ethanol, or as a solid powder) to the desired final concentration (start with a concentration in the range of 1-5 g/L).

    • Incubate the reaction mixture at 30°C with vigorous shaking (200-250 rpm) for 24-72 hours.

  • Product Extraction and Analysis:

    • Stop the reaction by acidifying the mixture to pH 2-3 with HCl.

    • Extract the this compound with an organic solvent such as ethyl acetate (B1210297) (3 x 1 volume).

    • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Analyze the product by HPLC or GC-MS (after derivatization).

Protocol 2: Lipase-Catalyzed Hydrolysis of Diethyl this compound

This protocol outlines a method for the synthesis of this compound from its diethyl ester using immobilized Candida antarctica lipase B (CALB).

  • Reaction Setup:

    • To a reaction vessel, add diethyl this compound and a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Add the immobilized CALB (e.g., Novozym 435) to the mixture (e.g., 10% w/w of the substrate).

    • Incubate the reaction at 50°C with magnetic stirring or shaking (200 rpm) for 4-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots of the organic phase and analyzing by GC-MS.

    • Once the reaction is complete, filter off the immobilized enzyme. The enzyme can be washed with a solvent and reused.

    • Acidify the aqueous phase to pH 2-3 with HCl to precipitate the this compound.

    • Collect the solid product by filtration and wash with cold water.

    • Alternatively, extract the acidified aqueous phase with ethyl acetate. Dry the organic phase and evaporate the solvent to obtain the product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Enzymatic_Pathway cluster_omega_oxidation ω-Oxidation Pathway Tetradecanoic_Acid Tetradecanoic Acid omega_Hydroxy_Tetradecanoic_Acid ω-Hydroxy Tetradecanoic Acid Tetradecanoic_Acid->omega_Hydroxy_Tetradecanoic_Acid Cytochrome P450 Monooxygenase Tetradecanal_dioic_Acid_semialdehyde Tetradecanedioic Acid Semialdehyde omega_Hydroxy_Tetradecanoic_Acid->Tetradecanal_dioic_Acid_semialdehyde Alcohol Dehydrogenase This compound This compound Tetradecanal_dioic_Acid_semialdehyde->this compound Aldehyde Dehydrogenase Experimental_Workflow cluster_prep Preparation cluster_reaction Biotransformation cluster_analysis Analysis and Purification Strain_Selection Select/Engineer Recombinant Strain (e.g., E. coli expressing CYP450) Cell_Culture Cell Culture and Induction Strain_Selection->Cell_Culture Harvest_Cells Harvest and Prepare Whole-Cell Biocatalyst Cell_Culture->Harvest_Cells Reaction_Setup Set up Biotransformation Reaction (Substrate, Cells, Buffer) Harvest_Cells->Reaction_Setup Incubation Incubation with Agitation (Controlled T and pH) Reaction_Setup->Incubation Extraction Product Extraction Incubation->Extraction Analysis Analysis (HPLC, GC-MS) Extraction->Analysis Purification Purification (e.g., Recrystallization) Analysis->Purification

References

Technical Support Center: Tetradecanedioic Acid (TDDA) Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of tetradecanedioic acid (TDDA) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store solid tetradecanedioic acid?

A1: Solid tetradecanedioic acid is generally stable when stored in a cool, dry, well-ventilated area in a tightly sealed container.[1] To prevent clumping, exposure to humidity should be minimized.[1] For long-term storage, specific temperature conditions are recommended to ensure optimal stability.

Q2: How should I store solutions of tetradecanedioic acid?

A2: Solutions of TDDA are more susceptible to degradation than the solid powder. It is crucial to store them at low temperatures. For instance, solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The choice of solvent is also important; for example, if using DMSO, ensure it is fresh as moisture-absorbing DMSO can decrease the solubility of TDDA.[3]

Q3: What are the signs of tetradecanedioic acid degradation?

A3: Physical signs of degradation in solid TDDA can include a change in color, texture, or the presence of an unusual odor. For solutions, precipitation or discoloration may indicate degradation. However, chemical degradation can occur without visible changes. Therefore, it is essential to use analytical methods like HPLC to assess the purity of your sample, especially after prolonged storage or exposure to suboptimal conditions.[4]

Q4: What conditions can cause tetradecanedioic acid to degrade?

A4: Several factors can contribute to the degradation of TDDA, including:

  • Elevated temperatures: Can lead to thermal decomposition.

  • Exposure to light: Can potentially induce photodegradation.

  • Presence of strong oxidizing or reducing agents: Can cause chemical reactions leading to degradation.[5][6]

  • Extreme pH conditions (strong acids or bases): Can also lead to decomposition.[5][6]

  • Microbial contamination: As a long-chain dicarboxylic acid, TDDA can be a substrate for microbial metabolism, particularly β-oxidation.[6][7]

Q5: How often should I re-analyze my stored tetradecanedioic acid for purity?

A5: It is good practice to re-analyze the purity of TDDA after three years of storage, even under recommended conditions, before its use in experiments.[8] For solutions, more frequent analysis is advisable, especially if they are stored for extended periods or subjected to freeze-thaw cycles.

Troubleshooting Guide

This guide will help you identify and resolve potential issues related to the degradation of tetradecanedioic acid during storage.

Observed Issue Potential Cause Recommended Action
Change in physical appearance of solid TDDA (e.g., discoloration, clumping). 1. Moisture Absorption: Improperly sealed container. 2. Chemical Degradation: Exposure to light, high temperatures, or incompatible chemicals.1. Discard the affected sample. 2. Review storage procedures and ensure containers are airtight and stored in a dark, cool, and dry place.[1]
Precipitate forms in a previously clear TDDA solution. 1. Decreased Solubility: Fluctuation in storage temperature or use of old/moisture-laden solvent (e.g., DMSO).[3] 2. Degradation: Formation of less soluble degradation products.1. Gently warm and sonicate the solution to attempt redissolution.[9] If it does not redissolve, it may have degraded. 2. Prepare fresh solutions using high-purity solvent. 3. Analyze the solution for purity using a suitable analytical method.
Inconsistent or unexpected experimental results. Degraded TDDA: The active concentration of TDDA may be lower than expected, or degradation products may be interfering with the assay.1. Assess the purity of the TDDA stock using an analytical technique like HPLC or GC-MS. 2. If degradation is confirmed, acquire a new batch of TDDA. 3. Review and optimize storage and handling procedures for all new samples.
Gradual decrease in the measured concentration of TDDA over time. Slow Degradation: The storage conditions may not be optimal, leading to gradual decomposition.1. Review the storage temperature and duration based on the recommended guidelines. 2. For solutions, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] 3. Consider storing solutions at a lower temperature (e.g., switch from -20°C to -80°C).[2]

Data on Storage Conditions and Stability

The stability of tetradecanedioic acid is highly dependent on its physical state (solid vs. solution) and the storage temperature.

Form Storage Temperature Recommended Storage Duration Reference
Solid Powder-20°C3 years[3][8][9]
Solid Powder4°C2 years[8]
Solid PowderRoom TemperatureStable, but cooler temperatures are recommended for long-term storage.[8][10]
In Solvent-80°C6 - 12 months[2][3][9]
In Solvent-20°C1 month[2][3]

Experimental Protocols

Protocol for Assessing the Stability of Tetradecanedioic Acid Using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity and detect potential degradation products of TDDA.

1. Objective: To determine the percentage purity of a tetradecanedioic acid sample and to identify the presence of any degradation products.

2. Materials:

  • Tetradecanedioic acid (TDDA) sample

  • Reference standard of high-purity TDDA

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC-grade phosphoric acid (or other suitable acid for pH adjustment)

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Method:

  • Preparation of Mobile Phase:

    • Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v).

    • Adjust the pH of the aqueous component to approximately 2.5-3.0 with phosphoric acid.

    • Degas the mobile phase before use.

  • Preparation of Standard Solution:

    • Accurately weigh a known amount of the TDDA reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or the mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh the TDDA sample to be tested and prepare a solution of the same concentration as the highest standard (e.g., 500 µg/mL) in the same solvent.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (pH 2.5-3.0) at a ratio suitable for good separation (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Approximately 210 nm (as carboxylic acids have a UV absorbance at lower wavelengths).

    • Column Temperature: 30°C

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the TDDA peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the concentration of TDDA in the sample using the calibration curve.

    • The percentage purity can be calculated as: (Measured Concentration / Theoretical Concentration) * 100.

    • Examine the chromatogram for any additional peaks, which may represent degradation products.

Visualizations

cluster_storage Recommended Storage Conditions Solid Solid TDDA Solid_Conditions Store in a cool, dry, dark place. -20°C for up to 3 years. 4°C for up to 2 years. Solid->Solid_Conditions Solution TDDA in Solution Solution_Conditions Store at low temperatures. -80°C for 6-12 months. -20°C for 1 month. Aliquot to avoid freeze-thaw cycles. Solution->Solution_Conditions

Caption: Recommended storage conditions for solid and solution forms of TDDA.

cluster_workflow Troubleshooting Workflow for Suspected TDDA Degradation Start Inconsistent Experimental Results or Visual Change in Sample Check_Storage Review Storage Conditions (Temp, Duration, Light, Seal) Start->Check_Storage Purity_Analysis Perform Purity Analysis (e.g., HPLC) Check_Storage->Purity_Analysis Is_Pure Is Purity >95%? Purity_Analysis->Is_Pure Discard Discard Sample and Procure New Stock Is_Pure->Discard No Proceed Proceed with Experiment Is_Pure->Proceed Yes Optimize_Storage Optimize Storage and Handling Procedures Discard->Optimize_Storage

Caption: A workflow for troubleshooting suspected degradation of TDDA samples.

cluster_pathway Potential Degradation Pathways for Tetradecanedioic Acid TDDA Tetradecanedioic Acid (C14H26O4) Oxidation Oxidation (e.g., via hydroxyl radicals) TDDA->Oxidation Thermal_Stress Thermal Stress (High Temperature) TDDA->Thermal_Stress Microbial_Action Microbial Action (β-oxidation) TDDA->Microbial_Action Degradation_Products Shorter-chain dicarboxylic acids, hydroxy acids, or other oxidized species Oxidation->Degradation_Products Thermal_Stress->Degradation_Products Microbial_Action->Degradation_Products

Caption: Potential degradation pathways for tetradecanedioic acid.

References

Technical Support Center: Refined Methods for Dicarboxylic Acid Analysis in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of dicarboxylic acids in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing dicarboxylic acids in complex biological or environmental samples?

A1: The primary challenges stem from the inherent properties of dicarboxylic acids and the complexity of the sample matrices. Key issues include:

  • High Polarity: Dicarboxylic acids are highly polar, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns and peak tailing in gas chromatography (GC).[1]

  • Low Volatility: Their low volatility necessitates derivatization for GC analysis to convert them into more volatile and thermally stable compounds.[2]

  • Matrix Effects: Complex matrices, such as plasma, urine, or environmental extracts, contain numerous endogenous compounds that can interfere with the analysis.[3] In LC-Mass Spectrometry (LC-MS), this often manifests as ion suppression or enhancement, where co-eluting matrix components affect the ionization efficiency of the target dicarboxylic acids, leading to inaccurate quantification.[3][4]

  • Incomplete Derivatization: For GC-MS analysis, incomplete derivatization reactions can result in the formation of mono- and di-derivatives, complicating quantification and interpretation.[5]

Q2: Which analytical technique is best suited for dicarboxylic acid analysis: GC-MS, LC-MS, or Capillary Electrophoresis (CE)?

A2: The choice of technique depends on the specific dicarboxylic acids, the sample matrix, and the analytical goals (e.g., sensitivity, throughput).

  • GC-MS is a powerful technique, especially for volatile and semi-volatile dicarboxylic acids, after a derivatization step. It often provides excellent chromatographic resolution and sensitivity.[6] Silylation and esterification are the most common derivatization methods.[7]

  • LC-MS/MS is often the method of choice for its high sensitivity and specificity, particularly in complex matrices, and it does not require derivatization.[8] However, challenges like poor retention and matrix effects must be carefully addressed.[9]

  • Capillary Electrophoresis (CE) is well-suited for separating small, charged molecules like dicarboxylic acids and can be a cost-effective alternative.[10] It offers high separation efficiency and short analysis times.[6]

Q3: What are the most common derivatization methods for GC-MS analysis of dicarboxylic acids?

A3: The two most widely used derivatization procedures are silylation and esterification.[11]

  • Silylation: This method replaces the acidic protons on the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[11]

  • Esterification: This process converts the carboxylic acids into esters, typically methyl or butyl esters. A common reagent is boron trifluoride (BF₃) in an alcohol like methanol (B129727) or butanol.[7] Butyl esters are often preferred as they are less volatile than methyl esters, which can be an advantage for smaller dicarboxylic acids.[11]

Q4: How can I minimize ion suppression in my LC-MS analysis?

A4: Minimizing ion suppression is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components such as proteins and phospholipids.[12]

  • Chromatographic Separation: Optimize the LC method to separate the dicarboxylic acids from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a 2D-LC setup.[13]

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled (SIL) internal standard that co-elutes with the analyte can effectively compensate for matrix effects.[12]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may compromise sensitivity.[13]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Incomplete Derivatization: Unreacted polar carboxyl groups interact with active sites in the GC system.[5]Ensure complete derivatization by optimizing reagent concentration, reaction time, and temperature. Use a molar excess of the derivatizing reagent.[5]
Active Sites in the GC System: The liner, column, or injection port may have active sites that interact with the analytes.Use a deactivated liner and a high-quality, well-maintained column. Regularly check for and eliminate leaks.[5]
Multiple Peaks for a Single Analyte Incomplete Derivatization: Formation of both mono- and di-derivatized products.[5]Optimize derivatization conditions (see above). Ensure the absence of moisture, which can consume the derivatizing reagent.[5]
Thermal Decomposition: The analyte may be degrading in the hot injector.Optimize the injector temperature. Ensure the derivatives are thermally stable.
No or Low Signal Complete Derivatization Failure: Degraded reagents, significant moisture contamination, or incorrect reaction setup.[5]Prepare fresh reagents, use anhydrous solvents, and ensure all glassware is dry.[5]
Adsorption in the GC System: Loss of analyte to active sites.Deactivate the GC system and use a deactivated liner and column.[5]
Incorrect GC-MS Parameters: Suboptimal injector temperature, oven program, or mass spectrometer settings.Optimize instrument parameters for the specific dicarboxylic acid derivatives.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase interacting with the polar carboxyl groups.[1]Use a well-end-capped column or a column specifically designed for polar compounds. Adjust the mobile phase pH to be at least 2 units below the pKa of the acids to ensure they are in their neutral form.[1]
Column Overload: Injecting too much sample.[1]Reduce the sample concentration or injection volume.[1]
Low Sensitivity / Inconsistent Results Ion Suppression: Co-eluting matrix components are suppressing the ionization of the target analytes.[3][4]Improve sample cleanup using SPE or LLE.[12] Optimize chromatography to separate analytes from the suppression zone. Use a stable isotope-labeled internal standard.[12]
Poor Ionization Efficiency: Dicarboxylic acids can have poor ionization efficiency in their native form.[9]Consider derivatization to enhance ionization.[14] Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).
Poor Retention on Reversed-Phase Columns High Polarity of Analytes: Dicarboxylic acids are not well-retained on traditional C18 columns.[9]Use an aqueous-stable (AQ) C18 column for highly aqueous mobile phases.[1] Consider alternative chromatography modes like HILIC or ion-exchange.
Capillary Electrophoresis (CE)
Issue Potential Cause Recommended Solution
Unstable Baseline / Drifting Unstable Temperature: Fluctuations in room or capillary temperature.Ensure a stable operating temperature for the instrument.[14]
Fouled Capillary: Adsorption of sample components onto the capillary wall.Replace or thoroughly clean the capillary with fresh, filtered solutions.[14]
Unstable Current: Loose connections, partial obstruction in the capillary, or depletion of buffer solutions.Check all connections, ensure the capillary is not blocked, and use fresh buffers.[14]
Poor Peak Shape / Resolution Sample Overload: Injecting too high a concentration of the sample.Dilute the sample and re-inject.[15]
Incorrect Buffer pH: The pH of the background electrolyte (BGE) is not optimal for the separation.Optimize the BGE pH to maximize the difference in electrophoretic mobility between analytes.
Mismatched Mobility: The mobility of the BGE co-ion (for indirect detection) does not match that of the analytes.Select a BGE with a co-ion that has a similar mobility to the dicarboxylic acids being analyzed.[11]
No Peaks Observed Obstructed or Broken Capillary: No flow through the capillary.Inspect and replace the capillary if necessary.[14]
Incorrect Injection: No sample was introduced into the capillary.Verify the injection parameters and ensure the sample vial is correctly positioned.[14]
Detector Issues: Detector is off, or parameters are incorrect.Check detector settings (e.g., wavelength for UV detection) and ensure the lamp is functioning.[14]

Quantitative Data Summary

Table 1: Comparison of Derivatization Methods for GC-MS Analysis of Dicarboxylic Acids [7]

ParameterSilylation (BSTFA)Esterification (BF₃/Butanol)
Reproducibility (RSD%) ≤ 10%≤ 15%
Detection Limits Lower (≤ 2 ng m⁻³)Higher (≤ 4 ng m⁻³)
Applicability Preferred for low sample amountsSuitable for a wide range of DCAs
Common Reagent N,O-bis(trimethylsilyl)trifluoroacetamideBoron trifluoride in butanol
Typical Reaction 70°C for 1 hour60-100°C for 15-30 minutes

Table 2: Typical LC-MS/MS Parameters for Dicarboxylic Acid Analysis [8]

ParameterTypical Setting
LC Column Reversed-phase C18 (aqueous stable)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724) or Methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI) Negative Mode
Detection Mode Multiple Reaction Monitoring (MRM)

Experimental Protocols

Protocol 1: Sample Preparation of Biological Fluids for LC-MS/MS Analysis (Protein Precipitation)[14]
  • Sample Aliquoting: Pipette 100 µL of the biological fluid (e.g., plasma, serum, urine) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate volume of a stable isotope-labeled internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or other suitable organic solvent) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Derivatization of Dicarboxylic Acids for GC-MS Analysis (Silylation with BSTFA)[11]
  • Sample Preparation: Place a known amount of the dried sample extract into a reaction vial. Ensure the sample is completely dry, as moisture will interfere with the reaction.

  • Solvent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample.

  • Reagent Addition: Add 200 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS).

  • Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is ready for direct injection into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Mixture (e.g., Plasma, Urine) Extraction Extraction (LLE, SPE, or PPT) Sample->Extraction Remove Interferences Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Prepare for Injection LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General workflow for LC-MS/MS analysis of dicarboxylic acids.

troubleshooting_gcms Start Poor GC-MS Results (e.g., No Peak, Tailing) CheckDeriv Check Derivatization Step Start->CheckDeriv CheckSystem Check GC System Start->CheckSystem Moisture Moisture Present? CheckDeriv->Moisture ActiveSites Active Sites in System? CheckSystem->ActiveSites Reagent Sufficient Reagent? Moisture->Reagent No Dry Dry Sample/Solvents Moisture->Dry Yes Conditions Optimal Temp/Time? Reagent->Conditions Yes IncreaseReagent Increase Reagent Amount Reagent->IncreaseReagent No OptimizeCond Optimize Conditions Conditions->OptimizeCond No Success Improved Results Conditions->Success Yes Leaks System Leaks? ActiveSites->Leaks No Deactivate Use Deactivated Liner/Column ActiveSites->Deactivate Yes FixLeaks Fix Leaks Leaks->FixLeaks Yes Leaks->Success No Dry->Reagent IncreaseReagent->Conditions OptimizeCond->Success Deactivate->Leaks FixLeaks->Success

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Validation & Comparative

A Comparative Guide to the Quantification of Tetradecanedioic Acid: LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of tetradecanedioic acid against alternative analytical techniques. Experimental data and detailed protocols are presented to support researchers in selecting the most appropriate methodology for their specific needs. Tetradecanedioic acid, a long-chain dicarboxylic acid, is an endogenous metabolite and a potential biomarker for assessing the activity of organic anion-transporting polypeptides (OATPs).[1][2][3]

Performance Comparison of Analytical Methods

The selection of an analytical method for quantifying tetradecanedioic acid is critical and depends on the desired sensitivity, specificity, and throughput. Below is a summary of the performance characteristics of a validated LC-MS/MS method compared to a typical Gas Chromatography-Mass Spectrometry (GC-MS) method, an alternative for dicarboxylic acid analysis.

Validation ParameterLC-MS/MSGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) 2.5 nM10 - 100 ng/mL
Intra-day Precision (%RSD) < 15%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy/Recovery (%) 85-115%80-120%
Sample Derivatization Not RequiredRequired (e.g., silylation, esterification)
Throughput HighLower
Specificity HighHigh

Experimental Protocols

Detailed methodologies for the LC-MS/MS and a representative GC-MS method are provided below.

Validated LC-MS/MS Method for Tetradecanedioic Acid in Human Plasma

This protocol is based on a validated method for the bioanalysis of tetradecanedioic acid in human plasma.[4]

1. Sample Preparation:

  • A simple protein precipitation is employed for sample cleanup.

2. Chromatographic Separation:

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column is used for separation.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724).

  • Flow Rate: Typically 0.3-0.5 mL/min.

3. Mass Spectrometric Detection:

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Protein Precipitation: Ice-cold acetonitrile is added to the plasma sample to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): The supernatant is acidified, and the dicarboxylic acids are extracted into an organic solvent like ethyl acetate.[6]

  • Derivatization: The extracted sample is dried and then derivatized to increase volatility. Common methods include:

    • Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

    • Esterification: For example, using BF₃ in butanol.[5]

2. GC-MS Analysis:

  • GC System: A gas chromatograph with a capillary column.

  • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: Typically around 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

  • Carrier Gas: Helium is commonly used.

  • MS System: A mass spectrometer, often a single quadrupole.

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.[6]

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate the experimental workflow and the metabolic pathway of tetradecanedioic acid.

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_sample Plasma Sample lcms_prep Protein Precipitation lcms_sample->lcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Acquisition lcms_analysis->lcms_data gcms_sample Plasma Sample gcms_prep Protein Precipitation & LLE gcms_sample->gcms_prep gcms_deriv Derivatization gcms_prep->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Acquisition gcms_analysis->gcms_data

Caption: Comparative experimental workflows for LC-MS/MS and GC-MS analysis.

omega_oxidation_pathway fatty_acid Tetradecanoic Acid (Fatty Acid) omega_hydroxy Omega-Hydroxy- tetradecanoic Acid fatty_acid->omega_hydroxy NADPH + O2 -> NADP+ + H2O enzyme1 Cytochrome P450 (Hydroxylation) omega_oxo Omega-Oxo- tetradecanoic Acid omega_hydroxy->omega_oxo NAD+ -> NADH + H+ enzyme2 Alcohol Dehydrogenase (Oxidation) dicarboxylic_acid Tetradecanedioic Acid omega_oxo->dicarboxylic_acid NAD+ -> NADH + H+ enzyme3 Aldehyde Dehydrogenase (Oxidation)

Caption: The omega-oxidation pathway for the formation of tetradecanedioic acid.[7][8]

References

A Comparative Analysis of Long-Chain Dicarboxylic Acids in Polymer Science: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY – December 19, 2025 – In the ever-evolving landscape of polymer science, the selection of appropriate monomers is paramount to achieving desired material properties. Among the vast array of building blocks, long-chain dicarboxylic acids (LCDAs) have emerged as a critical class of monomers for the synthesis of high-performance polymers such as polyamides and polyesters. Their incorporation into the polymer backbone imparts a unique combination of flexibility, strength, and thermal stability, making them indispensable in applications ranging from automotive components and industrial fibers to advanced coatings and drug delivery systems.[1] This guide provides a comprehensive comparative analysis of various LCDAs, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.

The length of the carbon chain in LCDAs is a key determinant of the final polymer's characteristics. Generally, increasing the aliphatic chain length can lead to enhanced thermal stability and reduced moisture absorption in the resulting polymers. This guide will delve into a comparative study of polymers synthesized from C10 (sebacic acid), C12 (dodecanedioic acid), and C14 (tetradecanedioic acid) dicarboxylic acids, providing a quantitative look at their performance.

Performance Comparison of Polyamides Derived from Long-Chain Dicarboxylic Acids

The following table summarizes the key mechanical and thermal properties of polyamides synthesized from different long-chain dicarboxylic acids and hexamethylenediamine (B150038).

PropertyPolyamide 6,10 (C10 Diacid)Polyamide 6,12 (C12 Diacid)
Mechanical Properties
Tensile Strength (MPa)45 - 6040 - 58
Elongation at Break (%)110 - 12030 - 120
Flexural Modulus (GPa)1.4 - 2.01.2 - 2.2
Thermal Properties
Melting Point (°C)~220~210
Physical Properties
Water Absorption (24h, %)~0.26~0.25

Note: The data presented is a representative compilation from various sources and may vary depending on the specific synthesis and testing conditions.[1]

As the data indicates, there is a nuanced relationship between the dicarboxylic acid chain length and the resulting polyamide's properties. While Polyamide 6,10 exhibits slightly higher tensile strength, Polyamide 6,12 demonstrates lower moisture absorption, leading to better dimensional stability in humid environments.[1] The longer chain of dodecanedioic acid in Nylon 6,12 can also impart greater flexibility.[1]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate synthesis and evaluation of polymers. The following are summaries of key experimental protocols.

Synthesis of Polyamide 6,12 via Melt Polycondensation

This protocol describes the synthesis of Nylon 6,12 from hexamethylenediamine and dodecanedioic acid.

Materials:

  • Hexamethylenediamine (99%)

  • Dodecanedioic acid (99%)

  • Ethanol (B145695) (95%)

  • Nitrogen gas (high purity)

  • Acetone (B3395972) (reagent grade)

  • Hexafluoroisopropanol (HFIP) (for purification)

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • Heating mantle with temperature control

  • Vacuum oven

  • Filtration apparatus

Procedure:

Step 1: Nylon Salt Formation

  • In a beaker, dissolve 0.1 mol of hexamethylenediamine in 150 mL of ethanol.

  • In a separate beaker, dissolve 0.1 mol of dodecanedioic acid in 200 mL of ethanol with gentle heating.

  • Slowly add the dodecanedioic acid solution to the hexamethylenediamine solution while stirring vigorously. A white precipitate of the nylon 6,12 salt will form.

  • Continue stirring for 1 hour to ensure complete salt formation.

  • Filter the salt and wash it with ethanol.

  • Dry the salt in a vacuum oven at 60°C overnight.

Step 2: Melt Polymerization

  • Place the dried nylon 6,12 salt into the glass reactor.

  • Purge the reactor with nitrogen gas for 15 minutes to remove any oxygen.

  • Heat the reactor to 200°C for 15 minutes under a continuous nitrogen flow.

  • Increase the temperature to 230°C and maintain it for 3 hours under a nitrogen atmosphere to allow for polycondensation. During this time, water will be evolved and removed through the distillation outlet.

  • Apply a vacuum to the reactor for the final hour of the reaction to drive the polymerization to completion and remove any remaining water.

  • Cool the reactor to room temperature under a nitrogen atmosphere. The resulting Nylon 6,12 polymer will be a solid mass.

Step 3: Purification

  • Dissolve the synthesized polymer in a minimal amount of HFIP.

  • Reprecipitate the polymer by slowly adding the solution to a large volume of acetone with stirring.

  • Filter the purified Nylon 6,12 and wash it with acetone.

  • Dry the polymer in a vacuum oven at 100°C for 24 hours.

Characterization of Polymers

Mechanical Properties: The mechanical properties of the synthesized polyamides are evaluated using a universal testing machine according to ASTM D638 standards. Standardized test specimens, often in a "dog-bone" shape, are prepared from the polymer samples by injection molding or machining.

  • Tensile Testing: Tensile tests are performed to determine the tensile strength, Young's modulus, and elongation at break. The specimen is clamped into the grips of the testing machine and subjected to a controlled tensile force at a constant rate of extension until it fractures.

Thermal Properties:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. The sample is heated at a controlled rate, and the heat flow is measured as a function of temperature.

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers. The sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is measured as a function of temperature.

Visualizing Key Processes

To better understand the synthesis and production of these materials, the following diagrams illustrate the experimental workflow and a key biological pathway for producing the monomer.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization monomers Monomers (LCDA + Diamine/Diol) salt Nylon Salt Formation monomers->salt Mixing in Ethanol poly Melt Polycondensation salt->poly Heating under N2 & Vacuum crude_polymer Crude Polymer poly->crude_polymer dissolution Dissolution (in HFIP) crude_polymer->dissolution precipitation Reprecipitation (in Acetone) dissolution->precipitation filtration Filtration precipitation->filtration drying Drying filtration->drying pure_polymer Pure Polymer drying->pure_polymer mech_testing Mechanical Testing (Tensile, Flexural) pure_polymer->mech_testing therm_testing Thermal Analysis (DSC, TGA) pure_polymer->therm_testing

Caption: Experimental workflow for the synthesis and characterization of polyamides.

Bio-based Production of Long-Chain Dicarboxylic Acids

The increasing demand for sustainable materials has driven research into the biotechnological production of LCDAs. One of the key pathways is the ω-oxidation of fatty acids by microorganisms.[2][3][4][5]

omega_oxidation fatty_acid Fatty Acid omega_hydroxy ω-Hydroxy Fatty Acid fatty_acid->omega_hydroxy Cytochrome P450 Monooxygenase (NADPH, O2) omega_oxo ω-Oxo Fatty Acid omega_hydroxy->omega_oxo Alcohol Dehydrogenase (NAD+) dicarboxylic_acid Dicarboxylic Acid omega_oxo->dicarboxylic_acid Aldehyde Dehydrogenase (NAD+)

Caption: The ω-oxidation pathway for the biosynthesis of dicarboxylic acids.

This bio-based approach offers a promising alternative to traditional chemical synthesis, utilizing renewable feedstocks and potentially reducing the environmental impact of polymer production.

Conclusion

The selection of a specific long-chain dicarboxylic acid has a profound impact on the final properties of the resulting polymer. This guide provides a foundational understanding of these relationships, supported by quantitative data and detailed experimental protocols. As the demand for high-performance and sustainable polymers continues to grow, a thorough understanding of the role of LCDAs will be crucial for the development of next-generation materials. Researchers are encouraged to use this guide as a starting point for their investigations into this versatile class of monomers.

References

Tetradecanedioic Acid as an Internal Standard in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis by mass spectrometry, the selection of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results.[1] An internal standard is a compound of known quantity added to samples to correct for variability during the analytical process, including sample preparation, injection, and ionization.[1][2] This guide provides a comprehensive comparison of tetradecanedioic acid (TDA), a 14-carbon dicarboxylic acid, with other common internal standards, supported by experimental considerations and data presentation guidelines.[3]

The Role and Properties of an Ideal Internal Standard

An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to compensate for variations in extraction recovery and matrix effects.[4] There are two primary categories of internal standards used in LC-MS:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[1][5] Atoms in the analyte molecule are replaced with stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[6] This results in a compound that is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization efficiency and matrix effects.[4][5]

  • Structural Analogs: These compounds are structurally and functionally similar to the analyte but not identical.[1] They should have comparable extraction recovery, chromatographic retention, and ionization response. Tetradecanedioic acid falls into this category when used for the analysis of other dicarboxylic acids or related fatty acids.

Tetradecanedioic acid is particularly useful for the analysis of endogenous even-chain dicarboxylic acids. As an even-chain dicarboxylic acid itself, it shares structural similarities with analytes like 1,16-hexadecanedioic acid (HDA), making it a suitable candidate for tracking their analytical behavior.[7][8]

Performance Comparison: Tetradecanedioic Acid vs. Alternatives

The choice of an internal standard significantly impacts assay performance. Below is a comparison of TDA with the ideal SIL-IS and other structural analogs like odd-chain fatty acids (e.g., Tridecanoic Acid).

Performance MetricStable Isotope-Labeled IS (e.g., HDA-dₓ)Tetradecanedioic Acid (TDA)Odd-Chain Mono-acid (e.g., Tridecanoic Acid)
Chromatographic Elution Co-elutes with the analyteSimilar, but distinct retention time from analytes of different chain lengths (e.g., HDA)[7]Different retention time
Extraction Recovery Nearly identical to the analyte[4]High similarity for other long-chain dicarboxylic acidsMay differ significantly based on polarity
Ionization Efficiency Nearly identical to the analyte[4]Similar for other dicarboxylic acidsCan differ significantly
Matrix Effect Compensation Excellent, as it experiences the same ion suppression/enhancement[1]Good, but slight differences in retention can lead to variations in matrix effectsLess effective if it elutes in a region with different co-eluting matrix components
Cost & Availability High cost, often requires custom synthesisCommercially available and more affordableGenerally available and affordable[9]

Key Considerations:

  • For analyzing endogenous TDA: When TDA itself is the analyte of interest, a stable isotope-labeled version (e.g., TDA-d₄) would be the ideal internal standard.[7]

  • For analyzing other dicarboxylic acids: TDA can serve as a reliable surrogate IS. A study quantifying TDA and HDA in human plasma successfully used this approach, though specific IS for each analyte were likely deuterated versions.[7][8]

  • For analyzing fatty acids: Odd-chain fatty acids like tridecanoic or nonadecanoic acid are commonly used as internal standards for the analysis of even-chain fatty acids in biological samples.[9][10]

Quantitative Performance Data

The following table summarizes typical performance data expected during method validation. The values are illustrative and represent targets for a robust bioanalytical method.

Validation ParameterAcceptance CriteriaTypical Performance with TDA as Analog ISTypical Performance with SIL-IS
Linearity (r²) > 0.99≥ 0.995≥ 0.998
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[11]Typically within ±10%Typically within ±5%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)[11]< 10%< 5%[6]
Recovery (%) Consistent and reproducible85-110%90-110%
Matrix Effect (%) CV ≤ 15%< 15%< 10%

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation. Data is representative.

Experimental Protocols & Methodologies

Below are detailed protocols for sample preparation and LC-MS/MS analysis, adapted from methods for dicarboxylic acid analysis.[7][12]

Protocol 1: Sample Preparation (Protein Precipitation & Extraction)

This protocol is suitable for extracting dicarboxylic acids from plasma samples.

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing tetradecanedioic acid at a pre-determined concentration, e.g., 500 nM). Vortex for 10 seconds.[12]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[12]

  • Incubation: Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.[12]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[12]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex thoroughly and transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical parameters for the chromatographic separation and mass spectrometric detection of dicarboxylic acids.

  • LC System: UHPLC system

  • Column: A reversed-phase column suitable for polar analytes (e.g., C18, 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: 95% to 10% B

    • 6.1-8 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • Key MS Parameters:

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and the internal standard. For TDA (C₁₄H₂₆O₄, MW: 258.35 g/mol ), a potential precursor ion would be [M-H]⁻ at m/z 257.3.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the logic behind selecting an internal standard.

G Experimental Workflow for Dicarboxylic Acid Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Add Internal Standard (e.g., Tetradecanedioic Acid) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge (14,000 x g) Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UHPLC System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect MS/MS Detection (ESI-, MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Peak Area Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify

Caption: Workflow for dicarboxylic acid quantification.

G Selection Criteria for Internal Standards (IS) Ideal_IS Ideal IS Properties Prop1 Compensates for Matrix Effects Ideal_IS->Prop1 Prop2 Corrects for Extraction Loss Ideal_IS->Prop2 Prop3 Similar Chromatography Ideal_IS->Prop3 Prop4 Similar Ionization Ideal_IS->Prop4 SIL_IS Stable Isotope-Labeled IS (e.g., Analyte-d4) SIL_IS->Prop1 Excellent SIL_IS->Prop2 Excellent SIL_IS->Prop3 Excellent (Co-elutes) SIL_IS->Prop4 Excellent Analog_IS Structural Analog IS (e.g., Tetradecanedioic Acid) Analog_IS->Prop1 Good Analog_IS->Prop2 Good Analog_IS->Prop3 Good (Similar RT) Analog_IS->Prop4 Good

Caption: Logic for internal standard selection.

References

Silylation vs. Esterification: A Comparative Guide for Dicarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dicarboxylic acids (DCAs) is crucial for metabolic studies, biomarker discovery, and understanding disease pathology. Due to their low volatility and polar nature, derivatization is a critical step for their analysis by gas chromatography-mass spectrometry (GC-MS). This guide provides an objective comparison of two common derivatization techniques: silylation and esterification, supported by experimental data and detailed protocols to aid in method selection and optimization.

Dicarboxylic acids, characterized by two carboxylic acid functional groups, are key intermediates in numerous metabolic pathways. Their analysis in biological matrices such as plasma, urine, and cerebrospinal fluid requires robust and sensitive analytical methods.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but it necessitates the conversion of non-volatile DCAs into more volatile and thermally stable derivatives.[1] Silylation and esterification are the two most prevalent methods to achieve this.[2]

Performance Comparison: Silylation vs. Esterification

The choice between silylation and esterification depends on several factors, including the specific dicarboxylic acids of interest, the sample matrix, and the desired analytical performance. A comparison of key performance metrics for the analysis of low-molecular-weight dicarboxylic acids is summarized below.

ParameterSilylation (BSTFA)Esterification (BF₃/Butanol or Methanol)Key Considerations
Derivative Trimethylsilyl (B98337) (TMS) esterMethyl or Butyl esterTMS esters are more susceptible to hydrolysis and require anhydrous conditions.[2][3]
Detection Limit (LOD) Lower (≤ 2 ng/m³)[4][5]Higher (≤ 4 ng/m³)[4]Silylation with BSTFA generally provides lower detection limits, making it suitable for trace analysis.[4][6]
Reproducibility (RSD%) Higher (≤ 10%)[4][5]Lower (≤ 15%)[4]Silylation often demonstrates better reproducibility.[4]
Reaction Conditions 70°C for 1-2 hours[2][5]60-100°C for 15-60 minutes[1][7]Esterification can sometimes be faster, but silylation is a well-established and efficient one-step method.[5]
Advantages Lower detection limits, higher reproducibility, effective for a wide range of polar compounds.[4][5]Derivatives are generally more stable, and reagents are relatively inexpensive.[2]The choice depends on the priority of sensitivity versus derivative stability.
Disadvantages TMS derivatives are sensitive to moisture, and the reagent itself is moisture-sensitive.[2][3]Can be a more time-consuming procedure.[5] Some di- and tri-carboxylic acids are not easily esterified.[8]Careful sample handling is critical for silylation to prevent derivative degradation.

Experimental Protocols

Detailed and optimized experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for sample preparation, silylation, and esterification of dicarboxylic acids for GC-MS analysis.

Sample Preparation (from Biological Fluids)

A critical first step in the analysis of DCAs from biological samples is the removal of interfering substances like proteins and the extraction of the target analytes.[1][9]

  • Protein Precipitation: To a biofluid sample (e.g., plasma, urine), add ice-cold acetonitrile (B52724) (-20°C) in a 5:1 volume ratio (acetonitrile:sample). Vortex the mixture vigorously and then centrifuge at 14,000 RPM for 15 minutes at 4°C.[1]

  • Liquid-Liquid Extraction (LLE): Carefully collect the supernatant. Acidify the protein-free supernatant with an appropriate acid (e.g., 3% phosphoric acid). Add an immiscible organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). Vortex thoroughly to facilitate the transfer of DCAs into the organic phase. Centrifuge to separate the phases and carefully transfer the organic layer to a clean tube.[1][10]

  • Drying: Evaporate the extracted sample to complete dryness under a gentle stream of nitrogen before proceeding with derivatization.[1][2]

Silylation Protocol using BSTFA

This method converts the carboxylic acid groups of DCAs into their corresponding trimethylsilyl (TMS) esters.[2]

  • Reagent Addition: To the dried sample extract in a GC vial, add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[1] For some applications, a solvent and catalyst like pyridine (B92270) (10-100 µL) can be added.[2][7]

  • Reaction: Tightly cap the vial and heat the mixture at 70°C for 1-2 hours.[2][5]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.[7]

Esterification Protocol using BF₃/Butanol

This method converts the carboxylic acid groups into their corresponding butyl esters.

  • Reagent Addition: To the dried sample extract, add 50-100 µL of a 10% (w/w) solution of boron trifluoride (BF₃) in butanol.[1]

  • Reaction: Seal the reaction vial tightly and heat the mixture at 60-100°C for 15-60 minutes.[1][7]

  • Post-Reaction Processing: After cooling, the reaction may need to be quenched, and the esters extracted into an organic solvent if necessary. The resulting ester derivatives are then ready for GC-MS analysis.[1]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of dicarboxylic acids using silylation and esterification.

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis BioSample Biological Sample (e.g., Plasma, Urine) ProteinPrecip Protein Precipitation (Acetonitrile) BioSample->ProteinPrecip LLE Liquid-Liquid Extraction (Ethyl Acetate) ProteinPrecip->LLE DryDown Evaporation to Dryness (Nitrogen Stream) LLE->DryDown AddBSTFA Add BSTFA (+1% TMCS) & Pyridine DryDown->AddBSTFA Heat Heat at 70°C for 1-2 hours AddBSTFA->Heat Cool Cool to Room Temp. Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Workflow for dicarboxylic acid analysis using silylation with BSTFA.

Esterification_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis BioSample Biological Sample (e.g., Plasma, Urine) ProteinPrecip Protein Precipitation (Acetonitrile) BioSample->ProteinPrecip LLE Liquid-Liquid Extraction (Ethyl Acetate) ProteinPrecip->LLE DryDown Evaporation to Dryness (Nitrogen Stream) LLE->DryDown AddBF3 Add 10% BF₃ in Butanol DryDown->AddBF3 Heat Heat at 60-100°C for 15-60 min AddBF3->Heat QuenchExtract Cool, Quench & Extract (if needed) Heat->QuenchExtract GCMS GC-MS Analysis QuenchExtract->GCMS

Caption: Workflow for dicarboxylic acid analysis using esterification with BF₃/Butanol.

Conclusion

Both silylation and esterification are suitable techniques for the derivatization of dicarboxylic acids for GC-MS analysis.[4] Silylation with reagents like BSTFA is often the method of choice for applications requiring the lowest detection limits and highest reproducibility, particularly when dealing with low sample volumes.[4] However, the moisture sensitivity of silylating reagents and their derivatives necessitates careful handling and anhydrous conditions.[3] Esterification, while potentially having higher detection limits and lower reproducibility, produces more stable derivatives and can be a more cost-effective option.[2] The selection of the optimal derivatization strategy will ultimately depend on the specific analytical requirements, available instrumentation, and the nature of the dicarboxylic acids and sample matrix under investigation. For complex biological samples, a thorough method development and validation process is essential to ensure accurate and reliable quantification of dicarboxylic acids.

References

A Comparative Guide to Polyamide Performance Based on Dicarboxylic Acid Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how the choice of dicarboxylic acid impacts the thermal and mechanical properties of polyamides, supported by experimental data and detailed protocols.

The performance characteristics of polyamides, a versatile class of polymers, are intrinsically linked to their molecular architecture. A key determinant of these properties is the structure of the dicarboxylic acid monomer used in their synthesis. This guide provides an objective comparison of polyamides derived from a range of aliphatic, aromatic, and bio-based dicarboxylic acids, presenting quantitative data to inform material selection for specific research and development applications.

Performance Comparison of Polyamides

The selection of the dicarboxylic acid monomer significantly influences the thermal stability, melting behavior, and mechanical strength of the resulting polyamide. Generally, increasing the length of the aliphatic chain in the dicarboxylic acid tends to decrease the melting point and tensile strength, while aromatic dicarboxylic acids impart rigidity and enhance thermal resistance.

Polyamides from Aliphatic Dicarboxylic Acids

Polyamides synthesized from a homologous series of aliphatic dicarboxylic acids exhibit a clear trend in their properties. As the number of methylene (B1212753) units in the dicarboxylic acid increases, the density of amide groups along the polymer chain decreases. This leads to weaker interchain hydrogen bonding, resulting in lower melting points and reduced tensile strength, but often increased flexibility.

Dicarboxylic AcidPolyamide (with Hexamethylenediamine)Melting Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
Adipic Acid (C6)PA 6,626060 - 240[1]2.8 - 46[1]
Sebacic Acid (C10)PA 6,10220[1]45 - 60[1]110 - 120[1]

Note: Data is compiled from various sources and may vary based on specific processing conditions and testing methodologies.

Polyamides from Aromatic and Bio-based Dicarboxylic Acids

Aromatic dicarboxylic acids, such as terephthalic acid and isophthalic acid, introduce rigid phenyl rings into the polymer backbone, leading to significantly higher melting points, increased stiffness, and enhanced thermal stability compared to their aliphatic counterparts. Bio-based dicarboxylic acids, like 2,5-furandicarboxylic acid (FDCA), offer a renewable alternative to petroleum-based monomers and can produce polyamides with competitive performance.

Dicarboxylic AcidPolyamideGlass Transition Temp. (°C)Tensile Strength (MPa)Tensile Modulus (GPa)
Terephthalic AcidPoly(hexamethylene terephthalamide) (PA 6,T)~150--
Isophthalic AcidPoly(m-phenylene isophthalamide)~275[2]--
2,5-Furandicarboxylic Acid (FDCA)Poly(hexamethylene furanamide) (PA 6,F)130[3][4]-3.5[3][4]
2,5-Furandicarboxylic Acid (FDCA)Polyamide with p-phenylenediamine30293.71.635

Note: Direct comparison is challenging due to variations in the diamine monomer and synthesis methods reported in the literature. The data presented is for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a foundation for reproducible research.

Polyamide Synthesis: Melt Polycondensation

This protocol describes a common method for synthesizing polyamides from a dicarboxylic acid and a diamine.

Materials:

  • Equimolar amounts of a dicarboxylic acid (e.g., adipic acid) and a diamine (e.g., hexamethylenediamine)

  • Catalyst (optional, e.g., phosphorous acid)

  • Nitrogen gas supply

  • High-vacuum line

Procedure:

  • The dicarboxylic acid and diamine are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • The reactor is purged with nitrogen to remove oxygen.

  • The temperature is gradually raised to melt the monomers and initiate the polycondensation reaction, typically in the range of 220-280°C.

  • Water, the byproduct of the reaction, is continuously removed through the condenser to drive the equilibrium towards polymer formation.

  • Once the evolution of water ceases, a vacuum is applied to remove the remaining water and further increase the molecular weight of the polyamide.

  • The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • The molten polymer is then extruded, cooled, and pelletized.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamides.

Procedure (based on ASTM D3418):

  • A small sample of the polyamide (5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is placed in the DSC instrument alongside an empty reference pan.

  • The sample is heated at a controlled rate, typically 10-20°C/min, under a nitrogen atmosphere.[5]

  • The heat flow to the sample is measured as a function of temperature.

  • The glass transition is observed as a step change in the baseline of the DSC curve, and the melting point is identified as an endothermic peak.[5]

Mechanical Testing: Tensile Properties of Thin Films

This protocol outlines the procedure for determining the tensile strength, elongation at break, and tensile modulus of polyamide films, following ASTM D882.

Procedure:

  • Sample Preparation: Thin films of the polyamide are cast from a solution or prepared by melt extrusion. Rectangular or dumbbell-shaped specimens are cut from the film with precise dimensions.[6]

  • Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.[6]

  • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen fails.[6]

  • Data Acquisition: The load and elongation are continuously recorded throughout the test.

  • Calculation:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Tensile Modulus: A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.

Visualizing the Synthesis and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes and relationships discussed in this guide.

Polyamide_Synthesis_Workflow cluster_Monomers Monomer Selection cluster_Synthesis Synthesis cluster_Characterization Characterization cluster_Performance Performance Evaluation Dicarboxylic_Acid Dicarboxylic Acid (e.g., Adipic, Terephthalic) Polycondensation Melt Polycondensation Dicarboxylic_Acid->Polycondensation Diamine Diamine (e.g., Hexamethylenediamine) Diamine->Polycondensation Thermal_Analysis Thermal Analysis (DSC/TGA) Polycondensation->Thermal_Analysis Sample Mechanical_Testing Mechanical Testing (Tensile) Polycondensation->Mechanical_Testing Sample Properties Polyamide Properties - Thermal Stability - Mechanical Strength Thermal_Analysis->Properties Mechanical_Testing->Properties

Caption: Workflow for Polyamide Synthesis and Performance Evaluation.

Dicarboxylic_Acid_Impact cluster_Aliphatic Aliphatic cluster_Aromatic Aromatic Dicarboxylic_Acid Dicarboxylic Acid Structure Short_Chain Shorter Chain (e.g., Adipic Acid) Dicarboxylic_Acid->Short_Chain Long_Chain Longer Chain (e.g., Sebacic Acid) Dicarboxylic_Acid->Long_Chain Aromatic_Ring Aromatic Ring (e.g., Terephthalic Acid) Dicarboxylic_Acid->Aromatic_Ring Higher_Amide_Density Higher Amide Density Short_Chain->Higher_Amide_Density leads to Lower_Amide_Density Lower Amide Density Long_Chain->Lower_Amide_Density leads to Higher_MP_Strength Higher Melting Point & Tensile Strength Higher_Amide_Density->Higher_MP_Strength results in Lower_MP_Strength Lower Melting Point & Increased Flexibility Lower_Amide_Density->Lower_MP_Strength results in High_Rigidity High Rigidity & Thermal Stability Aromatic_Ring->High_Rigidity imparts High_Rigidity->Higher_MP_Strength

Caption: Impact of Dicarboxylic Acid Structure on Polyamide Properties.

References

Tetradecanedioic Acid: A Comparative Guide to its Role as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of tetradecanedioic acid (TDDA) as a potential disease biomarker, comparing its performance with established and emerging biomarkers for various conditions. The information is intended to support research and development efforts in diagnostics and therapeutics.

Executive Summary

Tetradecanedioic acid (TDDA), a long-chain dicarboxylic acid, has emerged as a candidate biomarker in several pathological conditions. Its elevation in biological fluids can signify disruptions in fatty acid metabolism, particularly mitochondrial and peroxisomal β-oxidation. This guide critically evaluates the existing evidence for TDDA's role as a biomarker in peroxisomal disorders, drug-induced liver injury (DILI), osteoporosis, and Alzheimer's disease, comparing it with current standards of care.

Peroxisomal Disorders: An Alternative Perspective

Peroxisomal disorders, such as Zellweger spectrum disorders (ZSD), are characterized by impaired peroxisome function, leading to the accumulation of specific metabolites.

Comparison with Established Biomarkers:

The primary diagnostic markers for peroxisomal disorders are very long-chain fatty acids (VLCFA) and, more recently, C26:0-lysophosphatidylcholine (C26:0-LPC).[1][2] Dicarboxylic aciduria, including elevated levels of TDDA, is a known feature of these disorders due to the increased flux of fatty acids through the ω-oxidation pathway when β-oxidation is defective.[3][4]

While VLCFA and C26:0-LPC are highly sensitive and specific, the measurement of a panel of dicarboxylic acids, including TDDA, could offer complementary diagnostic information, particularly in milder forms of ZSD where the primary markers may be less dramatically elevated.

Quantitative Data Summary: Peroxisomal Disorder Biomarkers

BiomarkerSensitivitySpecificityMethodSample TypeReference
C26:0-LPC 89.2% (ZSD)Not specifiedLC-MS/MSDried Blood Spot[5]
Combined C24:0- and C26:0-LPC 99.7%Not specifiedMS/MSPlasma[1]
VLCFA (C26:0/C22:0 and C24:0/C22:0 ratios combined) 98.1% (overall) 93.5% (ALD females)Not specifiedGC-MSPlasma[1]
Tetradecanedioic Acid (TDDA) Data not availableData not availableGC-MS or LC-MS/MSUrine, Plasma-

Experimental Protocol: Quantification of Dicarboxylic Acids (including TDDA) by GC-MS

This protocol provides a general framework for the analysis of dicarboxylic acids in biological fluids.

  • Sample Preparation (Urine/Plasma):

    • To 1 mL of urine or plasma, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under acidic conditions.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the carboxylic acids into their more volatile trimethylsilyl (B98337) esters.

    • Incubate at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Data Analysis: Quantify using selected ion monitoring (SIM) of characteristic ions for each derivatized dicarboxylic acid.

Signaling Pathway: Fatty Acid ω-Oxidation and Dicarboxylic Aciduria

fatty_acid_oxidation Fatty Acid ω-Oxidation Pathway in Peroxisomal Disorders Fatty_Acid Long-Chain Fatty Acid Omega_Oxidation ω-Oxidation (ER) Fatty_Acid->Omega_Oxidation Minor Pathway Mitochondrial_Beta_Oxidation Mitochondrial β-Oxidation Fatty_Acid->Mitochondrial_Beta_Oxidation Major Pathway Dicarboxylic_Acid Dicarboxylic Acid (e.g., TDDA) Omega_Oxidation->Dicarboxylic_Acid Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Dicarboxylic_Acid->Peroxisomal_Beta_Oxidation Urine_Excretion Increased Urinary Excretion Dicarboxylic_Acid->Urine_Excretion Impaired_Peroxisome Impaired Peroxisome (e.g., Zellweger Syndrome) Peroxisomal_Beta_Oxidation->Impaired_Peroxisome Impaired_Peroxisome->Dicarboxylic_Acid Accumulation dili_workflow Workflow for Salivary DILI Biomarker Discovery cluster_collection Sample Collection DILI_Patients DILI Patients (n=31) Saliva_Collection Saliva Sample Collection DILI_Patients->Saliva_Collection Healthy_Controls Healthy Controls (n=35) Healthy_Controls->Saliva_Collection Metabolomics Untargeted Metabolomics (UPLC-MS/MS) Saliva_Collection->Metabolomics Data_Analysis Data Analysis (PLS-DA, t-tests, WMCNA) Metabolomics->Data_Analysis Biomarker_ID Identification of Differentially Expressed Metabolites Data_Analysis->Biomarker_ID Biomarker_Validation Biomarker Prediction and ROC Curve Analysis Biomarker_ID->Biomarker_Validation TDDA Tetradecanedioic Acid (TDDA) (AUC = 0.966) Biomarker_Validation->TDDA biomarker_evaluation Framework for Evaluating Novel Biomarkers Discovery Discovery Phase (e.g., Metabolomics) Candidate Candidate Biomarker (e.g., TDDA) Discovery->Candidate Analytical_Validation Analytical Validation (Accuracy, Precision, Robustness) Candidate->Analytical_Validation Clinical_Validation Clinical Validation (Sensitivity, Specificity, AUC) Analytical_Validation->Clinical_Validation Comparison Comparison with Established Biomarkers Clinical_Validation->Comparison Utility Clinical Utility Assessment Comparison->Utility

References

A Comparative Guide to Tetradecanedioic Acid Alternatives for High-Performance Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tetradecanedioic acid (TDDA) and its alternatives in the synthesis of high-performance polyamides and polyesters. The selection of a dicarboxylic acid monomer is a critical determinant of the final properties of a polymer, influencing its thermal stability, mechanical strength, and suitability for various applications, including in the development of advanced materials for the pharmaceutical and medical device industries. This document summarizes key performance data, details experimental protocols for synthesis and characterization, and provides visualizations of experimental workflows.

Alternatives to Tetradecanedioic Acid

Several dicarboxylic acids are viable alternatives to tetradecanedioic acid (C14) in polymer synthesis. These alternatives can be broadly categorized as other long-chain aliphatic dicarboxylic acids and emerging bio-based aromatic dicarboxylic acids.

  • Long-Chain Aliphatic Dicarboxylic Acids: Dodecanedioic acid (DDDA, C12) and sebacic acid (C10) are two of the most common alternatives. Their shorter carbon chain lengths can influence properties such as melting point, crystallinity, and flexibility of the resulting polymers. Octadecanedioic acid (C18) represents an alternative with a longer carbon chain.

  • Bio-Based Aromatic Dicarboxylic Acids: 2,5-Furandicarboxylic acid (FDCA) is a prominent bio-based alternative to aromatic dicarboxylic acids like terephthalic acid.[1] Its rigid furan (B31954) structure can impart high thermal stability and excellent barrier properties to polymers.[2]

Performance Data Summary

The following tables provide a comparative summary of the thermal and mechanical properties of polyamides and polyesters synthesized from tetradecanedioic acid and its alternatives. The data has been compiled from various sources and it's important to note that properties can vary based on the specific comonomer (e.g., diamine or diol) used, synthesis conditions, and polymer molecular weight.

Table 1: Comparative Thermal Properties of Polyamides

Dicarboxylic AcidPolyamide Type (with Hexamethylenediamine)Melting Temperature (Tm) (°C)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5% wt. loss) (°C)
Dodecanedioic Acid (C12)Nylon 6,12~210-225~40-65> 400
Sebacic Acid (C10)Nylon 6,10~220--
Octadecanedioic Acid (C18)Nylon 6,18Varies with diamine--
2,5-Furandicarboxylic AcidFuran-based Polyamide (PA6F)-~130-

Data for Nylon 6,12 from bio-based and synthetic DDDA show comparable performance.[3] Data for Nylon 6,10 is provided for comparison.[3] Data for furan-based polyamide (PA6F) highlights its high glass transition temperature.[4]

Table 2: Comparative Mechanical Properties of Polyamides

Dicarboxylic AcidPolyamide Type (with Hexamethylenediamine)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Dodecanedioic Acid (C12)Nylon 6,1250-701.5-2.8100-300
Sebacic Acid (C10)Nylon 6,1045-601.4-2.0110-120
Octanediamide (with Adipic Acid)Polyamide 8,655-701.8-2.5150-250
2,5-Furandicarboxylic AcidFuran-based Polyamide (PA6F)-3.5-

Data for Nylon 6,12 from bio-based and synthetic DDDA show comparable performance.[3] Data for Nylon 6,10 is provided for comparison.[3] Polyamide 8,6 data is included to show the effect of a longer-chain diamine.[5] The high tensile modulus of the furan-based polyamide (PA6F) indicates high rigidity.[4]

Table 3: Comparative Thermal Properties of Polyesters

Dicarboxylic AcidPolyester Type (with 1,5-Pentanediol)Melting Temperature (Tm) (°C)
Dodecanedioic Acid (C12)Poly(1,5-pentylene dodecanedioate)50-62
Sebacic Acid (C10)Poly(1,5-pentylene sebacate)50-62
Azelaic Acid (C9)Poly(1,5-pentylene azelate)50-62
Adipic Acid (C6)Poly(1,5-pentylene adipate)-
Succinic Acid (C4)Poly(1,5-pentylene succinate)-

This data shows that for polyesters with 1,5-pentanediol, longer chain dicarboxylic acids (C9, C10, C12) result in polymers with higher melting temperatures.[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of polymers from dicarboxylic acids are crucial for reproducible research.

Synthesis of Polyamides via Melt Polycondensation

This protocol describes a general procedure for synthesizing polyamides from a dicarboxylic acid and a diamine.

Materials:

  • Dicarboxylic acid (e.g., Tetradecanedioic Acid, Dodecanedioic Acid)

  • Diamine (e.g., Hexamethylenediamine)

  • Catalyst (e.g., Phosphoric acid) (optional)

  • Deionized water

  • High purity nitrogen gas

Procedure:

  • Nylon Salt Preparation: An equimolar mixture of the dicarboxylic acid and diamine is charged into a high-pressure stainless-steel reactor. A small amount of deionized water is added to form a nylon salt slurry.[3]

  • Pre-polymerization: The reactor is sealed, purged with nitrogen, and heated to approximately 220-240°C with constant stirring to form a prepolymer. The pressure is then slowly reduced to atmospheric pressure to remove the water of condensation.[3]

  • Polycondensation: A catalyst, if used, is added, and the temperature is increased to 260-280°C. A high vacuum is applied for 2-4 hours to facilitate the removal of byproducts and increase the polymer's molecular weight.[3]

  • Extrusion and Pelletization: The molten polymer is then extruded from the reactor, cooled (e.g., in a water bath), and pelletized for further characterization.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) of the synthesized polymers.

DSC Procedure:

  • A small sample (typically 5-10 mg) of the polymer is hermetically sealed in an aluminum pan.

  • The sample is placed in a DSC instrument and heated from room temperature to a temperature above its melting point at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The sample is then cooled and reheated at the same rate to obtain the thermal transitions. The Tg is determined from the inflection point in the heat flow curve, and the Tm is identified as the peak of the melting endotherm.

TGA Procedure:

  • A small sample (typically 5-10 mg) of the polymer is placed in a TGA sample pan.

  • The sample is heated in the TGA furnace at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

  • The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[7]

Mechanical Testing: Tensile Properties (ASTM D638)

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the synthesized polymers.

Procedure:

  • Specimen Preparation: Test specimens are prepared by injection molding or by cutting from a compression-molded plaque into a standard "dumbbell" shape as specified in ASTM D638.[8][9][10]

  • Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.

  • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fails.[8][9]

  • Data Analysis: The stress-strain curve is recorded, and the tensile strength, tensile modulus, and elongation at break are calculated from this data.[8]

Visualizations

The following diagrams illustrate the general workflows for polymer synthesis and characterization.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis Monomers Dicarboxylic Acid + Diamine/Diol Salt_Formation Nylon Salt Formation Monomers->Salt_Formation Mixing Melt_Polycondensation Melt Polycondensation Salt_Formation->Melt_Polycondensation Heating & Vacuum Polymer_Pellets Polymer Pellets Melt_Polycondensation->Polymer_Pellets Extrusion & Pelletization Polymer_Characterization_Workflow cluster_characterization Polymer Characterization cluster_thermal Thermal Analysis cluster_mechanical Mechanical Testing Polymer_Sample Polymer Sample DSC DSC Polymer_Sample->DSC TGA TGA Polymer_Sample->TGA Tensile_Test Tensile Testing (ASTM D638) Polymer_Sample->Tensile_Test

References

A Comparative Study of Microbial Strains for Dicarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The bio-based production of dicarboxylic acids (DCAs) presents a sustainable alternative to traditional petrochemical synthesis, driven by growing environmental concerns and the demand for green chemicals.[1][2] Microbial fermentation, utilizing engineered strains of bacteria and yeast, has emerged as a promising avenue for the efficient conversion of renewable feedstocks into a variety of valuable DCAs.[3][4] This guide provides a comparative analysis of prominent microbial platforms, including Escherichia coli, Corynebacterium glutamicum, Saccharomyces cerevisiae, and Yarrowia lipolytica, for the production of industrially relevant dicarboxylic acids such as adipic acid, succinic acid, and fumaric acid.

Microbial Strain Performance Comparison

The selection of a microbial host is a critical factor in the development of a commercially viable DCA production process. The following table summarizes the performance of several engineered microbial strains in the production of various dicarboxylic acids, highlighting key metrics such as titer, yield, and productivity.

Dicarboxylic AcidMicrobial StrainKey Genetic ModificationsTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Adipic Acid Escherichia coliExpression of adipate (B1204190) biosynthetic pathway from T. fusca B6.68--[1]
Yarrowia lipolyticaDisruption of acyl-CoA oxidases, overexpression of cytochrome P450 monooxygenase, reductase, and fatty alcohol oxidase.1.176--[5][6]
Succinic Acid Corynebacterium glutamicum (Wild-Type)Optimized fed-batch fermentation process.93.570.91 mol/mol glucose-[7]
Corynebacterium glutamicum (Engineered)ΔldhA, Δpta, Δpqo, Δcat, Psod-ppc, Psod-pyc, overexpression of xylose utilization genes, citrate (B86180) synthase, and succinate (B1194679) exporter.98.60.87 g/g total substrates4.29 (anaerobic stage)[8]
Fumaric Acid Saccharomyces cerevisiaeDeletion of FUM1, overexpression of heterologous pyruvate (B1213749) carboxylase (RoPYC) and a succinate-fumarate transporter (SFC1).5.64--[9][10]
Glutaric Acid Corynebacterium glutamicumOverexpression of davB and davA genes from Pseudomonas in a lysine (B10760008) overproducer.13.4--[1]
2-Pyrone-4,6-dicarboxylic Acid (PDC) Escherichia coliEngineered shikimate pathway, dynamic downregulation of pyruvate kinase.129.370.528 mol/mol1.65[11]

Metabolic Pathways and Engineering Strategies

The enhanced production of dicarboxylic acids in these microbial hosts is achieved through extensive metabolic engineering. This involves the introduction of heterologous pathways, deletion of competing pathways, and optimization of precursor and cofactor supply.

Adipic Acid Production in Yarrowia lipolytica

Yarrowia lipolytica, an oleaginous yeast, is a promising host for the production of fatty acid-derived chemicals like adipic acid.[12] The metabolic engineering strategy focuses on enhancing the ω-oxidation pathway while blocking the competing β-oxidation pathway.[5]

Adipic_Acid_Pathway_Yarrowia Fatty Acid Methyl Esters Fatty Acid Methyl Esters Fatty Acids Fatty Acids Fatty Acid Methyl Esters->Fatty Acids ω-Hydroxy Fatty Acids ω-Hydroxy Fatty Acids Fatty Acids->ω-Hydroxy Fatty Acids ALK5 (P450), CPR1 β-Oxidation β-Oxidation Fatty Acids->β-Oxidation ω-Oxo Fatty Acids ω-Oxo Fatty Acids ω-Hydroxy Fatty Acids->ω-Oxo Fatty Acids FAO1 Adipic Acid Adipic Acid ω-Oxo Fatty Acids->Adipic Acid

Fig. 1: Engineered pathway for adipic acid production in Y. lipolytica.
Succinic Acid Production in Corynebacterium glutamicum

Corynebacterium glutamicum is a natural producer of succinic acid under oxygen-deprived conditions.[7][13] Metabolic engineering strategies aim to channel carbon flux towards the reductive tricarboxylic acid (TCA) cycle and eliminate byproduct formation.[14]

Succinic_Acid_Pathway_Corynebacterium Glucose Glucose PEP PEP Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate Oxaloacetate Oxaloacetate PEP->Oxaloacetate ppc (overexpressed) Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Pyruvate->Oxaloacetate pyc (overexpressed) Lactate Lactate Pyruvate->Lactate ldhA (deleted) Acetate Acetate Acetyl_CoA->Acetate pta-ackA (deleted) Malate (B86768) Malate Oxaloacetate->Malate Fumarate (B1241708) Fumarate Malate->Fumarate Succinate Succinate Fumarate->Succinate

Fig. 2: Metabolic engineering of C. glutamicum for succinic acid production.
Fumaric Acid Production in Saccharomyces cerevisiae

Saccharomyces cerevisiae, a robust industrial yeast, has been engineered to produce fumaric acid.[15][16] The key strategies involve deleting the native fumarase gene to prevent conversion of fumarate to malate and enhancing the reductive TCA cycle.[9]

Fumaric_Acid_Pathway_Saccharomyces cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glucose Glucose PEP PEP Glucose->PEP Pyruvate Pyruvate PEP->Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate RoPYC (overexpressed) Malate Malate Oxaloacetate->Malate Fumarate_cyto Fumarate (cytosol) Malate->Fumarate_cyto Fumarate_mito Fumarate (mitochondria) Fumarate_cyto->Fumarate_mito SFC1 (overexpressed) Malate_mito Malate (mitochondria) Fumarate_mito->Malate_mito FUM1 (deleted)

Fig. 3: Engineering S. cerevisiae for fumaric acid production.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon published research. Below are generalized methodologies for key experiments in microbial dicarboxylic acid production.

Strain Cultivation and Fermentation
  • Media: Minimal salt media (e.g., M9 medium for E. coli) or complex media (e.g., YPD for S. cerevisiae) are typically used, supplemented with a carbon source (e.g., glucose, glycerol, or fatty acids).[1][14] For fed-batch fermentations, a concentrated feed solution of the carbon source and other limiting nutrients is added.[7]

  • Culture Conditions: Temperature, pH, and dissolved oxygen are critical parameters that are controlled in bioreactors. For example, C. glutamicum succinate production often involves an initial aerobic growth phase followed by an oxygen-deprived production phase.[7][13]

  • Inoculum Preparation: A seed culture is prepared by inoculating a single colony into a small volume of media and growing it to a specific optical density before transferring it to the main bioreactor.

Analytical Methods
  • Cell Growth: Cell density is typically monitored by measuring the optical density at 600 nm (OD600).

  • Metabolite Quantification: The concentrations of dicarboxylic acids, residual sugars, and byproducts in the culture supernatant are quantified using High-Performance Liquid Chromatography (HPLC).[17] An HPLC system equipped with a suitable column (e.g., an organic acid analysis column) and a refractive index (RI) or ultraviolet (UV) detector is commonly employed.

  • Genetic Verification: Successful genetic modifications (gene knockouts or insertions) are confirmed by PCR amplification and DNA sequencing.

Experimental Workflow for Strain Development

The development of a high-producing microbial strain is an iterative process involving design, construction, testing, and analysis.

Experimental_Workflow A Strain Design (Metabolic Modeling) B Genetic Engineering (e.g., CRISPR/Cas9) A->B C Shake Flask Cultivation (Screening) B->C D Bioreactor Fermentation (Process Optimization) C->D E Analytical Chemistry (HPLC, GC-MS) C->E D->E F Data Analysis & Iteration E->F F->A Refine Design

Fig. 4: General experimental workflow for microbial strain development.

Conclusion

The microbial production of dicarboxylic acids offers a sustainable and versatile platform for the chemical industry. As demonstrated, significant progress has been made in engineering E. coli, C. glutamicum, S. cerevisiae, and Y. lipolytica to achieve high titers and yields of various DCAs. The choice of microbial chassis depends on the target dicarboxylic acid, the desired feedstock, and the specific metabolic engineering strategies to be employed. Future research will likely focus on further optimizing metabolic pathways, enhancing strain robustness for industrial-scale fermentation, and expanding the portfolio of bio-based chemicals that can be produced from renewable resources.[4]

References

A Comparative Guide to Assessing the Purity of Synthetic Tetradecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. Tetradecanedioic acid (TDDA), a 14-carbon α,ω-dicarboxylic acid, is a valuable building block in the synthesis of polymers, adhesives, and pharmaceutical intermediates. This guide provides an objective comparison of analytical methods for assessing the purity of synthetic tetradecanedioic acid, complete with supporting experimental data and detailed protocols.

Comparison of Analytical Techniques for Purity Assessment

A multi-faceted approach is often necessary for a comprehensive purity profile of a synthetic compound. The choice of method depends on the desired level of accuracy, the nature of potential impurities, and the available instrumentation. The primary techniques for assessing the purity of tetradecanedioic acid include chromatography (High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance Spectroscopy, and Thermal Analysis.

Table 1: Comparison of Purity Assessment Methods for Tetradecanedioic Acid

TechniquePrincipleTypical Purity of Commercial TDDAAlternatives' Purity (Dodecanedioic/Sebacic Acid)AdvantagesLimitations
HPLC-UV Separation based on polarity, UV detection of chromophores.98 - 99.8%[1][2][3][4]>99% / ≥99.5%[5][6][7]High sensitivity, good for non-volatile impurities, quantitative.Requires a chromophore for UV detection; may require derivatization for enhanced sensitivity.
GC-FID Separation based on volatility after derivatization, flame ionization detection.Not directly specified, but used for similar acids.98.1% (Sebacic Acid)[8][9]High resolution for volatile impurities, robust quantification.Requires derivatization to increase volatility, which adds a sample preparation step.
¹H NMR Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure and quantify components.Not directly specified for commercial purity, but a primary method for structural confirmation.Not specified.Provides structural confirmation, can quantify purity against an internal standard (qNMR), non-destructive.[10][11][12][13]Lower sensitivity for minor impurities compared to chromatographic methods.
DSC Measures the difference in heat flow between a sample and a reference as a function of temperature.Not specified for commercial purity, but used for high-purity compounds.Not specified.Can determine high levels of purity (>98%) based on melting point depression, requires small sample size.[14][15][16][17]Not suitable for compounds that decompose on melting or have broad melting ranges.
TGA Measures the change in mass of a sample as a function of temperature.Not specified.Not specified.Provides information on thermal stability and the presence of volatile impurities or residual solvents.Not a primary method for quantifying the purity of the main component.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the purity of tetradecanedioic acid by separating it from non-volatile impurities and quantifying its peak area relative to the total peak area.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or another suitable buffer component

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to suppress the ionization of the carboxylic acid groups. A common starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Standard Solution Preparation: Accurately weigh and dissolve a tetradecanedioic acid reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthetic tetradecanedioic acid sample in the mobile phase to the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 210 nm (where carboxylic acids show some absorbance)[18][19]

  • Data Analysis: The purity is calculated using the area percent method, where the peak area of tetradecanedioic acid is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of tetradecanedioic acid by analyzing its volatile derivatives.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-5ms or DB-FFAP)[20][21]

Reagents:

  • Derivatization agent: BF₃ in methanol (B129727) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Internal standard (e.g., tridecanoic acid)[22]

Procedure:

  • Derivatization (Esterification with BF₃-Methanol):

    • Accurately weigh about 10 mg of the tetradecanedioic acid sample into a reaction vial.

    • Add 1 mL of BF₃-methanol solution.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool the vial, add 1 mL of water, and extract the methyl esters with 1 mL of hexane (B92381).

    • The hexane layer is used for GC analysis.

  • Chromatographic Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 280 °C

    • Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • Data Analysis: Purity is determined by the area percentage of the tetradecanedioic acid dimethyl ester peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H qNMR)

Objective: To accurately determine the purity of tetradecanedioic acid using an internal standard.[10][11][13]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the tetradecanedioic acid sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Analysis:

    • Integrate a well-resolved signal from tetradecanedioic acid (e.g., the protons adjacent to the carbonyl groups) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * Purity_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.

Differential Scanning Calorimetry (DSC)

Objective: To determine the purity of highly pure tetradecanedioic acid by analyzing its melting behavior.[15][16][17]

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 1-3 mg of the finely ground tetradecanedioic acid sample into an aluminum DSC pan and hermetically seal it.

  • DSC Analysis:

    • Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

    • Record the heat flow as a function of temperature.

  • Data Analysis: The purity is determined based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities. Most modern DSC software has a built-in function for purity analysis.

Visualizing the Purity Assessment Workflow

A systematic workflow is essential for the comprehensive evaluation of a synthetic compound's purity. The following diagram illustrates a logical sequence of analyses, from initial identity confirmation to quantitative purity determination.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_methods Quantitative Methods cluster_impurity Impurity Identification Synthesis Synthetic Tetradecanedioic Acid Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Recrystallization) Initial_Screen Initial Screen: - ¹H NMR (Structure) - IR (Functional Groups) Purification->Initial_Screen Characterization Crude_Product->Purification Purity_Quantification Quantitative Purity Determination Initial_Screen->Purity_Quantification Purity >95%? Impurity_Profiling Impurity Profiling Initial_Screen->Impurity_Profiling Impurities Detected? HPLC HPLC-UV Purity_Quantification->HPLC GC GC-FID Purity_Quantification->GC qNMR ¹H qNMR Purity_Quantification->qNMR DSC DSC (>98% purity) Purity_Quantification->DSC LCMS LC-MS Impurity_Profiling->LCMS GCMS GC-MS Impurity_Profiling->GCMS

Caption: Workflow for assessing the purity of synthetic tetradecanedioic acid.

References

A Proposed Framework for Inter-Laboratory Comparison of Tetradecanedioic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the measurement of tetradecanedioic acid. To date, a formal, publicly available inter-laboratory comparison for tetradecanedioic acid has not been identified. However, the growing interest in this long-chain dicarboxylic acid as a potential biomarker for metabolic diseases necessitates a standardized approach to its quantification.[1][2][3][4][5] This document outlines a proposed study design, compares common analytical methodologies, and provides detailed experimental protocols to facilitate such a comparison.

An inter-laboratory comparison is a crucial exercise for evaluating the proficiency of laboratories in performing a specific measurement and ensuring the comparability of results across different sites.[6][7][8][9][10] This guide is intended to serve as a foundational document for organizing and participating in a round-robin study for tetradecanedioic acid analysis.

Proposed Inter-Laboratory Comparison Study Design

The primary objective of this proposed ILC is to assess the state of the art in tetradecanedioic acid quantification and to establish consensus values for its concentration in reference materials.

Logical Flow of the Proposed Inter-Laboratory Comparison

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Distribution and Analysis cluster_2 Phase 3: Data Analysis and Reporting A Study Design and Protocol Development B Preparation and Characterization of Test Materials A->B C Participant Recruitment and Registration B->C D Distribution of Blinded Samples C->D E Analysis of Samples by Participating Laboratories D->E F Submission of Results to Coordinating Body E->F G Statistical Analysis of Results (e.g., Z-scores) F->G H Evaluation of Laboratory Performance G->H I Publication of Final Report and Recommendations H->I

Caption: A diagram illustrating the proposed workflow for an inter-laboratory comparison of tetradecanedioic acid measurement.

Comparison of Analytical Methodologies

The two most prevalent techniques for the quantification of tetradecanedioic acid in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of dicarboxylic acids, including tetradecanedioic acid, based on published literature.

Parameter GC-MS LC-MS/MS ICH M10 Acceptance Criteria
Linearity (r²) >0.99>0.995Not explicitly defined, but high correlation expected
Range Analyte-dependent, typically in the µM to nM range2.5 - 1000 nM[2][3]Defined by LLOQ and ULOQ
Accuracy (% Bias) ± 15%± 15%± 15% (± 20% at LLOQ)
Precision (% CV) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) 0.04–0.42 μmol/L (for similar organic acids)[11]~0.9 nmol/L (for similar dicarboxylic acids)[3]Method-specific
Specificity High, dependent on chromatographic separation and mass fragmentationHigh, based on precursor/product ion transitionsMethod-specific

Experimental Protocols

The following are detailed protocols for the two primary analytical methods for tetradecanedioic acid quantification.

Protocol 1: GC-MS Analysis of Tetradecanedioic Acid in Plasma

This protocol is a generalized procedure based on common metabolomics workflows.[12][13]

1. Sample Preparation

  • Protein Precipitation: To 20 µL of plasma, add 300 µL of cold methanol.

  • Vortexing and Centrifugation: Vortex the mixture for 10 minutes at 1400 rpm, followed by centrifugation at 10,000 rpm for 5 minutes.

  • Supernatant Transfer: Transfer 200 µL of the supernatant to a new GC vial insert and dry under a stream of nitrogen at 40°C.

2. Derivatization

  • Oximation: Add 50 µL of 20 mg/mL methoxyamine-HCl in pyridine, vortex for 15 seconds, and heat at 80°C for 15 minutes. Cool to room temperature and dry under nitrogen at 40°C.

  • Silylation: Reconstitute the dried sample in a suitable silylating agent (e.g., MSTFA with 1% TMCS) and incubate to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis

  • Gas Chromatograph: Use a system such as a Thermo Scientific TRACE 1310 GC.

  • Column: A suitable column would be a TraceGOLD TG-5SilMS (30 m x 0.25 mm I.D., 0.25 µm film).

  • Carrier Gas: Helium at a constant flow.

  • Oven Program: A typical program would start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C).

  • Mass Spectrometer: A system such as a Thermo Scientific Q Exactive GC Orbitrap MS can be used for high-resolution analysis.

  • Data Analysis: Utilize software with spectral deconvolution and matching capabilities against a metabolite library.

Workflow for GC-MS Analysis of Tetradecanedioic Acid

A Plasma Sample Collection B Protein Precipitation (Methanol) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Derivatization (Oximation & Silylation) D->E F GC-MS Analysis E->F G Data Processing and Quantification F->G

Caption: A schematic of the experimental workflow for the quantification of tetradecanedioic acid in plasma using GC-MS.

Protocol 2: LC-MS/MS Analysis of Tetradecanedioic Acid in Plasma

This protocol is based on the validated method described by Wu et al. (2018).[2][3]

1. Sample Preparation

  • Matrix: Use charcoal-stripped human plasma as a surrogate matrix for the standard curve.

  • Extraction: A specific extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), should be optimized to isolate the analyte from the plasma matrix.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation: Optimize conditions to separate tetradecanedioic acid from potential interferences.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is common for dicarboxylic acids.

3. Method Validation

  • The assay should be validated according to a fit-for-purpose approach, assessing parameters such as:

    • Linearity and Range (e.g., 2.5-1000 nM)

    • Accuracy and Precision

    • Selectivity and Specificity

    • Matrix Effects

    • Stability

Workflow for LC-MS/MS Analysis of Tetradecanedioic Acid

A Plasma Sample and Internal Standard B Sample Extraction (e.g., SPE or LLE) A->B C Evaporation and Reconstitution B->C D UHPLC Separation C->D E Tandem Mass Spectrometry (MRM) D->E F Data Acquisition and Quantification E->F

Caption: A schematic of the experimental workflow for the quantification of tetradecanedioic acid in plasma using LC-MS/MS.

References

The Influence of Dicarboxylic Acids on the Performance of Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The performance of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, is intrinsically linked to their structural components: metal ions or clusters and organic linkers. Among the most widely used linkers are dicarboxylic acids, whose structure and functionality can be tailored to fine-tune the resulting MOF's properties for specific applications ranging from gas storage and separation to catalysis and drug delivery.[1] This guide provides a comparative analysis of MOFs synthesized from different dicarboxylic acids, supported by experimental data and detailed protocols.

The choice of dicarboxylic acid linker significantly impacts the MOF's topology, porosity, stability, and chemical functionality.[1] Factors such as the length of the carbon backbone, the rigidity of the molecule, and the presence of functional groups on the aromatic or aliphatic chain all play a crucial role in determining the final architecture and performance of the material.[1]

Performance Comparison: Key Metrics

The properties of MOFs are highly tunable by varying the organic linker.[2] By introducing different functional groups or altering the length and rigidity of the dicarboxylic acid linker, the physicochemical properties of the resulting MOFs can be precisely controlled.[2]

Impact of Linker Functionalization on UiO-66 Properties

The UiO-66 framework, known for its exceptional thermal and chemical stability, serves as an excellent platform to study the effects of linker functionalization.[2] By incorporating different functional groups onto the 1,4-benzenedicarboxylate (BDC) linker, researchers can modulate the MOF's surface area and gas adsorption capabilities.[2]

MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-661,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[2]
UiO-66-NO₂2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0

Data compiled from various sources, and ranges may vary based on specific synthesis conditions.[2]

The introduction of an amino group in UiO-66-NH₂ enhances CO₂ adsorption, which can be attributed to the increased affinity of the amine functionality for CO₂.[3] Conversely, the presence of bulky and heavy functional groups can lead to a decrease in the specific surface area and total pore volume.[4]

Impact of Linker Length on MOF Properties

The length of the dicarboxylic acid linker directly influences the pore size and surface area of the resulting MOF. In the isoreticular MOF (IRMOF) series, based on zinc oxide nodes, systematically increasing the linker length leads to larger pore volumes and surface areas. However, this increase in porosity can also affect other properties like thermal conductivity.[5][6]

MOFDicarboxylic Acid LinkerLinker Length (Å)BET Surface Area (m²/g)Pore Volume (cm³/g)
IRMOF-1 (MOF-5)1,4-benzenedicarboxylic acid (BDC)6.9~2900~1.0
IRMOF-10Biphenyl-4,4'-dicarboxylic acid11.3~4500~1.8
IRMOF-16Terphenyl-4,4''-dicarboxylic acid15.7~5200~2.5

Data is representative and can vary with synthesis and activation procedures.

While longer linkers lead to higher surface areas, they can also result in a reduction in thermal conductivity due to increased porosity and higher interface resistance between the inorganic nodes and organic linkers.[5][6][7]

Experimental Protocols

The synthesis and characterization of MOFs require precise control over reaction conditions and thorough analysis of the resulting materials. The following are detailed methodologies for key experiments.

General Solvothermal Synthesis of MOFs

Solvothermal synthesis is a common method for producing crystalline MOFs.[8]

  • Reactant Preparation : The metal salt (e.g., Zinc Nitrate Hexahydrate) and the dicarboxylic acid linker are weighed out in a specific molar ratio.[8]

  • Dissolution : The reactants are dissolved in a suitable solvent, typically N,N-dimethylformamide (DMF), in a glass vial.[8]

  • Modulator Addition (Optional) : A modulator, such as a monocarboxylic acid (e.g., formic acid or acetic acid), can be added to the solution to control the crystallinity and defect density of the MOF.[4]

  • Heating : The vial is tightly sealed and placed in an oven at a specific temperature (typically between 80 and 150 °C) for a defined period (12 to 72 hours).

  • Isolation and Purification : After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The collected solid is then washed with fresh solvent (e.g., DMF, followed by a solvent exchange with a more volatile solvent like ethanol (B145695) or methanol) to remove unreacted starting materials and impurities trapped within the pores.[8]

  • Activation : The purified MOF is activated by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.[2]

Characterization Techniques
  • Powder X-ray Diffraction (PXRD) : To confirm the crystalline structure and phase purity of the synthesized MOF. The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction data or known structures.[2]

  • Thermogravimetric Analysis (TGA) : Determines the thermal stability of the MOF and can provide information about the removal of solvent molecules and the decomposition of the framework.[1][2] The analysis is typically performed under an inert atmosphere (e.g., nitrogen) with a constant heating rate.[2]

  • Brunauer-Emmett-Teller (BET) Analysis : Nitrogen physisorption measurements at 77 K are used to determine the specific surface area, pore volume, and pore size distribution of the MOF.[1][2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Used to identify the functional groups present in the MOF and to confirm the coordination of the carboxylate groups to the metal centers.[1][9]

Visualizing Structure-Property Relationships

The choice of dicarboxylic acid linker has a cascading effect on the final properties of the MOF. This relationship can be visualized to better understand the design principles of these materials.

Linker_Property_Relationship cluster_linker Dicarboxylic Acid Linker Characteristics cluster_mof Resulting MOF Properties Linker_Length Length Porosity Porosity (Surface Area, Pore Volume) Linker_Length->Porosity Linker_Rigidity Rigidity Stability Thermal & Chemical Stability Linker_Rigidity->Stability Topology Framework Topology Linker_Rigidity->Topology Linker_Functionality Functional Groups (-NH2, -NO2, -OH, etc.) Linker_Functionality->Stability e.g., H-bonding Functionality Chemical Functionality Linker_Functionality->Functionality Porosity->Stability

Caption: Logical relationship between dicarboxylic acid linker characteristics and final MOF properties.

This diagram illustrates how fundamental properties of the dicarboxylic acid linker, such as its length, rigidity, and the presence of functional groups, directly influence the porosity, stability, and functionality of the resulting Metal-Organic Framework.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 1. Mix Metal Salt & Dicarboxylic Acid Linker Solvothermal 2. Solvothermal Reaction (e.g., in DMF) Reactants->Solvothermal Isolation 3. Isolate & Purify Crystals Solvothermal->Isolation Activation 4. Activate MOF (Heating under vacuum) Isolation->Activation PXRD PXRD (Structure & Purity) Activation->PXRD BET BET Analysis (Surface Area & Porosity) Activation->BET TGA TGA (Thermal Stability) Activation->TGA FTIR FTIR (Functional Groups) Activation->FTIR

Caption: General workflow for the solvothermal synthesis and characterization of a Metal-Organic Framework.

This flowchart outlines the typical experimental procedure for producing and analyzing MOFs, starting from the combination of reactants to the various characterization techniques used to determine the properties of the final material.

References

Tetradecanedioic Acid as an Enzymatic Substrate: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction of compounds with specific enzymes is paramount. This guide provides a comparative evaluation of tetradecanedioic acid as a substrate for several key enzyme classes, including lipases, proteases, cytochrome P450 enzymes, and cutinases. Where direct kinetic data for tetradecanedioic acid is available, it is presented alongside that of alternative substrates to offer a clear performance comparison. In instances where direct data is unavailable, information on structurally similar dicarboxylic acids is provided to infer potential interactions.

Executive Summary

Tetradecanedioic acid, a 14-carbon α,ω-dicarboxylic acid, presents an interesting profile as a potential enzyme substrate or inhibitor. While comprehensive kinetic data across all major enzyme families remains an area of active research, existing studies on similar long-chain dicarboxylic acids suggest a range of activities. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to aid in the evaluation of tetradecanedioic acid for various research and development applications.

Comparative Analysis of Enzymatic Activity

Lipases

Alternative Substrates for Lipases:

Lipases are known to act on a wide range of fatty acids of varying chain lengths. For example, a study on the lipase (B570770) from Triticum aestivum indicated a preference for longer-chain fatty acids.

SubstrateEnzymeSourceKmkcatkcat/Km
p-Nitrophenyl butyrate (B1204436)LipaseCandida rugosa0.06 M34.57 µmol/mg.min576.1 µmol/mg.min·M
Olive Oil EmulsionLipaseGeneral---

Table 1: Kinetic parameters of lipase with alternative substrates. Data for p-nitrophenyl butyrate is from a study on Candida rugosa lipase. Olive oil is a common substrate for which activity is often measured by titration of released fatty acids.

Proteases

Proteases (or peptidases) catalyze the breakdown of proteins into smaller polypeptides or single amino acids. Certain dicarboxylic acids have been shown to act as inhibitors of specific proteases.

Tetradecanedioic Acid as a Potential Protease Inhibitor:

While no direct IC50 or Ki values for tetradecanedioic acid have been found, studies on other dicarboxylic acid-containing molecules demonstrate their potential as protease inhibitors. For instance, dicarboxylic acid dipeptides have been shown to be potent inhibitors of neutral endopeptidase 24.11, with IC50 values in the nanomolar range[1]. Similarly, a series of dicarboxylic acid azacycle l-prolyl-pyrrolidine amides exhibited inhibitory activity against prolyl oligopeptidase with IC50 values ranging from 0.39 to 19000 nM[2]. This suggests that the dicarboxylic nature of a molecule can be a key feature for interaction with the active site of certain proteases.

Alternative Protease Inhibitors:

InhibitorEnzymeIC50
Dicarboxylic acid dipeptide (amino butyramide (B146194) 21a)Neutral Endopeptidase 24.115.0 nM[1]
3,3-dimethylglutaric acid azepane l-prolyl-2(S)-cyanopyrrolidine amideProlyl Oligopeptidase0.39 nM[2]

Table 2: Inhibitory activity of dicarboxylic acid-containing compounds against specific proteases.

Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases involved in the metabolism of a wide variety of endogenous and exogenous compounds. Long-chain fatty acids are known substrates for certain CYP isozymes.

Evaluation of Tetradecanedioic Acid as a CYP Substrate:

Direct kinetic data for the metabolism of tetradecanedioic acid by specific CYP enzymes were not identified in the performed search. However, the metabolism of other long-chain fatty acids by CYPs has been studied. For instance, CYP450 enzymes are known to be involved in fatty acid metabolism[3].

Alternative Substrates for Cytochrome P450 Enzymes:

SubstrateEnzymeKm (µM)Vmax (nmol/min/nmol P450)
Lauric AcidCYP2E113 ± 216 ± 1
MidazolamCYP3A42.510.5

Table 3: Kinetic parameters of alternative substrates for Cytochrome P450 enzymes.

Cutinases

Cutinases (EC 3.1.1.74) are enzymes that hydrolyze cutin, a polyester (B1180765) component of the plant cuticle. They have also been shown to hydrolyze other synthetic esters and are of interest for their potential in polymer degradation and synthesis.

Tetradecanedioic Acid as a Potential Cutinase Substrate:

Specific kinetic data for tetradecanedioic acid with cutinases is not available. However, studies on cutinases with various p-nitrophenyl esters of different fatty acid chain lengths provide insight into their substrate specificity. Generally, cutinases show a preference for shorter to medium-chain fatty acid esters[4].

A study on two cutinases from Thermobifida cellulosilytica, Thc_Cut1 and Thc_Cut2, provides a detailed comparison of their activity on p-nitrophenyl esters of varying chain lengths.

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
p-Nitrophenyl acetate (B1210297) (C2)Thc_Cut10.28 ± 0.0210.3 ± 0.236.8
Thc_Cut20.23 ± 0.019.8 ± 0.142.6
p-Nitrophenyl butyrate (C4)Thc_Cut10.11 ± 0.0125.1 ± 0.5228.2
Thc_Cut20.10 ± 0.0123.6 ± 0.4236.0
p-Nitrophenyl decanoate (B1226879) (C10)Thc_Cut10.04 ± 0.0118.9 ± 0.5472.5
Thc_Cut20.05 ± 0.0115.4 ± 0.4308.0
p-Nitrophenyl dodecanoate (B1226587) (C12)Thc_Cut10.03 ± 0.0115.2 ± 0.6506.7
Thc_Cut20.04 ± 0.0112.1 ± 0.5302.5
p-Nitrophenyl palmitate (C16)Thc_Cut10.02 ± 0.018.9 ± 0.4445.0
Thc_Cut20.03 ± 0.017.5 ± 0.3250.0

Table 4: Kinetic parameters of Thermobifida cellulosilytica cutinases (Thc_Cut1 and Thc_Cut2) with p-nitrophenyl esters of varying chain lengths[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of tetradecanedioic acid as an enzyme substrate.

General Lipase Activity Assay (Titrimetric Method)

This method determines lipase activity by titrating the fatty acids released from the hydrolysis of a triglyceride substrate.

  • Substrate Preparation: An emulsion of olive oil in a buffer solution (e.g., Tris-HCl) is prepared.

  • Enzymatic Reaction: The lipase solution is added to the pre-incubated substrate emulsion and incubated at a specific temperature (e.g., 37°C) for a defined time.

  • Reaction Termination: The reaction is stopped by adding an ethanol/acetone mixture.

  • Titration: The amount of liberated fatty acids is determined by titrating the reaction mixture with a standardized sodium hydroxide (B78521) solution to a phenolphthalein (B1677637) endpoint[6][7].

General Protease Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of a compound on a specific protease.

  • Reagent Preparation: Prepare solutions of the protease, a specific fluorogenic substrate, and the inhibitor at various concentrations.

  • Assay Setup: In a microplate, combine the protease and the inhibitor and pre-incubate to allow for binding.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.

  • Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

General Cytochrome P450 Kinetic Assay (Substrate Depletion Method)

This method determines the kinetic parameters (Km and Vmax) by measuring the disappearance of the substrate over time.

  • Incubation: Incubate the test compound (substrate) at various concentrations with a source of CYP enzymes (e.g., human liver microsomes or recombinant enzymes) and a regenerating system for NADPH.

  • Sampling: Collect aliquots at different time points and quench the reaction.

  • Analysis: Analyze the concentration of the remaining substrate in each sample using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: Determine the initial rate of substrate depletion for each concentration. Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax[8][9].

General Cutinase Activity Assay (Spectrophotometric Method)

This assay measures cutinase activity using a chromogenic substrate, p-nitrophenyl butyrate (pNPB).

  • Reaction Mixture: Prepare a reaction mixture containing pNPB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) with a surfactant like Triton X-100.

  • Enzymatic Reaction: Add the cutinase-containing sample to the reaction mixture.

  • Measurement: Monitor the increase in absorbance at 405 nm, which is due to the release of p-nitrophenol upon hydrolysis of pNPB[10].

  • Calculation: Calculate the enzyme activity based on the rate of p-nitrophenol formation, using its molar extinction coefficient.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Protease Solution A1 Pre-incubate Protease and Inhibitor P1->A1 P2 Inhibitor Stock (Serial Dilutions) P2->A1 P3 Substrate Solution A2 Initiate Reaction with Substrate P3->A2 A1->A2 A3 Monitor Signal (e.g., Fluorescence) A2->A3 D1 Calculate % Inhibition A3->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Michaelis-Menten Kinetics

Caption: Simplified model of Michaelis-Menten enzyme kinetics.

Conclusion

The evaluation of tetradecanedioic acid as a substrate for specific enzymes reveals a landscape with many opportunities for further investigation. While direct kinetic data for this particular dicarboxylic acid is sparse, the information available for structurally related molecules suggests that it could serve as a substrate or inhibitor for various enzymes, including lipases, proteases, and potentially cytochrome P450s. The provided experimental protocols offer a starting point for researchers to conduct their own quantitative assessments. Future studies focusing on generating specific kinetic parameters for tetradecanedioic acid will be crucial in fully elucidating its biological activity and potential applications in drug development and other scientific fields.

References

A Comparative Guide to the Analytical Quantification of Tetradecanedioic Acid: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of tetradecanedioic acid (TDA), a C14 α,ω-dicarboxylic acid, is crucial in various research fields, including drug development, where it is investigated as a potential biomarker. This guide provides an objective comparison of two common analytical techniques for TDA quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on published experimental data to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison

The choice between LC-MS/MS and GC-MS for tetradecanedioic acid analysis depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of a validated LC-MS/MS method for TDA in human plasma compared to a validated GC-MS method for a structurally similar long-chain dicarboxylic acid.

Performance MetricLC-MS/MS for Tetradecanedioic Acid[1][2]GC-MS for C18:1 Dicarboxylic Acid[3]
Linearity Range 2.5–1000 nM250-2000 ng/mL
Accuracy (% Recovery) Not explicitly stated as % recovery, but validatedWithin-day: 94.5% to 102.4% Between-day: 97.5% to 105.8%
Precision (% RSD) Intra-assay: ≤8.1% Inter-assay: ≤9.3%Within-day: <5% Between-day: <7%
Lower Limit of Quantification (LLOQ) 2.5 nM250 ng/mL
Recovery 92.6% to 104.0%

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and comparing analytical methods. The following sections outline the key steps for the analysis of tetradecanedioic acid by LC-MS/MS and a general approach for dicarboxylic acids by GC-MS.

LC-MS/MS Method for Tetradecanedioic Acid in Human Plasma

This method was developed for the robust quantification of endogenous TDA in human plasma.

1. Sample Preparation:

  • Protein Precipitation: To a plasma sample, an internal standard is added, followed by a protein precipitation agent (e.g., acetonitrile).

  • Centrifugation: The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte is transferred to a new tube.

  • Evaporation and Reconstitution: The supernatant is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Parameters:

  • Column: A suitable reversed-phase column is used for chromatographic separation.

  • Mobile Phase: A gradient of two or more solvents (e.g., water with a small percentage of formic acid and acetonitrile (B52724) with formic acid) is typically employed to separate TDA from other plasma components.

  • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

3. Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for dicarboxylic acids.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both TDA and its internal standard are monitored to ensure high selectivity and sensitivity.

  • Source Parameters: Ion source parameters such as temperature, gas flows, and voltages are optimized for maximum signal intensity.

GC-MS Method for Dicarboxylic Acids

Gas chromatography requires derivatization to increase the volatility of polar analytes like dicarboxylic acids. Silylation is a common derivatization technique.

1. Sample Preparation and Derivatization:

  • Extraction: TDA is extracted from the biological matrix using a suitable organic solvent.

  • Internal Standard: A structurally similar dicarboxylic acid is added as an internal standard prior to extraction.

  • Derivatization: The extracted and dried sample is derivatized to convert the carboxylic acid groups into more volatile esters. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS).[3] The reaction is typically carried out by heating the sample with the derivatizing agent.

2. Gas Chromatography (GC) Parameters:

  • Column: A non-polar capillary column is typically used for the separation of the derivatized analytes.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Temperature Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to elute the derivatized dicarboxylic acids.

  • Injector: The sample is introduced into the GC system via a heated injector.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron ionization (EI) is the most common ionization technique used in GC-MS.

  • Detection Mode: The mass spectrometer can be operated in either full scan mode to acquire a full mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring specific ions characteristic of the derivatized TDA and internal standard.[3]

Experimental Workflow Diagrams

To visualize the analytical processes, the following diagrams illustrate the general workflows for LC-MS/MS and GC-MS analysis of tetradecanedioic acid.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS PP Protein Precipitation IS->PP Centrifuge Centrifugation PP->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dry Evaporation Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MSMS MS/MS Detection LC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: General workflow for LC-MS/MS analysis of tetradecanedioic acid.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Biological Sample IS Add Internal Standard Sample->IS Extract Extraction IS->Extract Dry Evaporation Extract->Dry Derivatize Silylation Derivatization Dry->Derivatize GC GC Separation Derivatize->GC MS MS Detection (EI) GC->MS Data Data Acquisition & Processing MS->Data

Caption: General workflow for GC-MS analysis of dicarboxylic acids.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Tetradecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical guidance for the proper disposal of tetradecanedioate (CAS RN: 821-38-5), also known as 1,12-dodecanedicarboxylic acid. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All handling and disposal must be conducted with an awareness of its potential risks. While one source does not classify it as hazardous under GHS criteria, other safety data sheets indicate specific hazards[1][2][3][4].

Hazard ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3]

Note: Dust from this chemical can cause irritation to the eyes, skin, and respiratory system[1].

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste[3][5]. Adherence to local, regional, and national regulations is mandatory[1][2].

Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal-related activities, ensure the following PPE is worn and precautions are taken:

  • Gloves: Wear appropriate chemical-resistant gloves[2][3][4].

  • Eye Protection: Use chemical safety goggles or a face shield[2][3][4].

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact[2][3].

  • Ventilation: All handling of this compound waste should occur in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes[1][2][3][6].

  • Hygiene: Wash hands and any exposed skin thoroughly after handling[2][3][4]. Do not eat, drink, or smoke in areas where the chemical is handled[2].

Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent incompatible reactions[7].

  • Waste Container: Collect solid this compound waste in a clearly labeled, sealed, and compatible container for hazardous waste[8]. For liquid waste streams containing this compound, use a UN-approved container that is compatible with the contents[8].

  • Labeling: The waste container must be labeled with its contents, including the chemical name "this compound" and any solvents used[8]. Affix a hazardous waste tag as soon as the first drop of waste is added[9].

  • Segregation:

    • Segregate this compound waste from incompatible materials such as strong bases, reducing agents, and oxidizing agents[3].

    • Keep halogenated and non-halogenated solvent waste separate whenever possible[7].

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Avoid breathing in dust or vapors[2][9].

  • Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal[3]. Avoid generating dust[1]. For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders) and collect for disposal[2].

  • Decontamination: Clean the spill area thoroughly with a suitable laboratory detergent and water. Dispose of all contaminated cleaning materials as hazardous waste[5].

Disposal Methods

Do not dispose of this compound down the drain or in general waste[1][3]. The approved disposal methods must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[9].

  • High-Temperature Incineration: This is a preferred method for the complete destruction of the compound. The waste may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[4].

  • Hazardous Waste Landfill: If incineration is not an option, disposal in a designated hazardous waste landfill that is permitted to accept this type of chemical waste is an alternative[1][5].

  • Regulatory Consultation: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[3].

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Tetradecanedioate_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in Labeled, Compatible Container ppe->collect spill_check Is there a spill? collect->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes segregate Step 3: Segregate from Incompatible Materials spill_check->segregate No spill_protocol->collect contact_ehs Step 4: Contact EHS for Pickup and Approved Disposal segregate->contact_ehs incineration Disposal Method 1: High-Temperature Incineration contact_ehs->incineration Preferred landfill Disposal Method 2: Hazardous Waste Landfill contact_ehs->landfill Alternative end End: Waste Disposed Compliantly incineration->end landfill->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Tetradecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like Tetradecanedioate. This guide provides immediate, essential safety protocols and logistical plans for the operational handling and disposal of this compound, fostering a secure research environment. The following procedures are based on the safety data for Dimethyl this compound, a common derivative.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against chemical exposure. This compound may cause skin, eye, and respiratory irritation.[1]

PPE CategoryEquipment SpecificationStandard/Regulation
Eye & Face Protection Chemical safety goggles or a full-face shield.OSHA 29 CFR 1910.133 or European Standard EN166
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Manufacturer's specifications for chemical compatibility
Body Protection Laboratory coat or chemical-resistant coveralls.To prevent skin exposure
Respiratory Protection NIOSH/MSHA approved respirator with a dust cartridge.Required when engineering controls are insufficient or during spill cleanup

Operational Plan: Safe Handling of this compound

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended to minimize inhalation of dust or vapors.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2]

  • Material Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

2. Handling Procedure:

  • Avoid Dust/Aerosol Formation: Handle the compound carefully to avoid generating dust or aerosols.[2]

  • Personal Contact: Avoid direct contact with the skin, eyes, and personal clothing.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, or smoking.[3]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2]

3. Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4]

  • Incompatibilities: Keep away from strong oxidizing agents.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[2][4]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][4]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms develop.[2][4]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention.[2]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Dispose of unused this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated solid chemical waste container.

  • Liquid Waste: Collect all reaction mixtures and solvent washes containing this compound into a designated liquid chemical waste container. For small liquid quantities (<50ml), absorb onto an inert material like paper towel and allow it to evaporate in a fume hood before disposing of the paper towel as solid waste. For larger quantities, absorb onto vermiculite (B1170534) or cat litter, scoop the mixture into a container, seal it, and store it for collection by a licensed waste contractor.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate solid waste stream.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

3. Disposal Method:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations. Hand over to a licensed hazardous waste disposal company. Do not dispose of it with household garbage or allow it to reach the sewage system.

Experimental Workflow and Safety Logic

The following diagrams illustrate the procedural workflow for handling this compound and the logical relationships of the safety precautions.

Tetradecanedioate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_monitor Monitor Reaction handle_transfer->handle_monitor cleanup_decon Decontaminate Workspace handle_monitor->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff Safety_Precautions_Logic cluster_hazard Hazard Identification cluster_controls Control Measures cluster_outcome Desired Outcome hazard This compound (Skin, Eye, Respiratory Irritant) eng_controls Engineering Controls (Fume Hood, Ventilation) hazard->eng_controls admin_controls Administrative Controls (SOPs, Training) hazard->admin_controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) hazard->ppe safe_handling Safe Handling & Minimized Exposure eng_controls->safe_handling admin_controls->safe_handling ppe->safe_handling

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetradecanedioate
Reactant of Route 2
Tetradecanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.